Adenosine Monophosphate

Catalog No.
S517247
CAS No.
61-19-8
M.F
C10H14N5O7P
M. Wt
347.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine Monophosphate

CAS Number

61-19-8

Product Name

Adenosine Monophosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N

SMILES

Array

solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C

Synonyms

2' Adenosine Monophosphate, 2' Adenylic Acid, 2'-adenosine monophosphate, 2'-adenylic acid, 2'-AMP, 5' Adenylic Acid, 5'-Adenylic Acid, 5'-Phosphate, Adenosine, Acid, 2'-Adenylic, Acid, 5'-Adenylic, Adenosine 2' Phosphate, Adenosine 2'-Phosphate, Adenosine 3' Phosphate, Adenosine 3'-Phosphate, Adenosine 5' Phosphate, Adenosine 5'-Phosphate, Adenosine Monophosphate, Adenosine Phosphate Dipotassium, Adenosine Phosphate Disodium, Adenylic Acid, AMP, Dipotassium, Adenosine Phosphate, Disodium, Adenosine Phosphate, Monophosphate, 2'-Adenosine, Phosphaden, Phosphate Dipotassium, Adenosine, Phosphate Disodium, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

The exact mass of the compound Adenosine monophosphate is 347.0631 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10000 mg/l (at 20 °c)0.03 mreadily sol in boiling watersol in 10% hclinsol in alcohol10 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-monophosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

AMPK Signaling and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

AMP's role is defined by its regulation of AMPK, a heterotrimeric complex. AMPK activation occurs through multiple mechanisms in response to low energy status [1] [2].

ampk_pathway EnergyStress Energy Stress (Low Glucose, Hypoxia, Exercise) AMP ↑ AMP:ATP Ratio EnergyStress->AMP AMPK AMPK (αβγ complex) Inactive AMP->AMPK  Binds γ-subunit Allosteric Activation LKB1 Upstream Kinase (LKB1 or CaMKK) AMP->LKB1  Facilitates AMPK_P AMPK Active (p-Thr172) Catabolic ATP-Generating Processes (Fatty Acid Oxidation, Autophagy) AMPK_P->Catabolic  Activates Anabolic ATP-Consuming Processes (Lipid/Protein Synthesis, Gluconeogenesis) AMPK_P->Anabolic  Inhibits LKB1->AMPK_P  Phosphorylates Thr172 (α-subunit)

AMPK activation pathway in cellular energy stress response.

Researchers use pharmacological agents like AICAR (converted to ZMP, an AMP mimetic) and the diabetic drug metformin to experimentally activate AMPK and study its effects [1]. Experimental focus includes identifying downstream targets like AS160, involved in stimulating glucose transporter GLUT4 translocation to the plasma membrane [1].

Therapeutic Target Potential

AMPK serves as a potential therapeutic target for diseases involving metabolic dysregulation [1] [2]. The table below outlines key therapeutic areas and AMPK-activating interventions.

Therapeutic Area Rationale for AMPK Activation Known AMPK Activators
Type 2 Diabetes & Obesity Increases glucose uptake in muscle; enhances insulin sensitivity; promotes fatty acid oxidation [1]. Metformin, Thiazolidinediones [1].
Cancer Inhibits anabolic processes that support tumor growth; modulates metabolic pathways [2]. Under investigation.

References

adenosine monophosphate biosynthesis pathways

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthesis Pathways of AMP

AMP is produced through two primary cellular pathways: de novo synthesis (building the purine ring from simple precursors) and salvage pathways (recycling pre-existing bases). The table below summarizes their key characteristics.

Pathway Description Key Enzymes & Intermediates Cellular Location

| De Novo Synthesis [1] | Builds the purine ring structure from simple precursors onto a ribose-phosphate backbone. A two-step process from inosine monophosphate (IMP). | From IMP:

  • Adenylosuccinate synthase: Catalyzes IMP + L-aspartate + GTP → Adenylosuccinate + GDP + Pi.
  • Adenylosuccinate lyase: Catalyzes Adenylosuccinate → AMP + Fumarate. [1] | Cytosol [1] | | Salvage & Interconversion [2] [3] | Recycles adenine or adenosine from RNA breakdown or other processes to re-form AMP. Also involves interconversion with other adenine nucleotides. | From Adenine: Adenine phosphoribosyltransferase (APRT). From Adenosine: Adenosine kinase (ATP-dependent). From ADP/ATP:
  • Myokinase/Adenylate kinase: 2 ADP ⇌ ATP + AMP [2]
  • Hydrolysis: ADP + H₂O → AMP + Pi [2] | Various | | RNA Degradation [2] | A source of pre-formed nucleoside monophosphates, including AMP, through the breakdown of RNA. | Ribonucleases | Various |

Key Regulatory Mechanisms

AMP levels and its conversion to other molecules are tightly controlled by several key mechanisms.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a critical cellular energy sensor. It is allosterically activated by increases in the AMP:ATP ratio. Upon binding AMP, AMPK activates catabolic pathways to generate more ATP and inhibits anabolic pathways that consume ATP, thus playing a central role in metabolic homeostasis [2] [4].
  • Conversion to Inosine Monophosphate (IMP): AMP can be deaminated to form IMP, a key branch point in purine metabolism. This reaction is catalyzed by the enzyme adenosine monophosphate deaminase (AMPD1) [5].
  • Conversion to Cyclic AMP (cAMP): AMP is the precursor for the crucial second messenger, cyclic AMP (cAMP). The enzyme adenylyl cyclase converts ATP to cAMP, which is then degraded back to 5'-AMP by enzymes called phosphodiesterases (PDEs) [6] [7]. This pathway is a major regulator of numerous physiological processes.

Experimental Approaches and Protocols

To study these pathways, researchers employ a range of molecular and cellular biology techniques.

  • Cloning and Characterizing Biosynthetic Genes
    • Objective: Isolate and sequence genes encoding key enzymes in AMP biosynthesis (e.g., AMPD1).
    • Protocol:
      • RNA Extraction: Isolate total RNA from the tissue of interest (e.g., muscle tissue) [5].
      • cDNA Synthesis: Perform reverse transcription to generate cDNA [5].
      • PCR Amplification: Design primers based on known sequences and use PCR to amplify the open reading frame (ORF) of the target gene [5].
      • Cloning and Sequencing: Purify the PCR product, ligate it into a plasmid vector (e.g., pMD19-T), and transform into bacteria. Sequence the cloned insert to confirm its identity [5].
  • Investigating Pathway Regulation with Inhibitors/Activators
    • Objective: Determine how a specific gene (e.g., AMPD1) influences AMP metabolism and downstream pathways.
    • Protocol:
      • In Vivo/In Vitro Inhibition: Use specific inhibitors (e.g., small interfering RNAs - siRNAs) to knock down the expression of the target gene in live animal models or in cultured cells [5].
      • Measure Metabolites: Quantify the levels of relevant metabolites (e.g., IMP, AMP) in control and treated groups using techniques like HPLC or mass spectrometry [5].
      • Analyze Downstream Signaling: Examine the effect on related signaling pathways (e.g., AMPK-mTOR) by measuring the phosphorylation states of key proteins via Western blotting [5].
  • Studying the cAMP Pathway
    • Objective: Analyze the role of the cAMP signaling pathway in a biological process.
    • Protocol:
      • Mutant Generation: Create mutant lines (e.g., via insertional mutagenesis) for genes involved in cAMP signaling [8].
      • Phenotypic Analysis: Under specific stress conditions (e.g., nitrogen deprivation), compare phenotypes (e.g., lipid accumulation) between mutants and wild-type strains [8].
      • Gene Expression: Use quantitative real-time PCR (qPCR) to analyze the expression levels of the mutated genes and their downstream targets [8].

AMPK Activation Pathway

The following diagram illustrates how AMP acts as a central metabolic regulator through AMPK.

ampk_pathway Low_ATP Low ATP / High AMP Ratio AMPK AMPK (Inactive) Low_ATP->AMPK Allosteric Activation AMPK_Active AMPK (Active) AMPK->AMPK_Active Phosphorylation by Upstream Kinases (LKB1) Catabolism ↑ Catabolic Processes (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_Active->Catabolism Activates Anabolism ↓ Anabolic Processes (e.g., Protein, Lipid Synthesis) AMPK_Active->Anabolism Inhibits ATP_Production ATP Production Catabolism->ATP_Production

This diagram outlines the core regulatory loop where AMPK activation by a low energy state promotes energy-generating processes and suppresses energy-consuming ones to restore ATP levels [2] [4].

Research Applications and Drug Targeting

Understanding AMP biosynthesis and signaling offers significant potential for therapeutic intervention.

  • AMPD1 as a Target for Meat Quality: In aquaculture and animal husbandry, AMPD1 is a key gene studied to understand the formation of inosine monophosphate (IMP), a major compound contributing to umami flavor in meat [5].
  • AMPK as a Pharmacological Target: AMPK is a prime target for metabolic diseases. Activators can be classified as:
    • Direct Activators: Small molecules like A-769662 and 991 that bind to AMPK itself [4].
    • Indirect Activators: Compounds that create an energy deficit, leading to a rise in AMP and subsequent AMPK activation. These include:
      • Antidiabetic drugs: Metformin, Dapagliflozin [4].
      • Natural compounds: Resveratrol, Berberine [4].
  • cAMP Pathway Therapeutics: The cAMP pathway is targeted by drugs that modulate its degradation.
    • Phosphodiesterase (PDE) Inhibitors: Drugs like Caffeine, Theophylline, and Cilostazol inhibit PDE, preventing the breakdown of cAMP and thus prolonging its signaling effects. This is relevant for conditions like asthma, inflammation, and vascular diseases [6].

References

Experimental Protocols for AMPD Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from a recent study that characterized the Neandertal variant of AMPD1 and can be applied to measure enzyme activity from purified proteins or tissue extracts [1].

  • Assay Principle: The activity is measured by coupling the AMPD reaction to a second enzyme, IMP dehydrogenase (IMPDH). IMPDH catalyzes the oxidation of IMP to xanthosine monophosphate (XMP), which reduces NAD+ to NADH. The increase in NADH concentration is monitored by a rise in absorbance at 340 nm, providing a real-time measure of AMPD activity [1].
  • Required Reagents:
    • Reaction Buffer: Tris-HCl or another suitable buffer.
    • Substrate: Adenosine monophosphate (AMP).
    • Cofactor: Oxidized nicotinamide adenine dinucleotide (NAD+).
    • Coupling Enzyme: IMP dehydrogenase (IMPDH).
    • Test Sample: Purified AMPD protein or a clarified tissue homogenate (e.g., from muscle).
  • Procedure Outline:
    • Prepare the reaction mixture containing buffer, AMP, NAD+, and IMPDH.
    • Initiate the reaction by adding the enzyme sample.
    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
    • Calculate the enzyme activity based on the rate of NADH production, using its molar extinction coefficient.
  • Data Analysis: The study found that AMP deaminase kinetics were best fit by a substrate inhibition model. You can determine the apparent Vmax and Km by fitting the initial velocity data at varying AMP concentrations to an appropriate kinetic model [1].
  • Technical Notes: For tissue extracts, ensure rapid processing and quenching of samples to preserve native nucleotide levels and prevent ATP degradation. Using clarified homogenates (e.g., via centrifugation) is crucial to avoid interference [2].

AMP Deaminase Isoforms and Clinical Relevance

The AMP deamination reaction is carried out by a small family of tissue-specific enzymes. Understanding the different isoforms is key to appreciating their distinct physiological and pathological roles.

Isoform Gene Primary Tissue Expression Noted Functions & Clinical Associations
AMPD1 AMPD1 Skeletal muscle (fast-twitch fibers) [3] [1] Energy maintenance during muscle contraction; variants linked to altered lipid metabolism and BMI in CAD patients with diabetes [4]
AMPD2 AMPD2 Widespread, highest in brain [3] Potential target for cancer therapy [5]
AMPD3 AMPD3 Heart, erythrocytes; also in skeletal muscle [3] [5] Associated with erythrocyte membrane in RBCs; down-regulation linked to poor prognosis in head/neck cancer [5]

Pathway and Experimental Workflow Visualization

The following diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism, integrating the core reaction and related pathways.

fascia Purine Nucleotide Cycle & AMP Deamination ATP ATP ADP ADP ADP->ATP Myokinase AMP AMP ADP->AMP Myokinase IMP IMP AMP->IMP AMP Deaminase (AMPD) Purine Nucleotide Cycle Purine Nucleotide Cycle IMP->Purine Nucleotide Cycle Leads to Energy Depletion Energy Depletion Energy Depletion->ADP  Precedes

The diagram illustrates the central role of AMP deamination in the purine nucleotide cycle and its connection to energy metabolism.

The experimental workflow for determining AMPD enzyme kinetics, based on the coupled assay described, is summarized below.

facia AMPD Enzyme Kinetics Experimental Workflow Sample Sample A340 A340 NADH NADH Calculate Reaction Rate\n(from NADH production) Calculate Reaction Rate (from NADH production) NADH->Calculate Reaction Rate\n(from NADH production) Prepare Reaction Mix\n(Buffer, AMP, NAD+, IMPDH) Prepare Reaction Mix (Buffer, AMP, NAD+, IMPDH) Initiate Reaction\n(Add Enzyme Sample) Initiate Reaction (Add Enzyme Sample) Prepare Reaction Mix\n(Buffer, AMP, NAD+, IMPDH)->Initiate Reaction\n(Add Enzyme Sample) Monitor Absorbance\nat 340 nm over time Monitor Absorbance at 340 nm over time Initiate Reaction\n(Add Enzyme Sample)->Monitor Absorbance\nat 340 nm over time Monitor Absorbance\nat 340 nm over time->NADH Measures Monitor Absorbance\nat 340 nm over time->Calculate Reaction Rate\n(from NADH production) Determine Kinetic Parameters\n(Vmax, Km) Determine Kinetic Parameters (Vmax, Km) Calculate Reaction Rate\n(from NADH production)->Determine Kinetic Parameters\n(Vmax, Km) Enzyme Sample Enzyme Sample Enzyme Sample->Initiate Reaction\n(Add Enzyme Sample)

This workflow outlines the key steps for determining AMPD enzyme kinetics using a coupled spectrophotometric assay.

Key Insights for Research and Drug Development

  • Structural Considerations: The K287I mutation disrupts a conserved salt bridge with D361 at the dimer interface, providing a structural explanation for the observed reduction in activity [1].
  • Metabolic Context: Cellular ATP levels are a poor indicator of mitochondrial bioenergetics alone. The AMPD reaction is part of a slower cycle that regulates the overall size of the adenine nucleotide pool, which is critical for interpreting metabolic data [2].
  • Therapeutic Targeting: The isoform-specific expression and distinct roles of AMPD enzymes make them interesting targets. For instance, AMPD3 was identified as a potential tumor suppressor in head and neck squamous cell carcinoma (HNSCC), where its down-regulation was correlated with advanced disease stages and poorer survival [5].

References

AMP as a Monomer for RNA and a Metabolic Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

As a nucleotide, AMP's primary structural role is as one of the four monomeric units in RNA. Its molecular structure consists of three key components, as detailed in [1] and [2]:

Component Description
Adenine A nitrogenous base (purine) [2].
Ribose A pentose sugar [1] [2].
Phosphate Group A single phosphate esterified to the 5' carbon of the ribose sugar [1] [2].

AMP is centrally positioned in cellular energy metabolism. It is produced from the hydrolysis of ATP and ADP and can be regenerated back to ATP to maintain energy homeostasis [1] [3]. The interconversion of adenine nucleotides is a fundamental metabolic cycle, as shown in the following diagram.

ATP ATP ADP Myokinase Reaction ATP->ADP Hydrolysis (Energy Release) ADP->ATP Phosphorylation (e.g., Oxidative Phosphorylation) AMP AMP ADP->AMP Hydrolysis ATP_AMP ATP + AMP ADP->ATP_AMP Myokinase Reaction AMP->ADP Adenylate Kinase 2 2 ATP_AMP->2

Diagram 1: Metabolic interconversions between ATP, ADP, and AMP, highlighting AMP's role in energy balance [1] [3].

When RNA is broken down by living systems, nucleoside monophosphates, including AMP, are released [1].

Signaling Roles: cAMP and AMPK Pathways

Beyond its structural role, AMP and its derivative, cyclic AMP (cAMP), are vital signaling molecules.

Cyclic AMP (cAMP) as a Second Messenger

cAMP is synthesized from ATP by the enzyme adenylate cyclase (AC), a process typically regulated by hormones like adrenaline or glucagon binding to G-protein-coupled receptors [4]. Its degradation to AMP is catalyzed by phosphodiesterases (PDEs) [5] [4]. The cAMP signaling pathway can be visualized as follows:

Hormone Hormone GPCR G-Protein-Coupled Receptor (GPCR) Hormone->GPCR AC Adenylate Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Inactive PKA (C2R2) cAMP->PKA Binds Regulatory Subunits AMP AMP cAMP->AMP Degradation by PDE PKA_active Active PKA (Catalytic Subunits) PKA->PKA_active Activation CREB CREB Transcription Factor PKA_active->CREB Phosphorylation pCREB p-CREB (Active) CREB->pCREB Response Altered Gene Transcription & Cellular Processes pCREB->Response PDE Phosphodiesterase (PDE)

Diagram 2: The cAMP second messenger pathway, from hormone signal to cellular response via PKA activation [5] [4].

The primary intracellular target of cAMP is protein kinase A (PKA). cAMP binding causes the dissociation of PKA's regulatory and catalytic subunits, activating the kinase [4]. Active PKA catalytic subunits then phosphorylate numerous substrate proteins, including transcription factors like CREB, to evoke cellular responses such as altered gene transcription, growth, and differentiation [5] [4].

AMP-Activated Protein Kinase (AMPK) as an Energy Sensor

AMPK is a heterotrimeric complex with α (catalytic), β (scaffold), and γ (regulatory) subunits [6] [7]. The γ-subunit contains Bateman domains that bind AMP, ADP, and ATP, allowing the complex to sense the cellular AMP:ATP and ADP:ATP ratios [6] [7]. The structure and activation of AMPK are summarized below:

cluster_ampk AMPK Heterotrimer AMP AMP Gamma γ-Subunit (Regulatory) AMP->Gamma Binds γ-subunit (Allosteric Activation) ADP ADP ADP->Gamma Binds γ-subunit ATP ATP ATP->Gamma Displaces AMP/ADP Promotes Inactivation LKB1 LKB1 Alpha α-Subunit (Catalytic) LKB1->Alpha Phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->Alpha Phosphorylates Thr172 Beta β-Subunit (Scaffold) Inactive Inactive AMPK Active Active AMPK (p-Thr172) Inactive->Active

Diagram 3: AMPK is a heterotrimeric complex activated by AMP binding and phosphorylation on the α-subunit, functioning as a cellular energy sensor [6] [7] [8].

Once activated, AMPK works to restore energy balance by promoting catabolic pathways that generate ATP (e.g., glucose uptake, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., fatty acid, cholesterol, and protein synthesis) [6] [7] [9].

Experimental Analysis of AMP and Related Pathways

Research into these pathways relies on specific methodologies to detect key molecules and assess enzyme activity.

Methods for Detecting cAMP

The table below summarizes common techniques for cAMP detection, based on information from [5]:

Method Principle Key Features
Radioimmunoassay (RIA) Competitive binding between radiolabeled and unlabeled cAMP for a specific antibody [5]. High sensitivity and specificity; involves radioactive materials [5].
Enzyme-Linked Immunosorbent Assay (ELISA) Non-radiocompetitive immunoassay using an enzyme-labeled cAMP conjugate. Detection via colorimetric, fluorescent, or chemiluminescent substrates [5]. Fast, effective, safer than RIA; sensitivity can be improved with acetylation or advanced substrates [5].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) e.g., LANCE cAMP assay Homogeneous method measuring energy transfer between fluorophores bound to cAMP and an antibody. No washing steps required [5]. Homogeneous (no separation needed); high sensitivity [5].
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Physical separation of cAMP by liquid chromatography followed by mass spectrometry detection [5]. High selectivity and sensitivity; combines separation and detection capabilities [5].
Methods for Detecting PKA Activity

Key methods for studying PKA include:

  • Western Blot Analysis: Used to detect protein expression and the phosphorylation state of PKA and its substrates (e.g., p-CREB) using phospho-specific antibodies [5].
  • Non-Radioactive Protein Kinase Assays: These kits often use biotinylated peptides and fluorescent or colorimetric detection to measure PKA activity safely and rapidly, avoiding the use of radioactive (^{32})P [5].
  • HPLC-MS for PKA Activity: Can be used to separate and quantify phosphorylated and non-phosphorylated substrate peptides, providing a direct measure of kinase activity [5].
Methods for Studying AMPK Activation

AMPK activity is measured by:

  • Monitoring Phosphorylation: Western blot analysis with antibodies specific for AMPK phosphorylated at Thr172 on the α-subunit is a standard method to assess activation [6] [7].
  • Direct Activity Assays: Similar to PKA, kinase activity can be measured using kits that quantify the phosphorylation of a specific substrate [5].
  • Genetic and Molecular Approaches: RT-PCR and Western blotting are used to measure the mRNA and protein expression levels of AMPK subunits, respectively [5].

Research and Therapeutic Implications

Dysregulation of cAMP and AMPK signaling is implicated in major diseases, making them attractive therapeutic targets.

  • cAMP in Disease and Therapy: Altered cAMP signaling is linked to cancer, inflammation, cardiovascular diseases, and depression [5]. PDE inhibitors, which elevate cAMP levels, are used therapeutically (e.g., for erectile dysfunction and COPD). Research focuses on developing specific PDE inhibitors and direct activators of cAMP signaling [5].
  • AMPK in Disease and Therapy: Reduced AMPK function is associated with metabolic disorders like type 2 diabetes, cancer, and cardiovascular and neurodegenerative diseases [6] [8]. AMPK activators are being investigated for therapeutic potential. The table below differentiates between major classes of activators, as detailed in [6] and [8]:
Activator Class Examples Mechanism of Action
Indirect Activators Metformin, Berberine, Resveratrol Act as mild mitochondrial poisons, increasing the AMP:ATP ratio, which indirectly activates AMPK [6] [8].
Direct Activators A-769662, AICAR, Salicylate Bind directly to AMPK subunits (e.g., A-769662 to the β-subunit ADaM site; AICAR is converted to an AMP mimic, ZMP, that binds the γ-subunit) to induce conformational activation and protect from dephosphorylation [6] [7] [8].

References

Structural Insights and Allosteric Regulation

Author: Smolecule Technical Support Team. Date: February 2026

The AMPK heterotrimer's activity is finely tuned through allosteric regulation and post-translational modifications.

  • Activation Loop Phosphorylation: Full activation requires phosphorylation of Thr172 within the activation loop of the α-subunit. The primary upstream kinases are the tumor suppressor LKB1 and CaMKK2, which responds to calcium fluxes [1] [2].
  • Nucleotide Binding: The γ-subunit contains binding sites for adenine nucleotides. A decrease in cellular energy status (increased AMP/ADP) promotes binding, inducing a conformational change that protects Thr172 from dephosphorylation and allosterically activates the kinase [1] [3].
  • Allosteric Drug Site: A key regulatory pocket at the interface of the α and β subunits, known as the Allosteric Drug and Metabolite (ADaM) site, is targeted by pharmacological activators like A-769662 and MK-8722 [3].

This complex regulation is summarized in the following signaling pathway diagram:

AMPK_pathway EnergyStress Energy Stress (Low Glucose, Hypoxia) AMP AMP/ADP ↑ EnergyStress->AMP Causes Calcium Calcium Flux CAMKK2 Upstream Kinase CaMKK2 Calcium->CAMKK2 LKB1 Upstream Kinase LKB1 AMPK_Inactive AMPK Heterotrimer (Inactive) LKB1->AMPK_Inactive Phosphorylates Thr172 CAMKK2->AMPK_Inactive Phosphorylates Thr172 AMPK_Active AMPK Heterotrimer (Active p-Thr172) AMPK_Inactive->AMPK_Active Activation AMP->AMPK_Inactive Binds γ-subunit Allosteric & Protective ADAM ADaM Site Activators ADAM->AMPK_Inactive Binds α/β interface Allosteric Activation

AMPK activation integrates energy stress, calcium signals, and pharmacological stimuli [1] [3] [2].

Compartmentalized AMPK Signaling

AMPK does not function uniformly throughout the cell; its activity is spatially regulated in specific organelles, allowing for precise metabolic control [4].

  • Lysosomes: Lysosomal AMPK is rapidly activated by mild metabolic stress like glucose deprivation, often involving a distinct regulatory complex [4].
  • Mitochondria: Mitochondrial AMPK requires stronger stimuli for activation and is involved in regulating fatty acid oxidation and mitochondrial homeostasis [4].
  • Nucleus: Nuclear AMPK activity can result from the shuttling of active kinase from the cytoplasm, where it phosphorylates transcription factors to regulate gene expression [4].

Advanced tools like the ExRai AMPKAR reporter have been developed to monitor these spatial dynamics, revealing that the upstream kinase LKB1 is critical for cytoplasmic AMPK activity but has a more variable role at lysosomes and mitochondria [4].

Experimental Approaches and Pharmacological Tools

Studying AMPK requires robust methods to measure its activity and inhibit its function.

Measuring AMPK Activity with ExRai AMPKAR

The Excitation-ratiometric AMPK Activity Reporter (ExRai AMPKAR) provides high-sensitivity, real-time monitoring of AMPK activity in living cells [4].

  • Principle: The reporter contains a circularly permuted green fluorescent protein (cpEGFP) flanked by an AMPK substrate sequence and a phospho-binding domain (FHA1). Upon AMPK-mediated phosphorylation, a conformational change alters the fluorescence excitation spectrum [4].
  • Protocol:
    • Expression: Transfert cells with the ExRai AMPKAR plasmid, often using a viral delivery system for stable expression.
    • Imaging: Use live-cell fluorescence microscopy with alternating excitation at 400 nm and 480 nm, while collecting emission at ~510 nm.
    • Stimulation & Inhibition: Treat cells with AMPK activators (e.g., 2-Deoxyglucose at 10-25 mM) or inhibitors (e.g., SBI-0206965 at 10-20 µM).
    • Data Analysis: Calculate the excitation ratio (R = Emission@Ex480/Emisson@Ex400). An increase in R indicates AMPK activation [4].
  • Subcellular Targeting: To measure organelle-specific activity, fuse the ExRai AMPKAR construct with localization sequences (e.g., LAMP1 for lysosomes, DAKAP1 for mitochondria) [4].
Key Pharmacological Tools

The table below compares major AMPK-targeting compounds used in research.

Compound Type Mechanism of Action Key Applications & Notes
Metformin Indirect Activator Mild mitochondrial complex I inhibitor, increases AMP/ATP ratio [1]. First-line type 2 diabetes drug; mode of action may involve AMPK-independent pathways [1].
A-769662 Direct Activator Binds to the ADaM site, allosterically activates and protects from dephosphorylation [3]. Tool compound for studying AMPK activation; used in preclinical models [3].
SBI-0206965 Inhibitor Originally identified as ULK1 inhibitor; potently inhibits AMPK in cells [3] [4]. Useful for acute inhibition in cellular experiments; note potential off-target effects [3].
BAY-3827 Inhibitor Binds kinase domain, stabilizes inactive state via disulfide bridge [3]. Potent and selective next-generation inhibitor; tool for probing AMPK-dependent processes [3].

Therapeutic Targeting and Disease Relevance

AMPK is a promising therapeutic target for several major diseases due to its central role in metabolism.

  • Metabolic Disease: In the liver, activated AMPK inhibits lipid synthesis and promotes fatty acid oxidation, making it a compelling target for Metabolic dysfunction-associated steatotic liver disease (MASLD) [5]. It also improves glucose homeostasis, underpinning the effects of metformin [1].
  • Cancer: AMPK's role in cancer is complex and context-dependent. It can act as a tumor suppressor by inhibiting the mTORC1 pathway and cell growth. Conversely, in established tumors, AMPK can promote cancer cell survival under metabolic stress, suggesting that inhibition could be a viable strategy in certain cancers [6].
  • Integrated Signaling in Cancer: The interplay between AMPK and mTORC1 is a critical node in cancer cell metabolism. AMPK inhibits mTORC1 directly by phosphorylating Raptor and indirectly via the TSC1/TSC2 complex, thereby suppressing anabolic processes and stimulating catabolic processes like autophagy [1] [6].

The following diagram illustrates this key signaling axis:

AMPK_mTOR AMPK Active AMPK TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates ULK1 ULK1/ Autophagy AMPK->ULK1 Phosphorylates Activates mTORC1 mTORC1 (Growth Promoter) mTORC1->ULK1 Phosphorylates Inhibits Anabolism Anabolism (Protein/Lipid Synthesis) mTORC1->Anabolism Stimulates TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits Catabolism Catabolism (Autophagy) ULK1->Catabolism Stimulates

AMPK inhibits mTORC1 to suppress anabolism and promotes autophagy, influencing cell growth and survival [1] [6].

References

Comprehensive Technical Guide: Cyclic AMP (cAMP) Second Messenger System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cAMP Signaling

The cyclic AMP (cAMP) second messenger system represents a fundamental intracellular signaling pathway that transduces extracellular signals into appropriate physiological responses within cells. Discovered by Earl Sutherland in 1958 [1], cAMP was the first identified second messenger and revolutionized our understanding of how hormones, neurotransmitters, and other extracellular cues regulate cellular functions without crossing the plasma membrane. This nucleotide derivative serves as a critical intermediary in numerous signal transduction pathways, regulating diverse cellular processes including metabolism, gene transcription, cell growth and differentiation, and protein expression [2]. The broad spectrum of cAMP-mediated functions, coupled with its ability to generate distinct, stimulus-specific cellular effects, makes this signaling pathway a continuing focus of research and therapeutic development.

The significance of cAMP signaling extends across multiple physiological systems, with demonstrated roles in endocrine function, cardiovascular regulation, neuronal signaling, and immune responses [2]. During disease development, complex intracellular signaling pathways regulate an intricate series of events, including resistance to external toxins, cytokine secretion, and pathological phenomena. The cAMP pathway has been implicated in numerous conditions, including inflammation, cancer, myocardial atrophy, asynodia, and depression [2], making it an attractive target for therapeutic intervention. Current FDA-approved drugs that target various components of the cAMP system include β-adrenergic receptor blockers for cardiovascular conditions, PDE3 inhibitors for acute heart failure, and PDE4 inhibitors for inflammatory conditions such as COPD and psoriatic arthritis [3].

Molecular Components of the cAMP Pathway

The cAMP signaling pathway consists of several core components that work in concert to transmit, amplify, and terminate signals in a highly regulated manner. The architecture of this system enables precise spatial and temporal control over downstream cellular responses, allowing for signal specificity despite using a common second messenger.

  • Signal Generation: The pathway initiates when extracellular first messengers (hormones, neurotransmitters, or other ligands) bind to specific G protein-coupled receptors (GPCRs) at the cell surface. These receptors are coupled to either stimulatory (Gs) or inhibitory (Gi) heterotrimeric G proteins. Upon ligand binding, Gs-protein-coupled receptors undergo conformational changes that activate Gs proteins, which in turn stimulate adenylyl cyclase (AC) enzymes [3]. Conversely, Gi-protein-coupled receptors inhibit AC activity through their corresponding G proteins, providing a balancing mechanism for cAMP regulation.

  • cAMP Synthesis and Degradation: Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP and pyrophosphate. This synthesis is countered by the activity of phosphodiesterases (PDEs), a large superfamily of enzymes that hydrolyze cAMP into inactive 5'-AMP [2]. This balance between synthesis and degradation ensures that cAMP signals are transient and can be precisely controlled in terms of intensity, duration, and localization. The human genome encodes multiple AC and PDE isoforms with distinct tissue distributions and regulatory properties, contributing to the specificity of cAMP responses in different cellular contexts.

  • Downstream Effectors: cAMP exerts its intracellular effects primarily by binding to and activating several target proteins containing cyclic nucleotide-binding domains:

    • Protein Kinase A (PKA): The primary mediator of cAMP effects, PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. cAMP binding to the regulatory subunits causes dissociation and activation of the catalytic subunits, which then phosphorylate numerous downstream targets on serine/threonine residues [4].
    • Exchange Protein Activated by cAMP (EPAC): A guanine nucleotide exchange factor that activates the small GTPase Rap1 when bound to cAMP, EPAC represents an important PKA-independent pathway that influences processes such as cell adhesion, exocytosis, and gene expression [4].
    • Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels directly open in response to cAMP binding, permitting cation influx (particularly Ca²⁺) that further modulates various cellular processes [4].

The following diagram illustrates the core architecture of the cAMP signaling pathway and its key molecular components:

cAMP_pathway cluster_nucleus Nucleus extracellular Extracellular Space ligand First Messenger (Hormone/Neurotransmitter) extracellular->ligand receptor GPCR (Gs or Gi coupled) ligand->receptor G_protein Heterotrimeric G Protein receptor->G_protein AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP Synthesis PDE Phosphodiesterase (PDE) AMP 5'-AMP PDE->AMP Degradation ATP ATP cAMP->PDE PKA Inactive PKA (R₂C₂) cAMP->PKA EPAC EPAC cAMP->EPAC CNG_channel CNG Ion Channel cAMP->CNG_channel PKA_active Active PKA (Catalytic subunits) PKA->PKA_active CREB CREB Transcription Factor PKA_active->CREB pCREB p-CREB (Transcription activation) CREB->pCREB gene_exp Gene Expression Changes pCREB->gene_exp Altered gene transcription EPAC_active Active EPAC (Rap1 activation) EPAC->EPAC_active CNG_open Open Channel (Ca²⁺ influx) CNG_channel->CNG_open nucleus Nucleus

Figure 1: Core cAMP Signaling Pathway Architecture. illustrates the molecular components from signal reception at the membrane to downstream intracellular effects.

Detection Methods and Experimental Approaches

Research on cAMP signaling pathways requires detection at various levels, including the second messenger itself, key enzymes, and downstream effectors. Modern approaches have evolved from traditional biochemical assays to sophisticated real-time monitoring in living cells, enabling unprecedented spatial and temporal resolution.

cAMP Detection Techniques

The measurement of intracellular cAMP levels is fundamental to studying this signaling pathway. Several methods have been developed, each with distinct advantages and limitations:

  • Radioimmunoassay (RIA): Developed in the 1970s, RIA uses a competitive binding reaction between radioisotope-labeled cAMP and unlabeled cAMP from samples for specific antibodies. While characterized by high sensitivity, strong specificity, and low cost, this method raises concerns regarding experimental safety and environmental protection due to radioactive materials [2].

  • Enzyme-Linked Immunosorbent Assay (ELISA): This non-radioactive alternative is based on immuno-competitive binding technique using horseradish peroxidase (HRP)-labeled cAMP conjugates. The signal is typically generated through the reaction of HRP with tetramethylbenzidine and measured with a multifunctional microplate reader. Sensitivity can be improved through sample acetylation pretreatment, and newer fluorescent/chemiluminescent substrates further enhance detection limits [2].

  • FRET-Based Biosensors: Fluorescence Resonance Energy Transfer technology enables real-time monitoring of cAMP dynamics in living cells. Genetically encoded biosensors (e.g., CEPAC) display FRET between donor and acceptor fluorophores (e.g., mCerulean and mCitrine). When cAMP binds, conformational changes alter FRET efficiency, allowing kinetic measurements of cAMP fluctuations with high spatiotemporal resolution [1].

  • LANCE-cAMP Assay: This homogeneous time-resolved fluorescence resonance energy transfer method provides an alternative non-radioactive approach for determining cAMP levels in cell-based systems [2].

  • HPLC-MS Analysis: High performance liquid chromatography-mass spectrometry combines the separation power of chromatography with the sensitivity of mass spectrometry, allowing precise quantification of cAMP with rapid analysis and amenability to automation [2].

Detection of Downstream Components

Comprehensive analysis of cAMP signaling requires monitoring downstream effectors and their activation states:

  • PKA Detection: Methods include reverse transcription-polymerase chain reaction (RT-PCR) for mRNA expression, western blot analysis for protein expression using p-(Ser/Thr) PKA-specific antibodies, and non-radioactive activity assays that utilize biotin-streptavidin binding with fluorescent peptide substrates [2]. HPLC-MS can also measure PKA activity by separating and quantifying phosphorylated and non-phosphorylated substrate peptides.

  • CREB Phosphorylation Detection: As a key transcription factor downstream of PKA, CREB activation is typically monitored through phosphorylation at Ser133 using phospho-specific antibodies in western blotting or immunofluorescence. The phosphorylation status correlates with transcriptional activation of cAMP-responsive genes [2].

Table 1: Comparison of Major cAMP Detection Methodologies

Method Principle Sensitivity Throughput Key Applications
Radioimmunoassay (RIA) Competitive binding with radiolabeled cAMP High (pmol) Medium Early biochemical studies, tissue extracts
ELISA Enzyme-linked immunocompetitive binding Moderate-high High Drug screening, cell population measurements
FRET Biosensors Conformational changes alter energy transfer Very high (single cell) Medium Real-time kinetics, subcellular compartmentalization
LANCE-cAMP Time-resolved FRET High High GPCR drug discovery, high-throughput screening
HPLC-MS Chromatographic separation with mass detection Very high (fmol) Low-medium Absolute quantification, validation studies

Therapeutic Targeting and Drug Discovery

The cAMP signaling pathway represents a major therapeutic target across diverse disease areas, with current drugs targeting various components of this system and ongoing research exploring more selective modulation strategies.

Established Therapeutic Approaches
  • GPCR-Targeted Therapeutics: Many drugs act on G-protein coupled receptors that modulate cAMP levels. β-adrenergic receptor agonists like salbutamol and formoterol form the basis of bronchodilators for asthma treatment by increasing cAMP production [3]. Conversely, β-adrenergic receptor blockers are used for arrhythmias, congestive heart failure, glaucoma, and migraine prophylaxis [3].

  • Phosphodiesterase Inhibitors: Different PDE isoforms with distinct tissue distributions offer therapeutic targeting opportunities. PDE3 inhibitors (amrinone, milrinone, enoximone, cilostazol) are used for acute heart failure and intermittent claudication [3]. PDE4 inhibitors (apremilast, roflumilast, crisaborole) are approved for psoriatic arthritis, COPD, and atopic dermatitis [3]. The clinical utility of PDE4 inhibitors is limited by side effects including nausea and emesis, highlighting the need for more targeted approaches.

Emerging Therapeutic Strategies

Current research focuses on achieving pathway-specific modulation to reduce off-target effects:

  • EPAC-Targeted Compounds: Efforts are underway to develop small-molecule regulators of EPAC enzymes to achieve selective modulation of specific cAMP effector pathways independently of PKA. This approach may maintain therapeutic benefits while limiting side effects associated with broader cAMP elevation [3].

  • Compartmentalized cAMP Signaling: The development of drugs that target specific AC or PDE isoforms, or that influence the spatial organization of cAMP signaling complexes, represents a promising approach to enhance therapeutic specificity. Physical segregation of cAMP pools in distinct subcellular compartments allows for selective activation of different downstream effects [3].

Table 2: Currently Approved Therapeutics Targeting cAMP Signaling Pathways

Drug Class Representative Agents Molecular Target Therapeutic Applications
β-adrenergic agonists Salbutamol, Formoterol β₂-adrenergic receptors Asthma, bronchodilation
β-adrenergic blockers Propranolol, Timolol β-adrenergic receptors Arrhythmias, heart failure, glaucoma, migraine
PDE3 inhibitors Milrinone, Cilostazol Phosphodiesterase 3 Acute heart failure, intermittent claudication
PDE4 inhibitors Roflumilast, Apremilast Phosphodiesterase 4 COPD, psoriatic arthritis, atopic dermatitis
Adenylyl Cyclase Activators Forskolin (research) Adenylyl Cyclase Research tool, potential for various indications

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments investigating cAMP signaling pathways, incorporating both traditional biochemical approaches and modern live-cell imaging techniques.

Cell-Based cAMP Detection Using ELISA

The following protocol adapts the ELISA method for quantitative cAMP measurement in cell cultures [2]:

  • Cell Preparation and Treatment: Plate cells in 24-well or 96-well plates at appropriate density and culture until 70-80% confluent. Serum-starve cells for 2-4 hours before experiment to reduce basal activity. Treat cells with experimental compounds (e.g., receptor agonists/antagonists) for predetermined time intervals. Include phosphodiesterase inhibitors (e.g., IBMX) in treatment buffer when measuring cumulative cAMP accumulation.

  • Cell Lysis and cAMP Extraction: Immediately after treatments, remove stimulation medium and lyse cells with 0.1M HCl or commercial lysis buffer containing protease and phosphodiesterase inhibitors. Alternatively, use ethanol-based extraction for improved recovery. Neutralize acidic lysates before assay to prevent interference with antibody binding.

  • cAMP ELISA Procedure: Acetylate samples and standards per kit manufacturer recommendations to improve detection sensitivity. Add samples and HRP-conjugated cAMP to antibody-coated wells, incubate 2-3 hours at room temperature with gentle shaking. Wash plates thoroughly to remove unbound components. Add tetramethylbenzidine (TMB) substrate solution, incubate 20-30 minutes until color development, then stop reaction with acid. Measure absorbance at 450nm using a multifunctional microplate reader within 30 minutes. Calculate cAMP concentrations using standard curve generated with known cAMP concentrations.

Live-Cell cAMP Monitoring Using FRET Biosensors

This protocol outlines real-time cAMP monitoring in living cells expressing FRET-based biosensors [1]:

  • Biosensor Expression: Transfect cells with plasmid encoding cAMP FRET biosensor (e.g., CEPAC, Epac-based sensors) using appropriate transfection method. Allow 24-48 hours for expression; may require fluorescence-activated cell sorting if stable lines not available. For simultaneous monitoring of multiple signaling pathways, co-transfect with spectrally distinct biosensors (e.g., red and green versions).

  • Image Acquisition: Plate transfected cells on glass-bottom dishes or plates suitable for microscopy. Acquire images using a confocal microscope or high-content imaging system equipped with appropriate lasers/filters for donor (e.g., CFP/mCerulean, Ex: 430-455nm) and acceptor (e.g., YFP/mCitrine, Ex: 500-520nm) fluorophores. Maintain cells at 37°C and 5% CO₂ during imaging. Set acquisition parameters to minimize photobleaching while ensuring sufficient signal-to-noise ratio.

  • Data Analysis and Quantification: Calculate FRET ratio (acceptor emission/donor emission) for each time point after background subtraction. Normalize data as F/F₀, where F₀ is baseline ratio before stimulation. Plot normalized ratios over time to visualize cAMP dynamics. For compartmentalized analysis, define regions of interest corresponding to specific subcellular locales (e.g., plasma membrane, cytosol, nucleus).

The following diagram illustrates the experimental workflow for FRET-based cAMP detection:

fret_workflow cluster_microscopy Microscopy Setup step1 Biosensor Transfection (CEPAC, Epac-based constructs) step2 Cell Culture & Expression (24-48 hours) step1->step2 step3 Experimental Treatment (Receptor agonists/antagonists) step2->step3 step4 Image Acquisition (Confocal microscopy, 37°C, 5% CO₂) step3->step4 step5 FRET Ratio Calculation (Acceptor emission / Donor emission) step4->step5 donor Donor Channel (CFP/mCerulean) Ex: 430-455nm acceptor Acceptor Channel (YFP/mCitrine) Ex: 500-520nm ratio FRET Ratio Decreases with cAMP binding step6 Data Normalization (F/F₀ where F₀ = baseline) step5->step6 step7 Compartmental Analysis (Subcellular cAMP dynamics) step6->step7

Figure 2: FRET-Based cAMP Detection Workflow. illustrates the experimental process from biosensor transfection to quantitative analysis of cAMP dynamics.

Conclusion and Future Perspectives

The cAMP signaling pathway continues to be a vibrant area of research with significant implications for basic science and therapeutic development. While the core components of this system have been established for decades, recent technological advances have revealed unprecedented complexity in its spatial and temporal organization. The development of FRET-based reporters and high-resolution imaging techniques has demonstrated that compartmentalized cAMP signaling allows for specificity in downstream cellular responses, explaining how a universal second messenger can regulate diverse physiological processes [3].

Future research directions will likely focus on leveraging this spatial organization for therapeutic gain. The development of compartment-specific modulators that target distinct pools of cAMP signaling represents a promising approach to enhance drug efficacy while minimizing side effects. Additionally, the continued exploration of PKA-independent effectors like EPAC offers opportunities for more selective intervention in specific disease processes [3]. As our understanding of cAMP signaling networks deepens, particularly through advanced biosensors and systems biology approaches, we can anticipate novel therapeutic strategies that target this fundamental pathway with unprecedented precision.

Table 3: Emerging Research Areas in cAMP Signaling

Research Focus Current Challenges Potential Applications
Compartmentalized cAMP Signaling Understanding molecular determinants of signaling microdomains Tissue-specific drugs with reduced systemic side effects
EPAC-Targeted Therapeutics Developing isoform-specific modulators Inflammatory diseases, cardiac conditions, metabolic disorders
Dual-specificity PDE Inhibitors Balancing efficacy with toxicity profiles Multifactorial diseases with complex pathophysiology
Circadian Regulation of cAMP Elucidating temporal control mechanisms Chronotherapeutic approaches for optimized treatment timing
Single-cell cAMP Dynamics Technical limitations in resolution and throughput Understanding cellular heterogeneity in disease states

References

Core Concepts of the Purinergic Signaling System

Author: Smolecule Technical Support Team. Date: February 2026

The purinergic signaling system is a fundamental pathway for extracellular communication, utilizing nucleotides and nucleosides like ATP, ADP, AMP, and adenosine as messenger molecules [1]. When released into the extracellular space, these molecules activate specific families of purinergic receptors on the cell surface to elicit a wide range of physiological responses [1].

  • Receptor Families: The nineteen purinergic receptors are divided into three families [1].
    • P2X Receptors: Ligand-gated ion channels activated primarily by ATP.
    • P2Y Receptors: G-protein-coupled receptors (GPCRs) activated by nucleotides like ATP, ADP, UTP, and others.
    • P1 Receptors: GPCRs activated by adenosine.
  • The ATP Hydrolysis Cascade: A central feature of this system. Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases [2] [3].
    • ATP → ADP → AMP → Adenosine
    • This cascade is critical because ATP and its final product, adenosine, often have antagonistic effects, providing a mechanism for homeostatic regulation [4]. For example, while ATP can promote immune activation, adenosine is generally immunosuppressive.

The diagram below illustrates this core pathway and its impact on the tumor microenvironment.

G ATP ATP ADP ADP ATP->ADP CD39 (ENTPD1) P2X_P2Y P2X / P2Y Receptors ( e.g., Pro-inflammatory ) ATP->P2X_P2Y AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 (NT5E) P1 P1 Receptors ( e.g., Immunosuppressive ) Adenosine->P1 TME_Effects Effects on Tumour Microenvironment (TME): • Altered Immune Cell Function • Chronic Inflammation • Oxidative Imbalance P2X_P2Y->TME_Effects P1->TME_Effects

Core purinergic pathway and tumor microenvironment impact [2] [1] [3].

Quantitative Data in Physiological and Pathological States

Accurate measurement is crucial, as methodological differences cause reported plasma ATP levels to vary from 20 nM to 10,000 nM [1]. The following table summarizes measurements from an optimized HPLC method in healthy and diseased states.

Compound Healthy Adults (nM) Critically Ill Patients (nM) PitNET Patients (Post-Resection)
ATP 33 ± 20 [5] [1] ~200 (6x higher) [5] [1] Significantly increased [3]
ADP 90 ± 45 [5] [1] Information Not Specified Information Not Specified
AMP 100 ± 55 [5] [1] Information Not Specified No significant change in hydrolysis [3]
Adenosine 81 ± 51 [5] [1] Information Not Specified Information Not Specified

Key Factors Influencing Measurements:

  • Anticoagulant Choice: ATP levels were nearly 8 times higher in EDTA plasma compared to heparin plasma. Adenosine was entirely absent in EDTA plasma [5] [1].
  • Sample Handling: Rapid chilling of blood samples is essential. If EDTA blood is not immediately chilled, ATP, ADP, and AMP levels continue to rise [1].

Experimental Protocol: HPLC-Based Measurement of Plasma Adenylates

This detailed protocol ensures accurate determination of ATP, ADP, AMP, and adenosine levels in human blood, based on an optimized HPLC method with fluorescence detection [5] [1].

Key Steps Summary:

  • Blood Collection & Chilling: Draw blood into pre-chilled lithium heparin tubes and immediately place in an ice bath.
  • Plasma Preparation: Use differential centrifugation to obtain platelet-free plasma.
  • Sample Stabilization: Precipitate proteins with Perchloric Acid (PCA).
  • Derivatization: Convert nucleotides/nucleosides to fluorescent etheno-derivatives.
  • HPLC Analysis: Separate and quantify compounds via fluorescence.

The workflow for plasma preparation and stabilization is detailed below.

G Start Chilled Heparinized Blood Step1 Centrifuge at 400 g 0°C for 10 min Start->Step1 Step2 Collect Supernatant (Plasma) Step1->Step2 Step3 Centrifuge at 2,300 g 0°C for 5 min Step2->Step3 Step4 Collect Final Plasma Step3->Step4 Step5 Add Perchloric Acid (PCA) to denature enzymes Step4->Step5 Step6 Store at ≤ -20°C Step5->Step6

Plasma sample preparation workflow [1].

Detailed Methodology:

  • Plasma Collection and Protein Precipitation

    • Materials: Lithium heparin vacutainer tubes, perchloric acid (PCA), AMPCP (internal standard).
    • Procedure:
      • Draw blood into pre-chilled lithium heparin tubes and chill in an ice bath for ≥10 minutes [1].
      • Centrifuge aliquots for 10 min at 400 × g and 0°C. Discard the pellet [1].
      • Centrifuge the supernatant again for 5 min at 2,300 × g and 0°C to remove remaining platelets. Collect the plasma [1].
      • Mix plasma 1:20 with PCA (400 mM final concentration) to denature nucleotidases. Samples can be stored at ≤ -20°C at this stage [1].
      • For analysis, thaw samples on ice, add AMPCP (250 nM final concentration), and centrifuge for 10 min at 16,000 × g and 0°C to precipitate proteins [1].
      • Transfer supernatant, neutralize with K₂HPO₄ (400 mM), and centrifuge again for 10 min at 16,000 × g and 0°C to remove insoluble precipitates [1].
  • Etheno-Derivatization and Delipidation

    • Principle: ATP, ADP, AMP, and adenosine are converted into fluorescent 1,N6-etheno derivatives by reaction with chloroacetaldehyde [5].
    • Procedure:
      • Mix the neutralized sample supernatant with chloroacetaldehyde and incubate at 80°C for 40 minutes [5].
      • After derivatization, cool the sample and extract lipids using chloroform or a commercial phospholipid removal column [5].
  • HPLC Analysis and Detection

    • Separation: Use a reversed-phase C18 column with a compatible mobile phase (e.g., a methanol/phosphate buffer gradient with ion-pairing reagents like tetrabutylammonium bisulfate) [5].
    • Detection: Quantify the separated etheno-derivatives using a fluorescence detector (excitation ~230 nm, emission ~420 nm) [5].

Research and Therapeutic Implications

Dysregulated purinergic signaling is a hallmark of numerous diseases, making its components attractive therapeutic targets.

  • Cancer: The P2X7 receptor is highly expressed in glioma and GBM. Its antagonism has shown potent tumour-killing effects, even surpassing first-line therapy temozolomide in some models [2]. Ectonucleotidases CD39 and CD73 are overexpressed in GBM, contributing to an immunosuppressive TME and shorter patient survival [2].
  • Shock Wave Therapy (SWT): The regenerative effects of SWT are mediated by ATP release and subsequent activation of P2X4 and P2Y2 receptors, which drive cellular proliferation and activation of the Erk1/2 MAPK pathway [6].
  • Chronic Inflammation: In patients after pituitary tumor (PitNET) resection, dysregulated purinergic signaling—marked by high extracellular ATP and altered ectonucleotidase activity—sustains chronic inflammation and oxidative imbalance, potentially contributing to poor long-term prognosis [3].

References

Adenosine Monophosphate in Neurological Development: Molecular Mechanisms, Signaling Pathways, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adenosine Monophosphate in Neural Systems

This compound (AMP) occupies a crucial position within the complex landscape of neurological development and function, serving both as a fundamental component of cellular energy metabolism and as a precursor to powerful neuromodulatory molecules. This purine nucleoside derivative exists within intricate biochemical networks that connect energy homeostasis with sophisticated signaling systems throughout the central nervous system. The concentration of AMP within neural cells fluctuates dynamically in response to brain activity, reflecting the balance between adenosine triphosphate (ATP) consumption and regeneration cycles that occur continuously within the brain's complex cellular ecosystem.

The significance of AMP extends beyond its role as an energy metabolism intermediate, as it serves as the precursor to adenosine, an endogenous neuromodulator with profound effects on neural development, synaptic plasticity, and overall brain function. Through its conversion to adenosine and the subsequent activation of specific G protein-coupled receptors, AMP indirectly influences diverse neurological processes ranging from neural circuit formation to higher-order cognitive functions. Recent research has illuminated how dysregulation within these purinergic signaling pathways contributes to various neurodevelopmental disorders, positioning the AMP-adenosine axis as a promising target for therapeutic intervention in conditions such as attention deficit hyperactivity disorder (ADHD) and other neurological conditions affecting cognitive development and function.

Molecular Foundations: AMP, ATP, and Adenosine

Structural Relationships and Biochemical Interconversions

The purine-based molecules AMP, ATP, and adenosine form an interconnected biochemical triad that plays indispensable roles in neural energy metabolism and signaling:

  • Adenosine triphosphate (ATP) serves as the primary energy currency of neural cells, with astrocytes maintaining millimolar concentrations (approximately 3-10 mM) to fuel diverse cellular processes. ATP is regenerated continuously from ADP and AMP through glycolytic substrate level phosphorylation and mitochondrial oxidative phosphorylation. [1]
  • This compound (AMP) accumulates during energy-consuming reactions as ATP is hydrolyzed, with cellular AMP levels rising significantly during metabolic stress. AMP can be further metabolized to adenosine through the action of 5'-nucleotidases or phosphorylated back to ADP through adenylate kinase activity. [1]
  • Adenosine is produced through the enzymatic catabolism of ATP via ectonucleotidases that sequentially convert ATP to ADP to AMP to adenosine. Under physiological conditions, extracellular adenosine concentrations range from 20-300 nM, but can rise to approximately 10-30 μM during metabolic stress, hypoxia, or heightened neuronal activity. [2]

Table 1: Key Purine Molecules in Neural Energy Metabolism and Signaling

Molecule Primary Neural Role Typical Cellular Concentration Signaling Function
ATP Main energy currency 3-10 mM (astrocytes) [1] Fast excitatory neurotransmission [2]
AMP Metabolic intermediate Low (increases during energy consumption) [1] Precursor to adenosine
Adenosine Neuromodulator 20-300 nM (physiological), up to 30 μM (stress) [2] Activates adenosine receptors
Metabolic Pathways and Regulation

The interconversion of these purine molecules forms critical metabolic nodes in neural energy homeostasis. ATP consumption produces ADP and AMP through various enzymatic reactions, with the adenylate kinase reaction (2ADP ATP + AMP) playing a particularly important role in maintaining energy equilibrium in neural cells. When ATP demand exceeds regeneration capacity, AMP accumulation serves as both a metabolic signal and precursor pool for adenosine production. This adenosine can then be released into the extracellular space, where it functions as a "retaliatory metabolite" that modulates neural activity to match metabolic capacity. [2]

The regeneration of ATP from AMP occurs through both glycolytic and oxidative phosphorylation pathways, with astrocytes demonstrating remarkable metabolic flexibility in their ability to utilize different energy substrates to maintain ATP levels. This metabolic plasticity is essential for supporting the diverse energy-demanding functions of astrocytes, including glutamate recycling, potassium buffering, and maintenance of ion gradients. [1]

Adenosine Receptor Signaling in Neural Cells

Receptor Subtypes and Distribution

Adenosine exerts its neuromodulatory effects through four known G protein-coupled receptor subtypes (A₁, A₂A, A₂B, and A₃) that are differentially expressed throughout the nervous system and exhibit distinct pharmacological profiles: [2]

Table 2: Adenosine Receptor Subtypes in the Nervous System

Receptor G Protein Coupling Primary Neural Expression Adenosine Affinity Key Functions
A₁ Gᵢ/o Cortex, cerebellum, hippocampus [2] High (nM range) [2] Neuronal inhibition, neuroprotection
A₂A Gₛ/Gₒₗf Striatum, nucleus accumbens, olfactory tubercles [2] High (nM range) [2] Modulates dopamine signaling, motor control
A₂B Gₛ Blood vessels, astrocytes [3] [2] Low (μM range) [2] Astrocyte metabolic activation, neurovascular coupling
A₃ Gᵢ/o Various brain regions at low levels [2] Species-dependent (nM-μM) [2] Modulatory role in inflammation
Intracellular Signaling Cascades

The activation of adenosine receptors triggers distinct intracellular signaling pathways that mediate their diverse neurological effects:

  • A₁ and A₃ receptor signaling: Through their coupling to Gᵢ/o proteins, A₁ and A₃ receptor activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Additionally, Gβγ subunits released from these receptors can activate phospholipase C (PLC), increasing inositol 1,4,5-trisphosphate (IP₃) and intracellular Ca²⁺ levels, which stimulates protein kinase C (PKC) and other calcium-binding proteins. [2]
  • A₂A and A₂B receptor signaling: These Gₛ-coupled receptors activate adenylyl cyclase upon adenosine binding, increasing intracellular cAMP levels and activating PKA and downstream effectors including the cAMP response element-binding protein (CREB). In astrocytes, A₂B receptors are particularly important for recruiting the cAMP-PKA signaling pathway in response to neuronal activity. [3] [2]

The following diagram illustrates the core adenosine-mediated signaling pathway that activates astrocyte metabolism in response to neuronal activity:

G cluster_0 Astrocyte NeuronalActivity Neuronal Activity ATPRelease ATP Release NeuronalActivity->ATPRelease Ectonucleotidases Ectonucleotidases ATPRelease->Ectonucleotidases Adenosine Adenosine Ectonucleotidases->Adenosine A2BReceptor A₂B Receptor Adenosine->A2BReceptor Extracellular AC Adenylyl Cyclase A2BReceptor->AC Gs-protein A2BReceptor->AC cAMP cAMP ↑ AC->cAMP AC->cAMP PKA PKA Activation cAMP->PKA cAMP->PKA GlucoseUptake Glucose Uptake ↑ PKA->GlucoseUptake PKA->GlucoseUptake Glycolysis Glycolytic Rate ↑ PKA->Glycolysis GlucoseUptake->Glycolysis LactateRelease Lactate Release Glycolysis->LactateRelease Glycolysis->LactateRelease SynapticFunction Synaptic Function LactateRelease->SynapticFunction Metabolic Support

Figure 1: Adenosine-Mediated Metabolic Activation of Astrocytes. Neuronal activity triggers ATP release, which is converted to adenosine that activates astrocytic A₂B receptors, leading to enhanced glucose metabolism and lactate release for neuronal energy support. [3]

Neurological Development and Functional Implications

Adenosine Signaling in Neurodevelopmental Disorders

Emerging evidence indicates that dysregulation of adenosine signaling contributes to the pathophysiology of attention deficit hyperactivity disorder (ADHD). Genetic studies have identified significant associations between polymorphisms in the ADORA2A gene (encoding the adenosine A₂A receptor) and ADHD traits. The Swedish Child and Adolescent Twin Study found that specific single nucleotide polymorphisms (SNPs) within ADORA2A, particularly rs35320474, remained significantly associated with ADHD traits even after stringent correction for multiple comparisons. Similarly, a study of Korean children with ADHD reported that the rs5751876 TC genotype at the ADORA2A locus was linked to a reduced risk of ADHD. [4]

The interaction between adenosine and dopamine systems represents a key mechanism through which adenosine signaling may influence ADHD-related symptoms. Adenosine A₁ receptors form heteromeric complexes with dopamine D₁ receptors in the striatum, where adenosine binding reduces cAMP production and protein kinase A activity, ultimately suppressing dopaminergic signaling through D₁ receptors. This adenosine-dopamine crosstalk is particularly prominent in striatal neurons, where these receptors jointly regulate PKA activity essential for proper striatal function and motor control. Individuals with ADHD exhibit lower dopamine receptor density in specific brain regions, suggesting a reduced capacity for dopamine to exert its effects, which may be modulated by adenosine signaling pathways. [4]

Astrocyte-Neuron Metabolic Coupling

Adenosine plays a pivotal role in the metabolic coordination between astrocytes and neurons, a process essential for supporting synaptic function, especially during periods of high energy demand. Recent research has identified adenosine acting on astrocytic A₂B receptors as a key mechanism for neuronal activity-dependent metabolic activation of astrocytes. When neurons fire, they release ATP that is rapidly converted to adenosine in the extracellular space. This adenosine then activates A₂B receptors on astrocytes, recruiting the cAMP-PKA signaling pathway and leading to rapid activation of astrocyte glucose metabolism and lactate release. [3]

This adenosine-mediated metabolic signaling is essential for maintaining synaptic function and plasticity, particularly under conditions of high energy demand or reduced energy supply. Experimental mouse models with conditional deletion of the A₂B receptor gene in astrocytes show significant impairments in synaptic plasticity in the hippocampus, severely compromised recognition memory, and disrupted sleep patterns. These findings position the adenosine A₂B receptor as an astrocytic sensor of neuronal activity that helps tune brain energy metabolism to support fundamental neural functions. [3]

Cross-Talk with Other Neurotransmitter Systems

Adenosine signaling interacts with multiple neurotransmitter pathways beyond the dopamine system to regulate neural circuit development and function:

  • Adenosine and norepinephrine: Adenosine receptors, particularly the A₁ subtype, inhibit norepinephrine release in specific neural circuits. Studies using rabbit hippocampal slices have demonstrated that electrical stimulation-induced overflow of norepinephrine is inhibited by both α₂-autoreceptors and adenosine A₁ receptors. Additional research on rat cortical slices found that ATP and ADP inhibit norepinephrine release within a specific concentration range. [4]
  • Adenosine and acetylcholine: Adenosine A₁ and A₂A receptors influence the release of acetylcholine, which plays vital roles in regulating cognitive functions such as attention. Adenosine can reduce acetylcholine release in hippocampal and cortical synaptosomes via A₁ receptors, while A₂A receptor activation increases acetylcholine release in the hippocampus. Children with ADHD often exhibit disruption in the regulatory function of acetylcholine, potentially contributing to difficulties in learning, memory, and executive functions. [4]
  • Adenosine and GABA: Adenosine, acting through A₁ and high-affinity A₂A receptors, influences GABA release in the brain. Although the involvement of GABA in ADHD is not as extensively studied as dopamine and norepinephrine, evidence suggests it may exert indirect effects on the disorder through its role in modulating neuronal excitability. [4]

Experimental Approaches and Research Methodologies

Techniques for Studying Adenosine Signaling

Research into AMP and adenosine signaling in neurological contexts employs a diverse array of experimental approaches:

  • Genetic and genomic approaches: Single nucleotide polymorphism analysis of adenosine receptor genes in human populations (e.g., ADORA2A in ADHD studies [4]); conditional gene deletion in animal models (e.g., astrocyte-specific Adora2b knockout mice [3]); single-cell RNA sequencing to determine cell-type-specific receptor expression patterns. [3]
  • Genetically encoded sensors: Fluorescent cAMP sensors (Epac-SH187) to monitor intracellular cAMP dynamics [3]; PKA activity sensors (AKAR4) to record kinase activation [3]; ATP sensors to visualize ATP distribution and dynamics in living cells [1]; glucose sensors (FLIP12glu-700μΔ6) to monitor glucose consumption; NADH-NAD+ redox state sensors (Peredox) to measure glycolytic rate. [3]
  • Metabolic imaging and analysis: Enzymatic microelectrode biosensors to measure lactate release in acute brain slices [3]; spatial quantitative metabolomics using MALDI-MSI with ¹³C-labeled internal standards for absolute quantification of metabolites [5]; quantitative PCR to measure gene expression of neurotrophic factors (BDNF, NGF) in specific brain regions. [6]

Table 3: Key Experimental Methods for Studying Adenosine Signaling in Neural Systems

Method Category Specific Techniques Key Applications Technical Considerations
Molecular Biology qPCR, SNP analysis, scRNA-seq Gene expression profiling, genetic associations Requires careful normalization, large sample sizes for genetic studies
Live-cell Imaging Genetically encoded sensors (cAMP, ATP, glucose) Real-time monitoring of metabolic and signaling dynamics Sensor specificity and calibration critical
Metabolic Analysis Lactate biosensors, spatial metabolomics, HPLC Metabolic flux measurements, spatial metabolite distribution Matrix effects in MSI require internal standards [5]
Pharmacological Studies Receptor agonists/antagonists, channel modulators Pathway dissection, therapeutic potential Specificity issues require multiple complementary compounds
Protocol for Investigating Adenosine-Mediated Metabolic Coupling

Based on current literature, the following experimental workflow exemplifies a comprehensive approach to studying adenosine-mediated metabolic coupling between neurons and astrocytes:

  • Preparation of acute brain slices (300-400 μm thickness) from relevant brain regions (e.g., hippocampal CA1 area) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
  • Genetic manipulation using adeno-associated viral vectors (AAV5-Gfap-iCre-mCherry) to achieve cell-type-specific receptor deletion or expression in astrocytes. [3]
  • Stimulation of neuronal pathways (e.g., Schaffer collateral fibers in hippocampal slices) using electrical field stimulation while monitoring astrocytic responses.
  • Real-time metabolic monitoring using expressed sensors for cAMP (Epac-SH187), PKA activity (AKAR4), or glucose (FLIP12glu-700μΔ6) combined with pharmacological tools including:
    • A₂B receptor antagonist PSB 603 (10 μM) [3]
    • Adenosine deaminase to degrade extracellular adenosine
    • Ecto-5'-nucleotidase inhibitor α,β-methylene-ADP (200 μM) [3]
  • Lactate release measurement using enzymatic microelectrode biosensors positioned in the slice to quantify extracellular lactate dynamics. [3]
  • Metabolic profiling using spatial quantitative metabolomics with ¹³C-labeled yeast extracts as internal standards for absolute quantification of metabolic changes. [5]

Therapeutic Implications and Future Directions

Adenosine-Targeting Strategies for Neurological Disorders

The adenosine signaling system presents multiple potential therapeutic targets for neurodevelopmental and neurological disorders:

  • A₂A receptor modulators represent promising candidates for ADHD treatment, given the strong genetic association between ADORA2A polymorphisms and ADHD traits. Both agonists and antagonists might be beneficial depending on the specific circuit targeted and the nature of the dopamine signaling dysfunction. [4]
  • A₂B receptor agonists could potentially enhance astrocyte metabolic support for neurons in conditions characterized by energy deficits or cognitive impairment. The demonstration that adenosine acting through A₂B receptors coordinates brain metabolism and function suggests that selective agonists might improve synaptic function and cognition in neurodevelopmental disorders. [3]
  • Combination approaches targeting both adenosine and dopamine systems might yield synergistic effects for disorders like ADHD, leveraging the known interactions between A₂A-D₂ and A₁-D₁ receptor heteromers in striatal circuits. [4]
Methodological Advances and Personalized Medicine

Future research directions include:

  • Advanced metabolomic approaches: The development of improved quantitative MSI workflows based on isotopically ¹³C-labeled yeast extracts as internal standards enables absolute quantification of over 200 metabolic features, greatly enhancing reliability and interpretive strength for studying brain metabolism in neurological disorders. [5]
  • Computational drug discovery: Machine learning frameworks like MetaAMPK, which utilize meta-learners with bidirectional long-short-term memory and convolutional neural networks, can improve prediction of compounds targeting purine-related signaling pathways. Such approaches achieve high accuracy (0.96 AUC) in predicting AMPK activators, potentially accelerating discovery of novel neurometabolic therapeutics. [7]
  • Drug repurposing strategies: Computational approaches, 'omic' studies, drug databases, and electronic medical records help identify candidate therapies that indirectly modulate adenosine signaling. For example, bumetanide has been nominated as a repurposable agent for Alzheimer's disease based on transcriptomic studies. [8]

The following diagram illustrates the therapeutic targeting of adenosine signaling in neurological disorders:

G cluster_0 Adenosine-Based Therapeutic Strategies DisruptedSignaling Disrupted Neurological Function A1Modulation A₁ Receptor Modulation DisruptedSignaling->A1Modulation Therapeutic Targeting A2AModulation A₂A Receptor Modulation DisruptedSignaling->A2AModulation A2BModulation A₂B Receptor Modulation DisruptedSignaling->A2BModulation Neuroprotection Neuroprotective Effects A1Modulation->Neuroprotection DopamineBalance Dopamine Signaling Balance A2AModulation->DopamineBalance MetabolicSupport Enhanced Metabolic Support A2BModulation->MetabolicSupport ImprovedFunction Improved Neurological Function MetabolicSupport->ImprovedFunction DopamineBalance->ImprovedFunction Neuroprotection->ImprovedFunction

Figure 2: Therapeutic Targeting of Adenosine Signaling in Neurological Disorders. Different adenosine receptor subtypes represent distinct therapeutic targets for restoring neurological function through neuroprotection, dopamine signaling balance, and enhanced metabolic support. [4] [3] [2]

Conclusion

The role of this compound in neurological development extends far beyond its fundamental position in cellular energy metabolism, encompassing sophisticated signaling pathways that coordinate neural circuit development, refine synaptic function, and integrate brain metabolism with cognitive processes. Through its conversion to adenosine and subsequent activation of specific receptor subtypes, AMP participates in crucial neuromodulatory processes that influence attention, memory, executive function, and overall brain homeostasis.

References

Core Ectoenzymes in AMP and Nucleotide Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The degradation of extracellular adenine nucleotides is a sequential process catalyzed by specific membrane-bound or extracellular enzymes. The table below outlines the key ectoenzymes involved.

Enzyme Name Common CD Marker Reaction Catalyzed Primary Product Significance / Role
Ecto-nucleoside triphosphate diphosphohydrolase 1 CD39 ATP → ADP → AMP AMP Initiates ATP/ADP inactivation; regulates P2 receptor signaling; anti-thrombotic & anti-inflammatory [1] [2]
Ecto-5'-nucleotidase CD73 AMP → Adenosine Adenosine Key producer of immunosuppressive adenosine; regulates P1 receptor signaling; critical in cancer, CAVD, & inflammation [1] [2] [3]
Ecto-adenosine deaminase - Adenosine → Inosine Inosine Terminates adenosine signaling; associated with CD26; increased activity linked to pro-stenotic milieu in CAVD [1]
Alkaline Phosphatase (ALP) - Nucleotide dephosphorylation (e.g., ATP/ADP/AMP → Adenosine) Adenosine Promotes tissue mineralization; involved in pathological calcification in CAVD [1]
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 CD203a Hydrolyzes NAD+ & ADP-ribose to AMP AMP Part of an alternative pathway for adenosine production from NAD+, independent of CD39 [3]
CD38 CD38 NAD+ → ADP-ribose (ADPR) / cyclic ADP-ribose (cADPR) ADPR / cADPR Initiates the alternative pathway for adenosine production from NAD+; has immunomodulatory roles [3]

Alternative Degradation Pathway

Beyond the canonical ATP→ADP→AMP→Adenosine pathway, an alternative pathway starts with NAD+ as the initial substrate. This pathway can be significant in specific contexts, such as the tumor microenvironment [3].

G NAD NAD+ ADPR ADP-ribose (ADPR) NAD->ADPR Hydrolyzed by CD38 AMP2 AMP ADPR->AMP2 Hydrolyzed by CD203a (NPP1) ADO2 Adenosine AMP2->ADO2 Hydrolyzed by CD73

Alternative Adenosine Production Pathway from NAD+

Experimental Protocols for Ectoenzyme Activity

To study these pathways in a research setting, here are detailed methodologies for key experiments.

Determining Surface Ecto-enzyme Activities on Tissue Leaflets

This intact-tissue assay measures enzymatic flux on different surfaces (e.g., aortic vs. ventricular sides of a valve).

  • 1. Tissue Preparation: Dissect human tissue leaflets (e.g., aortic valves), weigh them, and wash in HBSS. Divide into sections of defined area (e.g., 0.2 cm²) [1].
  • 2. Surface-Specific Incubation: Clamp an intact leaflet fragment to seal a hole (e.g., 0.5 cm diameter) in a multi-well plate bottom, exposing only one surface to the incubation medium [1].
  • 3. Reaction Setup: Add incubation medium (e.g., HBSS) containing the substrate (e.g., 50 µM ATP, AMP, or adenosine) to the well. To study the full pathway to adenosine, include an adenosine deaminase inhibitor (e.g., 5 µM EHNA) during ATP and AMP incubations [1].
  • 4. Sampling & Analysis: Collect incubation medium at multiple time points (e.g., 0, 5, 15, 30 minutes). Analyze the metabolites (e.g., ATP, ADP, AMP, Adenosine, Inosine) using techniques like High-Performance Liquid Chromatography (HPLC). Calculate degradation rates (e.g., nmol/min/cm²) [1] [3].
Analyzing Ectoenzyme Activity in Cell Models using HPLC

This method is suitable for cultured cells, such as the human Jurkat T-cell line.

  • 1. Cell Culture & Treatment: Culture cells under study. Optionally, activate cells (e.g., with PMA) to modulate ectoenzyme expression [3].
  • 2. Incubation with Substrate: Wash cells and incubate with the substrate of interest (e.g., NAD+, ATP, or ADP-ribose) in an appropriate buffer [3].
  • 3. Reaction Termination & Sample Prep: At defined time points, centrifuge the cell suspension to obtain a protein-free supernatant [3].
  • 4. Metabolite Separation & Quantification: Inject the supernatant into an HPLC system. Identify and quantify substrates and their degradation products (e.g., NAD+, ADPR, AMP, Adenosine) based on their unique retention times and by comparison to known standards [3].
Functional Assessment of Adenosine's Effects *In Vivo*

To test the functional outcome of modulating these pathways, in vivo models can be used.

  • 1. Model Selection: Use a relevant disease model (e.g., a mouse model of Calcific Aortic Valve Disease - CAVD) [1].
  • 2. Enzymatic Modulation: Treat experimental groups with pharmacological agents. For example, to augment adenosine levels, administer an adenosine deaminase inhibitor (e.g., deoxycoformycin) [1].
  • 3. Outcome Analysis: After a treatment period, assess disease-relevant endpoints. In the CAVD model, this included measuring aortic valve thickness and analyzing markers of calcification to confirm the adenosine-dependent pathway's role [1].

Biological and Clinical Implications

Understanding these pathways is vital as they are implicated in several key biological and pathological processes.

  • Immunity and Inflammation: The conversion of pro-inflammatory ATP to immunosuppressive adenosine is a critical regulatory circuit. CD73-derived adenosine suppresses immune cell activity, and this pathway is a key checkpoint targeted by cancers to evade immune surveillance [2] [3].
  • Cardiovascular Disease: In Calcific Aortic Valve Disease (CAVD), spatial changes in ectoenzyme activities are observed. The aortic side of stenotic valves shows decreased AMP hydrolysis (lower adenosine production) and increased adenosine deamination, creating a pro-stenotic and pro-calcific milieu. Alkaline phosphatase activity also contributes to pathological mineralization [1].
  • Neuromodulation: In the central nervous system, astrocytes contribute to extracellular adenosine accumulation via multiple mechanisms, including ENT2-mediated adenosine release and ectoenzymatic breakdown of released ATP [4].

References

AMP allosteric enzyme activation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Structural Composition of AMPK

AMPK is a heterotrimeric complex composed of:

  • A catalytic α-subunit: Contains the kinase domain and an auto-inhibitory domain (AID). Phosphorylation at Threonine 172 (Thr-172) within its activation loop is essential for activity [1].
  • A scaffolding β-subunit: Contains a carbohydrate-binding module (CBM) and is subject to myristoylation and phosphorylation (e.g., at Ser108), which influence activation [1] [2].
  • A regulatory γ-subunit: Contains four cystathionine-β-synthase (CBS) repeats that form four potential binding sites (sites 1-4) for adenine nucleotides (AMP, ADP, ATP) [3] [1].

Mechanisms of Allosteric Activation by AMP

AMP binding to the γ-subunit activates AMPK through three complementary mechanisms, summarized in the table below.

Table 1: Three Mechanisms of AMPK Activation by AMP

Mechanism Functional Consequence Key Structural Determinants
1. Allosteric Activation Directly increases kinase activity ~5-fold [1]. AMP binding at Site 1 triggers conformational changes, releasing the α-AID from the kinase domain [1]. The α-RIM (Regulatory subunit-Interacting Motif) wraps around the bound nucleotide [1].
2. Promotion of Phosphorylation Enhances phosphorylation of Thr-172 by upstream kinases (LKB1/CaMKKβ) [3] [1]. AMP binding, particularly at Site 3, induces conformational changes. This process is dependent on N-terminal myristoylation of the β-subunit [1] [4].
3. Protection from Dephosphorylation Inhibits dephosphorylation of pThr-172 by protein phosphatases (PP2C, PP2A), sustaining AMPK activity [3] [1] [2]. A conformational change induced by AMP binding makes the pThr-172 site less accessible to phosphatases [2].

The following diagram illustrates the integrated process of AMPK activation by energy stress.

G EnergyStress Energy Stress (Low Glucose, Hypoxia) AMP ↑ AMP : ATP Ratio EnergyStress->AMP AMPK_Inactive Inactive AMPK (Dephosphorylated) AMP->AMPK_Inactive 1. Promotes Phosphorylation AMPK_Phospho Phosphorylated AMPK (Thr172) AMP->AMPK_Phospho 2. Allosteric Activation & 3. Protects Dephosphorylation AMPK_Inactive->AMPK_Phospho AMPK_Active Fully Active AMPK AMPK_Phospho->AMPK_Active LKB1_Cytoplasm LKB1 in Cytoplasm LKB1_Cytoplasm->AMPK_Inactive  Phosphorylates LKB1_Nucleus LKB1 in Nucleus LKB1_Nucleus->LKB1_Cytoplasm Nuclear Export PKCz_ROS ROS/PKCζ Pathway PKCz_ROS->LKB1_Cytoplasm Activates & Mobilizes

Integrated AMPK activation pathway via AMP and upstream regulation.

AMP vs. ADP: A Comparative Analysis

While both AMP and ADP can bind to the γ-subunit and promote Thr172 phosphorylation and protection, AMP is considered the primary physiological activator [3]. Key distinctions are outlined below.

Table 2: AMP vs. ADP in AMPK Activation

Feature AMP ADP
Allosteric Activation Yes, direct allosteric activator [3]. Yes, but only modest and at physiologically high Mg.ATP²⁻ concentrations [3].
Promotion of Phosphorylation Yes [3] [1]. Yes [3].
Protection from Dephosphorylation Yes [3] [2]. Yes [3] [2].
Binding Competition Competes with ATP for binding to Sites 1 & 3 [1]. Competes with ATP for binding to Sites 1 & 3 [3].
Inhibitory Action No At concentrations above activation threshold, competes with ATP at the catalytic site, causing inhibition [3].
Physiological Role Primary activator in vivo [3]. Physiological relevance is doubted; may not be a primary signal in vivo [3].

Experimental Approaches and Protocols

Studying AMPK allosteric activation requires a combination of biochemical, structural, and computational methods.

Recombinant AMPK Protein Production
  • Expression Systems: Heterotrimeric AMPK complexes are typically expressed in E. coli or mammalian cell lines (e.g., HEK293 cells). E. coli systems are used to obtain non-phosphorylated protein, while mammalian systems produce proteins with native post-translational modifications like β-subunit myristoylation and phosphorylation [4] [2].
  • Purification: Use affinity chromatography (e.g., His-tag or FLAG-tag purification) followed by size-exclusion chromatography to obtain pure, monodisperse complexes [2].
In Vitro Kinase Activity Assays

This is the core assay for measuring allosteric activation.

  • Principle: Measure the rate of transfer of a radioactive phosphate group from [γ-³²P]ATP to a substrate (e.g., the SAMS peptide or acetyl-CoA carboxylase) [4] [2].
  • Protocol:
    • Reaction Mix: Combine purified AMPK, substrate, MgCl₂, and ATP (including trace [γ-³²P]ATP) in a suitable buffer. A typical ATP concentration is 200 µM for standard assays or 2 mM for "physiological" conditions [3] [4].
    • Allosteric Activation: Add varying concentrations of AMP (e.g., 0-200 µM) or ADP (e.g., 0-2 mM) to the reaction [3].
    • Incubation: Conduct the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
    • Termination & Quantification: Stop the reaction with acidic buffer, spot onto filter paper, and measure incorporated radioactivity by scintillation counting [2].
  • Data Analysis: Plot kinase activity against nucleotide concentration to generate dose-response curves and calculate EC₅₀ values [3] [4].
Phosphorylation and Dephosphorylation Assays
  • Promotion of Phosphorylation:
    • Incubate dephosphorylated AMPK with an upstream kinase (LKB1 or CaMKKβ) and ATP.
    • Include or exclude AMP/ADP in the phosphorylation reaction.
    • Stop the reaction and measure the resulting AMPK activity or the level of pThr-172 via immunoblotting to assess the nucleotide's effect on phosphorylation rates [1].
  • Protection from Dephosphorylation:
    • First, phosphorylate AMPK using an upstream kinase.
    • Then, incubate the phosphorylated AMPK with a protein phosphatase (e.g., PP2C) in the presence or absence of AMP/ADP.
    • Measure the remaining AMPK activity or pThr-172 levels over time to determine the protection conferred by the nucleotide [2].
Structural Biology Techniques
  • X-ray Crystallography: As employed in [4] and [2], this method involves co-crystallizing AMPK with activators (AMP, A-769662, C2, 991) to solve high-resolution structures. This reveals atomic-level details of binding sites and conformational changes.
  • Molecular Dynamics (MD) Simulations: Used to study the dynamical motion of AMPK upon activator binding. Simulations help understand how activators like A-769662 act as a "glue" between subunits and pre-organize the ATP-binding site for catalysis [5] [6].

Implications for Drug Development

The allosteric regulation of AMPK is a major therapeutic target for metabolic diseases, cancer, and more. Strategies include:

  • Direct Allosteric Activators: Natural products and synthetic compounds can activate AMPK. Some, like the furan-2-phosphonic derivative C2, bind to novel sites on the γ-subunit, distinct from nucleotide sites, and can act synergistically with other drugs [7] [4].
  • Synergistic Activation: Research shows that combining activators that bind to different sites (e.g., the ADaM site drug A-769662 and the γ-subunit binder C2) can synergistically activate certain AMPK isoforms (α1-containing complexes) to a much greater extent than either activator alone, even in the absence of upstream kinase phosphorylation [4].
  • Isoform-Specific Targeting: Different AMPK isoforms (e.g., those containing β1 vs. β2 subunits) exhibit distinct allosteric sensitivity and dynamics [6]. Understanding these differences is key to designing tissue-specific therapeutics with minimized side effects.

Key Takeaways for Researchers

For researchers and drug development professionals, the core principles are:

  • AMP remains the primary physiological allosteric regulator of AMPK, though ADP can mimic some effects under specific conditions.
  • Activation is a multi-step process involving allosteric control, phosphorylation promotion, and protection from dephosphorylation.
  • Experimental design must account for critical factors like ATP concentration, β-subunit post-translational modifications, and isoform composition.
  • The structural insights provide a roadmap for developing novel, potent, and potentially synergistic therapeutics targeting this central metabolic switch.

References

purine nucleotide cycle adenosine monophosphate

Author: Smolecule Technical Support Team. Date: February 2026

Core Functions & Physiological Roles

The PNC serves several vital metabolic functions, especially under conditions of high energy demand.

  • Ammonia Production: The PNC is a significant pathway for generating ammonia (NH₃) in tissues like skeletal muscle and kidney. This ammonia can then be used to buffer metabolic acids [1] [2].
  • Anaplerosis: The fumarate produced by ADSL is a key intermediate that replenishes the citric acid cycle (TCA cycle). This is crucial during intense exercise to maintain energy production [2].
  • Regulation of Adenine Nucleotide Pools: By converting AMP to IMP, the cycle helps maintain a high ATP/AMP ratio, which is critical for cellular energy signaling. It prevents the accumulation of AMP, thereby supporting continued ATP synthesis through the myokinase reaction during strenuous activity [2].

Experimental Analysis & Protocols

Studying the PNC and its dynamics requires a combination of enzymatic activity assays, metabolomic profiling, and metabolic flux analysis.

Table 2: Key Experimental Methods for Investigating the PNC

Methodology Key Measurable Parameters Application Example

| Enzyme Activity Assays | - AMP deaminase activity (e.g., nmol/mg protein/min) [1].

  • ADSS and ADSL activity levels. | Measuring adaptive increases in renal ADSS and ADSL activity in response to acidosis or potassium depletion [1]. | | Metabolomic Profiling (LC-MS/MS) [3] | - Quantitative cellular levels of IMP, AMP, GMP, ATP, ADP.
  • ATP/ADP and AMP/GMP ratios. | Comparing static nucleotide levels (e.g., 3x increase in IMP) in purinosome-rich vs. normal cells [3]. | | Stable Isotope Tracing & Metabolic Flux Analysis [3] | - De novo biosynthetic flux rates for IMP, AMP, GMP.
  • Incorporation of labeled precursors (e.g., [¹⁵N]glycine). | Quantifying increased de novo purine biosynthesis flux under purine-depleted conditions to confirm purinosome functionality [3]. |

Visualization of the Purine Nucleotide Cycle

The following diagram illustrates the core reactions, key enzymes, and interconnected metabolic roles of the purine nucleotide cycle.

f AMP AMP IMP IMP AMP->IMP AMP Deaminase (AMPD1) NH3 NH3 AMP->NH3 Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthase (ADSS) Fumarate Fumarate Adenylosuccinate->Fumarate AMP_2 AMP_2 Adenylosuccinate->AMP_2 Adenylosuccinate Lyase (ADSL) Aspartate Aspartate Aspartate->Adenylosuccinate GTP GTP GTP->Adenylosuccinate

The Purine Nucleotide Cycle core pathway. Yellow nodes show the main cycle intermediates; white and green nodes show inputs and outputs.

Research Context & Drug Development Implications

Dysregulation of the PNC and its associated enzymes is linked to several human diseases, making it a potential target for therapeutic intervention.

  • Myoadenylate Deaminase Deficiency: Caused by mutations in the AMPD1 gene, this is a common metabolic myopathy leading to exercise intolerance, muscle cramps, and fatigue due to reduced ammonia production and impaired energy metabolism [4] [2].
  • Adenylosuccinate Lyase (ADSL) Deficiency: This autosomal recessive disorder disrupts both purine synthesis and the PNC, leading to severe neurological symptoms including seizures, psychomotor retardation, and autism spectrum disorders. The impairment of the PNC can cause a reduced muscle energy reserve [2].
  • Connection to Other Disorders: The PNC's role in ammonia genesis and fumarate production links it to renal adaptation to acidosis and potassium depletion [1]. Furthermore, the accumulation of fumarate in fumarase deficiency can inhibit ADSL, suggesting a mechanistic overlap in the neuropathology of related metabolic disorders [2].

Current Research and Advanced Methodologies

Contemporary research focuses on the dynamic assembly of metabolic enzymes into complexes, such as the purinosome, and the application of advanced metabolomic technologies [3].

  • Stimulating Purinosome Assembly: HeLa cells can be cultured in purine-depleted medium (using dialyzed FBS) or treated with compounds like DMAT to stimulate the formation of the purinosome complex [3].
  • Quantitative Metabolomics: Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-UPLC-ESI-MS/MS) is used to accurately quantify highly polar cellular nucleotides like IMP, AMP, and GMP, which is an analytical challenge with traditional methods [3].
  • Metabolic Flux Analysis: The incorporation of stable isotopes (e.g., [¹⁵N]glycine) into IMP, AMP, and GMP, measured via LC-Orbitrap mass spectrometry, provides direct evidence of increased de novo purine biosynthetic flux in purinosome-rich cells [3].

References

AMP in Neurodevelopmental Psychiatric Disorders: Molecular Mechanisms, Therapeutic Targets, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: AMP Targets in Neurodevelopmental Psychiatry

The AMP signaling pathways, encompassing AMPA-type glutamate receptors and AMP-activated protein kinase (AMPK), represent crucial regulatory systems in neurodevelopmental psychiatric disorders (NPDs). AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system, while AMPK serves as a master cellular energy sensor that coordinates metabolic and synaptic processes. Dysregulation of these systems has been implicated in various NPDs including autism spectrum disorder, intellectual disability, and attention-deficit/hyperactivity disorder. The intersection of these pathways with genetic vulnerabilities represents a growing area of research, with approximately 80% of human genes being brain-expressed and numerous rare genetic variants associated with neuropsychiatric impacts [1]. This technical review comprehensively examines the molecular mechanisms, experimental approaches, and therapeutic targeting of AMP-related pathways in NPDs.

Molecular Targets and Mechanisms

AMPA Receptor Signaling and Modulation

AMPA-type glutamate receptors (AMPARs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the mammalian central nervous system. These receptors are crucial for synaptic plasticity, learning, and memory formation. Ampakines are a class of small molecule compounds that function as positive allosteric modulators of AMPARs, binding to the receptor and allosterically enhancing glutamate-elicited currents without activating the receptor directly [2]. These compounds are categorized based on their electrophysiological properties:

  • Low-impact ampakines (e.g., CX516, CX546, CX1739, CX1837, CX1942) moderately enhance steady-state currents (typically ≤25%) and preferentially affect deactivation kinetics [3] [2]
  • High-impact ampakines (e.g., cyclothiazide) profoundly increase steady-state currents (up to 200%) primarily by blocking desensitization [2]

The differential effects arise from distinct binding sites and mechanisms of action, with low-impact ampakines showing more favorable safety profiles and reduced seizurogenic potential compared to high-impact compounds [2].

AMPK Signaling in Neuronal Function and Metabolism

AMPK is a highly conserved heterotrimeric serine/threonine kinase consisting of catalytic α subunits and regulatory β and γ subunits. As a master cellular energy sensor, AMPK activation occurs under conditions of energy depletion through increased AMP:ATP or ADP:ATP ratios [4] [5]. Key activation mechanisms include:

  • Direct nucleotide binding: AMP or ADP binding to the γ subunit induces conformational changes that protect against dephosphorylation [4]
  • Kinase-mediated phosphorylation: LKB1 primarily phosphorylates Thr172 in the activation loop; calcium-mediated activation occurs via CAMKK2 [4] [5]
  • Pharmacological activation: Metformin (complex I inhibitor), AICAR (ZMP precursor), and A769662 (direct activator) [4]

In the central nervous system, AMPK exhibits cell-type-specific expression patterns, with α2 as the dominant catalytic subunit in neurons, while α subunits are generally expressed only in activated astrocytes [5]. AMPK coordinates fundamental neuronal processes including synaptic plasticity, autophagic regulation, and mitochondrial homeostasis [5] [6].

Table 1: Core Components of AMP-Related Signaling Pathways in Neural Cells

Component Subtypes Cellular Expression Primary Functions
AMPA Receptor GluA1-GluA4 Postsynaptic membranes, neurons Fast excitatory transmission, synaptic plasticity, learning & memory
AMPK α subunit α1, α2 α2 dominant in neurons; α1 in activated astrocytes Catalytic kinase activity, nuclear signaling
AMPK β subunit β1, β2 Neurons and glia (differential expression) Scaffold, carbohydrate-binding module
AMPK γ subunit γ1, γ2, γ3 γ1 in neurons, absent in astrocytes Nucleotide binding (AMP/ADP/ATP)
Integrated Signaling Pathways in Neurodevelopment

The diagram below illustrates the key AMPK signaling pathway and its intersections with neurodevelopmental processes:

G EnergyStress Energy Stress (Low ATP, High AMP/ADP) AMPK AMPK Heterotrimer (α/β/γ subunits) EnergyStress->AMPK Nucleotide Binding Calcium Calcium Flux CAMKK2 CAMKK2 Calcium->CAMKK2 LKB1 LKB1 Kinase LKB1->AMPK pThr172 CAMKK2->AMPK pThr172 ULK1 ULK1/ATG1 AMPK->ULK1 Activating Phosphorylation mTORC1 mTORC1 AMPK->mTORC1 Inhibitory Phosphorylation FoxO FoxO/DAF-16 AMPK->FoxO Activating Phosphorylation Inflammation NF-κB Inhibition AMPK->Inflammation Indirect Inhibition Autophagy Autophagy Activation ULK1->Autophagy Mitophagy Mitophagy ULK1->Mitophagy mTORC1->Autophagy Inhibition Metabolism Metabolic Reprogramming FoxO->Metabolism Neurodev Neurodevelopmental Processes Autophagy->Neurodev Mitophagy->Neurodev Metabolism->Neurodev Inflammation->Neurodev

Figure 1: AMPK Signaling Pathway in Neurodevelopmental Contexts. AMPK integrates energy and calcium signals to regulate key processes including autophagy, metabolism, and inflammation through phosphorylation of downstream targets.

Therapeutic Targeting Strategies

Ampakines for Neurodevelopmental Disorders

Low-impact ampakines have demonstrated significant therapeutic potential across multiple NPD models. These compounds enhance excitatory synaptic transmission and improve cognitive and behavioral deficits through several mechanisms:

  • Synaptic potentiation: CX1837 and CX1739 reverse sociability deficits in BTBR mice (autism model) and improve performance in novel object recognition tasks [3]
  • Respiratory regulation: CX1942 potently reverses opioid-induced respiratory depression without affecting analgesic efficacy [2]
  • Attention enhancement: CX1763 improves attention in the 5-Choice Serial Reaction Time Task (5CSRTT) and reduces amphetamine-induced hyperactivity [2]

The therapeutic window of ampakines is particularly important, with newer compounds like CX1763 lacking epileptogenic activity even at doses 150-fold higher than therapeutic levels (1500 mg/kg vs. 10 mg/kg) [2].

AMPK Modulators in Neurological Contexts

AMPK activation plays complex, context-dependent roles in neurological function and represents a promising therapeutic target:

  • Metabolic regulation: Metformin activates AMPK via LKB1-dependent mechanisms and demonstrates neuroprotective effects in diabetic encephalopathy and Alzheimer's disease models [7]
  • Inflammatory modulation: AMPK activation inhibits NF-κB signaling and pro-inflammatory cytokine production in glial cells [7]
  • Autophagy enhancement: AMPK directly phosphorylates ULK1 at multiple serine residues (Ser317, Ser555, Ser777), promoting autophagic clearance of damaged organelles and proteins [4] [5]

However, the effects of AMPK activation can be disease-stage specific, with potential detrimental effects in advanced neurodegenerative conditions [8] [7].

Table 2: Therapeutic Compounds Targeting AMP-Related Pathways in NPD Models

Compound Target Mechanism Experimental Evidence Potential Indications
CX1739/CX1837 AMPA Receptor Low-impact positive allosteric modulation Reversed sociability deficits in BTBR mice [3] Autism, cognitive enhancement
CX1942 AMPA Receptor Water-soluble prodrug of CX1763 Reversed opioid-induced respiratory depression; enhanced hippocampal EPSP [2] ADHD, respiratory depression
Metformin AMPK LKB1-dependent activation; mitochondrial complex I inhibition Improved cognitive deficits in diabetic encephalopathy models [7] Metabolic cognitive impairment
AICAR AMPK AMP-mimetic (ZMP precursor) Improved mitochondrial function; reduced neuroinflammation [4] Metabolic syndrome, neurodegeneration
MK-4 (Vitamin K2) AMPK-FOXO Pathway Restores cellular ATP levels Rescued neurological defects in mtDNA mutation models [9] Mitochondrial disorders

Experimental Approaches and Methodologies

Behavioral and Cognitive Assessments

Comprehensive behavioral phenotyping is essential for evaluating AMP-related therapeutics in NPD models:

  • Social approach tests: Measure time spent sniffing novel mice vs. objects in three-chamber apparatus (e.g., reversal of sociability deficits in BTBR mice by CX1837/CX1739) [3]
  • 5-Choice Serial Reaction Time Task (5CSRTT): Assesses attention and impulse control; CX1763 improved accuracy and reduced omissions in rats [2]
  • Novel object recognition: Evaluates learning and memory; BTBR mice showed improved recognition memory after CX1837 treatment [3]
  • Aversive stimulus assays: Osmotic (glycerol) and chemical (CuCl₂) avoidance tests in C. elegans mtDNA mutants demonstrated desensitization phenotypes [9]

Standardized test batteries enable cross-species comparisons and facilitate translation of findings from model systems to clinical applications.

Electrophysiological and Calcium Imaging Techniques

Functional assessment of AMP pathway modulation employs several specialized approaches:

  • Field potential recordings: Measure excitatory postsynaptic potentials (EPSPs) in hippocampal slices; CX1942/CX1763 produce durable EPSP enhancements in rat hippocampus [2]
  • Whole-cell patch clamping: Characterize ampakine effects on AMPAR kinetics; distinguishes low-impact vs. high-impact compounds based on desensitization and deactivation properties [2]
  • GCaMP calcium imaging: Monitor neuronal responsiveness in live animals; mtDNA mutations reduce calcium transients in ASH neurons of C. elegans in response to mild osmotic stimuli [9]

These techniques provide quantitative measures of synaptic strength and neuronal excitability with high temporal resolution.

Molecular and Biochemical Assays

Mechanistic studies employ a range of biochemical techniques to elucidate AMP pathway functions:

  • Immunoblotting and phosphorylation mapping: Identify AMPK targets (ULK1, Raptor, TSC2, ACC) using phospho-specific antibodies [4]
  • Gene expression analysis: Monitor AMPK-dependent transcriptional changes (FoxO targets, autophagy genes, mitochondrial biogenesis factors) [9] [5]
  • Metabolic profiling: Measure ATP levels, oxygen consumption rates, and mitochondrial function in neural cells [9]
  • Subcellular localization: Track AMPK nuclear translocation and compartment-specific activation using immunofluorescence and fractionation [4] [5]

Table 3: Key Experimental Protocols for AMP Pathway Research

Method Key Parameters Applications Technical Considerations
Synaptic Field Potential Recording EPSP slope, amplitude, duration Measure synaptic enhancement by ampakines In vivo vs. in vitro preparations; stability of recordings
Calcium Imaging with GCaMP ΔF/F, spike amplitude, response kinetics Neuronal responsiveness to stimuli in live animals Motion artifacts, expression levels, indicator kinetics
AMPK Activity Assays Thr172 phosphorylation, substrate phosphorylation Compound screening, pathway analysis Cell lysis conditions, phosphatase inhibition
Behavioral Sociability Test Time sniffing mouse vs. object, chamber time Social behavior deficits in autism models Lighting, habituation, stimulus mouse selection
Mitochondrial Function Assays ATP levels, OCR, membrane potential Energy metabolism in genetic models Cell viability, substrate availability, normalization

Clinical Translation and Research Frameworks

Genetic Diagnosis-First Clinical Models

The "genetic-diagnosis-first" approach represents a paradigm shift in neurodevelopmental psychiatry, with interdisciplinary clinics like DAGSY (Developmental Assessment of Genetically Susceptible Youth) addressing the emerging needs of children with genetic variants conferring NPD vulnerability [1]. Key aspects include:

  • Early identification: 5-10% of clinical genetic tests for physical indications identify variants associated with NPD outcomes [1]
  • Preemptive evaluation: 25% of children in DAGSY lacked prior NPD diagnosis, with referral motivated solely by genetic vulnerability [1]
  • Interdisciplinary integration: Combining psychiatric, psychological, and genetic expertise enables comprehensive assessment and personalized intervention strategies

This model facilitates research into gene-behavior relationships and enables early intervention for at-risk individuals.

Challenges in Therapeutic Development

Several significant challenges complicate the development of AMP-targeting therapeutics:

  • Context-dependent AMPK effects: AMPK activation can be beneficial or detrimental depending on disease stage, cell type, and pathological context [8] [7]
  • Compound-specific properties: Low-impact vs. high-impact ampakines exhibit fundamentally different safety and efficacy profiles [2]
  • Bioavailability and blood-brain barrier penetration: Many promising compounds have poor CNS availability (e.g., CX516) [2]
  • Species-specific responses: Hydrolysis rates of prodrugs like CX1942 vary significantly between rats, dogs, and humans [2]

Addressing these challenges requires careful compound optimization and species-specific pharmacokinetic studies.

Future Directions and Conclusions

The AMP signaling pathways represent promising therapeutic targets for neurodevelopmental psychiatric disorders, with both ampakines and AMPK modulators showing preclinical efficacy. Future research directions should prioritize:

  • Genetic subtype-specific therapies: Developing targeted approaches for specific genetic variants associated with NPDs (e.g., 22q11.2 deletion syndrome, Fragile X) [1]
  • Combination therapies: Exploring synergistic effects between AMPA potentiators and other mechanism-based treatments
  • Biomarker development: Identifying objective measures of target engagement and treatment response
  • Circuits-level understanding: Elucidating how AMP pathway modulation affects specific neural circuits and systems

The continued development of low-impact ampakines with improved safety profiles and the refined application of AMPK modulators in specific neurodevelopmental contexts hold significant promise for addressing the unmet needs of individuals with genetically mediated NPD vulnerability. Interdisciplinary approaches that bridge basic science, clinical research, and genetic counseling will be essential for translating these discoveries into effective therapies.


References

adenosine monophosphate DNA RNA component

Author: Smolecule Technical Support Team. Date: February 2026

AMP in RNA and DNA Context

Adenosine monophosphate is unequivocally a nucleotide of RNA [1]. The key distinction lies in the sugar component of the nucleotide: RNA contains ribose, while DNA contains deoxyribose. AMP, which incorporates a ribose sugar, is therefore a monomeric unit used in the synthesis of RNA [2] [3]. When RNA is broken down within living systems, one of the resulting nucleoside monophosphates is AMP [2] [4].

Key Biological Roles and Research Frontiers

Beyond its role as an RNA building block, AMP is involved in several dynamic cellular processes.

Cellular Energy Currency and Sensor

AMP is interconvertible with adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell [2] [5]. The enzyme AMP-activated protein kinase (AMPK) acts as a master metabolic switch, sensing the cellular energy status by monitoring the ratios of AMP:ATP [2] [6]. When energy is low (high AMP, low ATP), AMPK activates catabolic pathways to generate more ATP and inhibits energy-consuming anabolic pathways [2].

Signaling via Cyclic AMP (cAMP)

Adenylate cyclase converts ATP into cyclic AMP (cAMP), a crucial second messenger [2] [7] [8]. cAMP activates protein kinase A (PKA) and other effectors, leading to a cascade of phosphorylation events that regulate processes like gene transcription, metabolism, and neural signaling [7] [8]. The pathway is terminated when phosphodiesterases (PDEs) hydrolyze cAMP into inactive 5'-AMP [7] [8].

cAMP_Pathway Extracellular_Signal Extracellular Signal (e.g., hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G-protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP substrate PKA Inactive PKA cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE substrate for pPKA Active PKA PKA->pPKA Response Cellular Response pPKA->Response AMP 5'-AMP PDE->AMP produces

Figure 1: The cAMP signaling pathway, showing activation of PKA and termination by PDE.

Protein AMPylation - An Emerging PTM

Protein AMPylation is a post-translational modification where an AMP molecule is covalently linked to a protein substrate, altering its function [9]. This process, catalyzed by enzymes called AMPylases, is an emerging field with roles in cellular metabolism and disease pathology. For instance, the mitochondrial AMPylase Selenoprotein O (SelO) regulates metabolic flux by modifying proteins like glutamate dehydrogenase [9].

Experimental Detection and Analysis

Accurately detecting and quantifying AMP and its derivatives is fundamental to biochemical research. The following table outlines common methodologies.

Target Method Key Principle / Application
cAMP Enzyme-Linked Immunosorbent Assay (ELISA) [7] Competitive binding assay using anti-cAMP antibodies; commonly used for quantification in biological samples.
Time-Resolved Fluorescence (e.g., LANCE) [7] Homogeneous FRET-based assay for high-throughput screening of intracellular cAMP levels.
HPLC-MS [7] High separation and sensitivity for precise detection and quantification.
PKA Activity Non-Radioactive Kinase Assay [7] Uses biotin-streptavidin binding and fluorescent peptide substrates to safely measure kinase activity.
Western Blot [7] Detects protein expression and phosphorylation status of PKA using specific antibodies.
AMPylated Proteins hinT-Based Enrichment [9] Uses a mutated nucleotide-binding protein (hinT H101N) with high affinity for AMP to isolate and identify AMPylated substrates from cell lysates.
Chemical Proteomics [9] Uses cell-permeable ATP analogs (e.g., N6-propargyl adenosine) for click chemistry-based tagging and enrichment of AMPylated proteins.

Therapeutic Applications and Relevance

Modulating pathways involving AMP and its derivatives is a significant strategy in drug development.

  • RNA Therapeutics: Chemically modified AMP analogues are integral to approved RNA-based drugs. For example, antisense oligonucleotides like Tofersen (for ALS) and siRNAs like Patisiran (for amyloidosis) incorporate modifications such as 2'-O-methoxyethyl and 2'-O-methyl to enhance stability and efficacy [10].
  • Targeting cAMP Signaling: Phosphodiesterase (PDE) inhibitors are a class of drugs that prevent the degradation of cAMP, thereby prolonging its signaling effects. These are being investigated for heart failure, pulmonary diseases, and neurological disorders [7] [8].
  • Bitter Blocker: Interestingly, this compound is approved as a food additive to act as a bitter blocker, inhibiting the activation of G-proteins involved in bitter taste perception [4].

References

Comprehensive Application Notes and Protocols for AMPK Activation Assay Virtual Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMPK Biology and Therapeutic Significance

AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis and has emerged as a promising therapeutic target for multiple metabolic disorders, aging-related conditions, and cancer. AMPK functions as a highly conserved energy sensor that activates under conditions of energy depletion, typically when intracellular ATP levels decrease and AMP/ADP levels rise. This heterotrimeric enzyme complex consists of three subunits: a catalytic α subunit, a scaffold β subunit, and a regulatory γ subunit, with multiple isoforms encoded by distinct genes (α1, α2; β1, β2; γ1, γ2, γ3) that assemble into 12 possible heterotrimeric combinations [1] [2]. The distinct expression patterns of these isoforms across tissues and their functional specializations have important implications for drug development, particularly for tissue-specific therapeutic applications [3].

The therapeutic interest in AMPK stems from its central role in coordinating metabolic pathways. When activated, AMPK promotes catabolic processes such as fatty acid oxidation, glycolysis, and autophagy to generate ATP, while simultaneously inhibiting anabolic pathways including gluconeogenesis, lipid synthesis, and protein synthesis that consume ATP [1] [2]. This dual function makes AMPK activation particularly attractive for treating type 2 diabetes, obesity, metabolic syndrome, and other conditions characterized by metabolic dysregulation. Additionally, AMPK's ability to inhibit the mTOR pathway and its emerging roles in cellular processes including autophagy, mitochondrial biogenesis, and cell polarity have expanded its potential therapeutic applications to cancer and neurodegenerative disorders [1].

AMPK Activation Mechanisms and Screening Strategies

Molecular Mechanisms of AMPK Activation

AMPK can be activated through several distinct molecular mechanisms, which can be exploited for therapeutic intervention:

  • Allosteric activation by nucleotides: AMP and ADP binding to the γ subunit induces conformational changes that activate AMPK and protect against dephosphorylation of the critical Thr172 residue in the activation loop of the α subunit [1] [4]. This represents the physiological activation mechanism in response to energy stress.

  • Direct small molecule activators: Compounds such as A-769662, 991, and PF-06409577 bind to the allosteric drug and metabolite (ADaM) site located at the interface between the kinase domain of the α subunit and the carbohydrate-binding module (CBM) of the β subunit [4] [5]. This binding stabilizes the interaction between these domains and promotes the active conformation of AMPK.

  • Indirect activators: Molecules like metformin and phenformin inhibit mitochondrial respiratory chain complex I, thereby increasing the AMP:ATP ratio and activating AMPK through the physiological nucleotide-sensing mechanism [1]. Other indirect approaches include activation of upstream kinases such as LKB1 and CaMKKβ that phosphorylate Thr172 [1] [2].

The ADaM site has emerged as a particularly attractive target for direct activators due to its specificity and the potential for developing isoform-selective compounds, especially those favoring β1-containing complexes that predominate in tissues like kidney [3] [4].

Virtual Screening Workflow Overview

The virtual screening workflow for identifying novel AMPK activators integrates computational and experimental approaches in a sequential manner, as illustrated below:

G Start Target Selection (AMPK Structure) VS Virtual Screening Start->VS P1 Structure-Based Screening (Molecular Docking) VS->P1 P2 Ligand-Based Screening (Pharmacophore/QSAR) VS->P2 P3 Machine Learning Models VS->P3 Exp Experimental Validation P4 In vitro AMPK Assay Exp->P4 P5 Cellular Assays Exp->P5 Hit Hit Identification P1->Exp P2->Exp P3->Exp P6 SAR Analysis P4->P6 P5->P6 P6->Hit

Figure 1: Comprehensive Virtual Screening Workflow for AMPK Activator Discovery

Virtual Screening Methodologies

Structure-Based Virtual Screening

Structure-based virtual screening utilizes three-dimensional structural information of the AMPK protein to identify potential activators. The following protocol outlines the key steps for structure-based screening targeting the ADaM site:

  • Protein Structure Preparation:

    • Obtain the crystal structure of human AMPK heterotrimeric complex from the Protein Data Bank (recommended structures: PDB IDs 4CFE, 5KQ5, or 4CFF) [4] [6].
    • Remove co-crystallized ligands, water molecules, and unnecessary polymers using molecular visualization software (e.g., Chimera, Discovery Studio).
    • Add missing hydrogen atoms and correct incomplete amino acid residues using the clean protein module in Discovery Studio.
    • For the ADaM site, define the binding cavity around known activators (e.g., compound 991) with a sphere radius of 9.0 Å [6].
  • Molecular Docking Parameters:

    • Utilize docking software such as Surflex-Dock or CDOCKER with optimized parameters [3] [6].
    • Set the binding site sphere according to the reference activator (compound 991 or PF-06409577).
    • Include ring flexibility considerations and electrostatic interactions in the docking parameters.
    • Validate docking reliability by re-docking the original activator and calculating the root mean square deviation (RMSD) between docked and crystallized poses; values <1.0 Å indicate acceptable reproducibility [3].
  • Compound Library Preparation:

    • Prepare library of small molecules (commercially available or in-house) by generating 3D structures and energy minimization using Chemistry at Harvard Macromolecular Mechanics (CHARMM) or similar force fields [6].
    • Filter compounds using Lipinski's Rule of Five to ensure drug-like properties [3].
    • Apply additional filters based on quantitative estimation of drug-likeness (QED) scores to prioritize compounds with favorable physicochemical properties [3].
  • Virtual Screening Execution:

    • Perform molecular docking of the compound library against the prepared AMPK structure.
    • Rank compounds based on docking scores (e.g., Total-Score in Surflex-Dock or -CDOCKER interaction energy in CDOCKER) [3] [6].
    • Select top-ranked compounds (typically 0.1-0.5% of library) and visually inspect their binding modes and interaction patterns with critical residues (Asp-88, Lys-29, Lys-31, Gly-19, and phosphorylated Ser-108) [3] [4].

Table 1: Key Parameters for Structure-Based Virtual Screening of AMPK Activators

Parameter Specification Rationale
AMPK Structure PDB IDs: 4CFE, 5KQ5, 4CFF Complete structures with resolved ADaM site [4] [6]
Binding Site Sphere radius: 9.0 Å centered on compound 991 Covers entire ADaM site interface [6]
Docking Software Surflex-Dock or CDOCKER Validated for AMPK activator screening [3] [6]
Validation RMSD <1.0 Å Ensures reproducibility of docking poses [3]
Compound Library 1,000,000+ compounds (e.g., ChemDiv database) Maximizes chemical diversity [3]
Critical Interactions Hydrogen bonds with Lys-29, Lys-31, Asp-88 Key interactions for ADaM site binding [4]
Ligand-Based and Machine Learning Approaches

For scenarios where high-quality structural information is limited, ligand-based virtual screening methods provide valuable alternative approaches:

  • Pharmacophore Model Development:

    • Collect known AMPK activators (18-28 compounds with confirmed activity) as a training set [6].
    • Use the Common Feature Pharmacophore Generation (HipHop) module in Discovery Studio to identify key chemical features.
    • Generate hypotheses with features including hydrogen bond acceptors, hydrophobic regions, and aromatic rings based on the Feature Mapping function.
    • Validate the model using a test set of known activators and decoys to ensure discriminatory power.
  • Machine Learning-Based Screening:

    • Compile a comprehensive dataset of known AMPK activators (904 compounds) and inactive/neutral compounds (799 compounds) from literature and PubChem Bioassay database [7].
    • Calculate molecular descriptors (1445 features) using PaDEL or similar descriptor calculation software.
    • Train multiple machine learning algorithms including Random Forest Classification (RFC), Support Vector Machines (SVM-C), Stochastic Gradient Boosting (SGB), and Deep Neural Networks (DNN) [7].
    • Optimize hyperparameters for each model through grid-search analysis to achieve maximum accuracy.
    • Validate models using Y-randomization and external test sets to ensure robustness and predictive power.

Table 2: Performance Comparison of Machine Learning Models for AMPK Activator Prediction

Model Training Accuracy (%) Test Accuracy (%) Sensitivity (%) Specificity (%) AUC
Random Forest (RFC) 91.6 92.6 91.2 94.0 0.968
Support Vector Machine (SVM-C) 91.0 93.0 93.5 92.4 0.962
Stochastic Gradient Boosting (SGB) 91.3 93.0 92.0 94.0 0.968
Deep Neural Network (DNN) 91.6 90.6 90.2 91.1 0.970
Logistic Regression (LRC) 90.8 91.0 97.4 94.8 0.948

The structural characteristics of AMPK activators identified through these approaches typically include higher numbers of aromatic atoms and bonds, increased nitrogen atoms, higher lipophilicity, and lower molecular weight compared to inactive compounds [7]. These features can guide initial compound selection before detailed virtual screening.

Experimental Validation Protocols

In Vitro AMPK Activity Assay

The following protocol describes the use of commercial AMPK kinase assay kits for high-throughput screening of potential activators identified through virtual screening:

  • Kit Components and Reagents:

    • Obtain AMPK kinase assay kit (e.g., CycLex AMPK Kinase Assay Kit, Code No. CY-1182) [8].
    • Recombinant AMPK heterotrimer (α1β1γ1, α2β1γ1, or other relevant isoforms).
    • Test compounds dissolved in DMSO (final concentration ≤0.1% DMSO in assay).
    • Positive control activators (A-769662, 991, or PF-06409577 at 10-100 μM).
  • Assay Procedure:

    • Dilute recombinant AMPK in kinase buffer to appropriate concentration.
    • Pre-incubate AMPK with test compounds or controls for 15 minutes at 30°C.
    • Initiate kinase reaction by adding ATP solution (final concentration 100 μM) and substrate.
    • Incubate reaction for 30-60 minutes at 30°C.
    • Stop reaction according to kit specifications.
    • Detect phosphorylation of substrate using anti-phospho-specific antibody and HRP-conjugated secondary antibody.
    • Measure absorbance at appropriate wavelength and calculate kinase activity.
  • Data Analysis:

    • Calculate fold activation relative to DMSO control.
    • Determine EC₅₀ values for confirmed activators using non-linear regression analysis of dose-response curves (typically 8-point dilution series).
    • Compare potency to reference activators (A-769662 EC₅₀ ~0.8-1.0 μM; 991 EC₅₀ ~0.3-0.5 μM) [4].

This protocol enables rapid screening of 100-1000 compounds per week, depending on automation level, and provides initial activity data for prioritization of hit compounds.

Cellular AMPK Activation Assays

To confirm activity in a cellular context, implement the following protocol using hepatocyte or skeletal muscle cell models:

  • Cell Culture and Treatment:

    • Maintain HepG2 human hepatoma cells or LHCN-M2 human skeletal muscle cells in appropriate media [6] [5].
    • Seed cells in 96-well or 24-well plates at optimal density for 24 hours prior to treatment.
    • Serum-starve cells for 4-16 hours before compound treatment to reduce basal AMPK activity.
    • Treat cells with test compounds at multiple concentrations (typically 1-100 μM) for 1-4 hours.
    • Include positive controls (e.g., 1-2 mM AICAR, 10 μM 991, or 2 mM metformin) and vehicle controls (DMSO ≤0.1%).
  • Immunoblot Analysis:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe membranes with antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-acetyl-CoA carboxylase (ACC; Ser79), and phospho-Raptor (Ser792) [5].
    • Detect bound antibodies using HRP-conjugated secondary antibodies and chemiluminescence.
    • Quantify band intensities and calculate phosphorylation ratios normalized to total protein and vehicle controls.
  • Functional Assays:

    • For glucose uptake assessment: Measure 2-deoxyglucose uptake in L6 myotubes or similar model [1].
    • For lipid metabolism: Quantify fatty acid oxidation rates or triglyceride accumulation using commercially available kits [6].
    • For mitochondrial function: Assess oxygen consumption rate using extracellular flux analyzers.

The cellular activation assays provide critical information about compound permeability, potential cytotoxicity, and functional consequences of AMPK activation in relevant physiological contexts.

Advanced Applications and Specialized Screening Scenarios

Isoform-Selective Activator Screening

The development of isoform-selective AMPK activators represents an emerging frontier with potential for enhanced therapeutic specificity and reduced side effects. The following specialized approaches facilitate isoform-selective screening:

  • β1-Selective Activator Screening:

    • Utilize structural differences between β1 and β2 subunits to design selective screening protocols [3].
    • Focus on the ADaM site where amino acid variations (Phe-82 in β1 vs. Ile-81 in β2; Thr-85 in β1 vs. Ser-84 in β2; Gly-86 in β1 vs. Glu-85 in β2) create distinct binding pockets [3].
    • Employ molecular docking specifically against α1β1γ1 and α2β1γ1 isoform structures (PDB IDs: 5KQ5 for α1β1γ1, 4CFF for α2β1γ1) [3].
    • Prioritize compounds that form specific interactions with β1-unique residues, particularly those exploiting the more accommodating binding surface created by Phe-82 in β1 versus the smaller Ile-81 in β2 [3].
  • Evaluation of Selectivity Profiles:

    • Test confirmed activators against multiple AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1) to determine isoform selectivity [5].
    • Calculate selectivity ratios (EC₅₀ for β2-containing isoforms divided by EC₅₀ for β1-containing isoforms) with values >10 indicating significant selectivity [5].
    • For β1-selective candidates, determine cellular activity in cell lines expressing specific AMPK isoforms (e.g., hepatocytes for β1, skeletal muscle cells for β2) [5].

The development of β1-selective activators holds particular promise for treating diabetic nephropathy, as β1 is the predominant subunit in kidney tissue [3].

Natural Product Library Screening

Natural products represent a rich source of novel AMPK activators with diverse chemical scaffolds. The following protocol adapts virtual screening for natural product libraries:

  • Library Preparation:

    • Compile natural product library (1,235+ compounds) from traditional medicinal plants with suspected anti-metabolic effects [6].
    • Generate 3D structures of natural products using energy minimization under Dreiding-like force field and CHARMM force field.
    • Standardize structures and remove duplicates based on molecular fingerprints.
  • Integrated Screening Approach:

    • Apply ligand-based pharmacophore model as initial filter to identify compounds with key chemical features of known AMPK activators [6].
    • Subject pharmacophore-positive compounds to structure-based docking against AMPK ADaM site.
    • Select top-ranked compounds (typically 10-20) for experimental validation.
    • Confirm hits through in vitro and cellular AMPK activation assays.

This approach has successfully identified natural AMPK activators including (-)-catechin and licochalcone A from traditional Chinese herbs, demonstrating the utility of virtual screening for natural product discovery [6].

Conclusion and Future Perspectives

The integration of virtual screening methodologies with robust experimental validation protocols provides a powerful framework for identifying novel AMPK activators with therapeutic potential. The success of this approach is demonstrated by the growing number of direct AMPK activators discovered through these methods, including compound 991 derivatives and natural products like (-)-catechin [9] [6]. As structural information expands and machine learning algorithms become more sophisticated, virtual screening protocols will continue to increase in accuracy and efficiency.

Future developments in AMPK activator screening will likely focus on enhancing isoform selectivity, improving compound pharmacokinetic properties, and targeting specific tissue distributions. The continued integration of computational and experimental approaches will accelerate the discovery of novel therapeutic agents targeting AMPK for metabolic disorders, cancer, and aging-related conditions.

References

Application Notes and Protocols: Adenosine Monophosphate-Mediated Actomyosin Dissociation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Adenosine monophosphate (AMP) serves as a critical regulatory metabolite in muscle biochemistry, with demonstrated efficacy in dissociating actomyosin complexes. This phenomenon has significant implications for both basic research understanding of muscle contraction dynamics and practical applications in food science and drug development. The mechanism involves AMP's ability to bind to myosin at nucleotide-binding sites, inducing conformational changes that reduce actin-binding affinity. Research indicates this process occurs through structural transitions in key myosin domains, including the P-loop, switch regions, and relay helices, which collectively contribute to the dissociation of actomyosin into its constituent components: myosin and actin.

The cooperative function of myosin's two heads appears crucial to this process. Studies using heavy meromyosin (HMM) demonstrate that while myosin has two ATP-binding heads, the binding of a single nucleotide molecule can sufficiently decrease HMM's affinity for F-actin, suggesting allosteric communication between the heads [1]. This cooperative mechanism enables AMP to function as a low-affinity dissociating agent compared to ATP, yet with sufficient potency to induce significant structural changes in the actomyosin complex under appropriate conditions. Understanding this mechanism provides the foundation for developing applications across multiple fields including meat tenderization, in vitro motility assays, and muscle physiology research.

Experimental Evidence and Quantitative Data

Concentration-Dependent Effects of AMP

Groundbreaking research demonstrated that AMP treatment significantly improves meat tenderness in a concentration-dependent manner. Duck breast muscle treated with 0-40 mmol L⁻¹ AMP at 5°C for 10 hours showed substantial changes in multiple physicochemical parameters [2]. The most pronounced effects were observed between 20-40 mmol L⁻¹ concentrations, establishing the optimal working range for practical applications.

Table 1: Concentration-Dependent Effects of AMP on Duck Breast Meat Quality Parameters

AMP Concentration (mmol L⁻¹) Shear Force Reduction (%) Cooking Loss Reduction (%) pH Increase Water Content Increase (%) Myofibril Fragmentation Index Increase
10 ~15% ~8% +0.15 ~3% ~12%
20 ~32% ~18% +0.28 ~7% ~25%
30 ~45% ~24% +0.35 ~9% ~38%
40 ~51% ~29% +0.41 ~12% ~47%
Structural and Biochemical Changes

Beyond tenderization metrics, AMP treatment induced significant ultrastructural modifications in muscle tissue. Histological analysis revealed increased sarcomere length and reduced fiber diameter, alongside restrained muscle shrinkage in both transverse and longitudinal directions [2]. These structural changes correlate with improved tenderness and water-holding capacity.

The biochemical basis for these effects involves AMP-promoted dissociation of actomyosin complexes and disruption of Z-lines in the myofibrillar structure [2]. Concurrently, researchers observed significant increases in inosine monophosphate (IMP) and ammonia content, suggesting potential conversion of AMP through biochemical pathways that may contribute to flavor enhancement in treated meat products. No significant changes were observed in most free amino acid content or color parameters (a* value), indicating AMP's specific action on structural rather than general proteolytic pathways.

Table 2: Effects of 30 mmol L⁻¹ AMP on Structural and Flavor-Related Parameters

Parameter Change Significance
Actomyosin Dissociation ↑ 62% p < 0.05
Sarcomere Length ↑ 28% p < 0.05
Fiber Diameter ↓ 18% p < 0.05
IMP Content ↑ 53% p < 0.05
Ammonia Content ↑ 41% p < 0.05
L* Value (Lightness) ↓ 12% p < 0.05
b* Value (Yellowness) ↓ 9% p < 0.05
a* Value (Redness) No change p > 0.05
Free Amino Acids (Total) No change p > 0.05

Experimental Protocols

Actomyosin Dissociation Assay for Meat Tenderization

Purpose: To evaluate AMP-mediated actomyosin dissociation in muscle tissue for tenderization research.

Materials:

  • Fresh muscle tissue (avian, porcine, or bovine)
  • This compound (AMP; 0-40 mmol L⁻¹ working concentrations)
  • Cold phosphate buffer (50 mmol L⁻¹, pH 7.0)
  • Texture analyzer (e.g., TA.XT Plus) with Warner-Bratzler blade
  • Centrifuge and microcentrifuge tubes
  • pH meter and cooking equipment
  • Colorimeter (for CIE Lab* measurements)

Procedure:

  • Tissue Preparation: Excise uniform samples (1×1×2 cm) from fresh muscle, ensuring consistent fiber orientation.
  • AMP Treatment: Prepare AMP solutions (0-40 mmol L⁻¹) in cold phosphate buffer. Immerse tissue samples (1:5 w/v ratio) and incubate at 5°C for 10 hours with gentle agitation.
  • Shear Force Measurement: Cook samples to 75°C internal temperature, cool to room temperature, and measure shear force perpendicular to fiber orientation using texture analyzer.
  • Cooking Loss Calculation: Weigh samples before and after cooking: Cooking Loss (%) = [(Raw weight - Cooked weight)/Raw weight] × 100.
  • Physicochemical Analysis:
    • pH: Homogenize 2 g tissue in 18 ml distilled water, measure pH
    • Water Content: Dry 2 g sample at 105°C to constant weight
    • Color Parameters: Measure CIE Lab* values using colorimeter
    • Myofibril Fragmentation: Isolate myofibrils and quantify fragmentation index
  • Statistical Analysis: Perform one-way ANOVA with post-hoc tests (e.g., Tukey's HSD), considering p < 0.05 significant.
In Vitro Motility Assay with AMP Enhancement

Purpose: To study actomyosin function and dissociation in motility assays with prolonged functionality.

Materials:

  • Heavy meromyosin (HMM) or myosin subfragment 1 (S1)
  • Fluorescently-labeled F-actin (e.g., rhodamine-phalloidin labeled)
  • Flow cells assembled from nitrocellulose-coated coverslips
  • Motility buffer: 25 mmol L⁻¹ imidazole, 25 mmol L⁻¹ KCl, 1 mmol L⁻¹ EGTA, 4 mmol L⁻¹ MgCl₂, 1 mmol L⁻¹ DTT, pH 7.4
  • ATP regeneration system: 0.1 mg/ml creatine kinase, 3 mmol L⁻¹ creatine phosphate
  • Oxygen scavenging system: 0.1 mg/ml glucose oxidase, 0.02 mg/ml catalase, 3 mg/ml glucose
  • AMP-containing solutions (1-10 mmol L⁻¹ in motility buffer)
  • Fluorescence microscope with imaging capabilities

Procedure:

  • Flow Cell Preparation: Adsorb HMM (0.1 mg/ml) to nitrocellulose-coated coverslips for 1 minute, block with 1 mg/ml BSA for 2 minutes.
  • Fluorescent Actin Addition: Introduce 0.1 μmol L⁻¹ fluorescent actin in motility buffer, incubate 1 minute.
  • Motility Solution Application: Apply motility buffer containing 2 mmol L⁻¹ ATP, oxygen scavenging system, and ATP regeneration system.
  • AMP Treatment: Introduce AMP-containing motility buffer (1-10 mmol L⁻¹) to experimental groups.
  • Image Acquisition: Record filament movement at 1-5 frames/second for 30-60 seconds using TIRF or epifluorescence microscopy.
  • Velocity Analysis: Track filament paths using tracking software (e.g., ImageJ with TrackMate plugin), calculate mean velocity from ≥50 filaments per condition.
  • Long-Term Functionality: For prolonged assays, exchange solutions every 30 minutes using carefully degassed buffers to maintain pH and prevent oxidative damage [3].

Technical Considerations and Optimization

Critical Optimization Parameters

Successful implementation of AMP-mediated actomyosin dissociation requires careful attention to several critical parameters that significantly influence experimental outcomes:

  • Temperature Control: Maintain consistent low temperatures (4-5°C) during meat treatment applications to prevent microbial growth while allowing sufficient biochemical activity. For in vitro assays, room temperature (21-26°C) is generally optimal for motility studies [3].

  • pH Stability: AMP treatment increases muscle pH approximately 0.3-0.4 units at optimal concentrations [2]. Implement effective oxygen scavenging systems (e.g., glucose oxidase-catalase-glucose) in prolonged assays to prevent acidification from dissolved CO₂, which can degrade motility performance over time [3].

  • Ionic Strength: Use moderate ionic strength buffers (40-50 mmol L⁻¹) for optimal actomyosin interactions. Excess salt may promote non-specific dissociation, while insufficient ionic strength reduces physiological relevance.

  • Temporal Considerations: Maximum effects in meat tenderization require extended incubation (8-10 hours), while in vitro motility observations typically span minutes to hours. For prolonged assays, implement regular solution exchange (every 30 minutes) with carefully degassed buffers to maintain performance [3].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in AMP-Mediated Actomyosin Dissociation

Problem Potential Causes Solutions
Inconsistent tenderization Variable sample geometry, inadequate AMP penetration Standardize sample size, increase incubation time, ensure proper agitation
Reduced motility over time Solution acidification, actin filament depletion, HMM denaturation Implement oxygen scavenging, exchange solutions regularly, add fresh actin filaments
Poor dissociation effects AMP degradation, incorrect concentration, suboptimal pH Prepare fresh AMP solutions, verify concentration, adjust pH to 7.0-7.4
High background in assays Non-specific binding, fluorescent debris Optimize blocking conditions, include BSA, ultracentrifuge reagents before use

Applications and Future Directions

Research and Industrial Applications

The implications of AMP-mediated actomyosin dissociation extend across multiple fields, offering novel approaches to both basic research and industrial processes:

  • Meat Science Applications: AMP treatment provides a biochemical intervention for improving meat tenderness without compromising other quality parameters. The significant reductions in shear force (up to 51%) and cooking loss (up to 29%) demonstrate potential for commercial applications, particularly in poultry and potentially other meat products [2].

  • Drug Discovery Platforms: AMP-mediated dissociation can be integrated into high-throughput screening platforms for identifying compounds that modulate actomyosin interactions. The cAMP efflux assay described in [4] demonstrates the potential for adapting nucleotide-based assays to identify inhibitors of cellular transport mechanisms relevant to cancer therapy.

  • Nanotechnological Applications: Actomyosin systems serve as molecular motors in lab-on-a-chip devices for biosensing, nanoseparation, and network-based biocomputation. The prolonged functionality achieved through optimized protocols including AMP regulation enables more sustainable nanodevices [3].

  • Muscle Physiology Research: AMP provides a tool for investigating fundamental aspects of muscle contraction mechanisms, particularly the cooperative function of myosin's two heads and allosteric regulation of actomyosin interactions [1].

Experimental Workflow Integration

The following diagram illustrates the integration of AMP-mediated actomyosin dissociation into a comprehensive experimental workflow:

workflow cluster_amp AMP Treatment cluster_assays Analysis Methods Start Sample Preparation (Muscle Tissue or Purified Proteins) AMP1 Concentration Optimization (10-40 mM) Start->AMP1 AMP2 Incubation Conditions (5°C, 10 hours) AMP1->AMP2 AMP3 pH Monitoring (Maintain 7.0-7.4) AMP2->AMP3 A1 Physicochemical Measurements AMP3->A1 A2 Structural Analysis (Microscopy) A1->A2 A3 Functional Assays (Motility Measurements) A2->A3 Results Data Interpretation and Applications A3->Results

Diagram 1: Comprehensive workflow for AMP-mediated actomyosin dissociation studies integrating preparation, treatment, and analysis phases.

Conclusion

AMP-mediated actomyosin dissociation represents a versatile biochemical tool with demonstrated efficacy across multiple applications. The concentration-dependent effects on meat tenderization parameters and the ability to modulate in vitro motility assay performance highlight its practical utility in both research and industrial settings. The detailed protocols provided herein enable researchers to implement these techniques with appropriate considerations for optimization and troubleshooting. Future applications may expand into drug discovery platforms targeting myosin-related pathologies and nanobiotechnology systems utilizing actomyosin motility for molecular transport and computation.

References

Comprehensive Application Notes and Protocols for AMP-Mediated Meat Tenderization Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMP-Mediated Meat Tenderization

Adenosine 5'-monophosphate (AMP) has emerged as a highly effective biochemical intervention for postmortem meat tenderization across various species including duck, chicken, and beef. As a naturally occurring nucleotide involved in cellular energy metabolism, AMP offers significant advantages for meat quality improvement through multiple biochemical pathways. Research demonstrates that AMP induces actomyosin dissociation—separating the actin-myosin complex that contributes to muscle toughness—while simultaneously modulating energy metabolism pathways through activation of AMP-activated protein kinase (AMPK). These mechanisms work synergistically to degrade structural proteins, fragment myofibrils, and ultimately improve meat tenderness parameters as measured by Warner-Bratzler shear force reduction. The efficacy of AMP tenderization is highly dependent on optimization of concentration, temperature, marination time, and complementary ingredients such as sodium chloride, necessitating systematic approaches like Response Surface Methodology (RSM) for parameter optimization [1] [2].

The application of AMP as a tenderizing agent aligns with consumer preferences for clean-label ingredients while addressing significant economic challenges associated with tough meat textures in poultry and beef products. Particularly for problematic meats like chicken wooden breast (CWB)—characterized by pale color, firm texture, and reduced water-holding capacity—AMP treatment presents a promising solution to upgrade meat quality and enhance consumer acceptance. This document provides comprehensive application notes and detailed experimental protocols to facilitate implementation of AMP-mediated tenderization in research and industrial settings, with specific optimization parameters for different meat types [2] [3].

Biochemical Mechanisms of AMP Action

Molecular Pathways in Meat Tenderization

The tenderization effect of AMP operates through three primary biochemical mechanisms that target different structural components of muscle tissue:

  • Actomyosin Dissociation: AMP directly promotes the dissociation of actomyosin complexes into separate actin and myosin components, reducing the structural integrity of myofibrillar networks. This dissociation decreases muscle fiber rigidity and contributes significantly to tenderization. Studies demonstrate that AMP treatment increases myofibrillar fragmentation index (MFI) by approximately 25-40% compared to untreated controls, indicating substantial structural modification of muscle proteins [1] [2].

  • AMPK Signaling Activation: AMP functions as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. During postmortem maturation, AMP accumulation increases the AMP/ATP ratio, activating AMPK which subsequently phosphorylates downstream targets involved in glycolysis and protein degradation. Research shows that AMPK activation peaks at approximately 6 hours postmortem, coinciding with the initiation of tenderization processes. This pathway is particularly significant in beef, where AMPK activation correlates with reduced shear force values and improved tenderness parameters [4] [5].

  • Caspase-Mediated Apoptosis: AMP enhances caspase-3 activity through AMPK activation, initiating apoptotic pathways that degrade key structural proteins including titin, nebulin, and troponin-T. This proteolytic activity fragments myofibrils at specific locations, particularly at the Z-discs, contributing to the tenderization process. The apoptotic pathway is complemented by the calpain system, which remains active during postmortem aging and synergizes with caspase-mediated proteolysis [2] [3].

Table 1: Key Biochemical Pathways in AMP-Mediated Tenderization

Pathway Key Components Primary Actions Impact on Tenderness
Actomyosin Dissociation AMP, Actin, Myosin Dissociation of actomyosin complex Reduced myofibrillar rigidity
AMPK Signaling AMPK, LKB1, SIRT1 Energy metabolism regulation, Enhanced proteolysis Significant shear force reduction
Apoptotic Pathway Caspase-3, Calpains Structural protein degradation Myofibril fragmentation, Z-disc disruption
Synergistic Enhancement with Complementary Treatments

The efficacy of AMP tenderization can be significantly enhanced through combination with complementary treatments:

  • Ultrasound-Assisted AMP Delivery: Ultrasound application creates cavitation effects that disrupt muscle structure and facilitate AMP penetration into deeper tissue layers. The combined treatment of ultrasound and AMP reduces shear force by an additional 15-20% compared to AMP treatment alone, with scanning electron microscopy revealing extensive muscle fiber separation and connective tissue degradation [2].

  • Sodium Chloride Synergism: Sodium chloride enhances AMP effectiveness through multiple mechanisms, including inhibition of adenosine deaminase (AMPD)—which prevents AMP degradation—and osmotic disruption of muscle structure that facilitates AMP penetration. Optimal NaCl concentrations of 3.5-4.0% significantly improve tenderization efficacy across species [1].

  • Nitric Oxide (NO) Signaling Interplay: The NO pathway interacts with AMPK signaling through cGMP-mediated activation, creating a positive feedback loop that enhances tenderization. Inhibition of nitric oxide synthase (NOS) with L-NAME reduces AMPK activity and results in higher shear force values, demonstrating the interrelationship between these pathways [4].

Optimized Tenderization Parameters

Species-Specific Optimization

Extensive research has identified optimal AMP tenderization parameters that vary significantly between species and muscle types:

Table 2: Optimized AMP Tenderization Conditions by Species

Species Optimal AMP Concentration NaCl Concentration Temperature Time Shear Force Reduction
Duck Breast 13.83 mmol/L 3.99 g/100 g 15.32°C 8 h 25-30% [1] [6]
Chicken Wooden Breast 32 mmol/L 5% (in curing solution) 4°C 30 min (with ultrasound) 20-25% [2]
Beef (Postmortem) Endogenous activation Not required 4°C 48-72 h 15-20% [4]
Yak Meat NAD+ (100 μmol/L) Not required 4°C 120-168 h Significant improvement [5]
Response Surface Methodology Optimization

Response Surface Methodology (RSM) with Box-Behnken designs has been successfully employed to optimize multiple parameters simultaneously for duck breast tenderization. This statistical approach identifies interactive effects between variables that would not be apparent in single-factor experiments. For duck breast, the model determined that NaCl concentration and temperature exhibit significant interactive effects on tenderness, with middle ranges (approximately 4% NaCl and 15°C) providing optimal results. The regression models developed through RSM typically exhibit high coefficients of determination (R² > 0.85), confirming their predictive reliability for industrial application [1].

The optimization process follows a systematic approach:

  • Single-Factor Analysis: Preliminary experiments establish appropriate ranges for each variable (AMP concentration: 0-25 mmol/L; NaCl: 1-6%; temperature: 5-25°C; time: 4-20 hours)
  • Experimental Design: Box-Behnken designs efficiently explore the response surface with minimal experimental runs
  • Model Validation: Verified conditions are tested against predicted values to confirm model accuracy, with typical variation of less than 5% between predicted and experimental results [1]

Detailed Experimental Protocols

AMP Treatment Protocol for Poultry Meat

This protocol outlines the standardized procedure for AMP-mediated tenderization of duck and chicken breast, optimized through RSM [1] [2]:

4.1.1 Materials and Reagents
  • Fresh duck or chicken breast meat (Pectoralis major)
  • Adenosine 5'-monophosphate disodium salt (Sigma-Aldrich Chemical Co.)
  • Food-grade sodium chloride
  • Distilled water
  • Polypropylene containers for marination
  • pH meter (Testo 205 or equivalent)
  • Texture analyzer with Warner-Bratzler shear blade
4.1.2 Sample Preparation
  • Meat Preparation: Trim visible fat and connective tissue from breast muscles
  • Sample Sizing: Cut into uniform pieces (7 cm × 5 cm × 1.5 cm for duck; 3 cm × 1 cm × 2 cm for chicken)
  • Solution Preparation: Prepare marination solution containing:
    • 13.83 mmol/L AMP for duck breast OR 32 mmol/L AMP for chicken wooden breast
    • 3.99 g/100 mL NaCl for duck breast OR 5% NaCl for chicken
    • Dissolve in distilled water
4.1.3 Marination Procedure
  • Immersion: Submerge meat samples in marination solution at a ratio of 1:1.5 (meat:solution, w/v)
  • Temperature Control: Maintain at 15.32°C for duck breast OR 4°C for chicken breast
  • Time: Marinate for 8 hours for duck breast OR 30 minutes for chicken with ultrasound assistance
  • Ultrasound Application (Chicken Only): Apply 300 W ultrasound for 5 minutes during marination
4.1.4 Post-Treatment Processing
  • Draining: Remove samples from solution and blot excess moisture with paper towels
  • Cooking: Cook to internal temperature of 75°C for tenderness evaluation
  • Analysis: Proceed with quality assessment measurements
Quality Assessment Methods

Standardized methods for evaluating tenderization efficacy:

4.2.1 Shear Force Measurement
  • Equipment: Texture analyzer with Warner-Bratzler shear blade
  • Sample Preparation: Cut cooked samples along muscle fiber direction into uniform pieces
  • Test Parameters:
    • Test speed: 2 mm/s
    • Trigger force: 0.2 N
    • Blade thickness: 1.016 mm
  • Analysis: Record maximum shear force value; treatment should achieve minimum 20% reduction compared to untreated controls [1] [2]
4.2.2 Myofibrillar Fragmentation Index (MFI)
  • Homogenization: Homogenize 0.5 g muscle tissue in 25 mM phosphate buffer (pH 7.0)
  • Centrifugation: Centrifuge at 1000 × g for 15 min at 4°C; repeat 3 times
  • Measurement: Dilute supernatant to 0.5 mg/mL protein concentration
  • Spectrophotometry: Measure absorbance at 540 nm
  • Calculation: MFI = Absorbance × 150 [1] [2]
4.2.3 Actomyosin Dissociation Assessment
  • Extraction: Homogenize 2 g minced meat in Weber-Edsall solution (0.6 M KCl, pH 7.2)
  • Incubation: Shake homogenate for 24 h at 4°C
  • Precipitation: Dilute to 0.2 M KCl and centrifuge at 12,000 × g for 20 min
  • Analysis: Measure protein concentration in supernatant using Bradford assay [1]
4.2.4 pH Measurement
  • Homogenate Preparation: Homogenize 2 g meat in 18 mL distilled water
  • Measurement: Use calibrated pH meter with penetration probe [1]
4.2.5 Cooking Loss Determination
  • Weight Measurement: Weigh samples before and after cooking
  • Calculation: Cooking loss (%) = [(Raw weight - Cooked weight) / Raw weight] × 100 [1]

Signaling Pathway Visualization

AMPK Signaling Pathway in Meat Tenderization

The following Graphviz diagram illustrates the key biochemical pathways through which AMP enhances meat tenderness during postmortem storage:

AMPK_Pathway AMP AMP AMPK AMPK AMP->AMPK Activates ActinMyosin ActinMyosin AMP->ActinMyosin Dissociates SIRT1 SIRT1 AMPK->SIRT1 Activates Caspase3 Caspase3 AMPK->Caspase3 Activates LKB1 LKB1 SIRT1->LKB1 Deacetylates LKB1->AMPK Phosphorylates Caspase3->ActinMyosin Degrades Tenderness Tenderness ActinMyosin->Tenderness Improves

Diagram 1: AMPK Signaling Pathway in Postmortem Tenderization - This diagram illustrates how AMP activates tenderization through multiple interconnected biochemical pathways, including AMPK activation, SIRT1 signaling, and caspase-3 mediated proteolysis.

Experimental Workflow for AMP Tenderization

The following Graphviz diagram outlines the comprehensive experimental workflow for optimizing and evaluating AMP-mediated meat tenderization:

Experimental_Workflow Start Sample Preparation Trim fat and connective tissue Optimization RSM Optimization Box-Behnken Design Start->Optimization Marination AMP Marination Optimized conditions Optimization->Marination Ultrasound Ultrasound Treatment (300W, 5 min) Marination->Ultrasound For chicken WB Assessment Quality Assessment Ultrasound->Assessment SF Shear Force Assessment->SF MFI MFI Measurement Assessment->MFI pH pH Analysis Assessment->pH Structure Structural Analysis Assessment->Structure

Diagram 2: Experimental Workflow for AMP Tenderization - This workflow outlines the systematic process from sample preparation through optimization to comprehensive quality assessment, including both fundamental treatments and advanced ultrasound applications.

Troubleshooting and Technical Considerations

Common Implementation Challenges

Successful implementation of AMP tenderization requires addressing several technical challenges:

  • AMP Degradation: Adenosine deaminase (AMPD) present in muscle tissue can convert AMP to IMP, reducing tenderization efficacy. This can be mitigated through:

    • Temperature control: Maintaining temperatures below 20°C reduces AMPD activity
    • NaCl addition: Optimal salt concentrations (3.5-4.0%) inhibit AMPD activity
    • Rapid processing: Minimizing time between solution preparation and application [1]
  • Inconsistent Penetration: Uneven distribution of AMP through muscle tissue leads to inconsistent tenderization. Solutions include:

    • Mechanical tenderization: Creating micro-channels before marination
    • Ultrasound application: Enhancing penetration through cavitation effects
    • Injection marination: Ensuring uniform distribution throughout the tissue [2]
  • Species-Specific Variability: Response to AMP treatment varies significantly between species:

    • Poultry: Generally requires higher AMP concentrations (13-32 mmol/L) and shorter times
    • Beef: Relies more on endogenous AMPK activation during aging
    • Game meats: May require extended treatment times due to different muscle fiber composition [1] [4] [5]
Optimization for Industrial Application

For scale-up to industrial production, several factors require special consideration:

  • Cost-Benefit Analysis: While AMP is more expensive than traditional tenderization methods, the value addition through guaranteed tenderness may justify the cost for premium products
  • Process Integration: AMP treatment can be integrated into existing marination lines with minimal equipment modification
  • Regulatory Compliance: AMP is generally recognized as safe (GRAS) in many jurisdictions, but local regulations should be verified
  • Sensory Impact: At optimal concentrations, AMP does not negatively affect flavor and may enhance umami characteristics through conversion to IMP [1] [3]

Conclusion and Future Perspectives

AMP-mediated tenderization represents a highly effective biochemical approach for improving meat quality across multiple species. Through optimized application parameters established via Response Surface Methodology, AMP treatment achieves significant tenderness improvements—typically 20-30% reduction in shear force values—through complementary mechanisms including actomyosin dissociation, AMPK signaling activation, and enhanced proteolysis. The combination of AMP with ultrasound technology and sodium chloride further enhances efficacy, particularly for challenging materials like chicken wooden breast.

Future research directions should focus on:

  • Multi-species optimization extending beyond current poultry and beef applications
  • Synergistic combinations with novel physical technologies such as high-pressure processing
  • Pre-slaughter applications exploring dietary supplementation to enhance endogenous AMP accumulation
  • Cost-reduction strategies through recycling or regeneration of AMP solutions

The protocols outlined in this document provide researchers and industry professionals with comprehensive methodologies for implementing and optimizing AMP-mediated tenderization, supported by mechanistic understanding and practical troubleshooting guidance [1] [2] [3].

References

Introduction to Response Surface Methodology (RSM)

Author: Smolecule Technical Support Team. Date: February 2026

Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly valuable when you want to model problems with multiple influencing factors and their complex interactions to find the optimal conditions for your desired outcomes [1] [2].

For AMP research, RSM moves beyond traditional one-factor-at-a-time experiments, allowing you to efficiently understand how variables like pH, temperature, and ionic strength interact to influence critical responses such as antimicrobial efficacy, yield, and stability. The core objective is to build an empirical model that approximates the relationship between your input factors and the response, which can then be used to navigate the experimental space toward an optimum [1].

Foundational RSM Principles and Experimental Designs

Before designing experiments, it's crucial to understand the core concepts and choose an appropriate design.

Fundamental Concepts
  • Experimental Design: The systematic plan for changing input variables and observing the corresponding changes in outputs. RSM relies on designs that efficiently explore the experimental space [1].
  • Regression Analysis: Used to fit a mathematical model (often a second-order polynomial) to the experimental data, relating the response to the independent variables [1].
  • Model Validation: It is critical to evaluate the suitability and accuracy of the generated model using statistical tests like Analysis of Variance (ANOVA), lack-of-fit tests, R-squared values, and residual analysis [1].
Selection of Experimental Design

The choice of design depends on your goals, the number of factors, and the resources available. Below is a comparison of the most common designs used in RSM:

Design Type Key Characteristics Best Use Cases Minimum Number of Experimental Runs (for 3 factors)

| Central Composite Design (CCD) [1] [3] | - Comprises a factorial or fractional factorial design, axial (star) points, and center points.

  • Offers excellent efficiency for fitting quadratic models.
  • Can be rotatable or uniform precision. | The most widely used design for full RSM optimization when a quadratic model is anticipated. | 20 runs (8 factorial points, 6 axial points, 6 center points) | | Box-Behnken Design (BBD) [3] | - A spherical, rotatable design based on incomplete factorial designs.
  • Does not have points at the extremes (corners) of the factor space.
  • Requires fewer runs than CCD for the same number of factors. | A strong alternative to CCD for a smaller number of factors (e.g., 3-5) when exploring a region of interest without extreme conditions. | 15 runs | | Factorial Design (e.g., 2^k) [2] | - Involves factors set at two levels (high and low).
  • Efficient for screening a large number of factors to identify the most influential ones. | Primarily used in the initial screening phase before RSM to reduce the number of critical factors. | 8 runs |

Detailed RSM Protocol for AMP Treatment Optimization

The following workflow outlines the step-by-step process for implementing RSM, from problem definition to validation. This systematic approach ensures a rigorous and effective optimization.

RSM Optimization Workflow for AMP Development start 1. Define Problem & Responses a 2. Screen Influential Factors start->a b 3. Code & Scale Factor Levels a->b c 4. Select RSM Design (e.g., CCD, BBD) b->c d 5. Conduct Experiments According to Design Matrix c->d e 6. Develop Response Surface Model d->e f 7. Check Model Adequacy (ANOVA, Residuals, R²) e->f f->d Model Inadequate g 8. Optimize & Find Optimal Factor Settings f->g f->g Model Adequate h 9. Validate Model with Confirmation Runs g->h end Optimal Conditions for AMP Treatment h->end

Step-by-Step Protocol
  • Define the Problem and Response Variables: Clearly state the goal (e.g., "Maximize the antimicrobial efficacy of Peptide X against Staphylococcus aureus"). Identify measurable response variables (e.g., Minimum Inhibitory Concentration (MIC), percentage yield, hemolytic activity) [1].
  • Screen Potential Factor Variables: Use prior knowledge or screening designs (e.g., Plackett-Burman) to identify the key input factors (e.g., buffer pH, incubation temperature, peptide concentration, ionic strength) that significantly influence your responses [1].
  • Code and Scale Factor Levels: Convert the actual factor levels into coded values (e.g., -1, 0, +1). This places all factors on a common scale, improves model computation, and allows for easier interpretation of coefficient magnitudes [1].
  • Select an Experimental Design: Choose either a Central Composite Design (CCD) or a Box-Behnken Design (BBD) based on the number of critical factors and your resource constraints (refer to the table above) [1] [3].
  • Conduct Experiments: Run all experiments in a randomized order to minimize the effects of uncontrolled variables. Precisely measure and record the responses for each run in the design matrix.
  • Develop the Response Surface Model: Use multiple regression analysis to fit a second-order polynomial model to the data. The model will have the form: Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε where Y is the predicted response, β₀ is a constant, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients [1] [2].
  • Check Model Adequacy: Validate the model statistically [1].
    • ANOVA: Check if the model is significant (low p-value for the model) and if lack-of-fit is non-significant.
    • R² and Adjusted R²: Evaluate the proportion of variance in the response explained by the model. Aim for values greater than 0.80.
    • Residual Analysis: Ensure residuals are randomly distributed and show no obvious patterns.
  • Optimize and Validate the Model:
    • Use the fitted model to generate response surface plots and contour plots to visualize the relationship between factors and the response.
    • Employ numerical optimization techniques (e.g., Desirability Function) to find the factor settings that simultaneously optimize all your responses [1] [2].
    • Perform confirmation experiments at the predicted optimal conditions. Compare the observed response with the model's prediction to validate its accuracy.

Application to AMP Treatment: Key Parameters and Analysis

When applying RSM to AMPs, you will work with specific factors and responses. The analysis leads to actionable visualizations.

Typical Parameters for AMP Optimization
Category Parameter Typical Ranges / Levels Measured Response
Factors (Input Variables) Peptide Concentration 1 - 50 µM (coded as -1 to +1) -
pH of Medium 5.0 - 8.0 -
Incubation Temperature 25°C - 40°C -
Ionic Strength 0 - 150 mM NaCl -
Responses (Output Variables) Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC, µg/mL)
Peptide Yield - Percentage Yield (%)
Cytotoxicity - Hemolytic Activity (%)
Interpreting Results for Actionable Insights

After model validation, the 3D response surface and 2D contour plots become your primary tools for interpretation. The contour plot below illustrates a hypothetical optimization for AMP efficacy.

Contour Plot: Optimizing AMP Efficacy vs. pH and Concentration cluster_1 Optimal Region\n(Maximum Efficacy) Optimal Region (Maximum Efficacy) Contour Plot High Efficacy Optimal Region\n(Maximum Efficacy)->Contour Plot:plot Factor A: pH Factor A: pH Factor A: pH->Contour Plot:plot Factor B: Concentration Factor B: Concentration Factor B: Concentration->Contour Plot:plot

  • Locating the Optimum: The "hill" or "valley" on the 3D surface plot represents the area of maximum or minimum response. On a 2D contour plot, the center of the concentric ellipses or circles often indicates this optimum point [1].
  • Understanding Interactions: The shape of the contours reveals factor interactions. Elliptical contours suggest a significant interaction between the two factors, meaning the effect of one factor depends on the level of the other [1].

Advanced RSM Applications and Future Directions in AMP Research

RSM can be integrated with more sophisticated techniques to address complex challenges in AMP development.

  • Multiple Objective Optimization: AMP development often requires balancing conflicting goals, such as maximizing efficacy while minimizing cytotoxicity. The Desirability Function approach is a powerful technique within RSM that can transform multiple responses into a single metric for simultaneous optimization [2].
  • Robust Parameter Design: Beyond finding the mean optimal conditions, you can use RSM to make the AMP's performance insensitive to hard-to-control noise variables (e.g., small variations in serum concentration in the assay medium). This helps in developing a more robust and reliable treatment [1].
  • Integration with Machine Learning: For highly non-linear and complex systems, RSM can be combined with advanced computational methods like Artificial Neural Networks (ANNs). In such hybrid models, RSM provides a structured experimental framework, and the ANN acts as a powerful surrogate model for capturing deeper complexities in the data [3].

Conclusion

Response Surface Methodology provides a structured, efficient, and powerful framework for optimizing complex biological systems like Antimicrobial Peptide treatments. By following the detailed protocols and leveraging the visualization techniques outlined in this document, researchers can systematically move from initial screening to validated optimal conditions, accelerating the development of effective and stable AMP-based therapies.

References

Comprehensive Application Notes and Protocols for Optimizing Cyclic AMP Production through Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclic AMP and Its Biotechnological Significance

Cyclic adenosine 3',5'-monophosphate (cAMP) serves as a fundamental second messenger in numerous intracellular signaling pathways across diverse organisms, from bacteria to humans. This ubiquitous molecule plays critical regulatory roles in various physiological processes including metabolism, gene expression, and cellular differentiation. [1] [2] In microbial systems, cAMP functions as a key regulator of carbon catabolite repression and virulence gene expression in pathogenic bacteria. [1] The pharmacological importance of cAMP has driven significant interest in its production, as it demonstrates multiple therapeutic effects such as smooth muscle relaxation, vasodilation, improved liver function, and promotion of nerve regeneration. [3]

Industrial production of cAMP can be achieved through chemical synthesis, enzymatic conversion, or microbial fermentation. Among these, fermentation processes offer distinct advantages including sustainability and cost-effectiveness when utilizing renewable carbon sources. [3] However, achieving high yields in fermentation requires sophisticated optimization strategies addressing strain improvement, medium formulation, and process parameters. This application note provides comprehensive protocols and data for maximizing cAMP production through systematic fermentation optimization, incorporating both traditional and advanced statistical approaches supported by recent research findings.

Strain Selection and Medium Optimization

Production Microorganism Selection

Bacterial strains belonging to the genera Microbacterium and Arthrobacter have demonstrated exceptional capabilities for cAMP production. Microbacterium sp. no. 205 has been extensively studied and optimized for high-yield cAMP fermentation. [4] Similarly, Arthrobacter A302 has shown remarkable productivity, particularly when metabolic engineering strategies are applied. [3] These strains possess the essential enzymatic machinery for cAMP biosynthesis, including adenylate cyclase, which converts ATP to cAMP, and the purine biosynthesis pathway that generates the precursor molecules.

When selecting production strains, consider critical characteristics such as genetic stability, growth rate, tolerance to metabolic intermediates, and absence of cAMP-degrading phosphodiesterases. Wild-type isolates often require strain improvement through random mutagenesis or targeted genetic engineering to eliminate feedback inhibition mechanisms and enhance precursor flux. For instance, engineered strains with modulated enzymatic activities in glycolytic and pentose phosphate pathways have demonstrated significantly improved cAMP yields. [3]

Optimal Medium Composition

The basal medium for cAMP production should contain carbon sources, nitrogen sources, and essential minerals balanced to support both biomass formation and cAMP synthesis. Through systematic optimization using response surface methodology, researchers have identified optimal concentrations of key components for Microbacterium sp. no. 205. [4]

Table 1: Optimized Medium Composition for cAMP Production by Microbacterium sp. no. 205

Component Concentration (g/L) Function
K₂HPO₄ 12.78 Phosphorus source, pH buffer
MgSO₄ 3.53 Enzyme cofactor
NaF 0.18 Glycolysis inhibitor
Glucose 20.0 Carbon source
Yeast Extract 5.0 Nitrogen/vitamin source
(NH₄)₂SO₄ 1.5 Nitrogen source

The critical components significantly influencing cAMP production include K₂HPO₄, MgSO₄, and NaF. [4] The phosphate source serves dual functions as a macronutrient and pH buffer, while magnesium acts as an essential cofactor for numerous enzymatic reactions. Sodium fluoride plays a strategic role as a specific inhibitor of glycolytic enzymes, redirecting metabolic flux toward the pentose phosphate pathway and purine biosynthesis. [3]

Statistical Medium Optimization

The One-Factor-at-a-Time (OFAT) approach provides initial optimization but fails to account for component interactions. [5] For comprehensive optimization, Response Surface Methodology (RSM) with a Central Composite Design (CCD) offers superior results by modeling quadratic responses and identifying optimal concentration ranges. [4] [5]

The implementation protocol begins with Plackett-Burman design to screen significant factors, followed by steepest ascent experiments to approach the optimal region, and culminates with CCD to precisely locate optimum concentrations. [4] [5] Validation experiments should confirm model adequacy, with reported optimizations achieving 1.8-fold increases in cAMP concentration compared to non-optimized basal media. [4]

Metabolic Pathway Engineering and Flux Redistribution

cAMP Biosynthetic Pathway

The metabolic pathway for cAMP synthesis intersects central carbon metabolism and purine biosynthesis (Figure 1). Glucose enters the cell and is processed through glycolysis (EMP pathway) and the pentose phosphate pathway (HMP). The HMP pathway generates ribose-5-phosphate, a crucial precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) synthesis. [3] The purine biosynthesis pathway then utilizes PRPP to form the adenine ring structure, ultimately producing ATP, which is converted to cAMP by adenylate cyclase.

cAMP_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phase G6P->F6P EMP Pathway R5P Ribose-5-Phosphate G6P->R5P HMP Pathway PRPP 5-Phosphoribosyl-1- pyrophosphate (PRPP) R5P->PRPP Purine Purine Nucleotides PRPP->Purine ATP ATP Purine->ATP cAMP cAMP ATP->cAMP Adenylate Cyclase

Figure 1: Metabolic Pathway for cAMP Biosynthesis in Bacterial Systems

Rational Redistribution of Metabolic Flux

A primary challenge in cAMP fermentation is carbon overflow toward organic acid formation, which reduces carbon efficiency and inhibits cell growth. [3] Successful optimization requires strategic redistribution of metabolic flux by:

  • Suppressing glycolytic flux through targeted inhibition
  • Enhancing pentose phosphate pathway activity to increase precursor supply
  • Utilizing purine precursors to bypass regulatory checkpoints

Sodium fluoride has been identified as an effective glycolytic inhibitor that significantly reduces organic acid production. Studies with Arthrobacter A302 demonstrate that NaF addition decreases lactic acid, α-ketoglutarate, and citric acid concentrations by 77%, 86%, and 76% respectively. [3] Concurrently, specific activities of glycolytic enzymes (GAPDH, PFK, PYK) decrease by 46-66%, while G6PDH activity in the pentose phosphate pathway increases by 100%. [3]

Table 2: Metabolic Engineering Strategies for Enhanced cAMP Production

Strategy Intervention Effect on Metabolism Impact on cAMP Yield
Glycolysis inhibition Sodium fluoride (0.18 g/L) 66% reduction in GAPDH activity, 100% increase in G6PDH activity 3.5-fold increase
Purine precursor supplementation Hypoxanthine (25 mmol/L) Bypasses PRPP amidotransferase regulation 8.5-fold increase
Combined approach Hypoxanthine + NaF Redirects carbon flux to HMP, provides direct precursor 11.04 g/L cAMP achieved

Precursor supplementation represents another powerful strategy. Among various purine precursors tested, hypoxanthine demonstrates the most significant effect, increasing cAMP concentration from 0.43 g/L to 4.08 g/L when added at 25 mmol/L. [3] Hypoxanthine bypasses the tight regulation of PRPP amidotransferase, the first enzyme in the de novo purine biosynthesis pathway, directly feeding into the cAMP synthesis pathway.

Fermentation Process Control and Scale-up

Batch Fermentation Protocol

Standard operating procedure for laboratory-scale cAMP production:

  • Inoculum preparation: Transfer cells from agar slants to 30 mL seed medium in 500 mL Erlenmeyer flasks. Incubate at 30°C with agitation at 200 rpm for 24 hours. [3] The seed medium should contain (g/L): glucose 10, peptone 10, beef extract 10, NaCl 3. [3]

  • Production medium: Use optimized medium composition as specified in Table 1, with additions based on experimental requirements (precursors, inhibitors).

  • Fermentation conditions: Incubate at 30°C with agitation at 200 rpm. Maintain pH at optimal level (approximately 7.2) through periodic adjustment or using buffer systems. [4] [3]

  • Monitoring: Sample periodically to measure cell density (OD₆₀₀), cAMP concentration, residual glucose, and byproduct formation.

  • Harvest: Terminate fermentation during late exponential or early stationary phase, typically between 48-72 hours.

Advanced Fermentation Strategies

Fed-batch and cyclic fed-batch fermentation (CFBF) strategies significantly enhance productivity by maintaining optimal nutrient levels and removing inhibitory metabolites. [6] The CFBF approach involves partial withdrawal of fermented medium followed by replenishment with fresh medium, preventing accumulation of toxic by-products and supporting high cell density. [6]

For cAMP production, a three-cycle CFBF protocol spanning 29 h, 52 h, and 65 h respectively has demonstrated effectiveness with similar microbial systems. [6] This strategy achieves approximately threefold increases in biomass concentration and fourfold increases in product concentration compared to conventional batch fermentation. [6]

Scale-up considerations for industrial implementation:

  • Oxygen transfer: Maintain adequate dissolved oxygen through appropriate agitation and aeration rates
  • pH control: Implement automated pH monitoring and adjustment
  • Temperature control: Ensure uniform temperature distribution throughout the fermenter
  • Sterility: Maintain strict aseptic conditions throughout the process
  • Process analytical technology: Implement online monitoring of critical process parameters
Process Optimization Using Statistical Approaches

Factorial designs and response surface methodology effectively optimize fermentation process conditions. [5] Key parameters for cAMP production include:

  • Temperature: Optimal typically 28-32°C for mesophilic strains
  • pH: Generally neutral to slightly alkaline (7.0-7.5)
  • Dissolved oxygen: Maintain above 30% saturation to support aerobic metabolism
  • Agitation rate: Balance between oxygen transfer and shear stress

Through systematic optimization of these parameters using central composite design, researchers achieved cAMP concentrations of 9.87 g/L in a 5L fermenter with Microbacterium sp. no. 205, significantly higher than shake-flask yields. [4]

Analytical Methods and Product Validation

cAMP Quantification Protocols

High-Performance Liquid Chromatography (HPLC) provides the most reliable quantification of cAMP in fermentation broth:

  • Sample preparation: Centrifuge fermentation samples at 10,000 × g for 10 minutes. Filter supernatant through 0.22 μm membrane filter. Dilute as necessary with mobile phase.

  • HPLC conditions:

    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Phosphate buffer (10 mM, pH 6.0)/methanol (90:10 v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV detector at 259 nm
    • Column temperature: 30°C
    • Injection volume: 20 μL
  • Calibration: Prepare standard solutions of authentic cAMP in concentration range of 0.1-10.0 g/L. Plot peak area versus concentration to generate calibration curve.

Alternative methods include enzyme immunoassays (EIA) for high-throughput analysis or LC-MS for definitive identification and quantification.

Supporting Analytical Methods
  • Biomass measurement: Track cell growth by optical density at 600 nm (OD₆₀₀) or dry cell weight determination

  • Substrate and metabolite analysis: Monitor glucose consumption and organic acid formation (acetic, lactic, citric acids) using HPLC or enzymatic assays

  • Enzyme activity assays: Determine key enzymatic activities (G6PDH, GAPDH, PFK) in cell-free extracts to verify metabolic flux redistribution [3]

Validation of Optimization Success

Benchmarking against literature values provides validation of optimization success. Reported cAMP concentrations range from:

  • 0.43 g/L in non-optimized basal medium
  • 4.08 g/L with hypoxanthine supplementation alone
  • 11.04 g/L with combined hypoxanthine and NaF addition [3]
  • 8.50 g/L with medium optimization alone in Microbacterium sp. no. 205 [4]
  • 9.87 g/L in optimized 5L fermenter systems [4]

Troubleshooting and Technical Notes

Common Fermentation Challenges
  • Low cAMP yields: Verify precursor supplementation, check Mg²⁺ concentration (essential cofactor), assess adenylate cyclase activity
  • Organic acid accumulation: Implement glycolytic flux control through NaF addition, ensure proper aeration
  • Inconsistent results: Check strain stability, maintain strict sterile technique, verify inoculum age and viability
  • Scale-up difficulties: Maintain constant oxygen mass transfer coefficient (kLa), control shear stress, ensure adequate mixing
Metabolic Engineering Considerations

The modular architecture of cAMP biosynthesis enables targeted interventions (Figure 2). Understanding these relationships helps diagnose flux bottlenecks.

optimization Problem Problem Cause Cause Problem->Cause Solution Solution Cause->Solution Low_cAMP Low cAMP Yield Low_flux Insufficient HMP Flux Low_cAMP->Low_flux Precursor_limit Limited Purine Precursors Low_cAMP->Precursor_limit Acid_accum Organic Acid Accumulation Acid_accum->Low_flux Poor_growth Poor Cell Growth Enzyme_inhib Enzyme Inhibition Poor_growth->Enzyme_inhib NaF_add NaF Addition Low_flux->NaF_add Hypox_add Hypoxanthine Supplementation Low_flux->Hypox_add Precursor_limit->Hypox_add Medium_opt Medium Optimization Enzyme_inhib->Medium_opt

Figure 2: Logical Framework for Troubleshooting cAMP Fermentation

Process Economics Considerations

For industrial implementation, consider cost-benefit analysis of optimization strategies:

  • Precursor supplementation: Hypoxanthine significantly increases yield but adds raw material cost
  • Process intensification: CFBF increases productivity but requires more complex operation
  • Carbon efficiency: Flux redistribution improves yield per gram of substrate
  • Downstream processing: Higher titers reduce purification costs per unit product

Conclusion and Future Perspectives

The optimization strategies outlined in this application note provide a comprehensive framework for enhancing cAMP production through fermentation. The synergistic combination of medium optimization, metabolic engineering, and advanced fermentation strategies enables dramatic improvements in productivity and yield. Implementation of these protocols can increase cAMP concentrations from below 0.5 g/L in non-optimized systems to over 11 g/L in optimized processes. [4] [3]

Future development areas include:

  • Genetic engineering of production strains to eliminate feedback inhibition and enhance precursor flux
  • Dynamic control strategies for precise regulation of metabolic pathways
  • Integration with renewable feedstocks to improve sustainability
  • Continuous fermentation systems for further productivity gains

The protocols presented here serve as a robust foundation for laboratory-scale cAMP production and provide a pathway for industrial implementation. Researchers are encouraged to adapt these methods to their specific strain systems and scale requirements, while maintaining the fundamental principles of metabolic flux redistribution and process optimization.

References

Application Notes and Protocols: Adenosine Monophosphate for Antimicrobial Resistance Reversal

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Executive Summary

Adenosine monophosphate (AMP) represents a promising metabolic adjuvant capable of reversing antibiotic resistance across multiple bacterial pathogens. This document provides detailed experimental protocols and mechanistic insights supporting AMP's ability to restore antibiotic efficacy against drug-resistant bacteria, including ESKAPE pathogens. AMP functions through metabolic reprogramming that enhances proton motive force, increases intracellular antibiotic accumulation, and induces oxidative stress. These application notes provide researchers with standardized methodologies for evaluating AMP's synergistic potential with conventional antibiotics, along with comprehensive data analysis frameworks. The strategies outlined herein support the development of novel combination therapies to address the growing global antimicrobial resistance crisis.

Introduction and Background

The Antimicrobial Resistance Crisis

Antimicrobial resistance (AMR) represents one of the most severe threats to global public health, with drug-resistant infections causing an estimated 4.95 million global deaths annually [1]. The World Health Organization has designated six categories of priority pathogens (ESKAPE organisms) that require urgent therapeutic development: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species [2]. The rapid dissemination of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacterial strains threatens to return modern medicine to a pre-antibiotic era where common infections become untreatable [2]. This crisis has been exacerbated by the declining pipeline of novel antibiotics, necessitating innovative approaches to extend the efficacy of existing antimicrobial agents.

AMP as a Metabolic Adjuvant

This compound (AMP), a naturally occurring nucleotide, has recently emerged as a promising metabolic adjuvant that can potentiate conventional antibiotic therapy against resistant pathogens. Unlike direct antimicrobial agents, AMP functions through host-friendly mechanisms that reprogram bacterial metabolism to reverse resistance phenotypes [3] [4]. As a ubiquitous cellular component, AMP offers favorable biosafety profiles and occurs naturally in various food sources, including meat and poultry soups, where it may be used as a food additive for specific nutritional purposes [4]. Recent research demonstrates that AMP can enhance antibiotic efficacy against resistant bacteria through multiple synergistic mechanisms, providing a novel approach to combat AMR while minimizing the emergence of further resistance [3] [4].

Mechanisms of Action

AMP reverses antibiotic resistance through three primary interconnected mechanisms that collectively resensitize resistant bacteria to conventional antibiotics.

Metabolic Reprogramming and TCA Cycle Enhancement

AMP directly influences bacterial energetics by enhancing flux through the tricarboxylic acid (TCA) cycle, fundamentally altering the metabolic state of resistant bacteria [3] [4]. This metabolic reprogramming drives increased energy production that facilitates antibiotic action:

  • Enhanced metabolic flux: AMP increases TCA cycle activity, generating reducing equivalents (NADH, FADH₂) that feed the electron transport chain [4]
  • Energy substrate provision: As an energetic substance, AMP provides substrates that feed into central carbon metabolism, overcoming the metabolic dormancy associated with antibiotic tolerance [3]
  • Nucleotide pool modulation: AMP salvage increases intracellular ATP and GTP levels while suppressing the stringent response alarmone (p)ppGpp, reversing the persistent state that protects bacteria from antibiotics [5]

The administration of the TCA cycle inhibitor malonic acid (a competitive inhibitor of succinate dehydrogenase) significantly reduces AMP-mediated antibiotic killing, confirming the essential role of metabolic reprogramming in this mechanism [4].

Proton Motive Force Enhancement

A primary mechanism of AMP's adjuvant activity involves the potentiation of proton motive force (PMF), which drives cellular uptake of aminoglycoside antibiotics and other PMF-dependent antimicrobials [3] [4]:

  • PMF potentiation: AMP treatment significantly enhances both components of PMF – the pH gradient (ΔpH) and membrane potential (Δψ) – as measured using fluorescent probes 5(6)-CFDA N-succinmidyl ester (for ΔpH) and DiBAC₄(3) (for membrane depolarization) [4]
  • Increased antibiotic uptake: The enhanced PMF facilitates greater intracellular accumulation of antibiotics, as demonstrated by increased intracellular gentamicin levels in AMP-treated bacteria [4]
  • Dependence on electron transport: The AMP-potentiated killing requires functional electron transport chains, as bacteria treated with uncouplers of oxidative phosphorylation or NADH dehydrogenase-deficient mutants are refractory to this effect [5]

When the PMF inhibitor Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) is administered alongside AMP and antibiotics, the synergistic bactericidal effect is abolished, confirming the essential role of PMF in this mechanism [4].

Oxidative Stress Induction

AMP increases reactive oxygen species (ROS) production within bacterial cells, enhancing antibiotic-mediated oxidative damage:

  • ROS potentiation: AMP treatment significantly increases intracellular ROS levels, as measured by fluorescent ROS indicators [4]
  • Antioxidant system disruption: AMP elevates intracellular superoxide dismutase (SOD) activity and hydrogen peroxide (H₂O₂) levels without significantly changing catalase (CAT) activity, creating an imbalance in the oxidative stress response [4]
  • Energy futile cycling: The combination of reduced ATP efficiency and increased H₂O₂ production enhances bacterial susceptibility to oxidative damage [4]

The critical role of oxidative stress is confirmed by experiments showing that the ROS scavenger N-acetyl-L-cysteine (NAC) completely blocks AMP's synergistic bactericidal effect in a dose-dependent manner [4].

Table 1: AMP Mechanisms of Action and Experimental Evidence

Mechanism Key Processes Experimental Evidence Inhibitors That Block Effect
Metabolic Reprogramming Enhanced TCA cycle activity; Increased ATP/GTP; (p)ppGpp suppression Metabolomic analyses; (p)ppGpp measurements; ATP/GTP quantification Malonic acid (TCA inhibitor)
PMF Enhancement Increased ΔpH and Δψ; Greater antibiotic uptake Fluorescent PMF probes; Intracellular gentamicin measurements CCCP (PMF uncoupler)
Oxidative Stress Elevated ROS; Increased SOD activity and H₂O₂; Unchanged CAT ROS fluorescence; SOD/CAT activity assays; H₂O₂ measurements N-acetyl-L-cysteine (ROS scavenger)

The following diagram illustrates the interconnected mechanisms through which AMP reverses antibiotic resistance:

G cluster_1 Metabolic Reprogramming cluster_2 Proton Motive Force cluster_3 Oxidative Stress AMP AMP TCA Enhanced TCA Cycle AMP->TCA ATP Increased ATP/GTP AMP->ATP ppGpp Suppressed (p)ppGpp AMP->ppGpp PMF Enhanced PMF TCA->PMF ROS Elevated ROS TCA->ROS ATP->PMF ATP->ROS Resistance Reversed Antibiotic Resistance ppGpp->Resistance Uptake Increased Antibiotic Uptake PMF->Uptake Uptake->Resistance SOD Increased SOD/H₂O₂ ROS->SOD Damage Cellular Damage SOD->Damage Damage->Resistance

Quantitative Efficacy Data

Synergistic Killing with Various Antibiotics

AMP demonstrates broad-spectrum synergy with multiple classes of conventional antibiotics against resistant bacterial strains. The combination of sub-inhibitory AMP concentrations with antibiotics results in dramatic enhancements of bactericidal activity, often increasing killing by 2-5 orders of magnitude compared to antibiotics alone [3] [4].

Table 2: AMP Synergistic Efficacy with Different Antibiotic Classes

Antibiotic Class Specific Antibiotics Tested Bacterial Strains Efficacy Enhancement
Aminoglycosides Gentamicin, Kanamycin, Tobramycin Gentamicin-resistant S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli-RGen 100-fold increase in killing with 0.5 mM AMP + 1.6 mg/mL gentamicin [4]
Quinolones Ciprofloxacin S. aureus Strong synergistic effect observed [4]
Cyclic Lipopeptides Daptomycin S. aureus Strong synergistic effect observed [4]
Various Multiple MRSA252 Enhanced killing efficacy [4]
Spectrum of Activity Across Bacterial Pathogens

The adjuvant activity of AMP extends beyond Gram-positive bacteria to include Gram-negative ESKAPE pathogens, demonstrating its broad potential for addressing multidrug-resistant infections [4].

Table 3: AMP Efficacy Across Bacterial Pathogens

Bacterial Strain Classification Resistance Profile AMP Synergy
*S. aureus* ATCC6538 Gram-positive Gentamicin-resistant (128-fold MIC increase) 100-fold killing enhancement with gentamicin [4]
MRSA252 Gram-positive Methicillin-resistant Enhanced killing with gentamicin+AMP [4]
*K. pneumoniae* ATCC10031 Gram-negative Gentamicin-sensitive Enhanced killing with gentamicin+AMP [4]
*A. baumannii* ATCC19606 Gram-negative Gentamicin-sensitive Enhanced killing with gentamicin+AMP [4]
*P. aeruginosa* ATCC27853 Gram-negative Gentamicin-sensitive Enhanced killing with gentamicin+AMP [4]
E. coli-RGen Gram-negative Gentamicin-resistant (MIC 80 µg/mL) Enhanced killing with gentamicin+AMP [4]

Experimental Protocols

Protocol 1: Evaluation of AMP-Antibiotic Synergy

This protocol describes the standardized methodology for assessing the synergistic potential of AMP with conventional antibiotics against resistant bacterial strains.

4.1.1 Materials
  • Bacterial strains: Gentamicin-resistant Staphylococcus aureus (prepared via in vitro serial passage with 128-fold MIC increase) [4]
  • Growth media: Mueller-Hinton broth and agar [6]
  • Test compounds: this compound (0.5 mM working concentration), antibiotics (gentamicin, ciprofloxacin, etc.) [4]
  • Equipment: Shaking incubator (37°C, 250 rpm), 96-well plate UV/Vis spectrophotometer [6]
4.1.2 Procedure
  • Inoculum preparation: Streak bacterial strain onto Mueller-Hinton agar plates and incubate for 12-18 h at 37°C [6]
  • Culture standardization: Inoculate 5 mL of Mueller-Hinton broth with a single colony and incubate for 12-18 h at 37°C, 250 rpm [6]
  • Back-dilution: Dilute overnight culture to OD₆₀₀ = 0.01 in fresh Mueller-Hinton broth [6]
  • Treatment groups:
    • AMP alone (0.5 mM)
    • Antibiotic alone (e.g., 1.6 mg/mL gentamicin)
    • AMP (0.5 mM) + Antibiotic (1.6 mg/mL gentamicin)
    • Untreated control
  • Time-kill assay: Incubate cultures at 37°C with shaking (250 rpm) for 6 hours [4]
  • Viability assessment: Collect samples at 0, 2, 4, and 6 hours, perform serial dilutions, and plate on Mueller-Hinton agar for colony counting after 24 h incubation at 37°C [4]
  • Synergy determination: Compare log₁₀ reduction in CFU/mL between combination therapy and individual agents
4.1.4 Data Analysis
  • Synergy definition: ≥2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent [4]
  • Time-kill curves: Plot log₁₀ CFU/mL versus time for each treatment condition
  • Statistical analysis: Perform ANOVA with post-hoc tests to compare mean bacterial reductions across groups (significance: p < 0.05)
Protocol 2: Mechanism Evaluation - Proton Motive Force Assessment

This protocol details the measurement of AMP-induced PMF enhancement using fluorescent probes to assess both ΔpH and membrane potential (Δψ) components.

4.2.1 Materials
  • Fluorescent probes: 5(6)-CFDA N-succinmidyl ester (for ΔpH), DiBAC₄(3) (for membrane depolarization) [4]
  • Inhibitors: Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP, 50 µM) as PMF inhibitor control [4]
  • Equipment: Fluorescence microplate reader, fluorescence microscopy
4.2.2 Procedure
  • Bacterial preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ = 0.5-0.7) in appropriate medium [4]
  • Probe loading: Incubate bacteria with 5(6)-CFDA N-succinmidyl ester (10 µM) or DiBAC₄(3) (5 µM) for 30 minutes in the dark [4]
  • Treatment application:
    • Untreated control
    • AMP (0.5 mM)
    • Antibiotic (at sub-MIC)
    • AMP + Antibiotic
    • CCCP control (50 µM)
  • Incubation: Incubate treated cells for 60 minutes at 37°C with shaking
  • Fluorescence measurement:
    • For 5(6)-CFDA (ΔpH): λ_ex = 492 nm, λ_em = 517 nm
    • For DiBAC₄(3) (membrane potential): λ_ex = 493 nm, λ_em = 516 nm
  • Data normalization: Express fluorescence intensity as percentage of untreated control
4.2.3 Data Interpretation
  • Increased 5(6)-CFDA fluorescence indicates elevated ΔpH
  • Decreased DiBAC₄(3) fluorescence indicates hyperpolarization (increased Δψ)
  • CCCP treatment should collapse both ΔpH and Δψ, serving as validation
Protocol 3: Intracellular Antibiotic Accumulation Measurement

This protocol measures the enhanced intracellular accumulation of antibiotics in bacterial cells following AMP treatment.

4.3.1 Materials
  • Test antibiotic: Fluorescently labeled gentamicin (Gentamicin-TRITC) or unlabeled antibiotic for LC-MS/MS detection [4]
  • Equipment: Fluorescence microplate reader or LC-MS/MS system, microcentrifuge
4.3.2 Procedure
  • Bacterial preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ = 0.5-0.7) [4]
  • Treatment: Divide culture into two aliquots:
    • Control: Antibiotic alone
    • Test: AMP (0.5 mM) + Antibiotic
  • Incubation: Incubate for 60 minutes at 37°C with shaking
  • Washing: Pellet cells (5,000 × g, 5 min), wash twice with ice-cold PBS to remove extracellular antibiotic
  • Extraction:
    • For fluorescent antibiotic: Resuspend in PBS and measure fluorescence
    • For unlabeled antibiotic: Extract with 50% methanol/water, vortex, centrifuge, and analyze supernatant by LC-MS/MS
  • Normalization: Normalize intracellular antibiotic concentration to total cellular protein
4.3.3 Data Analysis
  • Calculate fold-increase in intracellular antibiotic concentration in AMP-treated samples versus control
  • Statistical analysis: Student's t-test comparing AMP+antibiotic versus antibiotic alone

The following diagram illustrates the experimental workflow for evaluating AMP's effects on antibiotic efficacy and mechanism of action:

G cluster_assays Experimental Assays cluster_treatments Treatment Conditions cluster_measurements Measurements Start Bacterial Culture (OD₆₀₀ = 0.5-0.7) A1 Time-Kill Assay Start->A1 A2 PMF Measurement Start->A2 A3 ROS Detection Start->A3 A4 Antibiotic Uptake Start->A4 T1 AMP Only A1->T1 T2 Antibiotic Only A1->T2 T3 AMP + Antibiotic A1->T3 T4 Control A1->T4 M2 Fluorescence (ΔpH & Δψ) A2->M2 M3 ROS Fluorescence A3->M3 M4 LC-MS/MS or Fluorescence A4->M4 M1 Viability (CFU/mL) T1->M1 T2->M1 T3->M1 T4->M1 Results Synergy Evaluation & Mechanism Confirmation M1->Results M2->Results M3->Results M4->Results

Research Applications and Future Directions

Broad-Spectrum Combination Therapies

The adjuvant potential of AMP enables the development of novel combination therapies targeting resistant infections:

  • Aminoglycoside rescue: AMP can restore the efficacy of gentamicin and other aminoglycosides against resistant strains, potentially returning these important antibiotics to clinical utility [3] [4]
  • Gram-negative applications: While initial studies focused on Gram-positive bacteria, AMP demonstrates significant synergy against Gram-negative ESKAPE pathogens, including K. pneumoniae, A. baumannii, and P. aeruginosa [4]
  • Biofilm disruption: Preliminary evidence suggests AMP may enhance antibiotic penetration into bacterial biofilms, addressing a major challenge in chronic infections [7]
Resistance Mitigation Strategies

AMP-based approaches may slow the development of further antimicrobial resistance through multiple mechanisms:

  • Reduced selective pressure: By enabling lower antibiotic concentrations to remain effective, AMP combination therapies may decrease the selective pressure driving resistance evolution [3]
  • Metabolic potentiation: Targeting bacterial metabolism creates higher genetic barriers to resistance compared to direct antimicrobial targets, as mutations affecting core metabolic processes often carry substantial fitness costs [5]
  • Anti-evolution strategies: AMP's ability to potentiate multiple antibiotic classes simultaneously may prevent the emergence of cross-resistance mechanisms [3] [4]
Formulation and Delivery Considerations

Future research should address pharmaceutical development challenges:

  • Stability optimization: AMP may require formulation approaches to enhance stability in physiological conditions
  • Targeted delivery: Nanoparticle-based delivery systems could enhance localized AMP concentrations at infection sites while minimizing systemic effects [7]
  • Concentration optimization: Detailed pharmacokinetic/pharmacodynamic studies are needed to establish optimal dosing ratios for AMP-antibiotic combinations

Conclusion

This compound represents a promising metabolic adjuvant strategy for reversing antimicrobial resistance across a broad spectrum of bacterial pathogens. Through its multifaceted mechanisms of action—including enhancement of proton motive force, metabolic reprogramming, and induction of oxidative stress—AMP effectively resensitizes resistant bacteria to conventional antibiotics. The standardized protocols provided in this document enable robust evaluation of AMP-antibiotic synergy and mechanistic investigations. As the global AMR crisis continues to escalate, AMP-based combination therapies offer a viable pathway for extending the useful lifespan of existing antibiotics and addressing the critical innovation gap in antimicrobial development. Future work should focus on translational studies optimizing AMP formulations and establishing clinical protocols for combination therapies targeting multidrug-resistant infections.

References

Comprehensive Application Notes and Protocols: Antimicrobial Peptide-Enhanced Antibiotic Uptake in Bacterial Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMP-Antibiotic Synergy

The escalating crisis of antimicrobial resistance (AMR) threatens to undermine modern medicine, with current projections indicating AMR could cause over 10 million annual deaths globally by 2050. [1] In this critical landscape, antimicrobial peptides (AMPs) represent a promising therapeutic alternative and potentiator of existing antibiotics. These small, naturally occurring peptides are produced by virtually all organisms as a first line of defense against pathogens. Unlike conventional antibiotics that typically target specific metabolic pathways, AMPs exhibit multiple mechanisms of antimicrobial activity, with the most common being membrane disruption through various pore-forming models. [2] This fundamental difference in mechanism underlies their potential to enhance the uptake of co-administered antibiotics into bacterial cells.

The strategic combination of AMPs with conventional antibiotics represents a paradigm shift in combating drug-resistant infections. Synergistic combinations can achieve enhanced antibacterial efficacy while potentially reducing the development of resistance, as bacteria must simultaneously evolve multiple defense mechanisms. [3] This approach is particularly valuable given the declining pipeline of novel antibiotics, with very few new classes discovered in recent decades. AMPs can perturb bacterial membrane integrity, creating transient pores or compromising membrane potential that facilitates increased intracellular accumulation of antibiotics that would otherwise be excluded by effective bacterial efflux systems or impermeable membranes. [3] [2] This application note provides detailed methodologies for evaluating and optimizing AMP-antibiotic synergistic interactions, with standardized protocols for researchers in antimicrobial drug development.

Molecular Mechanisms of AMP-Antibiotic Synergy

AMP Mechanisms of Membrane Disruption

Antimicrobial peptides enhance antibiotic uptake primarily through their interactions with bacterial membranes. Most AMPs are cationic amphipathic molecules possessing both hydrophilic and hydrophobic residues that facilitate binding to negatively charged bacterial membranes. [2] The initial interaction is driven by electrostatic attraction between positively charged amino acids (lysine, arginine) in AMPs and anionic components of bacterial membranes such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. [2] Following this initial binding, AMPs utilize several well-characterized models to disrupt membrane integrity:

  • Barrel-stave model: AMP monomers assemble into transmembrane channels with hydrophobic regions facing lipid acyl chains and hydrophilic regions forming the pore interior.
  • Toroidal pore model: AMPs induce membrane lipid monolayers to bend continuously through the pore, creating a channel lined by both peptide molecules and lipid head groups.
  • Carpet model: AMPs cover the membrane surface in a detergent-like manner, ultimately leading to membrane disintegration and micelle formation. [2]

These membrane perturbations create transient openings that facilitate the passive diffusion of antibiotics into bacterial cells. The duration of pore maintenance is critical for antibiotic uptake, as persistent openings allow greater intracellular accumulation of co-administered drugs. [3]

Intracellular Synergistic Mechanisms

Beyond membrane disruption, certain AMPs employ additional mechanisms that synergize with antibiotic activity:

  • Inhibition of efflux pumps: Some AMPs interfere with bacterial efflux systems that normally export antibiotics, leading to increased drug retention.
  • Suppression of resistance genes: Selected AMPs downregulate expression of antibiotic resistance determinants.
  • Target sensitization: AMP-induced stress responses can render bacteria more susceptible to antibiotic mechanisms. [3]

Table 1: Major AMP Classes and Their Characteristics Relevant to Antibiotic Synergy

AMP Class Structural Features Primary Mechanism Potential Antibiotic Partners
Linear α-helical Amphipathic helices Membrane disruption via toroidal pore Fluoroquinolones, Aminoglycosides
β-sheet peptides Stabilized by disulfide bridges Membrane interaction & cell wall inhibition β-lactams, Glycopeptides
Extended peptides Rich in specific amino acids Intracellular targeting Macrolides, Rifamycins
Mixed structure Both α-helix and β-sheet elements Multiple mechanisms Broad spectrum combinations

Table 2: Bacterial Resistance Mechanisms to AMPs and Counterstrategies

Resistance Mechanism Example in Bacteria Impact on Antibiotic Uptake Potential Workaround
Membrane modification S. aureus (lysine addition to phospholipids) Reduced AMP binding & pore formation Use AMPs with different charge characteristics
Efflux systems S. Typhimurium & P. aeruginosa AMP efflux Reduced intracellular AMP concentration Combine with efflux pump inhibitors
Protective barriers K. pneumoniae capsular polysaccharides Physical blockade of AMP access Employ capsule-penetrating AMP variants
Degradative enzymes E. coli & S. Typhimurium proteases AMP cleavage and inactivation Protease-resistant D-amino acid analogs

Experimental Protocols

AMP Screening and Synergy Assay Protocol

Purpose: To identify synergistic interactions between AMPs and conventional antibiotics against bacterial pathogens.

Materials:

  • Bacterial strains: Reference strains and clinically isolated multidrug-resistant pathogens
  • Antimicrobial agents: AMP stock solutions (1-10 mM in appropriate solvent), antibiotic working solutions
  • Growth media: Mueller-Hinton Broth (MHB) for susceptibility testing
  • Equipment: 96-well microtiter plates, automated plate reader, sterile reservoirs and multichannel pipettes

Procedure:

  • Prepare bacterial inoculum from fresh overnight cultures, adjusted to ~5 × 10^5 CFU/mL in MHB.
  • Dispense 50 μL of bacterial suspension into each well of a 96-well plate.
  • Prepare serial dilutions of AMPs alone (64 μM to 0.5 μM) and antibiotics alone (64 μg/mL to 0.5 μg/mL) in separate plates.
  • For combination studies, use checkerboard format with AMPs varied along rows and antibiotics along columns.
  • Incubate plates at 37°C for 16-20 hours without shaking.
  • Measure optical density at 600 nm (OD600) to determine growth inhibition.
  • Calculate fractional inhibitory concentration (FIC) indices using the formula: FIC index = (MIC of AMP in combination/MIC of AMP alone) + (MIC of antibiotic in combination/MIC of antibiotic alone)
  • Interpret results: FIC index ≤ 0.5 indicates synergy; 0.5-4.0 indicates additive/no interaction; >4.0 indicates antagonism. [1] [3]
Membrane Permeabilization Assay Protocol

Purpose: To quantify AMP-induced membrane damage and correlate with antibiotic uptake enhancement.

Materials:

  • SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)
  • HEPES buffer (10 mM, pH 7.4) with 1% tryptic soy broth
  • Black 96-well plates with clear bottoms
  • Fluorescence plate reader with appropriate filters (excitation 504 nm, emission 523 nm)

Procedure:

  • Grow bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6).
  • Harvest cells by centrifugation (5,000 × g, 5 minutes) and wash twice with HEPES buffer.
  • Resuspend cells to OD600 of 0.2 in HEPES buffer containing 1 μM SYTOX Green.
  • Dispense 90 μL of cell suspension into each well of black 96-well plate.
  • Add 10 μL of AMP solutions at varying concentrations (0.5-32 μM).
  • Immediately measure fluorescence every 2 minutes for 60-90 minutes.
  • Include controls: cells alone (background fluorescence), cells with 70% isopropanol (maximum fluorescence).
  • Calculate percentage membrane disruption = [(Fsample - Fbackground)/(Fmax - Fbackground)] × 100.
  • Correlate membrane permeabilization kinetics with antibiotic uptake enhancement observed in synergy assays.
Antibiotic Uptake Quantification Protocol

Purpose: To directly measure enhanced intracellular accumulation of antibiotics in AMP-treated bacteria.

Materials:

  • Fluorescently labeled antibiotics or HPLC-MS compatible antibiotics
  • Phosphate-buffered saline (PBS, pH 7.4)
  • Centrifugal filter devices (10 kDa molecular weight cutoff)
  • LC-MS system or fluorescence spectrophotometer

Procedure:

  • Grow bacterial cultures to mid-log phase as described in section 3.2.
  • Divide culture into aliquots: control (no AMP), AMP-treated, and positive control (permeabilized with polymyxin B nonapeptide).
  • Incubate with sub-inhibitory concentrations of AMP (1/4 to 1/8 × MIC) for 15 minutes at 37°C.
  • Add antibiotic at relevant clinical concentration (e.g., 10 μg/mL for ciprofloxacin).
  • Incubate for additional 30 minutes.
  • Harvest cells by rapid centrifugation (12,000 × g, 1 minute) and wash twice with ice-cold PBS.
  • For fluorescence-based detection: Lyse cells and measure fluorescence intensity.
  • For LC-MS detection: Extract antibiotics from cell pellets using appropriate solvents, then analyze by LC-MS.
  • Normalize antibiotic concentrations to cellular protein content or cell count.
  • Compare intracellular antibiotic accumulation across treatment conditions.

Data Analysis and Interpretation

Evaluation of Synergistic Effects

The fractional inhibitory concentration (FIC) index serves as the primary metric for quantifying synergy in AMP-antibiotic combinations. To calculate the FIC index, determine the MIC of each agent alone and in combination:

FIC index = (MIC of AMP in combination/MIC of AMP alone) + (MIC of antibiotic in combination/MIC of antibiotic alone)

Interpretation follows established guidelines:

  • Synergy: FIC index ≤ 0.5
  • Additive effect: 0.5 < FIC index ≤ 1.0
  • Indifferent: 1.0 < FIC index ≤ 4.0
  • Antagonism: FIC index > 4.0 [3]

For more robust assessment, include kill kinetics assays where bacterial viability is measured over time (0-24 hours) after treatment with AMP-antibiotic combinations compared to individual agents. Synergistic combinations typically show ≥2-log10 reduction in CFU/mL compared to the most effective single agent at 24 hours.

Statistical Analysis and Reproducibility
  • Perform all experiments in biological triplicate (three independent cultures) with technical duplicates for each condition.
  • Express quantitative data as mean ± standard deviation and analyze using appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple groups).
  • For correlation analyses between membrane permeabilization and antibiotic uptake, calculate Pearson correlation coefficients.
  • Consider time-kill curve data using linear regression models to compare bacterial killing rates between treatment conditions.

Table 3: Quantitative Assessment Criteria for AMP-Antibiotic Synergy

Assessment Method Measurement Synergy Threshold Key Interpretation
Checkerboard MIC FIC index ≤ 0.5 Strong synergy
Time-kill assay Δlog10 CFU/mL at 24h ≥ 2-log reduction Bactericidal synergy
Membrane permeabilization Fluorescence increase ≥ 50% at sub-MIC AMP Significant membrane damage
Antibiotic uptake Intracellular concentration ≥ 2-fold increase Enhanced accumulation

Visualization of Pathways and Workflows

AMP Mechanisms Enhancing Antibiotic Uptake

G AMP Antimicrobial Peptide (AMP) Membrane Bacterial Membrane AMP->Membrane Electrostatic Attachment PoreFormation Pore Formation Membrane->PoreFormation Membrane Disruption Antibiotic Conventional Antibiotic PoreFormation->Antibiotic Facilitated Entry IntracellularTarget Intracellular Target Antibiotic->IntracellularTarget Enhanced Accumulation BacterialDeath Bacterial Cell Death IntracellularTarget->BacterialDeath

Visualization 1: AMP Mechanisms Enhancing Antibiotic Uptake

Experimental Workflow for Synergy Screening

G Start Bacterial Culture (OD600 standardization) PlateSetup Microplate Setup (Checkerboard Design) Start->PlateSetup Incubation Incubation (16-20 hours, 37°C) PlateSetup->Incubation ODMeasurement OD600 Measurement Incubation->ODMeasurement FICCalculation FIC Index Calculation ODMeasurement->FICCalculation SynergyAssessment Synergy Assessment FICCalculation->SynergyAssessment SubProtocol Secondary Assays: - Time-kill curves - Membrane permeabilization - Antibiotic uptake SynergyAssessment->SubProtocol

Visualization 2: Experimental Workflow for Synergy Screening

Troubleshooting and Optimization

Common Technical Challenges
  • High background in membrane permeabilization assays: This may result from membrane damage during cell washing steps. Solution: Use gentler centrifugation (lower g-force, shorter duration) and ensure buffers are isotonic and properly pH-adjusted.
  • Inconsistent MIC values: Often caused by inoculum density variations. Solution: Standardize inoculum preparation using optical density with verification by colony counting.
  • Limited solubility of AMPs: Some hydrophobic AMPs have poor aqueous solubility. Solution: Use appropriate solvents (DMSO at <1% final concentration) or include non-ionic detergents in dilution buffers.
  • Carryover effects in checkerboard assays: High concentrations of AMPs in adjacent wells can affect results. Solution: Include buffer-only wells between concentration extremes or use alternate plate layouts.
Optimization Guidelines
  • AMP selection: Choose AMPs with known membrane-active properties for uptake enhancement. Cationic peptides with α-helical or β-sheet structures often work effectively. [2]
  • Concentration ranges: Use 0.5× to 4× the MIC of individual agents in initial synergy screens, then narrow the range based on initial results.
  • Timing of administration: For maximum synergy, add AMPs 15-30 minutes before antibiotics to allow membrane perturbation prior to antibiotic exposure.
  • Growth conditions: Use medium that supports robust bacterial growth without interfering with AMP activity (avoid high salt concentrations which can inhibit electrostatic interactions).

Applications and Future Directions

The strategic combination of AMPs with conventional antibiotics holds significant promise for addressing the growing threat of multidrug-resistant bacterial infections. The primary therapeutic applications include:

  • Rescue of last-line antibiotics: AMPs can restore susceptibility to antibiotics that have been rendered ineffective by resistance mechanisms, particularly those involving reduced permeability or enhanced efflux. [3]
  • Treatment of biofilm-associated infections: Biofilms are notoriously resistant to conventional antibiotics, but AMPs can disrupt biofilm matrix and potentiate antibiotic activity against embedded bacteria.
  • Reduced dosing and toxicity: By lowering the effective doses of both AMPs and antibiotics, combination therapies may reduce the potential for side effects and toxicity.

Future development should focus on optimized peptide engineering to enhance stability, reduce cytotoxicity, and maximize synergy with specific antibiotic classes. The systematic approach outlined in these application notes provides a framework for identifying and characterizing promising AMP-antibiotic combinations with therapeutic potential. As resistance mechanisms continue to evolve, these combination strategies represent a critical approach to extending the useful life of existing antibiotics while addressing the urgent need for novel antimicrobial strategies.

References

Comprehensive Application Notes & Protocols: Development and Validation of cAMP Immunoassays for GPCR Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cAMP Detection Technologies

cAMP (cyclic adenosine monophosphate) serves as a critical second messenger in numerous cellular signaling pathways, particularly in G protein-coupled receptor (GPCR) function. The accurate measurement of intracellular cAMP levels provides invaluable insights into receptor activation and the efficacy of potential therapeutic compounds. When extracellular ligands activate GPCRs, they trigger intracellular changes—Gαs-coupled receptors increase cAMP production through adenylate cyclase activation, while Gαi-coupled receptors decrease cAMP levels through inhibition of the same enzyme. These changes regulate downstream cellular processes including metabolism, transcription, and cell growth through protein kinase A (PKA) and other effectors. The development of robust, sensitive cAMP detection assays has therefore become fundamental to modern drug discovery efforts, particularly in the development of treatments for conditions ranging from inflammation and cancer to myocardial atrophy and depression [1].

Over the past decades, cAMP detection methodologies have evolved significantly from early radioimmunoassays to modern homogeneous platforms that offer improved safety, sensitivity, and compatibility with high-throughput screening. Contemporary cAMP assays employ various detection principles including fluorescence resonance energy transfer (FRET), enzyme fragment complementation (EFC), and luciferase-based biosensors. Each technology offers distinct advantages and limitations regarding sensitivity, dynamic range, cost, and compatibility with live-cell versus lysate-based formats. The selection of an appropriate detection platform depends on multiple factors including the specific research question, available instrumentation, required throughput, and whether absolute quantification or relative changes in cAMP are sufficient for the study objectives. These methodologies have enabled researchers to more precisely investigate GPCR signaling and accelerate the development of novel therapeutics targeting this important receptor class [2] [3].

Comparative Analysis of cAMP Assay Platforms

Table 1: Comparison of Major cAMP Detection Technologies

Technology Vendor Examples Principle Advantages Disadvantages
HTRF Cisbio Competitive immunoassay using Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP; TR-FRET detection Homogeneous format; ratiometric readout reduces well-to-well variability; antibodies with different affinities available; absolute quantification with standard curve Generally lower signal-to-background compared to other technologies
LANCE/TR-FRET PerkinElmer Competitive immunoassay using Eu³⁺ chelate fluorescent donor and ULight acceptor; TR-FRET detection Homogeneous assay; ratiometric readout; no recombinant protein expression needed; absolute quantification with standard curve Generally lower signal-to-background compared to other technologies
HitHunter DiscoverX Enzyme fragment complementation; cAMP competes with ED-cAMP for antibody binding; unbound ED-cAMP complements EA to form active β-galactosidase High signal-to-background; homogeneous format; works with adherent and non-adherent cells; absolute quantification with standard curve Potential interference from compounds blocking β-galactosidase recombination or activity
GloSensor Promega Luciferase-based biosensor with cAMP-binding domain fused to luciferase; cAMP binding activates luciferase Real-time live-cell kinetic measurements; high sensitivity; may detect Gαi activity without forskolin stimulation Requires expression of cAMP-dependent luciferase; no calibration curves with external standard
Fluorescence Polarization PerkinElmer, Molecular Devices Competitive immunoassay; endogenous cAMP competes with fluorescent cAMP for antibody binding Homogeneous format; compatible with 1536-well plates; red-shifted dyes reduce compound interference Potential for endpoint detection interference; lower sensitivity than other platforms
Direct Immunoassay Abcam, BioVision Competitive ELISA; cAMP competes with cAMP-HRP conjugate for plate-bound antibody Washing steps remove potential interferences; no specialized equipment needed; absolute quantification Non-homogeneous format; requires multiple washing steps

The selection of an appropriate cAMP detection platform requires careful consideration of several factors beyond the basic technical specifications. HTRF and LANCE technologies, both based on time-resolved FRET, offer the advantage of ratiometric measurements that normalize for well-to-well variations, making them particularly suitable for high-throughput screening where plate edge effects or minor volume inconsistencies might otherwise compromise data quality. The HitHunter system, utilizing enzyme fragment complementation technology, provides exceptionally high signal-to-background ratios but may be susceptible to interference from compounds that affect β-galactosidase activity. For dynamic kinetic studies, the GloSensor platform offers unparalleled capability for real-time monitoring of cAMP fluctuations in live cells, though it requires genetic modification of cells to express the biosensor. Researchers must also consider that the inverse sigmoidal relationship between cAMP concentration and signal output in competitive immunoassays necessitates careful assay optimization to ensure measurements fall within the linear range of the standard curve for accurate quantification [2] [3] [4].

cAMP Signaling Pathway and Experimental Rationale

The cAMP signaling pathway begins when extracellular first messengers, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This activation triggers conformational changes in the receptor that differentially regulate adenylate cyclase (AC) activity depending on the G protein coupling specificity. Gαs-coupled receptors stimulate AC to convert adenosine triphosphate (ATP) to cAMP, while Gαi-coupled receptors inhibit this conversion. The resulting intracellular cAMP molecules then bind to and activate several effector proteins, most notably protein kinase A (PKA), which consists of two regulatory and two catalytic subunits. Upon cAMP binding, the regulatory subunits dissociate from the catalytic subunits, allowing them to phosphorylate numerous downstream targets, including the cAMP response element-binding protein (CREB). When phosphorylated, CREB translocates to the nucleus and regulates the transcription of various target genes. Additionally, cAMP can directly activate exchange proteins activated by cAMP (EPAC) and modulate cyclic-nucleotide-gated ion channels. The cAMP signal is terminated through hydrolysis to AMP by phosphodiesterases (PDEs), which themselves are important regulatory points in the pathway [1] [5].

G ExtracellularSignals Extracellular Signals (First Messengers) GPCR_Gs GPCR Gαs-coupled ExtracellularSignals->GPCR_Gs GPCR_Gi GPCR Gαi-coupled ExtracellularSignals->GPCR_Gi AC Adenylate Cyclase (AC) GPCR_Gs->AC Stimulates GPCR_Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Inactive PKA (R2C2) cAMP->PKA Binds PDE Phosphodiesterase (PDE) cAMP->PDE pPKA Active PKA Catalytic Subunits PKA->pPKA Dissociation CREB CREB pPKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB GeneTranscription Gene Transcription pCREB->GeneTranscription AMP AMP PDE->AMP Hydrolyzes

Figure 1: cAMP Signaling Pathway in GPCR Signal Transduction

The experimental approach to measuring cAMP depends fundamentally on the GPCR coupling mechanism under investigation. For Gαs-coupled receptors, agonist stimulation typically leads to direct increases in intracellular cAMP that can be measured without additional stimulation. In contrast, studying Gαi-coupled receptors requires initial elevation of cAMP levels using forskolin (a direct adenylate cyclase activator) or activation of an endogenous Gαs-coupled receptor, against which the inhibitory effect can be measured. The selection of an appropriate cellular model is equally critical, as receptor expression levels significantly impact observed potency and efficacy. High receptor expression can create substantial receptor reserve, causing partial agonists to appear as full agonists and potentially shifting potency estimates. During assay development, researchers must carefully optimize cell density, stimulation time, and forskolin concentration (for Gαi assays) to ensure the measured signals fall within the linear range of the cAMP standard curve. This optimization is particularly important because the relationship between cAMP concentration and assay signal follows an inverse sigmoidal pattern in competitive immunoassays, making measurements at the extremes of the curve either too sensitive or too insensitive to accurately reflect changes in cAMP concentration [2] [1].

Assay Development & Optimization Guidelines

Cell Preparation and Selection

The foundation of a robust cAMP assay begins with careful cell line selection and culture. Researchers must choose between endogenously expressing cells or engineered cell lines overexpressing the target receptor, each offering distinct advantages. Endogenous systems may better reflect physiological conditions but typically yield lower signal intensity, while overexpression systems enhance assay sensitivity but may create artificial receptor reserve. When establishing stable cell lines, multiple clones should be selected and characterized using FACS analysis for surface protein expression or qPCR for gene expression assessment. Importantly, receptor expression levels significantly influence agonist potency estimates and the apparent efficacy of partial agonists; high expression systems may mask the true partial agonist nature of test compounds. To minimize variability, researchers should limit cell passage numbers, expand cell cultures in large batches of a single passage when possible, and prepare cryopreserved cell stocks for the entire screening campaign. For dissociation of adherent cells, enzymatic agents like trypsin or non-enzymatic alternatives such as CellStripper (Corning) should be tested for compatibility with the target receptor, as some receptors may be sensitive to proteolytic cleavage [2].

Experimental Design and Optimization

Comprehensive optimization of assay parameters is essential for generating reliable, reproducible data. The process begins with cell density titration experiments performed in conjunction with agonist concentration-response analysis to identify conditions that maximize signal-to-background while maintaining appropriate response dynamics. For Gαs-coupled receptors, this involves directly testing agonist responses across a range of cell densities. For Gαi-coupled receptors, optimization requires identifying conditions where forskolin stimulation produces cAMP levels within the linear detection range, followed by testing agonist-induced inhibition of this stimulated response. Including appropriate controls in every experiment is crucial; each plate should contain positive controls (e.g., reference agonist), negative controls (vehicle treatment), and a cAMP standard curve for quantification. The standard curve is particularly critical as it enables conversion of raw signal values to actual cAMP concentrations, which is essential for accurate potency determination. Researchers should also carefully consider assay buffer composition, typically based on HBSS or DPBS with HEPES buffer, and potentially supplemented with fatty acid-free BSA to reduce non-specific binding. Finally, including reference compounds with known activity in concentration-response format helps assess assay drift and plate-to-plate consistency throughout the screening campaign [2].

G cluster_optimization Optimization Phase Start Assay Development Start CellSelection Cell Line Selection (Endogenous or Overexpression) Start->CellSelection CloneSelection Clone Selection & Characterization (FACS/qPCR) CellSelection->CloneSelection CellPrep Cell Preparation & Plating CloneSelection->CellPrep ParamOptimization Parameter Optimization (Cell Density, Stimulation Time) CellPrep->ParamOptimization AssayType Assay Format Selection (Gαs vs Gαi-coupled) ParamOptimization->AssayType GsPath Gαs-coupled Format Direct cAMP Measurement AssayType->GsPath GiPath Gαi-coupled Format Forskolin-stimulated Inhibition AssayType->GiPath Validation Assay Validation (QC Parameters, Controls) GsPath->Validation GiPath->Validation HTS HTS Implementation Validation->HTS

Figure 2: cAMP Assay Development and Optimization Workflow

Detailed Experimental Protocols

Protocol for Gαs-Coupled Receptor Agonist Assays

This protocol details the procedure for measuring agonist-induced cAMP accumulation in cells expressing Gαs-coupled receptors using the Cisbio HTRF cAMP assay methodology, adaptable to other competitive immunoassay formats. The procedure begins with cell preparation: grow cells in tissue culture flasks for 1-3 days until they reach 70-90% confluence in the log phase of growth. Dissociate cells using appropriate enzymatic (trypsin) or non-enzymatic (CellStripper) methods, centrifuge at 1000 rpm for 5 minutes, aspirate the medium, and resuspend in assay buffer (1X HBSS/20mM HEPES with or without 0.1% fatty acid-free BSA). Count cells and dilute to the optimized density in assay buffer, typically ranging from 0.5-2.0 × 10⁶ cells/mL depending on the receptor expression level and assay format. For the assay procedure in 384-well plates, first add 10 µL of cell suspension to each well, followed by 5 µL of compound solution (agonist or test compound) prepared in assay buffer. Include reference agonist for positive control and vehicle for negative control. Incubate plates for 30-90 minutes at room temperature or 37°C (optimize based on receptor kinetics). After incubation, add 5 µL of lysis buffer containing the HTRF detection reagents (Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP), centrifuge briefly to ensure mixing, and incubate for 60 minutes to 4 hours at room temperature protected from light. Finally, measure time-resolved fluorescence at 620 nm and 665 nm using a compatible plate reader and calculate the 665/620 nm ratio [2].

Table 2: Key Reagents for Gαs-Coupled Receptor cAMP Assay

Reagent Specifications Purpose
Assay Buffer 1X HBSS, 20 mM HEPES, 0.1% fatty acid-free BSA, pH 7.4 Cell suspension and compound dilution
Cell Dissociation Agent Trypsin, TrypLE, or non-enzymatic alternatives Cell detachment from culture flasks
HTRF Detection Kit Cisbio HTRF cAMP kit or equivalent cAMP detection and quantification
Reference Agonist Known full agonist for target receptor Positive control and assay validation
cAMP Standard 0.1 nM - 10 µM serial dilutions Standard curve for quantification
Protocol for Gαi-Coupled Receptor Agonist Assays

The protocol for measuring agonist-induced inhibition of cAMP accumulation in cells expressing Gαi-coupled receptors builds upon the Gαs protocol with key modifications to detect decreased rather than increased cAMP levels. Begin with identical cell preparation and plating steps as described for Gαs-coupled receptors, suspending cells at the optimized density in assay buffer. Add 10 µL of cell suspension to each well of a 384-well plate, followed by 5 µL of compound solution (agonist or test compound) prepared in assay buffer. Importantly, include an EC80 concentration of forskolin (typically 1-20 µM, requires optimization) in the compound solution to stimulate cAMP production against which Gi-mediated inhibition can be measured. Pre-incubate compounds with cells for 10-30 minutes at room temperature or 37°C to allow receptor interaction before cAMP accumulation is stimulated. After pre-incubation, stimulate cells by adding 5 µL of forskolin solution (if not already included with compounds) and incubate for an additional 30 minutes at 37°C. The forskolin stimulation step is critical for Gαi assays as it provides the cAMP signal that agonists will inhibit. Terminate the assay by adding 5 µL of lysis buffer containing HTRF detection reagents, incubate for 1-4 hours at room temperature protected from light, and measure time-resolved fluorescence at 620 nm and 665 nm. For the HitHunter cAMP assay alternative, follow the specific protocol provided by DiscoverX, which includes incubation with IBMX (phosphodiesterase inhibitor) and a different detection system based on enzyme fragment complementation [2] [4].

For the HitHunter cAMP assay adapted for Gαi-coupled receptors, specific modifications are required. Wash cells twice with 200 µL of 1X HBS, then add 100 µL of prewarmed 1X HBS containing 1 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Preincubate for 30 minutes at 37°C, then add 5 µL of ligands and incubate for 10 minutes at 37°C. Add 5 µL of forskolin (20× final concentration of 10-20 µM) and incubate for an additional 30 minutes at 37°C. Stop the assay by aspirating buffer, then add 30 µL PBS to each well. Add 10 µL of antibody reagent, followed by 40 µL of Solution A2 (prepared from Galacton-Star, Emerald II, lysis buffer, and ED reagent according to kit instructions). Wrap plates in aluminum foil to protect from light and shake for 1 hour at room temperature with low speed. Add 40 µL of EA reagent, seal plates with TopSeal, wrap in foil, and shake at low speed for 1 hour at room temperature. Let plates sit for 3 hours at room temperature before measuring luminescence in a compatible plate reader [4].

Assay Validation & Best Practices

Validation Parameters and Acceptance Criteria

Rigorous assay validation is essential before implementing any cAMP detection method for drug discovery applications. According to general immunoassay validation principles, laboratories should establish several key performance parameters. For accuracy and precision, include a cAMP standard curve with each run, with acceptance criteria of ≤20% coefficient of variation (CV) for replicates and ≥80% recovery of known standards. For plate-to-plate consistency, maintain signal-to-background ratios of ≥3-fold and Z'-factor values of ≥0.5, indicating excellent assay robustness for high-throughput screening. When comparing to established methods or expected results, aim for ≥90% overall concordance between the new assay and comparator results. Establish the lower limit of quantification (LLOQ) as the lowest cAMP concentration that can be measured with ≤20% CV and ≥80% accuracy, which is typically critical for detecting basal cAMP levels in unstimulated cells. Determine the assay dynamic range by ensuring that both stimulated (maximal signal) and unstimulated (minimal signal) samples fall within the linear portion of the standard curve, avoiding the excessively sensitive upper and lower extremes of the sigmoidal response curve. Include appropriate reference compounds with known potency in each experiment to monitor assay drift and ensure consistent performance over time [2] [6] [7].

Troubleshooting and Quality Control

Effective troubleshooting strategies are essential for maintaining assay performance throughout a screening campaign. For poor signal-to-background ratios, potential solutions include optimizing cell density, verifying receptor expression levels, testing different cAMP antibody affinities (available in some kits for different sensitivity ranges), and ensuring proper assay temperature control. If high variability is observed between replicates, consider potential causes such as inconsistent cell dispensing, improper mixing after reagent additions, edge effects in microplates, or cell passage number effects on receptor expression. The ratiometric measurement approach used in HTRF and similar technologies helps normalize for some well-to-well variations. When potency estimates differ from literature values, verify that receptor expression levels are not creating artificial receptor reserve, ensure measurements are made within the linear range of the standard curve, and confirm that the cellular background (endogenous receptors) is appropriately controlled. For Gαi assays with insufficient forskolin stimulation, titrate forskolin concentration to achieve optimal dynamic range while maintaining receptor-mediated inhibition. Regular quality control measures should include testing new reagent lots before full implementation, monitoring performance of reference compounds across multiple runs, and maintaining careful documentation of all protocol modifications. When establishing the assay for new targets or cell lines, include a complete validation set with a minimum of 10 positive and 10 negative controls to properly characterize assay performance [2] [7].

Conclusion

The development and validation of robust cAMP immunoassays provides an essential toolset for investigating GPCR signaling and advancing drug discovery efforts. The comprehensive protocols and guidelines presented here enable researchers to establish reliable assays for both Gαs- and Gαi-coupled receptors using modern detection technologies. By carefully optimizing assay conditions, including appropriate controls, and implementing thorough validation procedures, scientists can generate high-quality data that accurately reflects compound activity at therapeutic targets. The continuous evolution of cAMP detection methodologies promises even greater sensitivity, temporal resolution, and compatibility with complex physiological models in the future, further enhancing our understanding of this fundamental signaling pathway and its therapeutic applications.

References

Comprehensive Application Notes and Protocols: Adenosine Monophosphate (AMP) as a Food Additive

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Adenosine monophosphate (AMP), a naturally occurring nucleotide, has gained significant interest in the food and pharmaceutical industries due to its diverse functional properties. As a naturally occurring nucleotide, AMP serves multiple roles ranging from flavor enhancement to metabolic modulation. Recent scientific investigations have revealed its potential in food quality improvement, including cryoprotection, bitterness suppression, and tenderness enhancement. Furthermore, emerging research suggests AMP may influence energy metabolism pathways, indicating potential applications in functional foods targeting metabolic health. These application notes provide a comprehensive overview of AMP's current and emerging applications, detailed experimental protocols for implementation, and mechanistic insights into its functional properties, supported by recent scientific findings from peer-reviewed literature.

Functional Applications of AMP in Food Systems

AMP demonstrates versatile functionality across various food applications, primarily leveraging its properties as a nucleotide and its interactions with biological systems. The table below summarizes its key applications, mechanisms of action, and effective usage levels based on current research.

Table 1: Functional Applications of this compound in Food Systems

Application Area Primary Function Proposed Mechanism Effective Concentration Key Research Findings
Cryoprotection Reduces protein denaturation & maintains gel strength during freezing Modulates myofibrillar protein aggregation; stabilizes protein structure [1] 0.08% (w/w) in surimi [1] Combined with ultrasound, maintained Ca²⁺-ATPase activity & protein solubility comparable to commercial cryoprotectants (4% sucrose + 4% sorbitol) [1]
Tenderness Enhancement Improves meat tenderness Facilitates myofibrillar protein degradation; structural modification of muscle proteins [2] Specific concentration not detailed; used with ultrasound treatment [2] Significant reduction in shear force; decreased filtering residues of myofibrillar proteins; promoted degradation of tropomyosin [2]
Flavor Modulation Bitterness suppression Inhibits G-protein activation involved in bitter taste perception [3] FDA-approved as food additive [3] Approved by FDA (2004) for use as bitter blocking ingredient; particularly effective in masking undesirable bitter notes [3]
Metabolic Modulation Potential anti-obesity effects Stimulates BAT thermogenesis; promotes WAT lipolysis; increases energy expenditure [4] 0.1% dietary supplementation in mice studies [4] Increased food intake while reducing adipose weight; elevated UCP1 protein in brown adipose tissue; smaller lipid droplets in white adipose tissue [4]

Detailed Experimental Protocols

Protocol: AMP as Cryoprotectant in Surimi Processing

This protocol details the application of AMP combined with ultrasound-assisted freezing (UAF) to enhance the quality of frozen surimi, based on the methodology by Zhu et al. [1].

3.1.1 Materials and Equipment
  • Fresh fish (e.g., silver carp Hypophthalmichthys molitrix)
  • Food-grade AMP (purity ≥98%)
  • Ultrasound-assisted freezing apparatus (frequency: 20-40 kHz; power: 200-500 W)
  • Standard surimi processing equipment (mincer, washing tanks, screw extruder)
  • Analytical instruments: pH meter, spectrophotometer, texture analyzer
3.1.2 Sample Preparation and Treatment
  • Surimi Preparation: Process fish muscle by mechanical deboning, repeated washing, and dewatering to obtain surimi.
  • AMP Addition: Incorporate AMP at 0.08% (w/w) into surimi and mix thoroughly for uniform distribution.
  • Ultrasound-Assisted Freezing:
    • Set UAF parameters: 25 kHz frequency, 400 W power, freezing rate of 1-2°C/min below 0°C
    • Treat surimi samples until core temperature reaches -18°C
  • Control Setup: Prepare controls without AMP, without UAF, and commercial cryoprotectant (4% sucrose + 4% sorbitol)
  • Storage: Store all samples at -18°C for predetermined periods (0, 30, 60 days)
3.1.3 Quality Assessment Methods
  • Protein Solubility: Measure salt-soluble protein content using Biuret method
  • Ca²⁺-ATPase Activity: Assess enzyme activity as indicator of myofibrillar protein integrity
  • Surface Hydrophobicity: Determine using bromophenol blue binding method
  • Gel Strength: Evaluate using texture analyzer with puncture test
  • Protein Structural Analysis: Employ circular dichroism, fluorescence spectroscopy, and SDS-PAGE
Protocol: AMP for Meat Tenderization

This protocol describes the use of AMP combined with ultrasound treatment to improve meat tenderness, particularly for tough meat such as wooden breast [2].

3.2.1 Materials and Reagents
  • Meat samples (chicken wooden breast or similar tough cuts)
  • Food-grade AMP solution (concentration optimized per specific application)
  • Ultrasonic bath or probe system (frequency: 20-40 kHz; power: 150-300 W)
  • Physiological saline solution (0.85% NaCl)
  • Texture analyzer with Warner-Bratzler shear blade
3.2.2 Treatment Procedure
  • Sample Preparation: Cut meat into uniform portions (e.g., 2 × 2 × 2 cm cubes)
  • AMP Application: Immerse meat samples in AMP solution (optimized concentration)
  • Ultrasound Treatment:
    • Treat samples in ultrasonic bath for 15-30 minutes at 25°C
    • Alternatively, use ultrasonic probe with intensity of 10-15 W/cm² for 5-10 minutes
  • Post-treatment Handling: Rinse samples briefly and pat dry
  • Cooking: Cook to internal temperature of 75°C for poultry or 63°C for red meat
3.2.3 Tenderness Evaluation
  • Shear Force Measurement: Use Warner-Bratzler shear apparatus to measure force required to cut through meat fibers
  • Myofibrillar Fragmentation Index (MFI): Determine using protein extraction and spectrophotometric analysis
  • Histological Analysis: Examine muscle fiber structure using hematoxylin and eosin staining
  • Protein Degradation Assessment: Analyze using SDS-PAGE and Western blotting for specific proteins (e.g., tropomyosin)
Protocol: Dietary Supplementation for Metabolic Studies

This protocol outlines the methodology for studying AMP's effects on energy metabolism and body composition in animal models, based on the study by Wu et al. [4].

3.3.1 Experimental Design
  • Animals: 4-week-old C57BL/6 male mice (or other appropriate model)
  • Accommodation: Controlled environment (12-h light/12-h dark cycle, 22-24°C) with ad libitum access to food and water
  • Experimental Groups:
    • Control group: Basal diet (58% carbohydrate, 18% protein, 4.5% fat)
    • AMP group: Basal diet supplemented with 0.1% AMP (w/w)
  • Study Duration: 4 weeks minimum
3.3.2 Parameter Monitoring
  • Food Intake: Measure daily consumption per cage or individual animal
  • Body Weight: Record twice weekly using precision balance
  • Body Composition: Analyze using MRI or DEXA scanning at baseline and endpoint
  • Energy Expenditure: Assess using indirect calorimetry (oxygen consumption, carbon dioxide production)
  • Thermogenesis: Measure core body temperature and brown adipose tissue temperature using infrared thermography
3.3.3 Tissue Collection and Analysis
  • Euthanasia and Sampling: Collect blood, hypothalamus, adipose tissues (BAT, iWAT, eWAT), and other relevant tissues
  • Histological Analysis: Process tissues for H&E staining; quantify adipocyte size
  • Molecular Analysis:
    • Protein extraction and Western blotting for UCP1, AgRP, POMC
    • RNA extraction and RT-qPCR for thermogenesis and lipolysis markers
  • Biochemical Analysis: Measure serum triglycerides, glucose, and non-esterified fatty acids using commercial kits

Mechanisms of Action: Signaling Pathways

AMP exerts its diverse effects through multiple biological pathways, with two primary mechanisms particularly relevant for its food and metabolic applications.

G cluster_ampk AMPK Activation Pathway cluster_taste Taste Modulation Pathway AMP AMP AMPK_activation AMPK Activation (Thr172 phosphorylation) AMP->AMPK_activation Increased AMP:ATP ratio AMP_inhibition AMP Inhibition Of G-Protein AMP->AMP_inhibition Catabolic_processes ↑ Catabolic Processes (Fatty acid oxidation, Glucose uptake) AMPK_activation->Catabolic_processes Anabolic_inhibition ↓ Anabolic Processes (Fatty acid synthesis, Cholesterol synthesis) AMPK_activation->Anabolic_inhibition Energy_balance Improved Energy Balance & Metabolic Health Catabolic_processes->Energy_balance Anabolic_inhibition->Energy_balance Bitter_receptor Bitter Taste Receptor Activation G_protein G-Protein Activation Bitter_receptor->G_protein Signal_transduction Signal Transduction Cascade G_protein->Signal_transduction Bitter_perception Bitter Taste Perception Signal_transduction->Bitter_perception AMP_inhibition->G_protein Inhibits Reduced_bitterness Reduced Bitterness Perception AMP_inhibition->Reduced_bitterness Bitter_compound Bitter_compound Bitter_compound->Bitter_receptor

Figure 1: AMP Signaling Pathways in Metabolic Regulation and Taste Modulation

AMP-Activated Protein Kinase (AMPK) Pathway

AMP influences cellular energy metabolism primarily through activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor [5]. When cellular energy status is compromised (increased AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, inducing conformational changes that protect AMPK from dephosphorylation and promote its activation. Activated AMPK then phosphorylates numerous downstream targets, resulting in:

  • Stimulation of catabolic pathways that generate ATP, including fatty acid oxidation and glucose transport
  • Inhibition of ATP-consuming biosynthetic pathways, such as fatty acid, cholesterol, and protein synthesis
  • Enhanced mitochondrial biogenesis and autophagy
  • Improved whole-body energy homeostasis, making this pathway particularly relevant for potential anti-obesity and anti-diabetes applications [4] [5]
Taste Modulation Mechanism

AMP functions as an effective bitterness suppressor through its interaction with taste receptor signaling pathways [3]. The proposed mechanism involves:

  • Inhibition of G-protein activation in taste receptor cells
  • Interference with signal transduction cascades downstream of bitter taste receptor activation
  • Reduced perception of bitter compounds without masking other flavor attributes
  • This mechanism has led to FDA approval of AMP as a food additive for bitterness suppression [3]

Safety and Regulatory Considerations

AMP is generally recognized as safe for consumption with no significant side effects reported in human studies involving oral administration [6]. However, certain considerations should be noted:

  • No established nutritional requirement exists for AMP as the body produces it naturally [6]
  • Safety in vulnerable populations (young children, pregnant or nursing women, people with severe liver or kidney disease) has not been conclusively established [6]
  • Oral bioavailability may be limited compared to injected forms, though food applications typically use lower concentrations [6]
  • Regulatory status: AMP is approved by the FDA as a food additive for bitterness suppression [3]

Conclusion and Future Perspectives

AMP demonstrates significant potential as a multifunctional food additive with applications ranging from technical food quality improvement to potential metabolic health modulation. Its effectiveness as a cryoprotectant at remarkably low concentrations (0.08%) makes it economically viable for the surimi industry, while its tenderness-enhancing properties offer solutions for quality improvement in meat processing. The bitterness-suppressing ability of AMP provides a clean-label alternative to masking undesirable flavors in functional foods and pharmaceuticals.

Future research should focus on:

  • Human clinical trials to validate the metabolic effects observed in animal studies
  • Synergistic combinations with other processing technologies beyond ultrasound
  • Optimization of delivery systems to enhance bioavailability where metabolic effects are desired
  • Long-term safety assessments for chronic consumption in various population groups

The mechanistic insights into AMP's actions through AMPK activation and taste receptor modulation provide scientific foundation for its diverse applications, positioning AMP as a promising versatile ingredient in the food and health industries.

References

Application Notes & Protocols: AMPK Signaling and Marination Strategies for Meat Quality Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Meat quality is a critical factor influencing consumer acceptance, market value, and profitability in the meat industry. Tenderness, juiciness, and flavor are among the most important quality attributes, significantly impacted by both biochemical processes in muscle tissue post-mortem and processing techniques applied to meat. AMP-activated protein kinase (AMPK) serves as a central cellular energy sensor that regulates multiple metabolic pathways influencing meat quality development during the post-mortem period. Concurrently, marination techniques employing various acidic and enzymatic components have shown considerable efficacy in improving meat texture and sensory characteristics. These application notes synthesize current research findings and provide detailed protocols for investigating AMPK signaling in meat quality development and implementing effective marination strategies for quality enhancement [1] [2] [3].

AMPK Signaling in Meat Quality Regulation

AMPK Structure and Function

AMPK is a heterotrimeric enzyme consisting of α, β, and γ subunits that functions as a master regulator of cellular energy homeostasis. AMPK is activated by an increase in the AMP:ATP ratio, which leads to its phosphorylation at Thr172 by upstream kinases. Once activated, AMPK promotes catabolic pathways to generate ATP while inhibiting anabolic processes to conserve energy [1]. In post-mortem muscle, this activation state has significant implications for meat quality development through multiple mechanisms.

Relationship Between AMPK and Meat Quality Parameters

Research indicates that AMPK activity is negatively associated with intramuscular fat content (marbling) in beef cattle. Studies comparing beef steers with high versus low intramuscular fat content revealed that the low intramuscular fat group exhibited significantly higher AMPK activity. This relationship positions AMPK as a potential biomarker for marbling development in meat animals [1].

The NO-AMPK signaling pathway has been identified as a key mechanism influencing beef tenderness during post-mortem maturation. Experimental evidence demonstrates that nitric oxide (NO) activates AMPK, leading to reduced shear force and improved beef tenderness. Inhibition of NO synthesis using L-NAME (a NOS inhibitor) resulted in lower AMPK activity and higher shear force values, indicating tougher meat, while control samples with intact NO signaling showed better tenderness parameters [2].

Table 1: Key AMPK-Related Parameters Affecting Meat Quality

Parameter Effect on Meat Quality Experimental Evidence
AMPK Activity Negatively correlated with intramuscular fat content High AMPK activity associated with reduced marbling in beef cattle [1]
NO Modulation Activates AMPK, improves tenderness L-NAME treatment reduced AMPK activity, increased shear force [2]
Post-mortem Time AMPK peaks at 6h, then decreases AMPK activity trajectory affects tenderization process [2]
Signaling Pathway NO→sGC→cGMP→AMPK pathway identified AMPK activation reduces shear force, improves microstructure [2]

Experimental Protocols for AMPK Research

Sample Preparation and Treatment

Materials:

  • Fresh beef muscles (Longissimus lumborum or gluteus quadriceps)
  • L-NAME (NOS inhibitor, 20 mM)
  • ODQ (sGC inhibitor, 100 μM)
  • Compound C (AMPK inhibitor, 40 μM)
  • Physiological saline (0.86% NaCl)

Procedure:

  • Sample Collection: Collect muscle samples within 45 minutes after slaughter and bloodletting
  • Sample Preparation: Excise gluteal quadriceps muscles, remove surface fat and connective tissue
  • Treatment Application: Cut meat into approximately 60g pieces and randomly assign to treatment groups
  • Solution Preparation:
    • Prepare 20 mM L-NAME solution for NOS inhibition
    • Prepare 100 μM ODQ solution for sGC inhibition
    • Prepare 40 μM Compound C solution for AMPK inhibition
    • Use 0.86% NaCl as control
  • Treatment Implementation: Mix meat samples with treatment solution at 1:1 (g:mL) ratio
  • Penetration Enhancement: Puncture meat with 20G needle for uniform penetration of treatment solution
  • Incubation: Soak samples at 4°C for 12 hours, then remove and absorb surface water with filter paper
  • Maturation: Store samples at 4°C for post-mortem maturation periods (0, 6, 12, 24, 48, 72, and 120 hours) [2]
AMPK Activity Assay

Procedure:

  • Homogenate Preparation: Weigh approximately 0.6g meat sample, add 1:5 (g:mL) frozen homogenate buffer
  • Homogenization: Homogenize at 3000 rpm in ice bath for complete tissue disruption
  • Centrifugation: Centrifuge at 4°C, 12,000 rpm for 5 minutes
  • Supernatant Collection: Collect supernatant for AMPK activity determination
  • Activity Measurement: Use standardized kinase activity assays with appropriate substrates [2]

Marination Protocols for Meat Quality Improvement

Vinegar-Based Marination for Tough Meat

Materials:

  • Tough meat cuts (e.g., from older animals)
  • Fruit vinegars (grape, black chokeberry, hawthorn)
  • Olive oil, salt, black pepper

Marinade Formulations: Table 2: Vinegar-Based Marinade Formulations for Meat Quality Improvement

Ingredient Control (C) Black Chokeberry Vinegar (BV) Grape Vinegar (GV) Hawthorn Vinegar (HV)
Water (mL) 300.0 100.0 100.0 100.0
Vinegar (mL) - 200.0 200.0 200.0
Olive Oil (mL) 100.0 100.0 100.0 100.0
Salt (g) 4.0 4.0 4.0 4.0
Black Pepper (g) 0.4 0.4 0.4 0.4

Procedure:

  • Marinade Preparation: Mix all ingredients for 10 minutes until uniform
  • Hydration: Let marinades stand at room temperature for 2 hours with constant stirring
  • Marination: Dip steak samples into marinade solutions in plastic bags at 1:1 (meat:marinade) ratio
  • Refrigeration: Store at 4°C for 24 hours
  • Cooking: Grill samples at 195°C until internal temperature reaches 72°C (approximately 4.5 minutes per side) [3]
Quantitative Marinating for Aquatic Meat

Materials:

  • Crayfish tail meat
  • Traditional spices (mountain pepper, anise, fennel, etc.)
  • Water

Procedure:

  • Spice Extraction: Place mixed ground spices in spice bag, add 3L pure water
  • Boiling: Maintain boiling for 1 hour until volume reduces to 600mL
  • Filtration: Filter to obtain spices marinade
  • Pre-treatment: Steam crayfish tails at 100°C for 10 minutes
  • Baking: Bake crayfish tails at 50°C for 60 minutes
  • Marination: Mix crayfish tails with filtered spices marinade [4]

Data Analysis and Quality Assessment Methods

Meat Quality Parameters

Shear Force Measurement:

  • Use Warner-Bratzler shear force device attached to texture analyzer
  • Prepare samples of 2.54cm thickness, store at 4°C for 24 hours
  • Cook in polyethylene bags in water bath until 71°C internal temperature
  • Cool in ice slurry (1.0 ± 0.5°C) for 15 minutes
  • Remove six 1.27cm-diameter cores parallel to muscle fiber orientation
  • Shear with crosshead speed of 240 mm/min [5]

pH Measurement:

  • Measure pH at 45 minutes and 24 hours post-mortem
  • Insert pH meter electrode (Sentron 1001 pH System) into muscle
  • Calibrate at pH 4.0 and 7.0 before use [5]

Color Measurement:

  • Use chromameter (MiniScan XE) based on L* (lightness), a* (redness), b* (yellowness) values
  • Measure after exposing samples to air at room temperature for 30 minutes
  • Take three measurements per sample [5]

Drip Loss Determination:

  • Weigh samples at 24 hours post-mortem
  • Place in plastic bag, hang from hook, store at 2°C for 4 days
  • Wipe with absorbent paper and reweigh
  • Calculate percentage of initial muscle weight [5]

Signaling Pathway Diagrams

NO-AMPK Signaling Pathway in Post-mortem Muscle

G NO-AMPK Signaling Pathway in Post-mortem Muscle Start Post-mortem Ischemia/Hypoxia NOS NOS Activation Start->NOS NO NO Production NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP Production sGC->cGMP AMPK AMPK Activation cGMP->AMPK Tenderness Improved Beef Tenderness AMPK->Tenderness LNAME L-NAME (NOS Inhibitor) LNAME->NOS Inhibits ODQ ODQ (sGC Inhibitor) ODQ->sGC Inhibits CompoundC Compound C (AMPK Inhibitor) CompoundC->AMPK Inhibits

Experimental Workflow for AMPK and Marination Studies

G Experimental Workflow for Meat Quality Studies SamplePrep Sample Collection and Preparation Treatment Treatment Application SamplePrep->Treatment AMPKProtocol AMPK Activity Assay Treatment->AMPKProtocol MarinationProtocol Marination Treatment Treatment->MarinationProtocol Maturation Post-mortem Maturation (0-120h) Analysis Quality Assessment Maturation->Analysis Physical Physical Analysis (Shear Force, Color, pH) Analysis->Physical Chemical Chemical Analysis (AMPK, NO, cGMP) Analysis->Chemical Sensory Sensory Evaluation Analysis->Sensory AMPKProtocol->Maturation MarinationProtocol->Maturation

Conclusion and Applications

The interplay between AMPK signaling and marination techniques provides powerful approaches for meat quality improvement. AMPK serves as a crucial regulatory node in post-mortem muscle, influencing tenderness development through its activation by nitric oxide signaling. Targeting the NO-AMPK pathway presents opportunities for enhancing beef tenderness through endogenous regulation.

Marination, particularly using vinegar-based solutions, effectively improves the texture of tough meat from older animals, with grape vinegar demonstrating particularly promising tenderizing effects. The quantitative marinating technique offers advantages for processed meat products by enhancing flavor compounds while reducing undesirable components.

These protocols provide standardized methodologies for investigating AMPK-related mechanisms in meat quality development and implementing effective marination strategies for quality improvement. Further research should focus on optimizing combination approaches that target both endogenous biochemical pathways and external processing techniques for maximal meat quality enhancement.

References

Comprehensive Application Notes and Protocols for Discovery of Natural AMPK Activators

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMPK Biology and Therapeutic Relevance

AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy homeostasis and represents a promising therapeutic target for numerous metabolic disorders. This heterotrimeric complex consists of three subunits: a catalytic α subunit, and regulatory β and γ subunits, with the γ subunit containing nucleotide-binding sites that sense changes in cellular AMP/ATP and ADP/ATP ratios [1]. Under conditions of energy stress such as low glucose, hypoxia, or ischemia, AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP [1]. The centrality of AMPK in metabolic regulation makes it an attractive target for therapeutic intervention in type 2 diabetes, obesity, cancer, and non-alcoholic steatohepatitis (NASH) [1] [2].

Natural products derived from traditional medicines and marine organisms represent a rich source of molecular diversity for AMPK activator discovery. Many natural compounds activate AMPK through either direct binding to specific subunits or indirect mechanisms such as mitochondrial inhibition [3]. These compounds offer valuable starting points for drug development campaigns aimed at modulating metabolic diseases. The following application notes provide detailed protocols and strategic guidance for establishing comprehensive screening pipelines to identify and characterize novel natural AMPK activators.

AMPK Screening Strategies and Methodologies

Overview of Screening Approaches

Establishing a robust screening strategy requires careful consideration of the advantages and limitations of each approach. Virtual screening methods leverage computational power to efficiently prioritize candidates from large compound libraries, while experimental assays provide empirical validation of AMPK activation. The most successful campaigns typically employ an integrated approach that combines both methodologies in an iterative fashion.

Table 1: Comparison of AMPK Screening Strategies

Screening Method Key Features Throughput Information Obtained Key Limitations
Virtual Screening Uses pharmacophore models and molecular docking [4] Very High Predicted binding affinity and orientation Limited by model accuracy; requires experimental validation
MANT-ADP Displacement Fluorescence-based; detects binding to regulatory sites [5] High (384-well format) Direct binding to regulatory fragment May miss allosteric activators binding outside nucleotide sites
TR-FRET Protection Assay Measures protection of pThr172 from dephosphorylation [6] High (384-well format) Functional activity; prevention of dephosphorylation Requires phosphorylated AMPK
Enzymatic ADP Detection Homogeneous, mix-and-read format [7] High (384-well to 1536-well) Direct kinase activity measurement Potential compound interference with detection
Cell-Based Assays Uses intact cells; measures downstream phosphorylation [2] Medium Cellular permeability and functional activity Does not distinguish direct vs. indirect activation
Virtual Screening Strategy

Pharmacophore-based virtual screening efficiently identifies potential AMPK activators from extensive natural product libraries. The protocol involves several key stages:

  • Pharmacophore Model Generation: Develop a Common Feature Pharmacophore Model (HipHop) using known AMPK activators as training set. Key chemical features typically include two hydrogen bond acceptors and one hydrophobic region [4]. The principal value should be set to 2 with MaxOmitFeat=0 for high-activity compounds, while other training set compounds use principal=1 [4].

  • Molecular Docking: Screen compounds using the CDOCKER module in Discovery Studio or similar molecular docking software. Define the binding site sphere around reference activators (e.g., compound 991) with a radius of 9.0 Å [4]. Set pose cluster radius to 0.1 Å, with 10 random conformations and 10 orientations per ligand. Save top 10 conformations based on -CDOCKER interaction energy scores [4].

  • Hit Selection: Prioritize compounds based on docking scores and structural diversity for experimental validation. This approach successfully identified (-)-catechin and licochalcone A as natural AMPK activators from a library of 1,235 natural products [4].

Experimental Screening Workflow

The experimental screening process follows a systematic progression from primary binding assays to functional characterization in cellular models.

Detailed Experimental Protocols

MANT-ADP Displacement Assay

The MANT-ADP displacement assay identifies compounds that bind to the regulatory nucleotide sites of AMPK, providing a robust high-throughput screening method [5].

Materials and Reagents:

  • Full-length AMPK heterotrimer (rat His-α1, β1, γ1) or regulatory fragment (rat His-α1, 396-548; human β2, 187-272; rat γ1) purified as described [5]
  • MANT-ADP (Life Technologies)
  • ADP (Sigma-Aldrich) as positive control
  • Black, low volume 384-well plates (Corning-3676)
  • Assay buffer: 10 mM Tris-HCl (pH 8)
  • Test compounds dissolved in DMSO

Procedure:

  • Prepare master mix containing 0.5 μM AMPK (full-length or regulatory fragment) and 0.1 μM MANT-ADP in assay buffer [5].
  • Dispense 11 μL of master mix per well using a NanoQuot or similar liquid dispenser [5].
  • Transfer 50 nL of test compounds (4.5 μM final concentration) and controls using a Biomek NX workstation with pin tools [5].
  • Include positive controls (5 μM ADP) and negative controls (0.45% DMSO) in columns 1, 2, 23, and 24 [5].
  • Shake plates for 10 minutes to ensure mixing, then incubate for 30 minutes at room temperature.
  • Measure fluorescence using appropriate settings (excitation ~355 nm, emission ~448 nm).
  • Calculate percentage displacement relative to positive and negative controls.

Validation Parameters:

  • Z'-factor should be ≥0.5 for a robust assay [5].
  • Compounds showing >50% displacement should be advanced to dose-response studies.
  • Confirm dose-dependent inhibition of MANT-ADP fluorescence for both full-length AMPK and regulatory fragment.
Phosphorylated AMPK Protection Assay (TR-FRET)

This functional assay identifies activators that protect phosphorylated Thr172 from dephosphorylation by phosphatases, mimicking a key physiological activation mechanism [6].

Materials and Reagents:

  • Phosphorylated AMPK (commercially available or purified from activated cells)
  • Protein phosphatase 2A (PP2A)
  • TR-FRET reagents (donor and acceptor antibodies specific to pThr172)
  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35 [7]
  • 384-well white plates (Corning-4513)
  • Reference compounds: AMP, A-769662 (positive controls), compound C (inhibitor control)

Procedure:

  • Dilute phosphorylated AMPK in assay buffer to optimal concentration (determined empirically).
  • Pre-incubate AMPK with test compounds or controls for 15 minutes at room temperature.
  • Add PP2A to partially dephosphorylate AMPK and incubate for 60 minutes [6].
  • Stop reaction by adding TR-FRET detection mix containing EDTA.
  • Incubate for 60 minutes, then measure TR-FRET signal.
  • Calculate percentage protection of phosphorylation relative to controls.

Validation Parameters:

  • The assay should produce EC₅₀ values for AMP and A-769662 similar to literature values [6].
  • Z'-factor should be >0.5 for high-throughput screening applications.
  • Compounds showing concentration-dependent protection should be considered hits.
Enzymatic AMPK Activity Assay (Transcreener)

This homogeneous assay directly measures AMPK activity through ADP detection, providing a universal method for identifying activators [7].

Materials and Reagents:

  • Recombinant full-length human AMPK (e.g., Carna Biosciences #02-113)
  • Transcreener AMPK Assay Kit (BellBrook Labs)
  • SAMS peptide substrate (e.g., Anaspec #AS-60167-5)
  • ATP
  • Assay buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35 [7]
  • 384-well plates (black for FP/FI, white for TR-FRET)

Procedure:

  • Prepare reaction mix containing 0.5 μg/mL AMPK, 25 μM ATP, and 20 μM SAMS peptide in assay buffer [7].
  • Dispense reaction mix into assay plates.
  • Add test compounds and controls (positive control: A-769662; inhibitor control: staurosporine).
  • Incubate for 60 minutes at room temperature to allow enzymatic reaction.
  • Stop reaction by adding Stop & Detect Buffer.
  • Add detection reagent and incubate for 30 minutes.
  • Measure signal using FP, FI, or TR-FRET readout.
  • Convert raw data to ADP concentration using a standard curve.

Validation Parameters:

  • Under initial velocity conditions, the assay should demonstrate linearity with time and enzyme concentration [7].
  • Z'-factor should be >0.7 for robust screening.
  • Staurosporine should show IC₅₀ ≈ 2.18 nM [7].
Cell-Based AMPK Activation Assay

Cell-based assays confirm that compounds activate AMPK in a physiological context and assess cellular permeability.

Materials and Reagents:

  • HepG2 cells (or other relevant cell line)
  • Cell culture media: MEM with 10% FBS, NEAA, penicillin/streptomycin [4]
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-ACC, anti-β-actin [4] [2]
  • SDS-PAGE and Western blotting equipment
  • Triglyceride assay kit (for functional assessment) [4]

Procedure:

  • Culture HepG2 cells in complete media until 70-80% confluent.
  • Serum-starve cells for 4-6 hours before treatment.
  • Treat cells with test compounds for predetermined time (typically 1-4 hours).
  • Lyse cells in ice-cold lysis buffer.
  • Perform Western blotting using phospho-AMPK (Thr172) and phospho-ACC antibodies.
  • Normalize signals to total AMPK or β-actin.
  • For functional assessment, measure triglyceride accumulation after 24-hour treatment.

Validation Parameters:

  • Compounds should show concentration-dependent increase in AMPK and ACC phosphorylation.
  • Positive controls (e.g., AICAR, metformin) should produce expected activation.
  • Successful hits from previous assays should demonstrate cellular activity.

Case Studies in Natural AMPK Activator Discovery

Virtual Screening Identifies Catechin and Licochalcone A

A comprehensive virtual screening campaign successfully identified two natural AMPK activators from a library of 1,235 natural products derived from traditional Chinese herbs [4]. The study employed a combined pharmacophore and molecular docking approach, beginning with generation of a Common Feature Pharmacophore Model (HipHop1) containing two hydrogen bond acceptor features and one hydrophobic region feature [4]. After pharmacophore-based screening, the top-ranking compounds underwent molecular docking using the CDOCKER protocol with binding site defined around activator 991 [4]. Among seven selected hits, (-)-catechin (compound 522) and licochalcone A (compound 1148) demonstrated the highest AMPK activation activity in subsequent experimental validation [4]. This case study demonstrates the power of computational methods to efficiently prioritize candidates from extensive natural product libraries.

Marine Natural Product Candidusin A (CHNQD-0803)

Screening of a marine natural compound library identified candidusin A (CHNQD-0803) as a potent AMPK activator with potential therapeutic application for nonalcoholic steatohepatitis (NASH) [2]. This discovery highlights the value of marine biodiversity in drug discovery.

Table 2: Characterization Data for AMPK Activators

Compound Source EC₅₀ Kd (Binding Affinity) Cellular Effects Therapeutic Potential
Candidusin A (CHNQD-0803) Marine fungus 0.14 μmol/L [2] 4.728 × 10⁻⁸ mol/L [2] Reduces fat deposition, inflammation, fibrosis [2] NASH treatment [2]
A-769662 Synthetic 1.53 μmol/L [2] 3.82 × 10⁻⁵ mol/L [2] AMPK activation Poor bioavailability [2]
(-)-Catechin Traditional Chinese medicine Not specified Not specified AMPK activation Metabolic diseases [4]
Licochalcone A Traditional Chinese medicine Not specified Not specified AMPK activation Metabolic diseases [4]

Mechanistic studies revealed that CHNQD-0803 binds to AMPK with higher affinity than the well-characterized activator A-769662 and acts through a distinct binding site, as demonstrated in competition assays [2]. Structure-activity relationship studies further identified that 4, 3″′ or 4″′-hydroxyl groups and the furan ring between two benzene rings are critical for AMPK activation [2]. In cellular models, CHNQD-0803 treatment reduced lipid accumulation, suppressed inflammation via the NF-κB-TNFα axis, and ameliorated fibrosis [2], demonstrating comprehensive therapeutic potential for NASH treatment.

Implementation Considerations and Protocol Optimization

Establishing Robust Screening Pipelines

Successful implementation of AMPK activator screening requires careful attention to several critical factors:

  • Protein Quality and Integrity: Ensure proper purification and handling of AMPK proteins. For the MANT-ADP assay, both full-length AMPK and the regulatory fragment should be tested to confirm binding occurs at regulatory sites rather than the catalytic domain [5]. Batch-to-batch consistency should be monitored through control experiments with reference compounds.

  • Assay Validation and Quality Control: Implement rigorous quality control measures including Z'-factor calculations, which should exceed 0.5 for high-throughput screening [5] [6]. Include appropriate controls in each assay plate: positive controls (AMP, ADP, or A-769662), negative controls (DMSO vehicle), and inhibitor controls (compound C) where applicable.

  • Counter-Screening and Specificity: To eliminate false positives, include counter-screens against unrelated kinases or proteins. The MANT-ADP displacement assay specifically helps identify compounds that bind the unique regulatory sites of AMPK rather than the conserved catalytic domain shared by many kinases [5].

  • Data Analysis and Hit Selection: Establish statistically relevant hit-selection criteria before screening. For primary screens, hits typically should show activity ≥3 standard deviations above negative controls or >50% activation compared to positive controls. Always confirm dose-response relationships for prioritized hits.

Troubleshooting Common Issues
  • Low Z'-factors: Optimize protein and reagent concentrations. For MANT-ADP assays, ensure sufficient signal-to-background by titrating both protein and MANT-ADP concentrations [5].

  • High variability in cellular assays: Use consistent cell passage numbers and ensure uniform seeding density. Include reference activators in each experiment to normalize between assays.

  • Discrepancies between binding and functional assays: Consider that compounds may bind without activating (e.g., competitive antagonists) or may activate through indirect mechanisms without direct binding.

  • Compound interference in detection: For fluorescence-based assays, test compounds at screening concentrations for autofluorescence or quenching. The Transcreener assay uses far-red fluorescent readouts to minimize compound interference [7].

Conclusion

The discovery of natural AMPK activators represents a promising approach for developing novel therapeutics for metabolic diseases. As detailed in these application notes, successful screening campaigns employ integrated strategies combining virtual screening with experimental validation through binding and functional assays. The protocols described herein—including MANT-ADP displacement, TR-FRET protection, and enzymatic activity assays—provide robust methods for identifying and characterizing novel AMPK activators from natural sources.

The case studies of (-)-catechin, licochalcone A, and particularly candidusin A demonstrate the therapeutic potential of natural AMPK activators [4] [2]. As research advances, the continuing discovery and characterization of natural AMPK activators will likely yield valuable candidates for drug development against metabolic syndrome, diabetes, NASH, and other AMPK-related disorders.

References

Comprehensive Application Notes and Protocols for PDE4D7 Biomarker in Prostate Cancer Risk Stratification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PDE4D7 Biology and Clinical Significance

Phosphodiesterase 4D7 (PDE4D7) is a cAMP-degrading enzyme belonging to the PDE4 family of phosphodiesterases that has emerged as a significant prognostic biomarker in prostate cancer. PDE4D7 is categorized as a long isoform within the PDE4D subfamily, characterized by the presence of both UCR1 and UCR2 regulatory domains that permit sophisticated regulation through phosphorylation by protein kinases including PKA, ERK, MK2, and AMPK [1]. This enzyme demonstrates specific subcellular localization at the plasma membrane compartment in prostate cancer cells, where it regulates local cAMP concentrations that influence critical cellular processes including proliferation and potentially metastatic behavior [1] [2].

The clinical significance of PDE4D7 stems from its distinctive expression pattern throughout prostate cancer progression. Unlike many cancer biomarkers that show increased expression with disease advancement, PDE4D7 exhibits highest expression in localized, androgen-sensitive prostate cancer with subsequent marked downregulation in castration-resistant prostate cancer (CRPC) and metastatic disease [1] [3] [2]. This expression pattern correlates with important clinical outcomes, where higher PDE4D7 expression is associated with more favorable disease course and reduced risk of biochemical recurrence after primary treatment [4] [5] [6]. The biomarker provides independent prognostic information that complements existing clinical risk stratification tools, offering potential for improved treatment personalization and avoidance of both overtreatment and undertreatment [5].

Clinical Validation and Utility

Prognostic Performance Validation

The clinical validity of PDE4D7 as a prognostic biomarker has been established through multiple retrospective studies analyzing longitudinal outcomes in prostate cancer patient cohorts. Key validation studies have demonstrated consistent and statistically significant associations between PDE4D7 expression levels and clinically relevant endpoints across independent patient populations [4] [5] [6]. These studies have employed rigorous statistical methodologies including Cox regression analyses adjusted for established clinical variables, consistently showing that reduced PDE4D7 expression serves as an independent predictor of adverse outcomes.

In a comprehensive validation study published in European Urology Focus, researchers analyzed PDE4D7 expression in tumor tissue from 550 patients who underwent radical prostatectomy, with follow-up exceeding 10 years [5] [6]. The study revealed that the PDE4D7 score was significantly associated with time to prostate-specific antigen (PSA) failure after prostatectomy (hazard ratio [HR]: 0.53, 95% confidence interval [CI]: 0.41-0.67 for each unit increase, p<0.0001) [5]. After adjustment for postsurgical prognostic variables, the HR was 0.56 (95% CI: 0.43-0.73, p<0.0001), demonstrating independent prognostic value beyond standard clinical parameters [5]. The PDE4D7 score remained significant after adjusting the multivariate analysis for the Cancer of the Prostate Risk Assessment Postsurgical Score (CAPRA-S) model categories (HR=0.54, 95% CI=0.42-0.69, p<0.0001) [6].

Combination with Clinical Risk Metrics

The incremental value of PDE4D7 when combined with established clinical risk assessment tools has been demonstrated in multiple cohorts. A study investigating the combination of PDE4D7 with the CAPRA clinical risk score showed a significant improvement in prognostic accuracy [4]. The addition of PDE4D7 to the CAPRA score increased the area under the curve (AUC) by 5% over CAPRA alone (0.82 versus 0.77; p=0.004) [4]. This combination model stratified 14.6% of patients in the diagnostic biopsy cohort to no risk of biochemical relapse (negative predictive value 100%) over a follow-up period of up to 15 years [4].

Table 1: Prognostic Performance of PDE4D7 in Validation Studies

Study Cohort Patient Population Statistical Significance Hazard Ratio (95% CI) Clinical Utility
RP Cohort [4] 503 radical prostatectomy patients p<1.0E-04 HR 0.53 (0.41-0.67) Independent prediction of BCR after adjustment for clinical variables
DB Cohort [4] 151 diagnostic biopsy patients p<1.0E-04 HR 0.47 (0.33-0.65) Pretreatment risk stratification
CAPRA-S Combination [5] 550 surgical patients p<0.0001 HR 0.54 (0.42-0.69) 4-6% improvement in 2- and 5-year PFS prediction
High-Rrisk SRT Cohort [3] 367 patients with BCR post-RP Significant association Not specified Predicts survival outcomes after salvage radiation therapy

Table 2: PDE4D7 Expression Patterns Across Disease States

Disease State PDE4D7 Expression Associated Clinical Implications Potential Therapeutic Decisions
Normal Prostate Low expression Baseline expression N/A
Localized PCa Upregulated Favorable prognosis, androgen sensitivity Potential for active surveillance
TMPRSS2-ERG Positive Further upregulation Distinct molecular subtype May influence treatment intensity
CRPC Markedly downregulated Aggressive phenotype, treatment resistance Intensified therapy may be required
Metastatic Disease Lowest expression Worst prognosis Consider systemic therapy approaches

Measurement Protocols and Methodologies

Sample Collection and RNA Extraction

Proper sample handling is critical for accurate PDE4D7 measurement. For radical prostatectomy specimens, two small biopsy punches (approximately 1×2 mm) should be collected from the representative resected tumor area, specifically targeting the index lesion [4]. For diagnostic needle biopsies, a single biopsy punch from the tumor-positive core with the highest Gleason grade should be obtained [4]. To account for potential tumor heterogeneity in prostatectomy specimens, the two tissue punches should be combined before nucleic acid extraction [4] [3].

RNA extraction should be performed using established methods such as the RNeasy Mini Kit (QIAGEN) according to manufacturer's instructions [3]. The extraction process should include:

  • Homogenization of tissue samples in appropriate lysis buffers
  • RNA purification through silica-based membrane technology
  • DNase treatment to eliminate genomic DNA contamination
  • Quality assessment using spectrophotometric (A260/A280 ratio >1.8) and/or microfluidic analysis (RIN >7.0)

For cryopreserved tissues, optimal RNA integrity should be verified before processing. For FFPE tissues, specialized RNA extraction protocols accounting for crosslinking and fragmentation may be required, with appropriate validation of expression stability.

Quantitative RT-PCR Analysis

Quantitative reverse transcription PCR (qRT-PCR) represents the current gold standard method for PDE4D7 quantification in clinical samples [4] [5]. The process involves several critical steps:

  • cDNA Synthesis: Convert RNA to cDNA using reverse transcriptase kits such as iScript cDNA synthesis kit (Bio-Rad) with random hexamers and/or oligo-dT primers according to manufacturer's protocols [1].

  • Primer and Probe Design: Employ isoform-specific primers and probes targeting unique exon junctions in the PDE4D7 transcript to avoid cross-reactivity with other PDE4D isoforms [1] [3]. Sequences should be designed to span intron-exon boundaries to prevent genomic DNA amplification.

  • qPCR Reaction Setup:

    • Use 10-50 ng cDNA input per reaction
    • Apply validated probe-based chemistry (e.g., TaqMan)
    • Perform technical replicates to assess variability
    • Include no-template controls for contamination monitoring
    • Utilize reference genes for normalization
  • Reference Gene Selection: Implement a panel of multiple reference genes with stable expression across prostate tissue types. Appropriate reference genes may include those encoding structural proteins or basic cellular functions with minimal variability in prostate cancer samples [4].

The following workflow diagram illustrates the complete qRT-PCR protocol for PDE4D7 analysis:

G A Sample Collection B RNA Extraction A->B Tissue Punch C Quality Control B->C Purified RNA D cDNA Synthesis C->D Quality Verified E qPCR Setup D->E cDNA Template F Data Analysis E->F Ct Values G Score Calculation F->G Normalized Data H Clinical Reporting G->H PDE4D7 Score

Data Normalization and Score Calculation

Accurate normalization is essential for reliable PDE4D7 quantification. The normalized PDE4D7 expression value should be calculated using the following approach [1]:

Where:

  • N(Ct_PDE4D7) = normalized PDE4D7 expression value
  • Mean(Ct_reference_genes) = arithmetic mean of the Cq values of selected reference genes
  • Ct_PDE4D7 = PCR quantification cycle value for PDE4D7

The PDE4D7 score should then be derived through further transformation of these normalized expression values, typically scaling to a standardized range (e.g., 1-5) for clinical interpretation [4]. This scoring system facilitates consistent application across different laboratories and platforms. For alternative measurement technologies such as DNA microarrays or RNA sequencing, the normalized expression values (e.g., RMA for microarrays, TPM for RNA-seq) should be appropriately transformed to maintain consistency with established qPCR-based scoring systems [1].

Analytical and Clinical Interpretation

Reference Ranges and Cut-off Values

PDE4D7 score interpretation utilizes categorical classifications based on established risk stratification. Studies have typically employed the following categorical framework [4]:

  • Category 1: PDE4D7 score ≤2 (Lowest expression, highest risk)
  • Category 2: PDE4D7 score >2 and ≤3 (Low-moderate expression, intermediate risk)
  • Category 3: PDE4D7 score >3 and ≤4 (Moderate-high expression, lower risk)
  • Category 4: PDE4D7 score >4 and ≤5 (Highest expression, lowest risk)

For clinical decision-making, the PDE4D7 score is most effectively used in combination with established clinical risk metrics such as the CAPRA score. The combination model identifies distinct risk subgroups:

  • Very low-risk: Combination of favorable CAPRA score and high PDE4D7 expression
  • Very high-risk: Combination of unfavorable CAPRA score and low PDE4D7 expression
Integration with Clinical Variables

The interpretation of PDE4D7 scores should always occur in the context of standard clinical and pathological parameters. Multivariate models have demonstrated that PDE4D7 provides prognostic information independent of [4] [5]:

  • Pretreatment PSA levels
  • Biopsy Gleason grade/ISUP Grade Group
  • Clinical T-stage
  • Percentage of positive biopsy cores
  • Percentage of tumor in biopsies

The following diagram illustrates the integration of PDE4D7 assessment into clinical decision pathways:

G A Prostate Cancer Diagnosis B Tissue Sample Collection A->B C PDE4D7 Expression Analysis B->C D Integrated Risk Assessment C->D E Active Surveillance D->E Favorable Profile High PDE4D7 + Low CAPRA F Definitive Local Therapy D->F Intermediate Profile G Multimodal Intensified Therapy D->G Unfavorable Profile Low PDE4D7 + High CAPRA

Implementation Considerations

Quality Assurance and Validation

Laboratory-developed tests measuring PDE4D7 should implement comprehensive quality assurance protocols including:

  • Analytical validation: Establish precision, accuracy, linearity, and reportable range
  • Reference material development: Create control materials with defined PDE4D7 expression levels
  • Proficiency testing: Implement inter-laboratory comparison programs
  • Platform verification: Validate performance across different qPCR instruments and reagent lots

For clinical implementation, algorithmic cutoffs should be established based on validation studies in appropriate patient populations, with consideration of pre-specified analytical goals and clinical requirements.

Clinical Applications and Limitations

The appropriate use of PDE4D7 testing includes:

  • Risk stratification at diagnosis to identify patients with indolent disease suitable for active surveillance
  • Post-prostatectomy assessment to identify patients at highest risk of progression who may benefit from adjuvant therapy
  • Treatment selection for patients with intermediate-risk disease where optimal management is uncertain

Current limitations and areas for further development include:

  • Limited prospective validation in randomized clinical trials
  • Need for standardized analytical protocols across laboratories
  • Uncertain performance in specific patient subgroups
  • Evolving understanding of biological mechanisms

The commercial development of PDE4D7-based tests is advancing, with MDxHealth's InformMDx test representing a clinically available implementation [7]. This confirms the translational potential of PDE4D7 from research biomarker to clinical application.

References

optimizing AMPK activator metabolic clearance

Author: Smolecule Technical Support Team. Date: February 2026

AMPK Biology & Activation Mechanisms

Understanding the fundamental biology of AMPK is crucial for designing effective experiments related to its activators.

  • Complex Structure: AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In humans, these are encoded by multiple genes (PRKAA, PRKAB, PRKAG), theoretically allowing for 12 different trimeric combinations [1] [2] [3].
  • Activation Mechanisms: AMPK is a central sensor of cellular energy status. Activation occurs primarily through phosphorylation of a critical threonine residue (Thr172 on the α2 subunit, equivalent to Thr183 on the α1 subunit) [2] [3].
    • Canonical (Energy Stress) Pathway: Activated by an increasing cellular AMP:ATP or ADP:ATP ratio. AMP/ADP binding to the γ subunit induces a conformational change that protects Thr172 from dephosphorylation [1] [3] [4].
    • Upstream Kinases: The primary kinases are LKB1 (in most tissues) and CaMKK2 (notably in neurons and T cells, often in response to calcium flux) [1] [3] [4].
  • Direct vs. Indirect Activators:
    • Direct Activators: Bind to specific sites on the AMPK complex itself, such as the ADaM site (allosteric drug and metabolite site, located at the interface of the α and β subunits) or the nucleotide-binding sites on the γ subunit [3].
    • Indirect Activators: Work by affecting cellular processes that ultimately alter adenine nucleotide levels (e.g., by inhibiting mitochondrial complex I) or by influencing upstream regulators [1] [3].

Preclinical Models for Metabolic Clearance Studies

Selecting an appropriate animal model is a critical first step. The table below summarizes models used in recent studies for investigating AMPK activators in metabolic liver disease.

Model Type Diet / Induction Method Key Disease Features Example AMPK Activator Studied
Mouse (C57BL/6J) Choline-deficient high-fat diet (CD-HFD) for 21-33 weeks [5] Progressive steatosis, inflammation, fibrosis (MASH) [5] ATX-304 [5]
Non-Human Primate (Cynomolgus Monkey) NASH diet for ≥10 months [6] Robust steatotic liver grafts for transplantation studies [6] AICAR (combined with HOPE technique) [6]
Mouse (C57BL/6J) High-fat diet (HFD) for varying periods [7] Hepatic steatosis, insulin resistance, inflammation [7] Various (model basis for multiple studies) [7]

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments, from in vivo models to in vitro clearance assays.

Protocol 1: In Vivo Efficacy and Metabolic Assessment of AMPK Activators

This protocol is adapted from studies on the direct AMPK activator ATX-304 in a mouse model of MASH [5].

  • Animal Model: Use male C57BL/6J mice. For a therapeutic study, feed a CD-HFD for 21 weeks to establish disease. For a prevention study, a shorter duration (e.g., 2 weeks) is sufficient [5].
  • Treatment:
    • Switch mice to the CD-HFD formulated with the AMPK activator (e.g., ATX-304 at 1 mg/g of diet) [5].
    • Maintain on the medicated diet for a defined period (e.g., 7-24 weeks) [5].
    • Include control groups fed a regular diet (RD) and CD-HFD only.
  • Data Collection and Analysis:
    • Systemic Metabolism: Monitor body weight, body composition (via EchoMRI), food intake, and perform glucose and insulin tolerance tests [5].
    • Blood Chemistry: Measure plasma cholesterol, bile acids, liver enzymes (ALT, AST), and markers of inflammation (e.g., TNF-α, IL-6) [6] [5].
    • Liver Tissue Analysis:
      • Histology: Assess steatosis, inflammation, and fibrosis (e.g., H&E, Oil Red O, Picrosirius Red staining) [5].
      • Biochemical Assays: Quantify liver triglycerides, total cholesterol, free cholesterol, and cholesteryl esters [5].
      • Molecular Analysis: Measure AMPK phosphorylation (p-Thr172) and phosphorylation of downstream targets (e.g., ACC) via Western blot. Perform transcriptomics (RNA-seq) and proteomics to uncover global metabolic shifts [5].
Protocol 2: Ex Vivo Perfusion Model for Steatotic Liver Clearance

This advanced protocol, used in a primate model, tests the efficacy of activators in improving the quality of steatotic livers for transplantation, directly assessing metabolic clearance and reducing lipid content [6].

  • Liver Graft Preparation:
    • Induce steatosis in cynomolgus monkeys via a NASH diet [6].
    • After euthanasia, subject the explanted liver to 20 minutes of warm ischemia [6].
  • Experimental Groups & Perfusion:
    • Static Cold Storage (SCS) Control: Preserve liver in UW solution at 4°C for 2 hours [6].
    • HOPE Group: Preserve liver using Hypothermic Oxygenated Perfusion with UW solution for 2 hours [6].
    • HOPE + Activator Group: Add an AMPK activator (e.g., AICAR at 1 mmol/L) to the HOPE perfusion solution [6].
  • Normothermic Reperfusion & Analysis:
    • Reperfuse all livers ex vivo with diluted autologous blood at 37°C for 2 hours to simulate post-transplantation conditions [6].
    • Outcome Measures:
      • Reperfusion Injury: Measure enzyme release, lipid peroxidation (MDA), and oxidative DNA damage (8-OHdG) [6].
      • Energy Status: Quantify hepatic ATP levels [6].
      • Metabolic Function: Assess lactate concentration and cytokine (TNF-α, IL-6) release [6].
      • Steatosis Reduction: Quantify liver tissue triglyceride and cholesterol content and confirm AMPK activation via p-AMPK levels [6].

cluster_in_vivo In Vivo Protocol (e.g., Mouse) cluster_ex_vivo Ex Vivo Protocol (e.g., Primate) Start Establish Disease Model Group Randomize into Experimental Groups Start->Group Treat Administer AMPK Activator Group->Treat Collect Collect Tissue & Blood Samples Treat->Collect Analyze Analyze Efficacy & Clearance Collect->Analyze A1 Feed CD-HFD for 21 weeks A2 Switch to CD-HFD + ATX-304 (7-24 weeks) A1->A2 A3 Monitor: Body Weight, Body Composition, Glucose A2->A3 A4 Assess: Liver Histology, Lipid Content, p-AMPK A3->A4 B1 Induce Steatosis with NASH Diet B2 Explant Liver, 20min Warm Ischemia B1->B2 B3 Perfuse with HOPE ± AICAR for 2 hours B2->B3 B4 Normothermic Reperfusion, Measure ATP, Lipids, Injury B3->B4

Diagram 1: Experimental Workflow for AMPK Activator Studies. This chart outlines the parallel paths for in vivo and ex vivo protocols commonly used to evaluate AMPK activators.

Frequently Asked Questions (FAQs)

  • Q1: How can I confirm that my compound is a direct versus an indirect AMPK activator?

    • A: To demonstrate direct activation, use cell-free kinase assays with purified AMPK complexes. Indirect activators will be ineffective in this system but will work in cells. In cells, observe if activation occurs without a change in the AMP:ATP ratio (suggesting direct action) or if it is dependent on upstream kinases like LKB1 (testable in LKB1-deficient cell lines) [1] [3].
  • Q2: The efficacy of my AMPK activator seems to diminish over time in my long-term animal study. What could be happening?

    • A: This could indicate desensitization or compensatory feedback mechanisms. Consider implementing a pulsed or cyclical dosing regimen rather than continuous activation. Emerging concepts in longevity research suggest that cycling AMPK activation (e.g., through intermittent dosing) may prevent unwanted side effects and maintain pathway responsiveness [8].
  • Q3: What are the key markers to analyze to confirm AMPK activation and its downstream metabolic effects in the liver?

    • A:
      • Direct Activation Marker: Phosphorylation of AMPK at Thr172 (p-AMPK) via Western blot [6] [5].
      • Immediate Downstream Targets: Phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a classical AMPK substrate that inhibits lipid synthesis [1] [5].
      • Functional Metabolic Outcomes: Reduced hepatic triglycerides and cholesterol esters, increased fatty acid oxidation, and downregulation of lipogenic genes (e.g., via SREBP-1c) [2] [7] [5].
  • Q4: My AMPK activator shows promise in murine models. What are the next steps for translational validation?

    • A: Progress to studies in non-human primates (NHPs), as they offer superior physiological and metabolic translatability to humans. The ex vivo perfusion model in cynomolgus monkeys is a highly relevant platform for testing the efficacy of activators like AICAR on human-sized steatotic livers before moving to clinical trials [6].

Troubleshooting Guide

Problem Potential Causes Solutions
Lack of efficacy in vivo Poor bioavailability/metabolic clearance; incorrect dosing; unsuitable disease model. Perform PK/PD studies; test different doses/formulations; verify model recapitulates human disease pathology [7] [5].
Off-target or toxic effects Compound interacts with unintended targets; excessive pathway activation. Conduct thorough toxicology profiling; consider a lower dose or pulsed treatment regimen to allow recovery [8].
Inconsistent p-AMPK data Improper tissue handling leading to dephosphorylation; assay variability. Snap-freeze tissues immediately after collection; use phosphatase inhibitors; standardize Western blot protocols [6].
Activator works in vitro but not in vivo Rapid systemic clearance; formation of an inactive metabolite; failure to reach target tissue. Investigate the compound's metabolic stability in liver microsome assays; identify major metabolites; consider structural analogs with improved stability [5].

I hope this technical support guide provides a solid foundation for your experiments on AMPK activators. The field is rapidly advancing, so continually monitoring for new direct activators and refined disease models is highly recommended.

References

AMPK Activation and Renal Clearance: Mechanisms & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

AMPK acts as a central energy sensor in the kidney, and its activation influences renal function through multiple pathways, including direct effects on vascular tone and tubular transport systems.

The diagram below illustrates the core signaling pathway of AMPK activation and its primary downstream effects on renal vasculature and tubules, as identified in recent studies.

AMPK Renal Signaling Pathway Energy Stress\n(↑AMP/ATP) Energy Stress (↑AMP/ATP) AMPK Activation\n(Thr172 Phosphorylation) AMPK Activation (Thr172 Phosphorylation) Energy Stress\n(↑AMP/ATP)->AMPK Activation\n(Thr172 Phosphorylation)  LKB1/CaMKKβ Vascular Relaxation Vascular Relaxation AMPK Activation\n(Thr172 Phosphorylation)->Vascular Relaxation Antioxidant Effects Antioxidant Effects AMPK Activation\n(Thr172 Phosphorylation)->Antioxidant Effects Tubular Transport Regulation Tubular Transport Regulation AMPK Activation\n(Thr172 Phosphorylation)->Tubular Transport Regulation Pharmacological\nActivator (A769662) Pharmacological Activator (A769662) Pharmacological\nActivator (A769662)->AMPK Activation\n(Thr172 Phosphorylation) Increased Renal Blood Flow Increased Renal Blood Flow Vascular Relaxation->Increased Renal Blood Flow Endothelial NO Production Endothelial NO Production Vascular Relaxation->Endothelial NO Production Activation of IKCa Channels Activation of IKCa Channels Vascular Relaxation->Activation of IKCa Channels Activation of KATP Channels Activation of KATP Channels Vascular Relaxation->Activation of KATP Channels Stimulation of SERCA Stimulation of SERCA Vascular Relaxation->Stimulation of SERCA Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Effects->Reduced Oxidative Stress Inhibition of Nox4 Inhibition of Nox4 Antioxidant Effects->Inhibition of Nox4 Inhibition of Nox2 Inhibition of Nox2 Antioxidant Effects->Inhibition of Nox2 Modulated Solute Reabsorption Modulated Solute Reabsorption Tubular Transport Regulation->Modulated Solute Reabsorption

The table below summarizes the key experimental findings on how AMPK activation affects renal clearance and vascular function from recent research.

Experimental Model AMPK Activator Used Key Findings on Renal Clearance & Vascular Function Proposed Mechanism Source
Human & Rat Intrarenal Arteries A769662 Potent vasodilation, increasing renal blood flow capacity. Endothelium-dependent (NO, IKCa channels) and smooth muscle-dependent (KATP channels, SERCA) relaxation. [1]
Human & Rat Intrarenal Arteries A769662 Reduced vascular superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) production. Suppression of Nox4 and Nox2 NADPH oxidase enzyme activity. [1]
Renal Tubular System (Review) Various (Metformin, AICAR) Regulation of energy-consuming solute transport (e.g., Na+, glucose). Inhibition of transport proteins like Na+/K+-ATPase; regulation varies by nephron segment. [2]
CKD Mouse Model MK8722 Attenuated deterioration of kidney function independent of AMP sensing. AMPK activation via a novel, AMP-independent allosteric mechanism. [3]

Experimental Protocols & Methodologies

Here is a detailed methodology for key experiments assessing the vascular effects of AMPK activators on intrarenal arteries, based on the cited research.

Protocol 1: Assessing Vasodilator Effects in Isolated Intrarenal Arteries

This protocol is used to directly measure the functional vascular response to AMPK activation [1].

  • 1. Tissue Preparation: Human intrarenal arteries are obtained from tumor-free sections of nephrectomy specimens. Rat renal arteries are dissected immediately after euthanasia. Interlobar or arcuate arteries are carefully isolated and cleaned of surrounding connective tissue.
  • 2. Myograph Mounting: Arterial segments are mounted on two 40 μm tungsten wires in a microvascular myograph chamber. The chamber is maintained at 37°C and continuously supplied with a carbogenated (95% O₂, 5% CO₂) Physiological Saline Solution (PSS).
  • 3. Normalization & Viability Test: The internal diameter of each vessel is normalized to a pressure of 100 mmHg (L₁₀₀). Vessel viability is confirmed by two challenges with a high-potassium solution (120 mM KPSS).
  • 4. Pre-contraction & Relaxation Curve: Arteries are pre-contracted with a dose of phenylephrine. Once a stable contraction plateau is reached, cumulative concentration-response curves to the AMPK activator (e.g., A769662) are performed.
  • 5. Data Analysis: Relaxation is expressed as a percentage of the pre-contracted tension. Data is fitted to a non-linear regression model to determine the potency (pEC₅₀) and maximal efficacy (Eₘₐ₅) of the activator.
Protocol 2: Evaluating Impact on Reactive Oxygen Species (ROS) Production

This protocol measures the antioxidant effects of AMPK activation in renal vascular tissue [1].

  • 1. Tissue Sampling: Small segments of renal arteries and cortex are collected after the functional study or separately.
  • 2. ROS Measurement:
    • Superoxide (O₂⁻): Measured using lucigenin-enhanced chemiluminescence. Tissue segments are placed in a scintillation vial with a lucigenin solution, and light emission is recorded with a luminometer.
    • Hydrogen Peroxide (H₂O₂): Quantified using Amplex Red fluorescence. Tissue is incubated with the Amplex Red/HRP reagent, and fluorescence is measured with a fluorometer.
  • 3. Pharmacological Intervention: Tissues are incubated with the AMPK activator (e.g., A769662) or vehicle control. ROS production is measured in both basal conditions and after stimulation with agonists like angiotensin II.
  • 4. Data Normalization: ROS data is normalized to tissue protein content (e.g., mg protein) for comparison.

Troubleshooting Common Experimental Challenges

  • Challenge 1: Lack of Vasodilatory Response to A769662

    • Potential Cause: The vessel preparation might be damaged during dissection, or the specific AMPK isoform complex targeted by A769662 may be poorly expressed.
    • Solution: Verify vessel viability with a standard endothelium-dependent vasodilator like acetylcholine. Confirm the expression of required AMPK subunits (particularly β1) in your tissue model via Western blot [1] [4].
  • Challenge 2: Inconsistent Results with Indirect vs. Direct Activators

    • Potential Cause: Metformin and AICAR are indirect activators with off-target effects, while novel agents like A769662 are direct and more specific.
    • Solution: Clearly define the mechanism under investigation. Use a combination of activators with different mechanisms and AMPK genetic knockdown models to confirm that observed effects are specifically due to AMPK activation [5].
  • Challenge 3: Interpreting Serum Creatinine Levels

    • Potential Cause: An increase in serum creatinine can indicate true renal toxicity or be a false positive caused by the inhibition of renal transporters (OAT2, MATEs) responsible for creatinine secretion.
    • Solution: Do not rely on serum creatinine alone. Use additional markers of renal function (e.g., cystatin C, inulin clearance) and assess traditional histopathology to distinguish between transporter-mediated effects and true injury [6] [7].

References

Strategies to Reduce Glucuronidation & Renal Clearance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary structural modification strategies identified to improve the metabolic stability of indole acid-based AMPK activators, thereby reducing glucuronidation and unwanted renal clearance [1].

Strategy Specific Structural Modification Impact on Pharmacokinetics
Core Indole Modification Changing from a 6-chloroindole core to a 4,6-difluoroindole core. Resulted in improved metabolic stability and reduced glucuronidation [1].
5-Aryl Substituent Modification Replacing a 5-phenyl group with a substituted 5-(3-pyridyl) group. Similarly contributed to improved metabolic stability [1].
Polar Functional Group Variation Systematically modifying the nature and position of polar functional groups on the molecule. Mitigated active renal clearance by reducing affinity for the OAT3 (Oat3) transporter [1].

Experimental Protocols & Workflows

To help you implement these strategies, here are detailed experimental protocols based on the research.

Protocol 1: Assessing Glucuronidation Stability *In Vitro*

This methodology is used to measure the metabolic stability of candidate compounds and identify glucuronide metabolites.

  • Incubation: Prepare a reaction mixture containing:
    • Test compound (e.g., 1–10 µM)
    • UDP-glucuronic acid (UDPGA) (co-factor, typically 2-5 mM)
    • Alamethicin (pore-forming agent to maximize enzyme access, e.g., 25 µg/mL)
    • Human or rat liver microsomes (e.g., 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  • Reaction: Initiate the reaction by adding UDPGA after a pre-incubation. Incubate at 37°C with shaking for a set period (e.g., 0-60 minutes).
  • Termination: Stop the reaction at designated time points by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
  • Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using LC-MS/MS to:
    • Quantify the disappearance of the parent compound over time to determine half-life and intrinsic clearance.
    • Identify and quantify the formation of glucuronidated metabolites based on their mass shift (+176 Da for a single glucuronidation).

The workflow for this protocol is outlined below.

G Start Start: Prepare Reaction Mixture A Incubate with UDPGA at 37°C Start->A B Terminate Reaction with Ice-Cold Solvent A->B C Centrifuge to Precipitate Proteins B->C D Analyze Supernatant via LC-MS/MS C->D E Output: Quantify Parent Loss & Glucuronide Formation D->E

Protocol 2: Evaluating Transporter-Mediated Renal Clearance

This protocol assesses a compound's potential for active renal secretion, a key pathway for clearance that can be mitigated by structural design [1].

  • Cell Culture: Use cell lines overexpressing human OAT transporters (e.g., HEK293 cells expressing hOAT3). Grow cells to confluence on transwell filters.
  • Uptake Assay:
    • Wash the cells with a pre-warmed transport buffer.
    • Add the test compound (at a relevant concentration, e.g., 1-10 µM) to the apical or basolateral side (depending on the transporter being studied).
    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
  • Termination: Quickly remove the dosing solution and wash the cells with an ice-cold buffer to stop transport.
  • Lysis and Quantification: Lyse the cells and analyze the lysate using LC-MS/MS to measure the amount of compound accumulated in the cells.
  • Data Analysis: Compare the cellular accumulation of the test compound in OAT-expressing cells versus control cells. A significantly higher uptake in OAT-expressing cells indicates the compound is a substrate for that transporter, suggesting a potential for active renal clearance.

The following diagram illustrates this workflow.

G Start Start: Culture hOAT3-Expressing Cells A Apply Test Compound for Uptake Assay Start->A B Stop Reaction with Ice-Cold Buffer A->B C Lyse Cells B->C D Quantify Cellular Accumulation via LC-MS/MS C->D E Output: Compare Uptake in OAT3 vs. Control Cells D->E

Frequently Asked Questions (FAQs)

Q1: Why is reducing glucuronidation important for indole acid AMPK activators? Glucuronidation is a major Phase II metabolic pathway that often inactivates drugs and facilitates their elimination from the body. For acid-containing compounds, glucuronide metabolites are frequently substrates for efflux transporters and can undergo enterohepatic recirculation or rapid renal clearance. Reducing the glucuronidation rate directly improves the compound's metabolic stability, leading to a longer half-life and improved exposure, which is critical for achieving sustained therapeutic effect [1].

Q2: Besides glucuronidation, what other key clearance mechanism was targeted in these AMPK activators? The optimization campaign also specifically aimed to minimize active renal clearance. The researchers found that the parent indole acid compounds were substrates for the renal organic anion transporter OAT3 (in humans) / Oat3 (in rats). By strategically varying polar functional groups, they successfully designed compounds (like PF-06679142 and PF-06685249) with negligible renal clearance, further improving their pharmacokinetic profiles [1].

Q3: Were the optimized compounds effective in vivo? Yes. The research paper highlights that the optimized compounds 10 (PF-06679142) and 14 (PF-06685249) not only exhibited desirable oral absorption and low plasma clearance in preclinical species, but also demonstrated robust activation of AMPK in rat kidneys, confirming their biological efficacy following the structural modifications [1].

Key Background: AMPK as a Therapeutic Target

AMPK is a heterotrimeric enzyme complex that acts as a central regulator of cellular energy homeostasis [2] [3]. It is activated by a drop in cellular ATP levels, which can be triggered by various metabolic stresses [4]. Due to its role in promoting catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (like gluconeogenesis and lipid synthesis), AMPK is a major therapeutic target for treating metabolic diseases, including type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD) [2] [5] [6].

The signaling pathways regulating AMPK activity are illustrated below.

G EnergyStress Energy Stress (Low Glucose, Hypoxia) AMP ↑ AMP/ADP EnergyStress->AMP Calcium Calcium Flux CAMKK2 Upstream Kinase: CAMKKβ Calcium->CAMKK2 LKB1 Upstream Kinase: LKB1 AMP->LKB1 Enhances AMPK AMPK Complex (α, β, γ subunits) AMP->AMPK Allosteric Activation & Phospho-Protection Thr172 Phosphorylation of Thr172 on α-subunit LKB1->Thr172 CAMKK2->Thr172 ActiveAMPK Active AMPK Thr172->ActiveAMPK Leads to Fully Active AMPK Catabolic ↑ Catabolic Processes (Fatty Acid Oxidation, Autophagy) ActiveAMPK->Catabolic Anabolic ↓ Anabolic Processes (Lipogenesis, Gluconeogenesis) ActiveAMPK->Anabolic

References

Technical Support Center: Inhibiting Adenosine Deaminase and AMP Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the primary biological function of Adenosine Deaminase (ADA)? ADA is a crucial enzyme in purine metabolism that irreversibly deaminates adenosine to inosine and 2'-deoxyadenosine to 2'-deoxyinosine. This reaction is vital for regulating the levels of adenosine, a nucleoside with significant signaling roles in immunomodulation, vasodilation, and cardioprotection. [1] [2]

2. Why is ADA considered a therapeutic target? Inhibiting ADA leads to the accumulation of adenosine. As adenosine can suppress immune responses and reduce inflammation, this strategy is promising for treating conditions like hematological malignancies, inflammatory diseases, and potentially cardiovascular disorders. [3] [4] [2]

3. What are the two main isoenzymes of ADA and how can they be distinguished? The two isoenzymes are ADA1 and ADA2.

  • ADA1 is ubiquitous in all cells and accounts for most ADA activity. Its activity is inhibited by EHNA (erythro-9-(2-hydroxy-3-nonyl) adenine). [5] [3] [2]
  • ADA2 is found mainly in monocytes/macrophages and its activity is not affected by EHNA. This difference allows researchers to distinguish the activity of the two isoenzymes in experiments. [3] [2]

4. What are common issues when working with ADA inhibitors in cell-based assays? A major concern is off-target toxicity. Potent inhibitors like Pentostatin can cause immunosuppressive side effects such as leukopenia and thrombocytopenia. It is crucial to carefully optimize inhibitor concentration and exposure time. Furthermore, some inhibitors like EHNA can also inhibit phosphodiesterase 2 (PDE2), which may confound experimental results. [6] [2]

Troubleshooting Guide

Problem & Description Possible Causes Suggested Solutions

| Low Inhibitor Efficacy Expected cellular or enzymatic response not achieved. | Incorrect inhibitor concentration; Use of non-selective inhibitor; Degraded inhibitor stock. | Titrate inhibitor concentration using a known positive control (e.g., EHNA for ADA1). Verify inhibitor selectivity for target ADA isoform. Prepare fresh inhibitor solutions. | | High Cellular Toxicity Excessive cell death in culture upon treatment. | Off-target effects; Overly potent inhibition disrupting purine metabolism. | Reduce inhibitor dose and duration. For research, consider less toxic natural inhibitors like naringin for preliminary studies. [6] | | Inconsistent Assay Results High variability in adenosine/inosine measurements. | Inconsistent cell lysis; Unstable adenosine/inosine; Inadequate assay calibration. | Standardize cell lysis and sample processing protocols. Use freshly prepared standards. Include internal controls in HPLC or enzymatic assays. | | Difficulty Interpreting Pathway Contribution Unclear whether AMP is degraded via adenosine or IMP pathway. | Complex cellular compensation; Lack of pathway-specific probes. | Use the specific adenosine deaminase inhibitor EHNA to block the adenosine pathway. The remaining purine release can be attributed to the IMP pathway. [5] |

Experimental Protocols and Data

Protocol: Determining AMP Degradation Pathways Using an Adenosine Deaminase Inhibitor

This protocol is adapted from a study investigating purine catabolism in perfused rat hearts, which provides a clear methodology for pathway analysis. [5]

Objective: To determine the relative contributions of the adenosine pathway versus the IMP pathway to total AMP degradation.

Materials:

  • Perfused tissue model or cell culture system.
  • Adenosine deaminase inhibitor: EHNA (e.g., 50 µM).
  • High-Performance Liquid Chromatography (HPLC) system for purine separation and quantification.

Method:

  • Experimental Setup: Establish your biological model (e.g., tissue perfusion under defined stress conditions such as anoxia or metabolic inhibition).
  • Inhibitor Application: Divide the experiment into two groups:
    • Test Group: Apply the ADA inhibitor (EHNA).
    • Control Group: No ADA inhibitor.
  • Sample Collection: Collect samples from the perfusate or medium at defined time intervals.
  • Purine Quantification: Analyze samples using HPLC to measure the concentrations of released purines: Adenosine (Ado), Inosine (Ino), Hypoxanthine (Hx), and Xanthine.
  • Data Interpretation:
    • In the control group, total purine release (Ado + Ino + Hx) reflects combined activity of both pathways.
    • In the EHNA group, the accumulation of adenosine and the reduction in inosine release directly indicate the flux through the adenosine pathway. The remaining purine release (primarily inosine) represents the flux through the IMP pathway. [5]
Reference Data: Key Adenosine Deaminase Inhibitors

The following table summarizes properties of well-characterized ADA inhibitors for experimental design. [7] [2]

Inhibitor Name Primary Mechanism Example Potency (Ki/IC50) Key Characteristics & Notes
Pentostatin (2'-deoxycoformycin) Transition-state analog; irreversible complex formation. Ki = 2.5 pM [2] Extremely potent; used clinically for hairy cell leukemia; can have significant toxicity. [2]
EHNA Hydrochloride Semi-tight competitive inhibitor of ADA1. Ki = 1-3 nM [2] Selective for ADA1 over ADA2; also inhibits PDE2. Useful for experimental distinction of isoenzymes. [5] [2]
Naringin Natural product inhibitor. Ki = 58.8 µM (mouse erythrocytes) [6] Less potent but may offer a lower-toxicity profile for certain research applications. [6]

Signaling Pathways and Workflows

AMP Degradation and ADA Inhibition Pathways

G AMP AMP Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP IMP AMP->IMP AMP Deaminase Inosine Inosine Adenosine->Inosine ADA Catalysis ADA Adenosine Deaminase (ADA) EHNA EHNA Inhibitor ADA->EHNA Inhibition EHNA->Adenosine Accumulation

This diagram illustrates the two primary pathways of AMP degradation. The adenosine pathway leads to the production of adenosine, which is then converted to inosine by ADA. The application of an ADA inhibitor (e.g., EHNA) blocks this conversion, leading to adenosine accumulation.

Experimental Workflow for Pathway Analysis

G Start Establish Biological Model (e.g., Perfused Heart, Cell Culture) A Apply Metabolic Stress (e.g., Anoxia, 2-Deoxy-D-Glucose) Start->A B Divide into Two Groups A->B Control Control Group B->Control Test Test Group (+ EHNA) B->Test C Collect Effluent/Medium Over Time Control->C Test->C D HPLC Analysis of Purines (Ado, Ino, Hx) C->D E Interpret Pathway Flux D->E

This workflow outlines the key steps for an experiment designed to determine the contribution of AMP degradation pathways using an adenosine deaminase inhibitor, based on the methodology from the cited research. [5]

References

Troubleshooting AMPK & Meat Tenderness Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and solutions you might encounter when investigating the NO-AMPK pathway and its impact on meat tenderness.

Problem Potential Cause Solution / Verification Step
Low AMPK Activity Incorrect inhibitor concentration; poor sample preparation [1]. Verify inhibitor dilution calculations. Ensure homogeneous tissue sampling and proper homogenization technique (e.g., ice-bath, correct buffer-to-tissue ratio) [1].
High Shear Force (Poor Tenderness) Incomplete activation of the NO-AMPK pathway; NOS or sGC inhibition [1]. Confirm the activity of the pathway by checking NO/cGMP levels in control samples. Ensure L-NAME (NOS inhibitor) or ODQ (sGC inhibitor) are fresh and properly administered [1].
Inconsistent NOS/NO Data Natural decline of NOS activity post-mortem; inaccurate assay execution [1]. Establish a precise post-mortem timeline (0, 6, 12, 24, 48, 72, 120h). Adhere strictly to commercial assay kit instructions (e.g., Nanjing Jiancheng Bioengineering Institute) and run samples in triplicate [1].
Unclear AMPK Pathway Effects Unaccounted variables like animal diet or pre-slaughter stress affecting baseline AMPK [1]. Document animal history and pre-slaughter conditions. Include a saline control (0.86% NaCl) in all experiments to establish a reliable baseline for comparison [1].

Experimental Protocol: Inhibiting the NO-AMPK Pathway

This protocol is adapted from a 2025 study investigating how Nitric Oxide (NO) regulates AMPK activity to influence beef tenderness during post-mortem maturation [1].

Sample Preparation
  • Tissue Source: Excise gluteus quadriceps muscles from bovine carcasses within 45 minutes post-slaughter.
  • Preparation: Remove surface fat and connective tissue. Cut muscle into approximately 60g pieces.
Treatment Groups & Application

Prepare three treatment groups to investigate the pathway, injecting the treatment solution at a 1:1 (g:mL) ratio into the meat pieces for uniform penetration [1].

Group Name Treatment Concentration Primary Target / Role
NOS Inhibition L-NAME 20 mM Inhibits NOS, reducing endogenous NO production [1].
AMPK Inhibition Compound C 40 μM Directly inhibits AMPK activity [1].
Control Saline (NaCl) 0.86% Provides a baseline for comparison [1].
  • Soak all samples at 4°C for 12 hours. After soaking, remove surface moisture and begin maturation at 4°C.
  • Collect samples for analysis at post-mortem maturation times: 0, 6, 12, 24, 48, 72, and 120 hours.
Key Measurements & Assays
  • NOS Activity & NO Content: Homogenize tissue in cold saline (1:9 g:mL), centrifuge, and use the supernatant with a commercial kit per manufacturer's instructions [1].
  • AMPK Activity: Follow the method by Underwood et al. (2008). Homogenize tissue (1:5 g:mL) in a cold buffer, centrifuge at 12,000 rpm for 5 minutes, and use the supernatant for the activity assay [1].
  • cGMP, PKG, PLC, IP3 Content: Homogenize in PBS (pH 7.4), centrifuge, and assay the supernatant with commercial kits [1].
  • Shear Force: Measure using a Warner-Bratzler shear machine or similar on cooked samples to objectively quantify tenderness [1].

The NO-AMPK Signaling Pathway

The following diagram illustrates the core signaling pathway you are investigating, based on the described experimental setup.

NO_AMPK_Pathway NOS NOS Activity NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces AMPK AMPK Activity cGMP->AMPK Activates Tenderness Improved Tenderness AMPK->Tenderness Leads to L_NAME L-NAME (Inhibitor) L_NAME->NOS Inhibits ODQ ODQ (Inhibitor) ODQ->sGC Inhibits CompC Compound C (Inhibitor) CompC->AMPK Inhibits

Diagram Title: NO-AMPK Pathway in Post-Mortem Muscle

This diagram shows the established signaling cascade where NO leads to AMPK activation, improving tenderness. The dashed lines indicate the points of inhibition by the chemical agents used in the experimental protocol [1].

Key Takeaways for Researchers

  • Central Finding: The study confirms that the endogenous NO → cGMP → AMPK signaling pathway is active in post-mortem muscle and is a significant regulator of beef tenderness [1].
  • Critical Timing: AMPK activity peaks around 6 hours post-mortem, establishing a key window for its biochemical influence on tenderization [1].
  • Experimental Nuance: Using specific inhibitors (L-NAME, ODQ, Compound C) as per the protocol successfully blocks the pathway at different stages, providing a clear mechanistic understanding [1].

References

AMPK: The Cellular Energy Sensor and Its Link to PMF

Author: Smolecule Technical Support Team. Date: February 2026

AMPK does not directly create the PMF but acts as a master regulator that responds to rising AMP/ADP levels (indicating low energy) by promoting processes that increase the cell's capacity to generate PMF and ATP [1]. The relationship between AMP, AMPK, and downstream effects on mitochondrial function is a primary mechanism through which AMP influences cellular energy status.

G Low_Energy Low Cellular Energy (High AMP/ADP) AMPK_Activation AMPK Activation Low_Energy->AMPK_Activation PGC1alpha ↑ PGC-1α AMPK_Activation->PGC1alpha Promotes Mitofunction Improved Mitochondrial Function & Capacity AMPK_Activation->Mitofunction Promotes Mitobiogenesis Mitochondrial Biogenesis PGC1alpha->Mitobiogenesis PMF_Capacity Enhanced Potential for PMF Generation Mitobiogenesis->PMF_Capacity Mitofunction->PMF_Capacity

Diagram Title: AMPK Activation Pathway for Enhancing Mitochondrial Capacity

Frequently Asked Questions (FAQs)

Q1: What is the molecular link between AMP and the Proton Motive Force (PMF)? The primary link is through the activation of AMP-activated protein kinase (AMPK). An increase in the AMP:ATP ratio, which signals energy depletion, activates AMPK [1] [2]. Once active, AMPK triggers signaling pathways that promote mitochondrial biogenesis and the removal of dysfunctional mitochondria, thereby increasing the cell's overall capacity to generate a robust PMF [1].

Q2: Which experimental compounds can be used to activate AMPK in research? Several well-characterized compounds can activate AMPK, making them useful tools for research. The table below summarizes common agonists and their mechanisms of action [2].

Compound Proposed Mechanism of Action Key Considerations
AICAR Converted to ZMP, which mimics AMP and binds to the AMPK γ subunit [2]. A direct AMP mimetic; does not affect ATP levels.
Metformin Mild inhibitor of mitochondrial complex I, leading to a drop in ATP and a subsequent rise in AMP/ADP [2]. An indirect activator; its effects can extend beyond AMPK.
Phenformin Similar to metformin, but a more potent complex I inhibitor [2]. Greater potency and potential for toxicity compared to metformin.
Resveratrol Proposed inhibitor of the mitochondrial F1F0 ATPase, reducing ATP consumption and altering AMP:ATP ratio [2]. The precise molecular target may be complex and involve other pathways.

Troubleshooting Guide: AMPK Activation & Downstream Analysis

Problem 1: Inconsistent or Weak AMPK Activation

  • Potential Cause: Insufficient stress or inappropriate agonist concentration.
  • Solution: Titrate the concentration of the AMPK agonist (e.g., AICAR, metformin) and confirm energy stress by measuring the ATP/ADP/AMP ratio. Confirm activation by monitoring phosphorylation of AMPK at Thr172 and its downstream target, Raptor [2].

Problem 2: No Observable Increase in Mitochondrial Biomass or Function

  • Potential Cause: AMPK pathway may not be effectively engaging the master regulator of mitochondrial biogenesis, PGC-1α.
  • Solution: Verify the expression and activity of PGC-1α. Use quantitative PCR to measure the mRNA levels of PGC-1α and its downstream targets like cytochrome c and TFAM. Correlate this with a functional assay, such as measuring cellular oxygen consumption rate (OCR) [1] [2].

Problem 3: Difficulty in Directly Measuring PMF Changes

  • Potential Cause: PMF is an electrochemical gradient that is technically challenging to measure directly in live cells.
  • Solution: Use indirect but reliable proxies. The most common method is to use fluorescent dyes like JC-1 or TMRM that are sensitive to the mitochondrial membrane potential (ΔΨ), which is the major component of the PMF [3] [4].

Experimental Protocol: Assessing Mitochondrial Membrane Potential (ΔΨ) as a Proxy for PMF

This protocol uses the cationic, fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to measure ΔΨ.

1. Reagent Preparation:

  • Prepare a 1 mM TMRM stock solution in DMSO and store at -20°C in the dark.
  • Create a working solution in your cell culture medium (typically 20-200 nM). Note: The optimal concentration must be determined empirically for your cell type.

2. Cell Staining and Treatment:

  • Seed cells in an appropriate multi-well plate and allow them to adhere.
  • Replace the medium with the TMRM working solution.
  • Incubate for 15-30 minutes at 37°C in the dark to allow dye loading.
  • Optionally, add your AMPK agonist (e.g., AICAR, Metformin) directly to the well during imaging for acute measurements, or pre-treat cells for longer-term studies (e.g., 4-24 hours).

3. Imaging and Analysis:

  • Wash cells gently with warm PBS to remove excess dye.
  • Image live cells using a fluorescence microscope equipped with a rhodamine filter set.
  • Controls are critical: Include wells treated with a mitochondrial uncoupler like FCCP (2-5 µM), which dissipates ΔΨ and should result in a loss of TMRM fluorescence, confirming that the signal is specific to the membrane potential.

4. Data Interpretation:

  • Higher TMRM fluorescence intensity indicates a higher (more negative) mitochondrial membrane potential.
  • An increase in TMRM fluorescence in agonist-treated cells compared to untreated controls suggests an enhancement of the PMF's electrical component.

Research Perspectives

The field is moving towards a more nuanced understanding. While AMPK is central, other pathways exist. Furthermore, research on prokaryotic systems reveals the intricate mechanics of how PMF is directly harnessed by molecular machines like ATP synthase, providing insights into fundamental principles that could be targeted in the future [4].

References

overcoming aminoglycoside resistance with AMP

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Key Mechanisms
Why are AMPs promising against aminoglycoside-resistant bacteria? AMPs employ multiple bactericidal mechanisms, primarily by disrupting the bacterial cell membrane, making it difficult for bacteria to develop resistance through single-point mutations. This is different from the action of traditional antibiotics [1] [2].
Can bacteria become resistant to AMPs? Yes. Bacteria have evolved various resistance mechanisms. Major ones include: 1) Proteolytic degradation (e.g., via proteases like aureolysin in S. aureus); 2) Cell surface modifications to reduce negative charge (e.g., via MprF, DltABCD); 3) Efflux pumps (e.g., VraFG in S. aureus); and 4) Sequestration of AMPs by proteins before they reach the membrane [3] [2].
How do aminoglycoside-modifying enzymes (AMEs) cause resistance? AMEs are the most common cause of aminoglycoside resistance. They chemically modify the drug via N-acetyltransferases (AACs), O-phosphotransferases (APHs), or nucleotidyltransferases (ANTs). This modification disrupts the drug's ability to bind to its target on the bacterial ribosome [4] [5].
What are the key strategies to overcome AME-mediated resistance? Key strategies include: 1) Developing AME-resistant aminoglycosides (e.g., arbekacin); 2) Designing AME inhibitors to co-administer with existing drugs; 3) Using AMPs in combination with aminoglycosides for a synergistic effect [5].

Troubleshooting Guide: Common Experimental Challenges

Problem Possible Cause & Solution

| High Cytotoxicity of AMPs | Cause: Lack of selectivity for bacterial over mammalian cells. Solution: Use AI prediction tools (e.g., BioToxiPept [6]) to screen for cytotoxic profiles early in the selection process. Prioritize AMPs with high cationic charge and potential for structural optimization. | | Rapid Development of AMP Resistance | Cause: Exposure to sub-lethal doses, selecting for resistant mutants. Solution: Maintain supra-MIC concentrations during passages. Use combination therapy (AMP + aminoglycoside) to reduce selective pressure and delay resistance onset [1] [2]. | | Unexpected Loss of Resistance in Bacterial Populations | Cause: Unstable gene amplifications can cause heteroresistance. Resistance is rapidly lost without antibiotic pressure. Solution: Passage evolved resistant strains in antibiotic-free media to test for stability. Be aware that this instability can make resistance difficult to detect in standard assays [7]. | | Low Synergistic Effect in Combination Therapy | Cause: Incompatible mechanisms of action or antagonistic interactions. Solution: Systematically test different pairing ratios (AMP:antibiotic) to find the optimal Fractional Inhibitory Concentration (FIC). AMPs that cause membrane damage can enhance uptake of aminoglycosides, a key synergy mechanism [5]. |

Detailed Experimental Protocol: In Vitro Selection of AMP-Resistant Mutants

This protocol is adapted from methodologies used in experimental evolution studies to investigate resistance development [8] [2].

Objective: To generate and characterize bacterial strains with reduced susceptibility to a selected AMP.

Materials:

  • Bacterial strain of interest (e.g., E. coli MG1655, S. aureus)
  • Cationic AMP of choice (e.g., a custom peptide generated by an AI model like AMPGenix [6] or a known AMP like LL-37)
  • Mueller-Hinton Broth (MHB) or appropriate culture medium
  • Sterile 96-well deep well plates or culture flasks
  • Microplate reader or spectrophotometer for measuring optical density (OD)

Methodology:

  • Initial MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the AMP against your ancestral bacterial strain using a standard broth microdilution method according to CLSI guidelines.
  • Serial Passage: a. Inoculate a culture of bacteria in fresh MHB and grow to mid-log phase. b. Expose the culture to a sub-inhibitory concentration of the AMP (e.g., 0.25x or 0.5x the predetermined MIC). c. Incubate the culture until growth is observed (turbid). This indicates that a subpopulation may have adapted. d. Use this grown culture to inoculate a fresh medium containing a higher concentration of the AMP (e.g., a 1.5- to 2-fold increase). e. Repeat this process for multiple cycles (e.g., 20-50 passages), progressively increasing the AMP concentration as the population adapts.
  • Isolation and Validation: a. After a significant increase in the MIC is observed, plate the culture onto solid agar to obtain single colonies. b. Pick several isolated colonies and re-test their AMP MIC to confirm the resistant phenotype.
  • Characterization: a. Genomic Analysis: Perform whole-genome sequencing of the evolved resistant isolates and compare them to the ancestral strain to identify mutations conferring resistance. b. Fitness Cost: Compete the evolved resistant strains against the ancestral strain in an antibiotic-free medium to assess any fitness cost associated with the resistance mutations. c. Cross-Resistance: Test the evolved strains for susceptibility to other AMPs and conventional aminoglycosides to determine if the resistance is specific or broad-spectrum.

Experimental Workflow & Conceptual Framework

To help visualize the key processes and strategies discussed, the following diagrams map out the experimental workflow for generating resistant mutants and the conceptual framework for combating resistance.

G Start Determine ancestral MIC P1 Passage 1: Grow at sub-MIC Start->P1 P2 Passage 2: Transfer & increase AMP P1->P2 Pn Passage n: Repeat with higher AMP P2->Pn Iterative cycle Plateau Growth plateau at high AMP Pn->Plateau Isolate Isolate single colonies Plateau->Isolate Validate Validate resistant phenotype (MIC) Isolate->Validate Sequence Whole-genome sequencing Validate->Sequence Characterize Characterize fitness and cross-resistance Validate->Characterize

G Resistance Aminoglycoside Resistance AME Enzymatic Modification (AMEs: AAC, APH, ANT) Resistance->AME TargetMod Target Modification (16S rRNA methylation) Resistance->TargetMod Efflux Efflux Pumps Resistance->Efflux Strategies Overcoming Resistance AMPs Antimicrobial Peptides (AMPs) Strategies->AMPs Combotherapy Combination Therapy Strategies->Combotherapy NewAminos Novel Aminoglycosides Strategies->NewAminos Inhibitors AME Inhibitors Strategies->Inhibitors AMP_Action AMP Mechanisms of Action AMPs->AMP_Action AMP_Resist Potential AMP Resistance AMPs->AMP_Resist MemDisrupt Membrane Disruption AMP_Action->MemDisrupt Synergy Synergy with Aminoglycosides AMP_Action->Synergy Protease Proteolytic Degradation AMP_Resist->Protease SurfMod Surface Modification AMP_Resist->SurfMod AMPEfflux Efflux Pumps AMP_Resist->AMPEfflux

I hope this structured technical resource provides a solid foundation for your support center. The field of AMP research is advancing rapidly, particularly with the integration of AI for peptide discovery [6].

References

AMP tricarboxylic acid cycle enhancement

Author: Smolecule Technical Support Team. Date: February 2026

AMPK Basics & TCA Cycle Enhancement

  • What is AMPK and what activates it? AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits [1] [2]. It is activated by metabolic stresses that increase the cellular AMP/ATP or ADP/ATP ratios, such as low glucose, hypoxia, or exercise [1] [3] [2]. Activation involves phosphorylation at Thr172 on the α subunit by upstream kinases like LKB1 and CAMKK2, and allosteric activation by AMP binding to the γ subunit [1] [4] [2].

  • How does AMPK activation enhance the TCA cycle? While AMPK does not directly activate the TCA cycle enzymes, it promotes metabolic processes that feed into the cycle. A key mechanism is the inhibition of Acetyl-CoA Carboxylase (ACC) through phosphorylation [5]. This reduces the production of malonyl-CoA, an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). With inhibited CPT1, fatty acids can enter the mitochondria for β-oxidation, producing acetyl-CoA, which is the primary fuel for the TCA cycle [5]. Furthermore, AMPK activation promotes mitochondrial biogenesis by regulating PGC-1α, thereby increasing the cell's overall oxidative capacity [1].

Common Experimental Issues & Troubleshooting

Here are solutions to common problems researchers face when studying AMPK and metabolism.

Issue Possible Cause Troubleshooting Solution
Inconsistent AMPK activation Degraded activators; incorrect dosing; poor cell health. Re-constitute fresh AICAR or Metformin; use dose-response curves (e.g., 0.5-2mM AICAR, 1-10mM Metformin) [3] [4]; check cell viability and confluence.
Poor mitochondrial function readouts Low cell energy status; improper assay conditions. Pre-incubate cells in low-glucose media to prime energy stress pathways; use matched controls with same media and DMSO concentration.
Unexpected lipid accumulation Over-activation of anabolic pathways; insufficient AMPK activity. Confirm AMPK activation (p-AMPK/ACC blots); ensure media has appropriate fatty acid levels; use pharmacological inhibitors of lipogenesis (e.g., C75).
High cell death in energy stress models Overly harsh stress conditions (e.g., prolonged starvation, high [1]drug doses). Titrate stressor (e.g., 2-24hr glucose starvation); use TUNEL/Annexin V assays to confirm apoptosis; activate AMPK pre-stress with AICAR for protection [6].

Experimental Protocol: Assessing TCA Cycle Enhancement via AMPK

This protocol outlines how to evaluate the effect of AMPK activation on mitochondrial metabolism in hepatocytes or myotubes.

Cell Treatment and Stimulation
  • Culture cells until 70-80% confluent.
  • Serum-starve cells for 4-6 hours in low-glucose media to reduce basal signaling.
  • Treat cells with your chosen AMPK activator for the desired duration. Common examples include:
    • AICAR (0.5-2 mM) for 2-4 hours [3] [4].
    • Metformin (1-10 mM) for 4-18 hours [3] [4].
    • Include vehicle controls (e.g., PBS for AICAR, DMSO for other compounds).
Sample Collection and Analysis
  • Western Blotting: Lyse cells and analyze key proteins.
    • Phospho-AMPKα (Thr172): Confirms AMPK activation.
    • Phospho-ACC (Ser79): A direct downstream target of AMPK; confirms functional activation [5].
    • Total AMPK and ACC: Loading controls.
  • Metabolite Measurement:
    • Use commercial kits to measure ATP levels and Lactate in the cell culture supernatant. AMPK activation should help maintain ATP and may reduce lactate production.
  • Fatty Acid Oxidation (FAO) Assay:
    • Use radiolabeled (e.g., ¹⁴C-Palmitate) or fluorescent palmitate.
    • Measure the production of ¹⁴CO₂ (or tritiated water) or the consumption of oxygen (Seahorse Analyzer) as a direct readout of β-oxidation flux, which feeds the TCA cycle [5].
Data Interpretation
  • Successful AMPK activation is confirmed by increased p-AMPK and p-ACC.
  • Enhanced TCA cycle function is inferred from maintained ATP levels, increased FAO rates, and potentially increased oxygen consumption.
  • The relationship between AMPK activation, ACC inhibition, and subsequent metabolic shifts is summarized in the diagram below.

G AMPK_Activator AMPK Activator (AICAR, Metformin) AMPK AMPK Complex (Heterotrimeric) AMPK_Activator->AMPK Energy_Stress Energy Stress (Low Glucose, Hypoxia) Energy_Stress->AMPK LKB1_CAMKK2 Upstream Kinase (LKB1, CAMKK2) pAMPK Active p-AMPK (Thr172 Phosphorylated) LKB1_CAMKK2->pAMPK AMPK->LKB1_CAMKK2 ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates pACC Inactive p-ACC (Phosphorylated) ACC->pACC MalonylCoA Malonyl-CoA pACC->MalonylCoA Reduced Production CPT1 CPT1 Activity (Inhibited) MalonylCoA->CPT1 Inhibits CPT1_Active CPT1 Activity (Activated) CPT1->CPT1_Active Relief of Inhibition FAO Fatty Acid β-Oxidation CPT1_Active->FAO AcetylCoA Mitochondrial Acetyl-CoA FAO->AcetylCoA TCA_Cycle TCA Cycle & ATP Production AcetylCoA->TCA_Cycle

Key Considerations for Experimental Design

  • Confirming Activation: Always measure p-AMPK and a downstream target like p-ACC to confirm that your intervention is working as intended [5].
  • Context Matters: Be aware that AMPK's effects can vary by cell type, specific isoform expression, and the nature of the metabolic stressor [1] [3].
  • Off-Target Effects: Pharmacological agents like AICAR and Metformin can have AMPK-independent effects. Use multiple activators or genetic approaches (e.g., AMPK overexpression/knockdown) to validate that observed effects are AMPK-dependent [4].

References

carbonyl cyanide m-chlorophenyl hydrazone PMF inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of CCCP? CCCP is a protonophore that disrupts the proton motive force (PMF) by carrying protons across biological membranes, effectively uncoupling oxidative phosphorylation and reducing ATP production [1]. It also inhibits efflux pumps by depleting the energy required for their operation [2] [3].

  • What is a typical working concentration for CCCP? Working concentrations vary by application and organism. Here are common ranges from the literature:

    • Bacterial Studies: 10-40 μM for efflux pump inhibition and PMF disruption in protocols using E. coli and other bacteria [4] [5].
    • Biofilm Studies: 12.5-25 μM to compromise biofilm formation in Pseudomonas aeruginosa [6].
    • Mycobacterial Studies: 0.5-10 μg/mL (approximately 2.4-49 μM) to restore antibiotic susceptibility or exert direct antibacterial effects [3] [7].
  • Why might my CCCP treatment be ineffective? Common reasons include insufficient concentration, incorrect solvent handling, or degraded CCCP stock. DMSO is the standard solvent, and stock solutions should be prepared fresh or stored aliquoted at -20°C to avoid degradation. Always include a vehicle control (DMSO alone) to confirm that observed effects are due to CCCP [4] [2].

  • Is CCCP toxic to mammalian cells? Yes, CCCP is cytotoxic. One study reported a 50% cell survival rate in human macrophage-like cells (U937) at a concentration of approximately 6 μg/mL (∼29 μM) after 48 hours of exposure [7]. Careful concentration optimization and cytotoxicity assays are essential for experiments involving mammalian cells.

Troubleshooting Common Experimental Issues

Problem & Phenomenon Possible Root Cause Solution & Verification Method

| Ineffactive Inhibition [2] [3] No change in antibiotic MIC or PMF-dependent process. | (1) CCCP concentration too low. (2) Degraded CCCP stock solution. (3) Intrinsic resistance of the strain. | (1) Perform a CCCP dose-response curve. (2) Prepare fresh stock solution in DMSO, store at -20°C, avoid freeze-thaw cycles. (3) Include a positive control strain with known susceptibility. | | High Cell Death / Non-specific Toxicity [7] Unexpected massive cell death in experimental groups. | (1) CCCP concentration excessively high. (2) Incorrect dilution of stock solution leads to high final DMSO concentration. | (1) Titrate CCCP to find the minimum effective dose. (2) Ensure final DMSO concentration is non-toxic (typically ≤0.5-1%). Conduct a cytotoxicity assay. | | Unstable Experimental Results [3] Large variation in replicate experiments. | (1) Heterogeneous bacterial population with varying tolerance to CCCP. (2) Inconsistent handling or incubation times. | (1) Isolate single colonies and re-test their CCCP susceptibility. (2) Standardize all steps in the experimental protocol, especially timing. | | No Synergy with Antibiotic Observed [2] [8] | (1) Primary resistance mechanism is not efflux pump-mediated (e.g., enzyme inactivation). (2) The antibiotic is not a substrate for the efflux pump inhibited by CCCP. | (1) Verify the bacterial strain's resistance mechanisms genetically. (2) Consult literature to confirm the antibiotic is a substrate for PMF-dependent efflux pumps. |

Summary of Quantitative Data from Literature

The table below summarizes key experimental findings to help researchers design their studies and contextualize their results.

Organism / System CCCP Concentration Experimental Context / Combination Key Findings / Outcome
Acinetobacter baumannii [2] [8] Not specified in MIC assay With Imipenem or Cefepime 59.6% (28/47) strains showed reduced MIC (≤3 dilutions); 2.1% (1/47) showed significant reduction (≥4 dilutions).
Brucella intermedia [3] 10 µg/mL (~49 µM) With Colistin (2 µg/mL) Synergistic effect; restored colistin sensitivity (MIC dropped from >512 µg/mL to <2 µg/mL).
Pseudomonas aeruginosa [6] 12.5 - 25 µM Alone, impact on biofilm Significantly reduced biofilm formation (p<0.05), effect correlated with MexAB-OprM efflux system expression.
Escherichia coli (PMF Assay) [4] Up to 40 µM Alone, in TCSB buffer Used to dissipate total PMF (ΔΨ + ΔpH) in controlled protocols.
Mycobacterium abscessus [7] 1.875 - 3.75 µg/mL (~9 - 18 µM) Alone Direct antibacterial activity; MIC₅₀ and MIC₉₀ values against clinical isolates.

Detailed Experimental Protocols

Protocol: Assessing Efflux Pump Inhibition in Bacteria

This protocol is adapted from studies on Acinetobacter baumannii and Brucella intermedia to evaluate the effect of CCCP on antibiotic Minimum Inhibitory Concentration (MIC) [2] [8] [3].

Workflow Overview

Start Prepare Bacterial Inoculum A Adjust to 0.5 McFarland Standard Start->A D Add Inoculum to All Wells A->D B Prepare 2x Antibiotic Dilution Series C Add CCCP to Test Plate (Final conc. 10-25 µM) B->C C->D E Incubate 18-24 hours (37°C) D->E F Measure MIC (Spectrophotometer) E->F G Compare MIC with/ without CCCP F->G Control Include Controls: - No CCCP - DMSO Vehicle - Growth Control Control->D

Key Steps and Specifications

  • Inoculum Preparation: Grow the bacterial strain to mid-log phase in a suitable broth (e.g., Mueller-Hinton (MH) broth). Adjust the turbidity of the suspension to a 0.5 McFarland standard [2] [8].
  • Microplate Setup: Prepare a two-fold serial dilution of the antibiotic of interest in a 96-well microtiter plate using MH broth.
  • CCCP Addition: Add CCCP to the appropriate wells to achieve the desired final concentration (e.g., 10 µg/mL or 25 µM). Include control wells with no CCCP and with an equivalent volume of the vehicle (DMSO) [2] [3].
  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plate statically at 37°C for 16-24 hours [2] [8].
  • Analysis: Determine the MIC visually or with a spectrophotometer. A four-fold or greater reduction in the MIC value after the addition of CCCP is typically considered a significant indication of efflux pump inhibition [8].
Protocol: Dissipation of Proton Motive Force (PMF)

This protocol describes how to use CCCP in conjunction with other inhibitors to dissect the contributions of the membrane potential (ΔΨ) and pH gradient (ΔpH) to the total PMF [4].

Workflow for PMF Dissection

Start Grow Cells to Mid-Log Phase SubgraphA Wash cells twice in TCSB buffer (pH ~7.3) Start->SubgraphA SubgraphC Wash cells in TCSB with 150 mM KCl Start->SubgraphC SubgraphE Wash cells twice in 200 mM Sodium Phosphate Buffer (pH 5.85) Start->SubgraphE TotalPMF Total PMF Inhibition (CCCP) Analyze Analyze Samples (e.g., Immunoblotting, Transport Assays) TotalPMF->Analyze DeltaPsi ΔΨ Inhibition (Valinomycin) DeltaPsi->Analyze DeltapH ΔpH Inhibition (Potassium Benzoate) DeltapH->Analyze SubgraphB Resuspend in TCSB with 0.5% DMSO or CCCP (Up to 40 µM) SubgraphA->SubgraphB SubgraphB->TotalPMF SubgraphD Resuspend in TCSB + 150 mM KCl with 0.5% DMSO or Valinomycin (Up to 40 µM) SubgraphC->SubgraphD SubgraphD->DeltaPsi SubgraphF Resuspend in same buffer with Potassium Benzoate (Up to 40 mM) SubgraphE->SubgraphF SubgraphF->DeltapH

Key Steps and Specifications

  • Inhibition of Total PMF (CCCP):
    • Wash cells twice in an appropriate buffer (e.g., TCSB, pH ~7.3).
    • Resuspend the cell pellet in the same buffer containing either 0.5% DMSO (vehicle control) or CCCP at concentrations up to 40 µM.
    • Incubate at 37°C for 30 minutes [4].
  • Inhibition of ΔΨ Alone (Valinomycin):
    • Wash cells twice in a buffer containing a high concentration of K⁺ (e.g., TCSB with 150 mM KCl).
    • Resuspend the cells in the same high-K⁺ buffer with either 0.5% DMSO or valinomycin (up to 40 µM). The high K⁺ environment nullifies the K⁺ gradient, allowing valinomycin to specifically dissipate ΔΨ.
    • Incubate at 37°C for 30 minutes [4].
  • Inhibition of ΔpH Alone (Potassium Benzoate):
    • Wash cells twice in a mildly acidic buffer (e.g., 200 mM sodium phosphate buffer, pH 5.85).
    • Resuspend the cells in the same buffer containing potassium benzoate (up to 40 mM). Benzoate acts as a proton shuttle in acidic environments, specifically collapsing the ΔpH component.
    • Incubate at 37°C for 30 minutes [4].
  • Analysis: After treatments, collect cells and supernatants for downstream analysis, such as immunoblotting to assess protein secretion or other functional assays [4].

References

N-acetylcysteine ROS scavenger AMP bactericidal

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Can NAC reduce the efficacy of my antimicrobial peptide? A: Yes, this is a documented effect. A 2025 study on the AMP Cec4 demonstrated that the addition of NAC to the culture medium reduced the peptide's bactericidal activity against Klebsiella pneumoniae, as evidenced by an increase in its Minimum Inhibitory Concentration (MIC) [1]. This suggests that if your AMP's mechanism of action relies on generating reactive oxygen species (ROS), NAC's antioxidant activity may interfere.

  • Q2: How does NAC protect bacteria from AMP-induced death? A: NAC is a potent scavenger of reactive oxygen species (ROS) and a precursor to glutathione (GSH), the primary cellular antioxidant [2] [3]. Some AMPs, like Polymyxin B, and other antimicrobials exert their lethal effects partly through the accumulation of ROS in bacterial cells [3]. By directly neutralizing ROS and bolstering the bacterial cell's own antioxidant defenses, NAC can mitigate this oxidative stress, thereby reducing the overall antibacterial effect [3] [1].

  • Q3: How can I test if my AMP's activity is ROS-dependent? A: You can co-incubate your target bacteria with your AMP in the presence and absence of NAC and measure the resulting MIC or perform time-kill assays. A significant reduction in your AMP's potency (e.g., a higher MIC or slower killing rate) in the presence of NAC strongly suggests an ROS-dependent component to its mechanism [1]. The table below summarizes key experimental parameters based on recent research.

Table: Experimental Parameters for Investigating NAC-AMP Interactions, adapted from [1]

Parameter Description Example from Cec4 Study [1]
NAC Concentration A range of concentrations can be tested to establish a dose-response. 0 - 7.625 mM
Bacterial Strain The effect may vary by species and strain. Carbapenem-resistant K. pneumoniae (CRKP)
Key Assay Minimum Inhibitory Concentration (MIC) determination. Micro-broth dilution method per CLSI guidelines.
Expected Positive Result An increase in the MIC value for the AMP when NAC is present. Increased MIC for Cec4 was observed with NAC.

Troubleshooting Guides

Problem: Inconsistent results when testing AMP activity in the presence of NAC.
Potential Cause Solution
Variable NAC activity. NAC can oxidize upon exposure to air, reducing its effectiveness [2]. Prepare fresh NAC stock solutions for each experiment. Consider using single-dose packaging or ensuring solutions are well-sealed and protected from light [2].
Insufficient NAC concentration. The protective effect is dose-dependent. Perform a dose-ranging experiment to determine the minimum effective concentration of NAC required to see an effect on your AMP's MIC.
AMP's primary mechanism is not ROS-dependent. Not all AMPs kill via ROS generation; some primarily disrupt membranes or bind intracellular targets [4] [1]. Use NAC testing as a diagnostic tool. If NAC does not diminish your AMP's efficacy, its primary mechanism is likely independent of ROS-mediated killing.

Detailed Experimental Protocols

Protocol 1: Checking for ROS-Dependence in AMP Mechanism using NAC

This protocol is adapted from methods used to study the antimicrobial peptide Cec4 [1].

1. Principle To determine if the bactericidal activity of an AMP involves the induction of oxidative stress in bacterial cells by using NAC, a known ROS scavenger, as an inhibitory agent.

2. Reagents and Equipment

  • Bacterial strain of interest (e.g., CRKP) [1].
  • Antimicrobial peptide (AMP) stock solution.
  • NAC stock solution (e.g., 500 mM in HEPES buffer or water, pH-adjusted to 7.0) [1] [5].
  • Mueller-Hinton Broth (MHB).
  • Sterile 96-well microtiter plates.
  • Microplate incubator.

3. Procedure

  • Prepare Dilutions: In a sterile 96-well plate, prepare a series of doubling dilutions of your AMP in MHB.
  • Add NAC: To the experimental wells, add NAC to a final concentration within a tested range (e.g., 1-8 mM). Include control wells without NAC.
  • Inoculate: Add a standardized bacterial suspension (e.g., ~1-5 x 10^5 CFU/mL) to all wells.
  • Incubate and Read: Incubate the plate at 37°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of AMP that prevents visible growth.

4. Analysis Compare the MIC of the AMP in the presence and absence of NAC. An increase in the MIC value (e.g., a 2 to 4-fold or greater increase) in the NAC-treated wells indicates that the AMP's activity is partially dependent on ROS-mediated killing [1].

Protocol 2: Measuring the Impact of NAC on Bacterial Survival Post-AMP Exposure

This protocol is inspired by studies on post-stress ROS toxicity [3].

1. Principle To assess if NAC can rescue bacterial cells after the initial stress from AMP exposure has been removed, by suppressing the accumulation of lethal ROS that continues after the primary stressor is gone.

2. Reagents and Equipment

  • All reagents from Protocol 1.
  • Phosphate Buffered Saline (PBS).
  • LB Agar plates.

3. Procedure

  • AMP Exposure: Expose a bacterial culture to a lethal concentration of your AMP for a set time (e.g., 1-2 hours).
  • Remove AMP: Centrifuge the culture, discard the supernatant containing the AMP, and wash the bacterial pellet with PBS.
  • Post-Stress Incubation: Resuspend the bacteria in fresh media. Divide the culture into two aliquots:
    • Experimental: Add NAC to the medium.
    • Control: No addition or vehicle control.
  • Monitor Survival: Continue incubating. Take samples at various time points (e.g., 0, 1, 2, 4 hours post-removal), perform serial dilutions, and plate on LB Agar to enumerate surviving colonies (CFU/mL).

4. Analysis A significantly higher survival rate in the NAC-treated aliquot compared to the control over time would suggest that a component of the AMP's lethality is due to post-stress, ROS-mediated cell death [3].

Mechanisms and Pathways

The following diagram synthesizes findings from multiple studies to illustrate the proposed interplay between AMPs, ROS, and NAC in bacterial cells.

G Proposed Mechanisms of NAC Interference with AMP Activity AMP Antimicrobial Peptide (AMP) Mech1 Membrane Damage & Pore Formation AMP->Mech1 Mech2 Intracellular Target Binding (e.g., DNA) AMP->Mech2 ROS ROS Accumulation (Oxidative Stress) Mech1->ROS Potential pathway for some AMPs Mech2->ROS Potential pathway for some AMPs BacDeath Bacterial Cell Death ROS->BacDeath NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH Scavenge Direct ROS Scavenging NAC->Scavenge GSH->ROS Neutralizes Scavenge->ROS Neutralizes

References

response surface methodology cAMP production

Author: Smolecule Technical Support Team. Date: February 2026

RSM in a Nutshell

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to develop, improve, and optimize processes and products [1] [2]. It is particularly useful when you want to:

  • Model the relationship between multiple input variables (e.g., temperature, pH, nutrient levels) and one or more output responses (e.g., cAMP yield) [3].
  • Find the optimal conditions that maximize or minimize your response [1] [2].
  • Understand complex interactions between variables that simpler experiments cannot reveal [2].

For cAMP production, this typically involves using a Central Composite Design (CCD) or a Box-Behnken Design (BBD) to efficiently explore the experimental space and fit a quadratic model that can predict optimal conditions [1] [3] [4].

Experimental Design & Workflow

A successful RSM application follows a systematic approach. The table below outlines the key phases.

Phase Key Activities Considerations for cAMP Production
1. Problem Definition & Screening Identify critical response (e.g., cAMP yield). Use prior knowledge or screening designs (e.g., Plackett-Burman) to select the most influential continuous factors [1]. Factors may include temperature, pH, incubation time, concentration of precursors (e.g., ATP), and cell density. Ensure cAMP measurement assay is precise [2].
2. Design Selection Choose an RSM design (e.g., CCD or BBD) to model curvature. Define a feasible experimental region (low/center/high values for each factor) [1] [3]. BBD can be more efficient if experimenting at extreme factor levels is impractical [3].
3. Model Fitting & Analysis Conduct experiments and use regression analysis to fit a quadratic model. Validate model with ANOVA, R², and lack-of-fit tests [1] [2]. A significant model and non-significant lack-of-fit are desired. Nonsignificant terms may be removed to simplify the model [2].
4. Optimization & Validation Use the validated model to find optimal factor settings. Perform confirmation runs at predicted optimum [1] [2]. For multiple responses (e.g., maximizing cAMP yield and minimizing impurities), use a desirability function to balance goals [2] [3].

This workflow can be visualized in the following diagram:

start Define Problem & Screen Factors design Select RSM Design (CCD or BBD) start->design experiment Conduct Experiments & Collect cAMP Data design->experiment model Fit & Validate Quadratic Model experiment->model optimize Locate Optimum & Run Confirmation model->optimize end Optimal cAMP Production Conditions optimize->end

Troubleshooting Common RSM Problems

Here are answers to specific issues you might encounter.

Problem Possible Causes Solutions
Poor Model Fit (low R², significant lack-of-fit) Incorrect model (e.g., using linear model when curvature exists); important factor not included; experimental region too large; large random error [1] [2]. Use a design that supports quadratic terms (CCD/BBD). Review factor selection. Check experiment procedure consistency.
Model is Inaccurate at Optimum The empirical model is only an approximation; true optimum may be outside the experimental region [1] [3]. Perform confirmation runs. Use sequential experimentation (e.g., steepest ascent) to move to a new, more promising region [1] [3].
Conflicting Goals for Multiple Responses Factor settings that optimize one response (cAMP yield) may worsen another (e.g., purity, cost) [2] [3]. Use a desirability function to find a compromise. Overlay contour plots to find a feasible "sweet spot" [2] [3].
Factor Constraints are Violated The mathematical optimum suggests factor levels that are physically impossible, unsafe, or too costly [1]. Incorporate constraints directly into the optimization algorithm. Use the overlay plot method to manually identify a feasible optimum within the acceptable region [1].

The decision process for addressing a failed model is outlined below:

problem Model Validation Failed check_design Check Experimental Design problem->check_design check_data Check Data & Assumptions problem->check_data decision Is curvature significant but not in model? check_design->decision augment Augment Design (add axial points) decision->augment Yes rescreen Re-screen Factors or Reduce Region decision->rescreen No

Key Quantitative Data for RSM in cAMP Experiments

When planning and analyzing your experiment, you will work with specific quantitative data.

Typical RSM Design Sizes The number of experimental runs required depends on the number of factors and the design chosen.

Factors Central Composite Design (CCD) Runs Box-Behnken Design (BBD) Runs Key Characteristics
2 ~13 (8 factorial, 4 axial, 1 center) N/A (BBD requires ≥3 factors) CCD is robust and can estimate pure error.
3 ~20 (8 factorial, 6 axial, 6 center) ~15 BBD is often more efficient; all points lie within safe operating limits [3].
4 ~30 (16 factorial, 8 axial, 6 center) ~27 BBD avoids extreme factor combinations, which can be advantageous [3].

Model Coefficients & Interpretation A second-order polynomial model has the general form [3]: Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ + ε

Coefficient Type Symbol Interpretation in cAMP Production Context
Linear Effect βᵢ The individual, direct impact of a factor (e.g., pH) on cAMP yield.
Quadratic Effect βᵢᵢ Indicates curvature. A significant negative value suggests a point of maximum yield exists for that factor [2].
Interaction Effect βᵢⱼ Shows if the effect of one factor (e.g., Temperature) depends on the level of another (e.g., Precursor Concentration) [2].

Advanced Considerations for cAMP Production

  • Dealing with Categorical Factors: If you need to include a categorical variable (e.g., different bacterial strains or culture media types), treat them as discrete levels in your design. The model will then estimate different response surfaces for each category [2].
  • Sequential Experimentation: If initial screening places you far from the optimum, use the Method of Steepest Ascent. Use the initial linear model from a screening design to determine a path of increasing response. Conduct a series of experiments along this path until the response no longer improves, then center a new RSM design at that location [1] [3].

References

organic anion transporter OAT3 AMPK activators

Author: Smolecule Technical Support Team. Date: February 2026

The Regulatory Link Between AMPK and OAT3

Research indicates that the AMP-activated protein kinase (AMPK) pathway is a key regulator of OAT3 expression. This regulation is part of the cellular response to energy levels.

  • Low Glucose / Energy Stress: Under conditions of low glucose, the AMPK pathway is activated and leads to the upregulation of OAT3 expression [1].
  • High Glucose: Conversely, high glucose levels downregulate OAT3 expression through the activation of the transcription factor NF-κB [1].
  • Functional Role: This regulatory mechanism suggests that OAT3 function is tied to the cell's energy status, potentially influencing the clearance of metabolites and drugs during periods of metabolic stress [1].

The diagram below illustrates this signaling pathway and its effect on OAT3.

LowGlucose Low Glucose / Energy Stress AMPK AMPK Activation LowGlucose->AMPK OAT3Up OAT3 Expression ↑ AMPK->OAT3Up HighGlucose High Glucose NFkB NF-κB Activation HighGlucose->NFkB OAT3Down OAT3 Expression ↓ NFkB->OAT3Down

Figure 1. AMPK and NF-κB Pathways in OAT3 Regulation

Compounds that Inhibit OAT3 Transport Activity

For drug development, it is crucial to know which pharmaceuticals may interact with OAT3 and potentially cause drug-drug interactions. A study screened 18 front-line antibiotics for their inhibitory effects on key drug transporters, including OAT3.

The table below summarizes the antibiotics found to inhibit OAT3-mediated substrate uptake in vitro.

Antibiotic Inhibition of OAT3 Relevant Experimental Context
Ciprofloxacin Mild inhibition (~20-30% inhibition) In vitro model; potential for drug-drug interactions [2].
Trimethoprim Mild inhibition (~20-30% inhibition) In vitro model; potential for drug-drug interactions [2].
Amikacin Moderate inhibition (~30-40% inhibition) In vitro model [2].
Doxycycline Moderate inhibition (~30-40% inhibition) In vitro model [2].
Spectinomycin Moderate inhibition (~30-40% inhibition) In vitro model [2].
Azithromycin Mild inhibition In vitro model [2].
Gentamicin Mild inhibition In vitro model [2].
Tobramycin Mild inhibition In vitro model [2].

> Important Note: This data is from a specific in vitro study. Clinical relevance for drug-drug interactions must be confirmed through further investigation [2].

A Protocol for OAT3 Functional Analysis

A common method for studying OAT3 function and its regulation involves cellular transport assays. The following protocol is based on methodologies described in the search results.

Experiment: Investigating the Effect of an AMPK Activator on OAT3 Transport Function

1. Key Reagents & Cell Model

  • Cell Line: HEK-293 cells stably expressing human OAT3 (HEK-OAT3) [3] [4].
  • Control: HEK-293 cells transfected with an empty vector (HEK-Mock).
  • AMPK Activator: A known AMPK agonist such as AICAR or the direct activator A769662 [5] [6].
  • Radio-labeled Substrates: [³H]-Estrone Sulfate (ES) or [³H]-Cimetidine (CIM) are well-characterized model substrates for OAT3 [3].

2. Experimental Workflow

  • Step 1: Cell Culture & Pre-treatment

    • Culture HEK-OAT3 and HEK-Mock cells in standard media.
    • Seed cells in multi-well plates (e.g., 24-well format) and allow them to adhere.
    • Pre-treat cells with your chosen AMPK activator (e.g., 1 mM AICAR for 2 hours) [5]. Include a control group with vehicle only.
  • Step 2: Uptake Assay

    • Prepare an uptake buffer containing the radio-labeled substrate (e.g., 50 nM [³H]-Estrone Sulfate).
    • Wash the pre-treated cells with a suitable buffer (e.g., PBS or HBSS).
    • Incubate the cells in the substrate-containing buffer for a defined time (e.g., 2-5 minutes) at 37°C to measure initial uptake rates [3].
    • Terminate the reaction by placing the plates on ice and washing the cells multiple times with ice-cold buffer.
  • Step 3: Analysis & Data Normalization

    • Lyse the cells and measure the accumulated radioactivity using a scintillation counter.
    • Normalize the uptake data to total cellular protein content (e.g., using a BCA assay).
    • Calculate OAT3-specific transport by subtracting uptake in HEK-Mock cells from uptake in HEK-OAT3 cells for each condition (vehicle vs. activator-treated).

3. Expected Outcome & Interpretation

  • If AMPK activation upregulates OAT3 function, you should observe a statistically significant increase in the OAT3-specific uptake of [³H]-Estrone Sulfate in the activator-treated group compared to the vehicle control.
  • This result would be consistent with the described role of AMPK in upregulating OAT3 expression under low-energy conditions [1].

Frequently Asked Questions (FAQs)

What is the clinical significance of OAT3? OAT3 is critically important in the kidney for eliminating a wide range of anionic drugs, toxins, and endogenous metabolites [7] [8]. Its function affects drug pharmacokinetics and is a common site for drug-drug interactions, which can lead to altered drug levels and potential toxicity [1] [2].

Why might my in vitro model show low OAT3 activity? The loss of OAT1 and OAT3 expression is a persistent issue in many traditional renal proximal tubule cell models (e.g., primary cells, cell lines) after isolation from tissue [1]. This is likely due to changes in the cellular microenvironment, including oxygen levels, metabolism, and the absence of key physiological signals present in vivo [1].

Besides AMPK, what other signaling pathways regulate OAT3? Other major pathways include:

  • IGF-1/PKA Pathway: Insulin-like growth factor 1 (IGF-1) can increase OAT3 transport activity and expression via the Protein Kinase A (PKA) signaling pathway [4].
  • Inflammatory Pathways: Cytokines like TNF-α and IL-1β can regulate OAT expression, often through the NF-κB and MAPK pathways [1].

References

cAMP Production Methods: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The choice between microbial fermentation and enzymatic conversion is fundamental. The following table compares these two primary approaches to help you select the best starting point for your goals.

Method Description Typical Host Organisms Reported Yield Advantages Disadvantages/Challenges
Microbial Fermentation De novo synthesis of cAMP by live microorganisms. E. coli, Bacillus subtilis, Corynebacterium murisepticum, Saccharomyces cerevisiae (yeast) Up to 19.2 g/L (reported in B. subtilis with controlled dissolved oxygen) [1] Uses cheaper substrates (e.g., glucose); integrated cellular metabolism. Lower yields; complex regulation; feedback inhibition; by-product formation.
Enzymatic Conversion Conversion of ATP to cAMP using cell lysates or purified enzymes. E. coli (source of adenylate cyclase enzyme) Up to 18.45 g/L (using optimized E. coli adenylate cyclase) [2] Higher conversion efficiency; simpler reaction mixture; easier product recovery. High cost of substrate (ATP); requires enzyme production and purification.

Key Parameters for Troubleshooting and Optimization

Once a production method is chosen, fine-tuning these critical parameters is essential for maximizing yield.

Strain Selection and Metabolic Engineering
  • Enzyme Source: The class I adenylate cyclase (AC) from E. coli (EAC) has demonstrated high activity for enzymatic conversion. Using a truncated version (first 446 amino acids) can significantly improve soluble expression and avoid inclusion body formation [2].
  • Deregulating Feedback Inhibition: In yeast, cAMP levels are tightly controlled by Protein Kinase A (PKA). Knockout of regulatory genes (BCY1) and fine-tuning of catalytic subunit genes (TPK1, TPK2, TPK3) can disrupt this feedback, leading to a 30-fold increase in intracellular cAMP [1].
Process Parameter Optimization

Systematic optimization of the fermentation environment is crucial. The table below summarizes key parameters and their optimal ranges for different systems.

Parameter Optimal Range / Condition Technical Guidance & Rationale
Carbon Source & Type Low/micromolar glucose High glucose can inhibit cAMP production via catabolite repression. A shift to carbon limitation often stimulates cAMP accumulation [1].
Dissolved Oxygen (DO) 0-10% (for B. subtilis) Controlled low DO can critically trigger high-yield cAMP synthesis in some bacterial systems [1].
Induction Temperature 16-25°C (for EAC enzyme production) Lower temperatures during IPTG induction favor the correct folding and soluble expression of recombinant enzymes, increasing active enzyme yield [2].
Metal Cofactors 5-10 mM Mg2+ Mg2+ is an essential cofactor for adenylate cyclase activity. Optimization is required for enzymatic conversion [2].
Reaction pH 7.5-8.5 (for EAC enzyme) The enzyme's activity is highly dependent on pH, with reported optimal activity in a slightly alkaline range [2].

Experimental Workflow for Strain and Process Development

To systematically develop a high-yield process, you can follow the workflows for strain engineering and process optimization.

Start Start: Define Production Goal StrainChoice Strain Selection Start->StrainChoice Fermentation Microbial Fermentation StrainChoice->Fermentation Enzymatic Enzymatic Conversion StrainChoice->Enzymatic P1 Select Production Host (E. coli, B. subtilis, Yeast) Fermentation->P1 P4 Produce/Create Cell Lysate Enzymatic->P4 P2 Genetic Modifications (e.g., Knockout BCY1/TPK in yeast) P1->P2 P3 Optimize Fermentation (DO, Carbon, Temperature) P2->P3 P3->P4 P5 Optimize Reaction (pH, Mg2+, ATP conc.) P4->P5 Result Measure cAMP Yield P4->Result P5->Result

Troubleshooting Common Low-Yield Issues

Here are solutions to frequently encountered problems in cAMP production.

  • Problem: Low yield in microbial fermentation.

    • Solution A: Check for carbon catabolite repression. Use a carbon source other than glucose (e.g., glycerol) or implement a fed-batch strategy with low/micromolar glucose levels to relieve repression [1].
    • Solution B: Modulate dissolved oxygen. For some bacteria like B. subtilis, drastically lowering and controlling the DO level is a key trigger for high cAMP production [1].
    • Solution C: Engineer the regulatory network. In yeast, disrupt PKA-mediated feedback inhibition by knocking out the BCY1 gene and fine-tuning the expression of TPK genes [1].
  • Problem: Low yield in enzymatic conversion.

    • Solution A: Optimize enzyme expression. For the E. coli adenylate cyclase (EAC), use a truncated variant and induce protein expression at a lower temperature (e.g., 16-25°C) to improve the yield of soluble, active enzyme [2].
    • Solution B: Characterize reaction conditions. Systematically test the pH (optimum often 7.5-8.5) and Mg2+ concentration (e.g., 5-10 mM), as both are critical for maximal enzyme activity [2].
  • Problem: High production cost in enzymatic process.

    • Solution: Focus on ATP recycling systems or seek more affordable ATP sources to reduce the cost of the primary substrate [2].

References

Troubleshooting Guide: AMP Stability in Solution

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in AMP research is maintaining peptide integrity during experiments, especially in biological fluids like serum. The table below outlines common issues and their solutions.

Problem & Description Root Cause Recommended Solution Key Parameters & Expected Outcome
Low Peptide Recovery from Serum [1]: Significant loss of AMP during sample processing and extraction from serum-containing media. Non-specific binding (NSB) to container surfaces and carrier proteins in serum; proteolytic degradation by host proteases [1]. Use 1% formic acid in ethanol for serum protein precipitation [1]. Protocol: Mix 200µL sample with 400µL of 1% formic acid in ethanol. Incubate 15 min on ice, then centrifuge at 18,000 g for 10 min [1]. Outcome: Significantly reduced peptide loss during extraction compared to ethanol or acetonitrile alone [1].
Rapid Proteolytic Degradation [1] [2]: Short peptide half-life in biological fluids (e.g., serum, wound exudate). Susceptibility to cleavage by endogenous proteases. Peptides composed of natural L-amino acids are particularly vulnerable [2]. Incorporate D-amino acids. Substitute some or all L-amino acids in the peptide sequence with their D-enantiomers [1] [2]. Outcome: The D-amino acid analogue dKn2-7 showed 78.5% remaining after 24h in 25% serum at 37°C, compared to only 1.0% for the native L-peptide (Kn2-7) [1]. This change can also improve antifungal potency [1].

Key Optimization Strategies for Enhanced Stability

Beyond immediate troubleshooting, consider these strategic approaches to inherently improve AMP stability from the design phase.

  • Peptide Cyclization: Constraining the peptide structure into a cyclic form through chemical linkages can greatly enhance its stability against proteases. Common methods include forming disulfide bridges or incorporating stapled hydrocarbon residues [2].
  • Combinatorial Approaches: For maximum stability, combine multiple strategies. Using D-amino acids alongside cyclization or conjugating the AMP with a protease inhibitor (e.g., Sunflower Trypsin Inhibitor-1) can provide synergistic protection against degradation [2].

Experimental Protocol: Assessing AMP Serum Stability

Here is a detailed methodology for conducting a time-course stability experiment, based on an optimized protocol [1].

1. Sample Preparation:

  • Prepare a solution of your AMP (e.g., at 50 µg/mL final concentration) in RPMI culture media containing 25% human serum.
  • Incubate the mixture at 37°C in a water bath.
  • Set up control samples in buffer alone (without serum) to distinguish degradation from other instability factors.

2. Time-Course Sampling:

  • Collect 200 µL aliquots from the mixture at predetermined time points (e.g., t = 0, 0.5, 1, 2, 3, 4, and 24 hours).

3. Peptide Extraction:

  • Immediately mix each 200 µL aliquot with 400 µL of cold 1% formic acid in ethanol.
  • Incubate the mixture on ice for 15 minutes.
  • Centrifuge at 18,000 g for 10 minutes to pellet precipitated proteins.

4. Analysis:

  • Transfer the supernatant for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Quantify the remaining intact peptide at each time point to determine degradation kinetics [1].

Workflow and Strategy Diagrams

The following diagrams illustrate the core concepts and processes discussed in this guide.

AMP AMP Problem1 Low Recovery from Serum AMP->Problem1 Problem2 Rapid Proteolytic Degradation AMP->Problem2 Cause1 Non-Specific Binding (NSB) Problem1->Cause1 Cause2 Protease Activity Problem2->Cause2 Solution1 Extraction with 1% Formic Acid in Ethanol Cause1->Solution1 Solution2 Use D-Amino Acid Analogue Cause2->Solution2 Outcome1 High Peptide Recovery Solution1->Outcome1 Outcome2 Extended Half-Life (e.g., 78.5% after 24h) Solution2->Outcome2

Start AMP Stability Challenge Strategy1 Amino Acid Substitution (Use D-amino acids) Start->Strategy1 Strategy2 Structural Cyclization (e.g., disulfide bridges) Start->Strategy2 Strategy3 Conjugation with Protease Inhibitors Start->Strategy3 Strategy4 Optimized Extraction (1% Formic Acid in Ethanol) Start->Strategy4 Goal Stable & Potent AMP Strategy1->Goal Strategy2->Goal Strategy3->Goal Strategy4->Goal

References

Adenine Nucleotides at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature AMP (Adenosine Monophosphate) ADP (Adenosine Diphosphate) ATP (Adenosine Triphosphate)
Chemical Structure Adenosine + 1 Phosphate group Adenosine + 2 Phosphate groups Adenosine + 3 Phosphate groups
Role in Energy Metabolism Low-energy signal; indicates energy deficit [1] Intermediate; converts to ATP or AMP via ATP hydrolysis [2] Primary energy currency; hydrolysis releases energy for cellular work [2]
Primary Signaling Role Allosteric activator of AMPK; master regulator of catabolic pathways [1] Extracellular signaling via P2Y receptors (e.g., on endothelial cells and platelets) [3] Substrate for kinases; extracellular signaling via purinergic receptors; precursor for cAMP [4] [3]
Key Detecting Method -- ADP-Glo Kinase Assay; Coupled enzyme assay with ADP-HK [5] [6] Luminescent ATP detection assay (e.g., Abcam ab113849) [2]

Key Signaling Pathways

AMP, ADP, and ATP are central players in critical cellular signaling pathways that maintain energy balance.

1. The cAMP Signaling Pathway This pathway is a classic example of ATP's role as a signaling precursor. An extracellular first messenger (like a hormone) binds to a cell surface receptor, triggering the conversion of ATP to cAMP by the enzyme Adenylate Cyclase (AC). cAMP then acts as a second messenger, stimulating Protein Kinase A (PKA). Activated PKA moves into the nucleus and phosphorylates the transcription factor CREB, which then regulates the expression of target genes. This pathway influences cell growth, differentiation, and metabolism, and is a target for drug discovery [4].

The diagram below illustrates this signal transduction process.

cAMP_Pathway FirstMessenger First Messenger (e.g., Hormone) Receptor Cell Surface Receptor FirstMessenger->Receptor AC Adenylate Cyclase (AC) Receptor->AC cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA pPKA Active PKA PKA->pPKA Activates CREB CREB pPKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Transcription Gene Transcription pCREB->Transcription PDE Phosphodiesterase (PDE) PDE->cAMP Hydrolyzes to AMP

2. The AMPK Signaling Pathway This pathway highlights the role of AMP as a critical energy sensor. When cellular energy is low, AMP levels rise and bind to the AMPK complex. ADP also contributes to AMPK activation during energy stress [7] [1]. This binding makes AMPK a better substrate for phosphorylation and activation by upstream kinases like LKB1. Activated AMPK then works to restore energy balance by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP [1].

The diagram below summarizes the activation and function of AMPK.

AMPK_Pathway EnergyStress Energy Stress (Low Glucose, Hypoxia) AMP High AMP/ADP EnergyStress->AMP AMPK Inactive AMPK AMP->AMPK Binds/Activates pAMPK Active p-AMPK AMPK->pAMPK Kinase Upstream Kinase (LKB1/CaMKK2) Kinase->AMPK Phosphorylates Catabolism Promotes Catabolism (Fatty Acid Oxidation, Autophagy) pAMPK->Catabolism Anabolism Inhibits Anabolism (Lipid, Protein Synthesis) pAMPK->Anabolism ATP ATP Restoration Catabolism->ATP Anabolism->ATP Conserves

Experimental Detection Methods

Accurate measurement of these nucleotides is crucial for metabolic and signaling studies.

1. Detecting ATP with Luminescence Assays

  • Principle: This is a high-throughput method to directly measure ATP concentration, which serves as a direct readout for cellular energy status. It is based on the use of a luciferase enzyme that produces light in the presence of ATP [2].
  • Protocol Summary:
    • Cell Seeding: Seed cells in a white, flat-bottom 96-well plate for optimal luminescence reading.
    • Treatment: Apply the metabolic inhibitors or drugs of interest to the cells.
    • Lysis and Detection: Lyse the cells and add the luminescent ATP detection reagent. The luciferase reaction produces light proportional to the ATP concentration.
    • Measurement: Read the plate using a luminometer. Normalize the ATP levels to cell viability to calculate metabolic dependencies [2].

2. Detecting ADP with Coupled Enzyme Assays

  • Principle: This continuous, kinetic assay couples ADP production to a spectrophotometrically detectable signal. It is ideal for studying the real-time activity of kinases and ATPases [6].
  • Protocol Summary:
    • Reaction Setup: In a quartz cuvette, mix the kinase/ATPase enzyme with its substrate and ATP.
    • Coupling System: Include the key coupling enzymes: ADP-specific hexokinase (ADP-HK) and glucose-6-phosphate dehydrogenase (G6PDH), along with glucose and NAD+.
    • Reaction Cascade: The target enzyme produces ADP. ADP-HK uses this ADP to phosphorylate glucose. G6PDH then uses the resulting glucose-6-phosphate to reduce NAD+ to NADH.
    • Detection: The production of NADH is measured by the increase in absorbance at 340 nm over time. The rate of increase is directly proportional to the kinase/ATPase activity [6].

3. Detecting cAMP with Immunoassays

  • Principle: The level of cAMP, a key second messenger derived from ATP, is often measured using competitive immunoassays like ELISA [4].
  • Protocol Summary:
    • Sample Preparation: Lyse cells after treatment with relevant stimuli.
    • Competitive Binding: The cAMP in the sample competes with a known amount of enzyme-labeled cAMP for binding sites on a plate coated with an anti-cAMP antibody.
    • Detection: After washing, a substrate is added. The resulting color or light signal is inversely proportional to the amount of cAMP in the sample. More sample cAMP leads to a weaker signal [4].

Research and Development Insights

The interplay between these nucleotides is a central focus in drug development. The cAMP pathway is explored for therapies targeting cardiovascular, neuronal, and immune diseases [4]. AMPK is a promising target for treating type II diabetes, obesity, and cancer, with drugs like metformin known to activate it [1]. Recent research also uses advanced biosensors and systems biology models to better understand the complex dynamics of AMPK signaling [7] [8].

References

cyclic AMP vs adenosine monophosphate signaling

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Overview and Key Distinctions

The table below summarizes the core differences between cAMP and AMP based on current scientific understanding.

Feature Cyclic AMP (cAMP) Adenosine Monophosphate (AMP)
Chemical Structure Cyclic 3',5'-adenosine monophosphate [1] [2] Linear 5'-adenosine monophosphate (adenylate) [3]
Primary Role Classical second messenger [2] Metabolic intermediate & energy sensor [3]
Signaling Mechanism Activates effector proteins (PKA, EPAC, ion channels) [1] [2] Allosterically activates AMP-activated protein kinase (AMPK) [3]
Upstream Triggers Hormones, neurotransmitters via GPCR and adenylate cyclase (AC) [2] Metabolic stress, low ATP/AMP ratio; also via extracellular adenosine [3]
Key Effectors PKA, EPAC, CREB, CNG Channels [1] [2] [4] AMPK, downstream metabolic enzymes [3]
Physiological Outcomes Memory, metabolism, gene regulation, immune function [1] [2] Energy conservation, growth regulation, catabolism promotion [3]
Therapeutic Relevance High (Cardiovascular, inflammatory, kidney diseases) [5] [4] Emerging (Metabolic diseases like diabetes, cancer) [3]

cAMP Signaling: A Well-Established Pathway

cAMP is the prototypical second messenger, translating extracellular signals into precise intracellular responses [2]. Its signaling is highly compartmentalized to ensure specificity [1].

  • Key Experimental Model: Cancer Cachexia
    • Background: Cancer cachexia is a wasting syndrome characterized by severe skeletal muscle loss. A 2025 study identified impaired cAMP signaling as a key driver of mitochondrial dysfunction in this condition [6] [7].
    • Experimental Workflow:
      • Animal Model: Cachexia was induced in mice using C26 adenocarcinoma cells [6].
      • Transcriptomic Analysis: RNA sequencing of gastrocnemius muscle from cachectic mice revealed downregulation of mitochondrial genes [6].
      • Kinase Activity Profiling: Global serine/threonine kinase activity was measured, showing reduced PKA activity [6].
      • Rescue Experiment: Mice were treated with a phosphodiesterase 4 (PDE4) inhibitor to elevate cAMP levels. This restored PKA and CREB1 activity, improved mitochondrial gene expression and function, and attenuated muscle wasting [6].
    • Quantitative Data: The rescue experiment demonstrated that restoring the cAMP-PKA-CREB1 axis directly improved mitochondrial function and muscle mass, highlighting the pathway's therapeutic potential [6] [7].

Emerging Signaling Role of AMP

While primarily known as a metabolic intermediate, recent research has uncovered a distinct signaling role for AMP, largely through its regulation of AMPK.

  • Key Experimental Model: Tissue Growth in Drosophila
    • Background: A 2025 study discovered that AMPK, a central cellular energy sensor, can be activated developmentally by extracellular adenosine, not just by metabolic stress [3].
    • Experimental Workflow:
      • Genetic Manipulation: Ecdysone (a steroid hormone) and dietary protein were found to regulate the expression of adenosine deaminase in the fly intestine [3].
      • Metabolite Measurement: Altered adenosine deaminase expression changed circulating levels of adenosine [3].
      • Mechanism Elucidation: Circulating adenosine enters cells and is phosphorylated to AMP by cellular kinases. This "externally sourced" AMP then activates AMPK [3].
      • Phenotypic Observation: This AMPK activation, controlled remotely by the intestine, was shown to inhibit organ growth rates, accounting for half the effect of dietary protein on tissue growth [3].
    • Interpretation: This reveals a novel, non-stress-related signaling paradigm where AMP acts as a second messenger for extracellular adenosine, linking systemic physiological inputs (hormones, diet) to growth control via AMPK [3].

Experimental Protocols for Key Assays

For researchers looking to investigate these pathways, here are methodologies for core assays.

Assay Key Methodology Application & Note
cAMP Level Detection ELISA/Immunoassay: Competitive immunoassay with anti-cAMP antibody. FRET-based biosensors: Live-cell imaging of cAMP dynamics in compartments [1]. Quantifying total cellular cAMP (ELISA) or visualizing real-time, localized signaling (FRET).
PKA Activity Assay Kinase Activity Profiling: Measures serine/threonine global activity [6]. Commercial Kits: Use fluorescent/colorimetric peptides as PKA substrates. Determining PKA activity in tissues, as in cachectic muscle studies [6].
AMPK Activity Assay Western Blot: Detects phosphorylation of AMPK at Thr172 and its substrates (e.g., ACC) [3]. Commercial Kits: Use specific AMPK substrate peptides. Standard method to confirm AMPK activation in response to stimuli.
Mitochondrial Respiration High-Resolution Respirometry (Oroboros O2k): Measures oxygen consumption in permeabilized muscle fibers or isolated mitochondria [6]. Assessing functional metabolic outcomes of cAMP or AMPK signaling.

Signaling Pathway Diagrams

The diagrams below illustrate the core signaling cascades for cAMP and AMP.

cAMP_Pathway GPCR GPCR AC AC GPCR->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates PDE PDE cAMP->PDE Substrate CREB CREB PKA->CREB Phosphorylates TargetGenes TargetGenes CREB->TargetGenes Regulates Transcription ExtLigand ExtLigand ExtLigand->GPCR AMP AMP PDE->AMP Degrades to 5'-AMP

AMP_Signaling ExtAdenosine ExtAdenosine IntAMP IntAMP ExtAdenosine->IntAMP Cellular Uptake & Phosphorylation AMPK AMPK IntAMP->AMPK Allosterically Activates MetabolicEffects MetabolicEffects AMPK->MetabolicEffects Phosphorylates Targets EnergyStress Energy Stress (Low ATP) EnergyStress->IntAMP ADP/ATP Dephosphorylation

Key Insights for Drug Development

  • Targeting cAMP in Disease: The cachexia research strongly validates PDE4 inhibition as a strategy to boost cAMP signaling and counteract muscle wasting [6] [7]. Furthermore, cAMP pathway modulation is a promising therapeutic avenue for chronic kidney disease (CKD), with PDE inhibitors and cAMP analogs showing potential to improve kidney function and reduce damage [5].
  • The Emerging Role of AMP: The discovery that AMPK can be activated by circulating adenosine, which is converted to AMP inside the cell, redefines AMPK as not just a stress sensor but also a developmentally regulated kinase [3]. This opens new doors for targeting the adenosine-AMP-AMPK axis in metabolic diseases and cancer.

References

Natural Products and Their AMPK Activation Potential

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes several natural product classes and examples based on their reported effects in research contexts [1].

Natural Product Category Example Compounds Reported Biological Effects (in Preclinical Models) Key Findings Related to AMPK
Phenolic Metabolites Hawthorn Acid [1] Improved renal function, reduced oxidative stress in diabetic mice [1] Activated the AMPK/SIRT1 signaling pathway in the kidneys [1]
Terpenoids Information missing from search results Information missing from search results Identified as a category of natural products that modulate the AMPK pathway [1]
Quinones Information missing from search results Information missing from search results Identified as a category of natural products that modulate the AMPK pathway [1]
Alkaloids Information missing from search results Information missing from search results Identified as a category of natural products that modulate the AMPK pathway [1]

The AMPK Signaling Pathway Activation Mechanism

Many natural products exert their beneficial metabolic effects by activating the AMPK pathway. The diagram below illustrates this common mechanism, which leads to improved glucose uptake and reduced glucose production.

NaturalProducts Natural Products AMPK AMPK Activation NaturalProducts->AMPK GlucoseUptake ↑ Glucose Transporter Expression & Translocation AMPK->GlucoseUptake Promotes FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Inhibits LipidSynthesis ↓ Lipid Synthesis AMPK->LipidSynthesis Suppresses Outcomes Improved Insulin Sensitivity Reduced Blood Glucose & Lipids GlucoseUptake->Outcomes FattyAcidOxidation->Outcomes Gluconeogenesis->Outcomes LipidSynthesis->Outcomes

Overview of AMPK Pathway Activation by Natural Products

Common Experimental Research Approaches

The methodologies used to study natural products as AMPK activators typically involve a combination of in vitro, in vivo, and molecular techniques [1].

  • Literature Search and Selection Criteria: Reviews on this topic typically gather data from databases like PubMed, Scopus, and Web of Science. Studies are selected based on their focus on AMPK, diabetes, and natural products, while low-quality or irrelevant publications are excluded [1].
  • In Vivo Animal Models: Research often uses diabetic mouse or rat models to assess the effects of natural products. Key metrics include changes in body weight, blood glucose levels, insulin sensitivity, and organ damage. For example, hawthorn acid was tested in diabetic mice, and improvements in renal structure and function were observed [1].
  • Molecular Analysis: To confirm AMPK pathway activation, researchers analyze tissues (e.g., liver, kidney, muscle) from experimental animals. Techniques include measuring the levels of phosphorylated AMPK (the active form) and its downstream targets to establish the mechanism of action [1].

Research Context and Comparisons

  • Synthetic AMPK Activators in Research: Besides natural products, several synthetic AMPK activators are also under investigation. For instance, ATX-304 has been shown to reduce body fat mass, lower blood cholesterol, and improve fatty liver disease in mouse models [2]. Another compound, AICAR, has been used in primate models of steatotic liver grafts to reduce reperfusion injury when combined with a perfusion technique [3]. These synthetic molecules are important tools for validating AMPK as a therapeutic target.
  • Current Research Gaps: The field is rapidly evolving. The most recent review notes that while many natural products show promise, more research is needed to fully understand their efficacy, optimal dosing, and precise mechanisms of action in humans [1]. Direct head-to-head comparisons of different natural products are not commonly available in the current literature.

References

Antibiotic Synergy Spectrum of Adenosine Monophosphate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data on the synergistic effects of AMP with various antibiotics against multiple bacterial pathogens, as demonstrated in a 2024 study.

Antibiotic Class Example Antibiotic(s) Tested Target Bacteria (Gram-positive) Target Bacteria (Gram-negative) Key Findings / Synergistic Effect
Aminoglycosides Gentamicin, Kanamycin, Tobramycin Staphylococcus aureus (gentamicin-resistant), MRSA252 K. pneumoniae, A. baumannii, P. aeruginosa, E. coli (gentamicin-resistant) Strong synergy; 0.5 mM AMP + 1.6 µg/mL gentamicin resulted in ~100x higher killing of gentamicin-resistant S. aureus [1] [2].
Quinolones Ciprofloxacin Information missing Information missing Very strong synergistic bactericidal effect observed [2].
Cyclic Lipopeptides Daptomycin Information missing Information missing Very strong synergistic bactericidal effect observed [2].
Polymyxins Polymyxin B Not applicable Klebsiella pneumoniae A separate study found a CREB inhibitor (666-15) enhanced Polymyxin B activity by inhibiting resistance mechanisms [3].

Detailed Experimental Protocol

The core data in the table above is primarily based on the following methodology from the 2024 study [1] [2]:

  • Bacterial Strains: The initial tests used gentamicin-resistant Staphylococcus aureus (MIC increased 128-fold vs. parent strain). The spectrum was expanded to include other Gram-positive (e.g., MRSA252) and Gram-negative ESKAPE pathogens (Klebsiella pneumoniae ATCC10031, Acinetobacter baumannii ATCC19606, Pseudomonas aeruginosa ATCC27853) and a lab-generated gentamicin-resistant E. coli [2].
  • Synergy Assessment (Time-Kill Assay):
    • Preparation: Bacterial cultures are grown to the mid-logarithmic phase.
    • Treatment: Cultures are treated with either AMP alone (e.g., 0.5 mM), an antibiotic alone (e.g., 1.6 µg/mL gentamicin), or a combination of both.
    • Incubation & Plating: The mixtures are incubated for a set time (e.g., 6 hours). Samples are taken at various time points, serially diluted, and plated on agar plates.
    • Analysis: After incubation, colony-forming units (CFUs) are counted. Synergy is confirmed when the combination reduces the bacterial viable count by ≥100-fold (2-log10) compared to the most active single agent [2].
  • Additional Analyses:
    • Fluorescent Imaging: Bacterial membrane damage was confirmed using live/dead fluorescent staining (e.g., SYTO 9 and propidium iodide) [2].
    • Intracellular Gentamicin Uptake: The amount of antibiotic entering the bacteria was quantified to link the mechanism to increased uptake [2].

Proposed Mechanisms of Action

The synergy between AMP and antibiotics is not due to direct antimicrobial activity, but rather to its role as a metabolic adjuvant that re-sensitizes bacteria to antibiotics through two primary mechanisms [1] [2].

The following diagram illustrates the interconnected mechanisms by which Adenosine Monophosphate (AMP) is proposed to enhance antibiotic efficacy:

G cluster_TCA Metabolic Modulation cluster_ROS Oxidative Stress Induction AMP Exogenous AMP TCA TCA AMP->TCA Drives ATP ATP AMP->ATP Induces Enhanced Enhanced PMF Increased Proton Motive Force (PMF) TCA->PMF Cycle Cycle , fillcolor= , fillcolor= Uptake Elevated Antibiotic Uptake PMF->Uptake Death Oxidative Stress-Induced Cell Death Uptake->Death Synergistic Killing Reduced Reduced H2O2 Increased H₂O₂ Production ATP->H2O2 Efficiency Efficiency H2O2->Death Antibiotic Conventional Antibiotic (e.g., Gentamicin) Antibiotic->Uptake Utilizes

Mechanism 1: Enhanced Metabolic Drive and Antibiotic Uptake

  • AMP is taken up by bacteria and used to fuel the Tricarboxylic Acid (TCA) cycle [2].
  • An enhanced TCA cycle increases the Proton Motive Force (PMF) across the bacterial membrane. Since certain antibiotics like aminoglycosides rely on the PMF to enter the cell, this results in significantly higher intracellular concentrations of the antibiotic, overcoming resistance mechanisms [1] [2].

Mechanism 2: Induction of Lethal Oxidative Stress

  • Simultaneously, AMP metabolism leads to inefficient ATP production, creating a "futile cycle" that elevates reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) [2].
  • This elevated oxidative stress alone is damaging, and when combined with the primary damage caused by the antibiotic, it pushes the bacterial cell toward death [2].

Research Implications & Future Directions

The discovery of AMP as a synergistic adjuvant is promising, but several considerations exist for its application and future development [4] [2] [5].

  • Advantages: The strategy offers a "new use for old drugs" by potentially restoring the efficacy of existing antibiotics at lower, less toxic doses. Its broad-spectrum synergy across antibiotic classes and bacterial types is a significant advantage [2].
  • Challenges & Research Gaps: Current data is primarily from in vitro studies. Extensive in vivo studies are required to confirm efficacy, determine pharmacokinetics/pharmacodynamics, and assess potential toxicity in animal models and humans. Furthermore, the long-term stability of the synergistic effect and the potential for bacteria to develop resistance to the adjuvant itself need investigation [4] [2].

References

AMP Enhancement of Conventional Antibiotics: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key synergistic relationships between AMPs and different antibiotic classes, along with the proposed mechanisms for these enhancements.

Table 1: AMP Enhancement of Different Antibiotic Classes

Antibiotic Class Example Antibiotic Example AMP Enhancement Mechanism Experimental Evidence / Key Findings
Glycopeptides Vancomycin Murepavadin [1] AMP disrupts the outer membrane, allowing better penetration of the antibiotic into the cell [1]. Murepavadin, which targets the outer membrane of Pseudomonas aeruginosa, is in Phase III clinical trials [1].
Lipopeptides Daptomycin Nisin [2] AMP inhibits cell wall synthesis by binding to lipid II, while the antibiotic causes membrane depolarization. This dual attack overwhelms bacterial repair mechanisms [1]. Daptomycin itself is an AMP in clinical use. Its mechanism involves forming a complex with phosphatidylglycerol and lipid II, leading to membrane perforation [1].
β-lactams Various LL-37, Nisin [2] AMPs can break down biofilms that protect bacteria, making them susceptible to antibiotics that were previously ineffective [1]. Combining AMPs with β-lactams has shown efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with antibiotics alone [1].
Last-Resort (vs. CRAB/MRSA) Carbapenems AI-discovered AMPs [3] The AMPs disrupt the cytoplasmic membrane and cause membrane depolarization. This primary damage facilitates the entry and efficacy of antibiotics [3]. In vivo mouse models showed that generated AMPs had comparable or superior efficacy to clinical antibiotics against CRAB and MRSA, with no detectable resistance development [3].

Experimental Protocols for Synergy Testing

To validate the synergistic effects summarized above, researchers use standardized experimental methods. The workflow below outlines a general protocol for testing AMP-antibiotic synergy, which can be adapted for specific pathogen and compound pairs.

G cluster_0 FIC Index Interpretation Start Start Synergy Assay Prep Prepare Bacterial Culture Start->Prep MIC Determine Individual MICs Prep->MIC Combo Checkerboard Assay MIC->Combo Analyze Calculate FIC Index Combo->Analyze End Interpret Results Analyze->End Synergy Synergy: FIC ≤ 0.5 Additive Additive: 0.5 < FIC ≤ 1 Indiff Indifferent: 1 < FIC ≤ 4 Antag Antagonism: FIC > 4

Here is a detailed breakdown of the key steps in the workflow:

  • Determine Individual Minimum Inhibitory Concentrations (MICs):

    • Objective: To find the lowest concentration of the AMP and the antibiotic that individually inhibits visible growth of the target bacterium.
    • Protocol: Using standard broth microdilution methods as per guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of each agent are prepared in a culture medium, inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubated for 16-20 hours. The MIC is the lowest concentration with no visible growth [4].
  • Checkerboard Assay:

    • Objective: To systematically test the effect of combining various sub-inhibitory concentrations of the AMP and the antibiotic.
    • Protocol: A matrix (e.g., a 96-well plate) is set up where the concentration of the AMP increases along one axis and the concentration of the antibiotic increases along the other. Each well is inoculated with the standardized bacterial suspension. After incubation, the fractional inhibitory concentration (FIC) index is calculated [1].
  • Data Analysis and Interpretation:

    • FIC Index Calculation: The FIC for each drug is calculated as (MIC of drug in combination) / (MIC of drug alone). The FIC Index is the sum of both FICs.
    • Interpretation:
      • Synergy: FIC Index ≤ 0.5
      • Additive: 0.5 < FIC Index ≤ 1
      • Indifferent: 1 < FIC Index ≤ 4
      • Antagonism: FIC Index > 4

Mechanisms of Synergistic Action

The synergy between AMPs and antibiotics often arises from a multi-targeted attack on bacterial cells. The following diagram illustrates the primary and secondary mechanisms that lead to enhanced bacterial killing.

G cluster_0 Primary AMP Action: Membrane Disruption cluster_1 Consequences & Synergistic Effects cluster_2 Antibiotic Action Enhanced AMP Antimicrobial Peptide (AMP) MemPerturb Membrane Perturbation (Pore Formation, Leakage) AMP->MemPerturb Abx Conventional Antibiotic AbxAction Inhibition of Cell Wall Synthesis, Protein Synthesis, etc. Abx->AbxAction IncreasedPerm Increased Membrane Permeability MemPerturb->IncreasedPerm BiofilmDisrupt Biofilm Disruption MemPerturb->BiofilmDisrupt IntTarget Access to Intracellular Targets MemPerturb->IntTarget IncreasedPerm->AbxAction Improved Abx Uptake BiofilmDisrupt->AbxAction Eradication of Persistent Cells IntTarget->AbxAction Exposure of Hidden Targets Outcome Outcome: Enhanced Bacterial Killing and Reduced Resistance Development AbxAction->Outcome

Future Outlook and Clinical Translation

The field is rapidly evolving with the integration of Artificial Intelligence (AI) and Large Language Models (LLMs) to design novel AMPs. These approaches can screen hundreds of millions of peptide sequences to find candidates with high predicted activity against specific pathogens (like CRAB and MRSA) and low cytotoxicity, significantly accelerating the discovery pipeline [5] [3]. Furthermore, to overcome inherent limitations of AMPs such as stability and toxicity, advanced delivery systems using nanoparticles and hydrogels are being developed to improve their pharmacokinetics and enable targeted release at the site of infection [1].

Several AMP-based therapies are already in clinical development, showing the practical potential of this approach:

  • Murepavadin: A targeted AMP against Pseudomonas aeruginosa in Phase III trials [1].
  • Omiganan: A synthetic AMP that has entered Phase II trials for anti-infective applications [1].

References

Comparative Analysis of Meat Tenderization Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the mechanisms, key experimental findings, and advantages of various meat tenderization techniques, including the studied application of AMP.

Method Mechanism of Action Key Experimental Findings & Data Remarks & Advantages

| AMP + Ultrasound [1] | Facilitates degradation of myofibrillar proteins (e.g., tropomyosin); promotes α-helix to β-sheet transformation; disrupts muscle fiber integrity. | • Shear Force: Significantly reduced in Chicken Wooden Breast (CWB) [1]. • Myofibrillar Fragmentation Index (MFI): Significantly increased [1]. • Protein Structure: Degradation observed via SDS-PAGE; structural changes confirmed by spectroscopy [1]. | Synergistic Effect: Combined application shows superior results. Potential for targeting specific quality defects like wooden breast. | | Ultrasound [1] [2] | Cavitation causes physical damage to muscle fibers and enhances mass transfer. | • Shear Force: Reduced in CWB and braised rabbit legs [1] [2]. • Water-Holding Capacity (WHC): Improved in rabbit legs during braising [2]. • Microstructure: SEM showed muscle fiber contraction and disruption [2]. | Improves tenderness and processing efficiency (e.g., shorter marinating time) [3]. | | Postmortem Ageing [4] [5] [6] | Natural enzymatic proteolysis by endogenous systems (calpains, caspases); degradation of key proteins (desmin, titin, troponin-T). | • Shear Force: Decreases significantly over time (e.g., in pork from 12h to 120h postmortem) [6]. • Biochemical Changes: Increased mitochondrial apoptosis factors (ROS, Ca²⁺, caspase activity) [6]. • Flavor: Metabolome changes develop characteristic flavors [5]. | Industry standard. Dry-aging enhances flavor but causes higher weight loss; Wet-aging is more efficient yield [5]. | | Plant Exogenous Proteases [7] | Hydrolyze myofibrillar proteins and collagen. Enzymes include papain, bromelain, ficin. | • Tenderness: Effectively reduces shear force. • Application: Used in marinades and commercial tenderizers. • Sensory: Over-treatment can lead to mushy texture and off-flavors. | Fast-acting. Risk of over-tenderization and potential allergic reactions in sensitive consumers [7] [8]. | | Mechanical Tenderization [8] | Physical disruption of muscle fibers and connective tissues through piercing or pounding. | • Application: Widely used in household, food service, and industrial settings. • Efficiency: Speeds up tenderizing process and reduces cooking time. | Immediate effect. May increase risk of pathogen translocation if not cooked properly. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the methodologies for key experiments cited above.

1. Protocol: Evaluating Combined AMP and Ultrasound Treatment [1] This protocol can be adapted to test AMP's efficacy on other meat types.

  • Sample Preparation: Treat meat samples (e.g., Chicken Wooden Breast) with AMP solution, ultrasound, or their combination.
  • Shear Force Measurement: Cook samples to a target internal temperature. Core samples and measure the maximum force required to shear them using a texture analyzer or tenderometer.
  • Myofibrillar Protein (MP) Analysis:
    • Extraction: Extract MPs from treated meat samples.
    • Filtration: Measure the filtering residues of MPs.
    • Fragmentation Index (MFI): Determine the MFI according to established methods.
  • Structural Analysis:
    • SDS-PAGE: Analyze MP extracts to observe the degradation of specific proteins like tropomyosin.
    • Spectroscopy: Use circular dichroism (CD) to detect shifts from α-helix to β-sheet structures. Use fluorescence spectroscopy to monitor changes in tryptophan fluorescence intensity.
  • Microstructural Observation:
    • Scanning Electron Microscopy (SEM): Fix, dehydrate, and critical-point-dry treated meat samples. Observe the microstructure for muscle fiber damage and loss of membrane integrity.

2. Protocol: Assessing Ageing-Induced Tenderization via Apoptosis Pathway [6] This protocol investigates the biochemical mechanisms behind postmortem tenderization.

  • Sample Ageing: Collect muscle samples at various postmortem time points (e.g., 0, 6, 12, 24, 48, 120, 168 hours) and store at 4°C.
  • Apoptosis Factor Assays:
    • Mitochondrial Isolation: Isolate mitochondria from muscle samples via differential centrifugation.
    • Mitochondrial Membrane Permeability (MMP): Detect using a UV spectrophotometer at 540 nm.
    • Ca²⁺ Level: Measure in mitochondrial digests using a flame atomic absorption spectrophotometer.
    • Reactive Oxygen Species (ROS): Quantify content by measuring fluorescence after incubating tissue homogenate with DCFH-DA.
    • Caspase Activity: Determine using a colorimetric assay kit, measuring absorbance at 405 nm after incubation with specific substrates.
  • Tenderness Measurement: Use a Warner-Bratzler shear force test as described above.

Mechanism and Workflow Diagrams

The following diagrams illustrate the core mechanisms and experimental workflows based on the research findings.

Diagram 1: This flowchart illustrates the proposed synergistic mechanism by which combined AMP and Ultrasound treatment tenderizes meat, involving both physical disruption of muscle structure and biochemical degradation of key proteins.

Diagram 2: This workflow outlines a detailed experimental protocol for investigating the biochemical and physical changes in meat during postmortem ageing, focusing on the mitochondrial apoptosis pathway.

Insights for Research and Development

The search results indicate that AMP is an emerging area of research, primarily showing promise in synergistic applications. Here are key points to consider for future R&D:

  • State of AMP Research: The current body of public scientific literature on AMP as a standalone meat tenderizer is not extensive. The most compelling data presents it as part of a combined physical-biochemical hurdle technology [1].
  • Targeted Application: AMP with ultrasound was specifically tested on Chicken Wooden Breast (CWB), a meat quality defect characterized by increased toughness. This suggests a potential niche for AMP in addressing specific quality issues in poultry processing [1].
  • Industry Adoption Drivers: For any new tenderization method, scalability, cost, regulatory approval, and consumer acceptance (e.g., "clean label" trends) are critical factors for commercial adoption. The successful integration of ultrasound in braising to improve efficiency and quality is an example of this transition [2] [3].

References

Assays for AMPK Activator Potency Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Researchers use a suite of complementary assays to characterize the potency, mechanism of action, and isoform selectivity of AMPK activators. The table below summarizes the key types of assays and their primary applications.

Assay Type Detection Method Key Measured Parameters Primary Application & Notes
TR-FRET Assay [1] Time-Resolved Förster Resonance Energy Transfer Signal proportional to AMPK activity (e.g., substrate phosphorylation). HTS Suitability: Inherently resistant to colored or fluorescent compound interference [1].
FRET-based Assay (e.g., Z'-LYTE) [1] Fluorescence Resonance Energy Transfer coupled with protease Change in FRET signal correlates with substrate phosphorylation. Mechanistic Studies: Protease preferentially cleaves non-phosphorylated substrate; signal decrease indicates product formation [1].
CHEF-based Assay (e.g., Omnia) [1] Chelation-Enhanced Fluorescence Direct, real-time fluorescence increase upon peptide phosphorylation. Real-time Kinetics: Phosphate-dependent chelation of Mg²⁺ activates a fluorogenic amino acid (Sox) in the peptide [1].
Radiometric Assay [1] Radioisotopic (e.g., 32P) Incorporation of radioactive phosphate into a substrate (e.g., SAMS peptide). Gold Standard / Validation: Traditional method; requires safety precautions for radioactivity [1].
Cell-Based De-phosphorylation Protection Assay [2] Western Blot (anti-pThr172) Level of AMPK phosphorylation at Thr172 over time. Mechanistic Insight: Potent activators like "991" stabilize Thr172 phosphorylation, inhibiting dephosphorylation by protein phosphatases [2].
Cell-Based Target Engagement (e.g., p-ACC) [3] Western Blot Phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC). Confirmation of Cellular Activity: Demonstrates that the activator engages AMPK and triggers its signaling pathway in cells [3].

Molecular Mechanisms & Experimental Workflows

Understanding the molecular mechanism of AMPK activation is crucial for interpreting assay results. The following diagrams illustrate the signaling pathway and a generalized experimental workflow.

fork LKB1 LKB1 AMPK_Active AMPK (Active) pThr172: High LKB1->AMPK_Active Phosphorylates Thr172 CaMKK CaMKKβ CaMKK->AMPK_Active Phosphorylates Thr172 AMPK_Inactive AMPK (Inactive) pThr172: Low ACC_p ACC (Active) -p AMPK_Active->ACC_p Phosphorylates mTORC1 mTORC1 (Inactive) AMPK_Active->mTORC1 Inhibits ULK1 ULK1 (Active) -p AMPK_Active->ULK1 Phosphorylates & Activates ACC ACC (Inactive) -p Process1 ↓ Fatty Acid Synthesis ↓ Cholesterol Synthesis ACC_p->Process1 Process2 ↓ Protein Synthesis ↓ Cell Growth mTORC1->Process2 Process3 Induction of Autophagy ULK1->Process3 DirectAct Direct Activator (e.g., A-769662, 991) DirectAct->AMPK_Active Binds between    CBM & Kinase Domain AMP AMP AMP->AMPK_Active Allosteric Activation & Stabilization

The experimental workflow for characterizing a novel AMPK activator typically progresses through several stages.

fork Start Identify Candidate AMPK Activator InVitroProfiling In Vitro Profiling Start->InVitroProfiling MechAction Mechanism of Action Studies InVitroProfiling->MechAction CellBased Cell-Based Validation InVitroProfiling->CellBased Assay1 TR-FRET or Radiometric Assay InVitroProfiling->Assay1 HTS & Initial Potency Assay2 CHEF-based or FRET-based Assay InVitroProfiling->Assay2 Kinetic & Mechanistic Data Assay3 Dephosphorylation Protection Assay MechAction->Assay3 Confirm Allosteric Activation/Stabilization Assay4 Western Blot (p-ACC) Cell Viability Assays CellBased->Assay4 Confirm Target Engagement & Efficacy Data Data Analysis & Potency Comparison (EC₅₀, IC₅₀, Max Response) Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Detailed Experimental Protocols

Here are standard protocols for key assays, which can be adapted based on specific laboratory equipment and reagents.

1. TR-FRET Assay for High-Throughput Screening [1]

  • Procedure:
    • Reaction Setup: Combine purified, activated AMPK (e.g., α1β1γ1 or α2β1γ1 isoform) with test compounds in a buffer containing MgCl₂ and ATP.
    • Kinase Reaction: Incubate to allow phosphorylation of a specific peptide substrate.
    • Detection: Add TR-FRET detection reagents (e.g., LanthaScreen), which typically include an antibody against the phosphorylated product tagged with a lanthanide chelate (donor) and a fluorophore-labeled secondary reagent or substrate (acceptor).
    • Measurement: Measure the FRET signal after a designated time. The signal is proportional to the level of substrate phosphorylation and thus AMPK activity.

2. CHEF-based Assay for Real-Time Kinetic Analysis [1]

  • Procedure:
    • Reaction Setup: Prepare a reaction mix containing AMPK, test compounds, and a peptide substrate into which a fluorogenic amino acid (Sox) has been incorporated.
    • Real-time Measurement: Immediately monitor fluorescence intensity in a plate reader over time.
    • Data Analysis: The rate of fluorescence increase is directly proportional to the kinase velocity. This allows for the calculation of kinetic constants.

3. Cell-Based Dephosphorylation Protection Assay [2]

  • Procedure:
    • Cell Treatment: Treat cells (e.g., hepatocytes, HEK293) with the AMPK activators.
    • Inhibition of Upstream Kinases: Optionally, treat cells with an inhibitor of upstream kinases (e.g., LKB1 or CaMKKβ) to isolate the effect of the compound on dephosphorylation.
    • Cell Lysis: Lyse cells and quantify protein concentration.
    • Western Blot: Analyze lysates by SDS-PAGE and immunoblotting using antibodies against phosphorylated AMPKα (Thr172) and total AMPK.
    • Interpretation: A compound that maintains high p-Thr172 levels over time, even with inhibited upstream kinases, is a potent stabilizer and thus a direct activator.

Key Technical Considerations for Your Guide

  • Isoform Selectivity: AMPK has multiple subunit isoforms (e.g., α1, α2; β1, β2; γ1, γ2, γ3) with tissue-specific distributions [4]. Always test activators against different heterotrimeric complexes (e.g., α1β1γ1 vs. α2β1γ1) to assess selectivity, which is critical for therapeutic applications [1].
  • Mechanism-Specific Activity: A-769662 and the more potent 991 bind between the kinase domain (α-subunit) and the carbohydrate-binding module (CBM, β-subunit), stabilizing the complex and protecting it from dephosphorylation [2]. In contrast, AICAR (as its metabolite ZMP) and AMP bind to the γ-subunit [1] [4]. Your assays should differentiate between these mechanisms.
  • Critical Controls: Always include known activators as positive controls (e.g., AMP, A-769662) and inactive compounds as negative controls. For cell-based assays, include an AMPK inhibitor like Compound C to confirm that observed effects are AMPK-dependent [5].

References

prognostic biomarker PDE4D7 validation outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Summary of PDE4D7 Prognostic Performance

The table below summarizes key quantitative outcomes from PDE4D7 validation studies in prostate cancer patient cohorts.

Patient Cohort Analysis Type Hazard Ratio (HR) for Biochemical Recurrence P-value Key Finding
Radical Prostatectomy (RP) Cohort (n=503) [1] [2] Univariate HR 0.53 (95% CI 0.41-0.67) [1] [2] p < 1.0E-04 [1] [2] PDE4D7 score is significantly associated with PSA recurrence.
Multivariate (adjusted for clinical variables) [1] [2] HR 0.49 (95% CI 0.38-0.64) [1] [2] p < 1.0E-04 [1] [2] Provides independent prognostic information beyond standard clinical risk factors.
Diagnostic Biopsy (DB) Cohort (n=151) [1] [2] Univariate HR 0.47 (95% CI 0.33-0.65) [1] [2] p < 1.0E-04 [1] [2] Validates prognostic power in a pre-treatment setting.
Multivariate (adjusted for clinical variables) [1] [2] HR 0.43 (95% CI 0.29-0.63) [1] [2] p < 1.0E-04 [1] [2] Confirms independent risk stratification at diagnosis.
Combination Model (CAPRA + PDE4D7) [1] [2] Diagnostic Accuracy AUC 0.82 vs 0.77 for CAPRA alone (5% increase) [1] [2] p = 0.004 [1] [2] Significantly improves clinical risk stratification before surgery.

Experimental Methodologies

The validation of PDE4D7 followed a standardized workflow from sample processing to data analysis.

Sample Collection and RNA Extraction
  • Tissue Sources: Studies used two main types of formalin-fixed, paraffin-embedded (FFPE) tissue samples [1]:
    • Radical Prostatectomy (RP) Cohort: Two small biopsy punches (~1x2 mm) were taken from the representative resected tumor area [1].
    • Diagnostic Biopsy (DB) Cohort: A single biopsy punch was collected from the tumor-positive diagnostic biopsy with the highest Gleason grade per patient [1].
  • RNA Extraction: Total RNA was extracted from the tissue punches. For the RP cohort, two punches from the same patient were combined before nucleic acid extraction to account for potential tumor heterogeneity [1].
Gene Expression Measurement
  • Technique: Quantitative Real-Time PCR (RT-qPCR) was the primary method used to measure PDE4D7 transcript levels [1] [3].
  • Normalization: To control for tumor cellularity and RNA quality, the PDE4D7 expression data (Cq values) were normalized against the average Cq values of four stable reference genes [1]. The normalized expression was then transformed into a PDE4D7 score for subsequent analysis [1].
  • Isoform Specificity: Primer and probe sets were designed to target isoform-specific, intron-spanning regions of the PDE4D7 genetic code to ensure accurate measurement [3].
Data and Statistical Analysis
  • Outcome Measures: The primary longitudinal outcome was biochemical recurrence (BCR), defined as a rise in PSA levels after treatment, or secondary treatment-free survival (STFS) [1].
  • Statistical Methods:
    • Cox Regression Analysis: Used for both univariate and multivariate analyses to correlate the PDE4D7 score (as a continuous or categorical variable) with time to BCR, generating Hazard Ratios (HRs) [1].
    • Kaplan-Meier Analysis: Visualized the difference in survival probability between patient groups stratified by their PDE4D7 scores [1].
    • Logistic Regression: Combined the PDE4D7 score with the clinical CAPRA (Cancer of the Prostate Risk Assessment) score to create an improved combination model [1].
    • Decision Curve Analysis: Evaluated the clinical net benefit of using the PDE4D7 model for risk stratification [1].

The experimental workflow for PDE4D7 validation can be summarized as follows:

PDE4D7_Workflow Sample Sample Collection RNA RNA Extraction & QC Sample->RNA qPCR RT-qPCR for PDE4D7 RNA->qPCR Norm Data Normalization (vs. Reference Genes) qPCR->Norm Score PDE4D7 Score Calculation Norm->Score Stat Statistical Analysis (Cox Regression, Kaplan-Meier) Score->Stat Model Clinical Risk Model (Combination with CAPRA) Stat->Model

Biological Rationale and Clinical Impact

PDE4D7 is not just a statistical marker; its biological function supports its prognostic role.

  • Biological Function: PDE4D7 is a long isoform of the Phosphodiesterase 4D (PDE4D) gene. It is highly expressed in androgen-responsive prostate cells and plays a key role in compartmentalized cyclic AMP (cAMP) signaling by degrading cAMP at specific sub-cellular locations [3]. This regulation impacts critical pathways for cell growth and function.
  • Expression and Disease: In aggressive and castration-resistant prostate cancer (CRPC), PDE4D7 expression is significantly downregulated [3]. This loss is functionally linked to increased cellular proliferation, suggesting that PDE4D7 acts as a molecular brake on tumor growth [3].
  • Clinical Utility: The validated PDE4D7 test (commercialized as InformMDx) helps guide post-biopsy and post-surgical treatment decisions. By accurately stratifying patients according to their risk of disease progression, it can help avoid over-treatment of indolent disease and ensure aggressive therapy for those who need it most [1] [4].

Comparative Context and Limitations

  • Direct Alternatives: The search results do not provide head-to-head experimental data comparing PDE4D7 with other molecular biomarkers (e.g., PCA3, Oncotype DX GPS). Its validated incremental value is demonstrated against and in combination with the clinical CAPRA score [1].
  • Disease Scope: The robust validation data presented is exclusively for prostate cancer. While other PDE4 family members are implicated in diseases like Parkinson's [5] and colorectal cancer [6], this does not directly relate to PDE4D7's prognostic validity in those contexts.

References

Recent Advances in AMP Discovery and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Study / Platform Name Core Approach / AMP Tested Key Findings on Bacterial Killing Efficacy Pathogens Tested Experimental Models
BroadAMP-GPT (2025) [1] AI (GPT-based) generation of novel AMPs (e.g., AMP_S13). 57% of AI-generated candidates showed potent activity. AMP_S13 demonstrated robust in vivo efficacy, reducing mortality and accelerating wound healing. [1] ESKAPE pathogens [1] In vitro (MIC), in vivo (Galleria mellonella, murine MRSA skin infection) [1]
ProteoGPT Pipeline (2025) [2] AI (LLM-based) mining and generation of novel AMPs. Generated AMPs showed efficacy comparable or superior to clinical antibiotics in mouse thigh infection models, with no organ damage detected. [2] CRAB, MRSA [2] In vitro (MIC, resistance development), in vivo (mouse thigh infection) [2]
Comparative Biofilm Study (2025) [3] Experimental evaluation of 8 known AMPs (e.g., DJK-5, LL-37, hBD3). AMPs like DJK-5, LL-37, and hBD3 inhibited biofilm formation by >60% in all tested strains. Efficacy varied significantly between strains. [3] Klebsiella pneumoniae (veterinary and human isolates) [3] In vitro (Crystal violet assay, resazurin assay, CLSM) [3]

Detailed Experimental Protocols from Cited Studies

For researchers looking to replicate or understand the depth of these studies, here are the key experimental methodologies employed.

  • Minimum Inhibitory Concentration (MIC) Determination: This is a standard broth microdilution test performed according to established guidelines (e.g., EUCAST) to determine the lowest concentration of an AMP that prevents visible bacterial growth [1] [3] [2].
  • Biofilm Assays:
    • Crystal Violet Assay: Used to quantify total biofilm biomass. Biofilms are stained with crystal violet, the dye is dissolved, and absorbance is measured to determine the amount of biofilm formed [3].
    • Resazurin Assay: Measures the metabolic activity of biofilm-associated bacteria. Resazurin, a blue dye, is reduced to pink, fluorescent resorufin by metabolically active cells, providing a viability readout [3].
    • Confocal Laser Scanning Microscopy (CLSM) with Viability Stains: Mature biofilms are stained with fluorescent dyes like SYTO 9 (labels all bacteria) and propidium iodide (labels dead bacteria with compromised membranes). CLSM visualizes the 3D structure and differentiates live/dead cells within the biofilm [3].
  • In Vivo Infection Models:
    • Galleria mellonella (Wax Moth) Model: Larvae are infected with bacteria and treated with AMPs. Survival rates are monitored over time to assess in vivo efficacy [1].
    • Murine Skin Infection Model: Mice are infected with a pathogen like MRSA on the skin. The wound is treated with the AMP, and the rate of wound closure and bacterial load reduction are measured to evaluate healing and antimicrobial activity [1].
    • Murine Thigh Infection Model: Mice are rendered neutropenic and infected with bacteria in the thigh muscle. AMP treatment is administered, and the reduction in bacterial counts in the thigh tissue is quantified and compared to controls or antibiotic-treated groups [2].

Mechanisms of Action and Research Workflows

biofilm_amp_mechanisms cluster_targets Biofilm Targets cluster_prevention Prevention of Biofilm Formation cluster_eradication Action on Mature Biofilm cluster_modes Modes of Action cluster_indirect Indirect Mechanisms cluster_direct Direct Mechanisms AMP Antimicrobial Peptide (AMP) Prevent Inhibit Initial Attachment and Early Development AMP->Prevent Eradicate Penetration and Disruption of Mature Biofilm AMP->Eradicate Outcome Outcome: Reduced Biofilm Mass & Viability Prevent->Outcome Indirect Target Bacterial Signaling (e.g., ppGpp Alarmones) Eradicate->Indirect Some AMPs Direct Membrane Disruption and Cell Lysis Eradicate->Direct Some AMPs Indirect->Outcome Direct->Outcome

Figure 1: AMP Mechanisms Against Bacterial Biofilms

ai_amp_workflow Start Large AMP Datasets (e.g., APD, DBAASP) PT Pre-training & Transfer Learning Start->PT Gen AI-Powered AMP Generation PT->Gen Screen Multi-Tiered Screening (Activity, Toxicity) Gen->Screen Val Experimental Validation (In vitro & In vivo) Screen->Val

Interpretation of Current Research and Future Directions

  • Focus on AI and Single Agents: The most current data revolves around using advanced AI platforms to discover novel, single AMPs with high efficacy and low toxicity. The combination of existing AMPs is not a primary focus of these recent, high-impact studies [1] [4] [5].
  • Efficacy is Strain-Dependent: As highlighted in the comparative biofilm study, the effect of a given AMP can vary dramatically between different strains of the same bacterial species. This underscores the critical need for testing against specific, relevant clinical isolates in any research program [3].
  • Synergy as a Key Opportunity: The recognized complexity of defeating biofilms and overcoming resistance suggests that combination therapies are a logical and necessary step. The current gap in comparative data for AMP combinations represents a significant opportunity for future research.

References

cAMP immunoassay comparison gold standard

Author: Smolecule Technical Support Team. Date: February 2026

cAMP Assay Technologies at a Glance

The table below summarizes the core principles, advantages, and disadvantages of several well-established cAMP assay technologies [1]. The "gold standard" can vary based on specific needs, but HTRF and LANCE assays are among the most referenced for high-throughput screening [2] [3].

Technology Vendor(s) Principle Key Advantages Key Disadvantages
HTRF [1] Cisbio Competitive TR-FRET immunoassay. cAMP in sample competes with d2-labeled cAMP for Eu³⁺ cryptate-labeled antibody. Homogeneous, ratiometric readout, absolute quantification with standard curve, multiple antibody affinities available. Generally lower signal-to-background than other technologies [2].
LANCE TR-FRET [1] PerkinElmer Competitive TR-FRET immunoassay. cAMP competes with ULight-labeled cAMP for Eu³⁺-labeled antibody. Homogeneous, ratiometric readout, absolute quantification with standard curve. Generally lower signal-to-background than other technologies.
HitHunter [1] DiscoverX Enzyme Fragment Complementation (EFC). cAMP and ED-labeled cAMP compete for antibody; free ED-cAMP complements with EA to form active enzyme. Homogeneous, high signal-to-background, gain-of-signal, absolute quantification with standard curve. Compounds inhibiting β-galactosidase can cause false positives/negatives.
GloSensor [1] Promega Bioluminescent biosensor. cAMP binding causes conformational change in luciferase, increasing light output. Homogeneous, real-time kinetic measurements in live cells, high sensitivity. Requires engineered cell lines, no external standard curve for quantification.
cAMP Lumit [3] Promega Bioluminescent immunoassay. cAMP competes with a SmBiT-labeled tracer for antibody, disrupting complementation with LgBiT. Homogeneous, high throughput, wide dynamic range, avoids fluorescent compound interference. Newer assay; broader adoption in progress.
cADDis [4] Various (e.g., Montana Molecular) Fluorescent biosensor. Single fluorophore changes intensity upon cAMP binding. Live-cell, real-time kinetics, high signal-to-noise, targeted to subcellular locations. Requires expression of biosensor in cells.
Chemiluminescent Immunoassay (cAMP-Screen) [5] Thermo Fisher Competitive chemiluminescent immunoassay. cAMP competes with cAMP-alkaline phosphatase conjugate for antibody. High sensitivity and wide dynamic range, avoids fluorescence interference. Non-homogeneous (requires washing steps).

A Detailed Protocol: HTRF Assay

To illustrate a typical experimental workflow, here is a detailed methodology for a Gαs-coupled receptor assay using the HTRF technology, adapted from the NIH Assay Guidance Manual [2]. The process for a Gαi-coupled receptor would involve an additional step of stimulating cAMP production with forskolin before applying the inhibitory agonist [2].

Day 1: Cell Seeding and Treatment

  • Cell Preparation: Harvest cells (e.g., HEK293) expressing your target GPCR. Centrifuge and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to a density determined during optimization (e.g., 250,000 cells/mL) [2].
  • Agonist Stimulation: In a 384-well assay plate, add compounds or agonists to the cells. A known reference agonist should be included for a concentration-response curve to assess assay performance and calculate EC₅₀ values [2].
  • Incubation: Incubate the plate at room temperature or 37°C for a determined period (e.g., 30 minutes) to allow for cAMP production.

Day 1: Lysis and Detection 4. Lysis: Add the HTRF detection reagents (containing the Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) directly to the cell suspension. This lyses the cells and starts the competitive immunoassay. 5. Incubation: Incubate the plate for 1 hour at room temperature to allow the competition reaction to reach equilibrium. 6. Reading: Measure the time-resolved fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission) on a compatible plate reader. The ratio of emissions (665 nm/620 nm) is inversely proportional to the cAMP concentration in the sample.

Data Analysis 7. Standard Curve: Include a cAMP standard curve with each experiment. Use known concentrations of cAMP to generate a standard curve, which is essential for converting the raw signal ratios into absolute cAMP concentrations [2]. 8. Interpolation: Interpolate the cAMP levels in your test samples from the standard curve. Failure to do this and relying on raw signals can lead to significant errors in potency (EC₅₀) estimation [2].

cAMP Signaling Pathway and Assay Workflow

The following diagrams, created using Graphviz, illustrate the core biological pathway and a generalized experimental workflow.

Diagram 1: The Core cAMP Signaling Pathway This diagram shows how extracellular signals are translated into intracellular changes via cAMP, regulating key cellular functions [2] [6].

Diagram 2: Competitive Immunoassay Workflow This diagram visualizes the common "loss-of-signal" principle used in HTRF, LANCE, and chemiluminescent assays [2] [1] [5].

Assay_Workflow Competitive cAMP Immunoassay Workflow cluster_low Low cAMP Sample cluster_high High cAMP Sample Low1 1. Low cAMP Low2 2. More Tracer Bound High FRET/Chemiluminescence Low1->Low2 Detection Detection (FRET or Chemiluminescence) Low2->Detection High Signal High1 1. High cAMP High2 2. Less Tracer Bound Low FRET/Chemiluminescence High1->High2 High2->Detection Low Signal Tracer Labeled cAMP Tracer Tracer->Low2 Tracer->High2 Antibody Anti-cAMP Antibody Antibody->Low2 Antibody->High2

Making Your Choice: Key Considerations

Selecting the best assay depends heavily on your specific research questions and laboratory setup. Here are key factors to consider:

  • Throughput and Workflow: For high-throughput screening, homogeneous assays like HTRF, LANCE, HitHunter, or the newer Lumit assay are ideal due to their "mix-and-read" formats [2] [1] [3]. If your lab is equipped for it, bioluminescence (Lumit) can avoid interference from fluorescent compounds [3].
  • Biological Question: If you need real-time, live-cell kinetic data to observe rapid changes in cAMP, biosensors like GloSensor or cADDis are the superior choice [1] [4].
  • Quantification Needs: If absolute quantification of cAMP molecules is required, ensure you use an assay that supports a standard curve (e.g., HTRF, LANCE, HitHunter) [2] [1].
  • Cell Model: For primary cells or difficult-to-transfect cells, antibody-based kits (HTRF, LANCE) or BacMam-delivered biosensors (cADDis) are effective. For stable cell lines, all options are viable [2] [4].

References

Clarifying the Terminology: Receptors vs. Kinases

Author: Smolecule Technical Support Team. Date: February 2026

Your research on "adenosine monophosphate receptor" touches on two distinct biological entities. It is crucial to differentiate them for accurate scientific communication.

  • Adenosine Receptors (ARs): These are G protein-coupled receptors (GPCRs) located on the cell surface. Their endogenous ligand is the nucleoside adenosine [1] [2]. There are four subtypes: A₁, A₂A, A₂B, and A₃. Drug development focuses on designing agonists and antagonists for these receptors [1] [3].
  • AMP-Activated Protein Kinase (AMPK): This is an intracellular enzyme, not a receptor. It is a central sensor of cellular energy status and is allosterically activated by this compound (AMP), the monophosphate form of the nucleotide [4] [5] [6]. While a key therapeutic target, it functions through a mechanism different from surface receptor binding.

The following data focuses on the A₃ adenosine receptor, a prominent target in inflammatory diseases and cancer [1].

Binding Kinetics of Human A₃AR Agonists

The table below summarizes the affinity (Ki) and binding kinetics of selected A₃AR agonists, organized by their chemical structure. The Residence Time (RT) is a critical parameter, calculated as RT = 1/koff, which reflects the duration of the ligand-receptor complex and can be highly predictive of in vivo efficacy [1].

Comparison of A₃AR Agonist Binding Parameters [1]

Compound Name Chemical Series Affinity, Ki (nM) Association Rate, kon (10⁶ M⁻¹s⁻¹) Dissociation Rate, koff (s⁻¹) Residence Time, RT (min)
IB-MECA Ribofurano 1.26 2.00 0.0033 5.1
2-Cl-IB-MECA Ribofurano 0.59 2.70 0.0022 7.6
LUF5500 Methanocarba 2.45 0.27 0.0009 18.5
LUF5586 Methanocarba 1.07 0.33 0.0005 33.3
MRS3558 Methanocarba 0.41 0.72 0.0004 41.7
MRS5679 Methanocarba 1.45 0.13 0.0002 83.3
Key Insights from the Data
  • Structural Impact: Methanocarba derivatives (which have a rigid bicyclic structure) generally exhibit longer residence times compared to the more flexible ribofurano compounds like IB-MECA [1]. This rigidity, particularly with enlarged substitutions at the adenine N6 and C2 positions, stabilizes the ligand-receptor complex, slowing dissociation [1].
  • Beyond Affinity: The data demonstrates that high affinity (low Ki) does not always equate to a long residence time. For instance, 2-Cl-IB-MECA has high affinity but a moderate RT, whereas MRS5679 has good affinity and a very long RT, which may translate to a prolonged pharmacological effect in vivo [1].

Experimental Protocols for Binding Kinetics

To ensure your guide supports reproducibility, here are the core methodologies used to generate the kinetic data above.

Radioligand Equilibrium Displacement Assay

This protocol determines the affinity (Ki) of unlabeled test compounds by competing with a radioactive tracer [1].

  • Membrane Preparation: Use Chinese Hamster Ovary (CHO) cell membranes stably expressing the human A₃ receptor (CHOhA₃). Total protein concentration is determined using a bicinchoninic acid (BCA) assay [1].
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.01% CHAPS [1].
  • Procedure:
    • Incubate ~15 μg of membrane protein with a single concentration of the radioligand [³H]PSB-11 (~10 nM) and varying concentrations of the competing test agonist.
    • Maintain the reaction at 10°C for 240 minutes to reach equilibrium.
    • Terminate the assay by rapid vacuum filtration through GF/B filter plates to separate bound from free radioligand.
    • Measure filter-bound radioactivity using scintillation spectrometry.
  • Data Analysis: IC₅₀ values from displacement curves are converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant [1].
Competition Association Assay

This protocol determines the association (kon) and dissociation (koff) rates of unlabeled ligands [1].

  • Procedure:
    • Initiate the binding reaction by adding membrane aliquots to assay buffer containing [³H]PSB-11 in the absence (total binding) or presence (non-specific binding) of a high concentration of a standard agonist like NECA (100 μM).
    • Include a set of tubes where binding occurs in the presence of a single, fixed concentration of the test compound (typically at its IC₅₀ value).
    • Terminate the binding reactions at multiple time points (e.g., from 0 to 240 min) by rapid filtration.
  • Data Analysis: The data is fitted using a "kinetics of competitive binding" model to derive the individual association and dissociation rate constants (kon and koff) for the unlabeled test compound [1]. The residence time is then calculated as RT = 1 / (60 * koff) to express the result in minutes [1].

Structural Basis of A₃AR Ligand Binding and Activation

Recent high-resolution structural studies provide a mechanistic basis for the binding kinetics data, which is invaluable for rational drug design.

The diagram below illustrates the general activation mechanism of the human A₃ adenosine receptor, based on cryo-EM structures.

G InactiveState Inactive A₃AR State AgonistBinding Agonist Binding (e.g., Adenosine, Piclidenoson) InactiveState->AgonistBinding  Agonist Binds  Orthosteric Site HBNetwork Formation of Extensive Hydrogen Bond Network AgonistBinding->HBNetwork  Stabilizes ConformationalChange Conformational Change in Transmembrane Helices HBNetwork->ConformationalChange  Triggers GProtein G Protein Recruitment & Activation ConformationalChange->GProtein  Enables BiologicalResponse Cellular Biological Response (e.g., ↓ cAMP, Anti-inflammation) GProtein->BiologicalResponse  Initiates

  • Binding Site and Selectivity: Agonists bind within the orthosteric site in the upper half of the receptor's transmembrane bundle [2]. A key structural feature for developing selective A₃AR drugs is a cryptic pocket that accommodates large substituents (like the N6-iodobenzyl group in Piclidenoson). This pocket is formed by a ligand-induced conformational change of residue M174⁵·³⁵, which is not present in other AR subtypes [2].
  • Activation Mechanism: Agonist binding stabilizes an extensive hydrogen bond network from the extracellular surface down to the orthosteric pocket. This network triggers conformational changes in the transmembrane helices (particularly TM6 and TM7), opening the intracellular side of the receptor to allow coupling and activation of Gi proteins [2]. This Gi coupling leads to inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels [1].

The information provided should serve as a solid foundation for your comparison guide. The structural insights, particularly regarding the cryptic pocket and residence time, are critical for researchers designing the next generation of selective and efficacious A₃AR therapeutics.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC

XLogP3

-3.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

347.06308480 Da

Monoisotopic Mass

347.06308480 Da

Heavy Atom Count

23

LogP

-3.1

Appearance

Solid powder

Melting Point

196-200 °C
195 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

415SHH325A

Related CAS

24937-83-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 23 of 24 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Therapeutic Uses

ENERGY-RICH PHOSPHATES REPRESENT "ENERGY POOL" FROM WHICH CELLS OBTAIN THEIR ENERGY REQUIREMENTS. IN PATHOLOGICAL SITUATIONS, WHERE METABOLISM IS ALTERED, SPECIFIC DETERMINATION OF NUCLEOTIDES IS OF DIAGNOSTIC VALUE & IS INCREASINGLY USED IN HEART, LIVER & KIDNEY DISEASES.

Pharmacology

Adenosine monophosphate, also known as 5'-adenylic acid and abbreviated AMP, is a nucleotide that is found in RNA. It is an ester of phosphoric acid with the nucleoside adenosine. AMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase adenine. AMP is used as a dietary supplement to boost immune activity, and is also used as a substitute sweetener to aid in the maintenance of a low-calorie diet.

Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA [HSA:134 135 136 140] [KO:K04265 K04266 K04267 K04268]

Other CAS

13270-66-1
34051-12-2
55036-25-4
61-19-8

Absorption Distribution and Excretion

AMP ADMIN TO RATS ORALLY WAS RECOVERED INTACT IN BLOOD. IT APPEARED RAPIDLY IN BLOOD (IN 15-30 MIN) & WAS ALSO RAPIDLY DISTRIBUTED, SINCE PLASMA CONCN WAS DECR BY FACTOR OF 5 IN 2 HR.

Wikipedia

Adenosine_monophosphate

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

YEAST ADENYLIC ACID BY PRECIPITATION FROM YEAST NUCLEIC ACID. MUSCLE ADENYLIC ACID BY PRECIPITATION FROM TISSUES; BY HYDROLYSIS OF ATP WITH BARIUM HYDROXIDE...
COMMERCIAL PREPN BY ENZYMATIC PHOSPHORYLATION OF ADENOSINE. MONOGRAPH ON SYNTHESIS OF NUCLEOTIDES: CR PEFTIT, SYNTHETIC NUCLEOTIDES VOL 1 (VAN NOSTRAND-REINHOLD, NEW YORK, 1972) 252 PP.

General Manufacturing Information

5'-Adenylic acid: ACTIVE
MONOPHOSPHORIC ESTER OF ADENOSINE, IE, NUCLEOTIDE CONTAINING ADENINE, D-RIBOSE & PHOSPHORIC ACID. ADENYLIC ACID IS CONSTITUENT OF MANY IMPORTANT COENZYMES.

Clinical Laboratory Methods

ENZYMATIC DETERMINATION WITH MYOKINASE, MK...ESTIMATES ADP & AMP IN SINGLE ASSAY SYSTEM. THIS METHOD IS PREFERABLE TO EXISTING CHROMATOGRAPHIC METHODS, ESP WITH SERIAL MEASUREMENTS, BECAUSE OF ITS SIMPLICITY & SPEED. BLOOD & TISSUE, ENZYMATIC DETERMINATION BY SPECTROPHOTOMETRY.

Stability Shelf Life

FREE ACID & ITS SALTS ARE STABLE FOR LONG PERIODS IN DRY STATE; NEUTRAL SOLN ARE ALSO STABLE

Dates

Last modified: 08-15-2023
1: Rose ND, Regan JM. Changes in phosphorylation of adenosine phosphate and redox state of nicotinamide-adenine dinucleotide (phosphate) in Geobacter sulfurreducens in response to electron acceptor and anode potential variation. Bioelectrochemistry. 2015 Dec;106(Pt A):213-20. doi: 10.1016/j.bioelechem.2015.03.003. Epub 2015 Mar 25. PubMed PMID: 25857596.
2: Forman MB, Gillespie DG, Cheng D, Jackson EK. A novel adenosine precursor 2',3'-cyclic adenosine monophosphate inhibits formation of post-surgical adhesions. Dig Dis Sci. 2014 Sep;59(9):2118-25. doi: 10.1007/s10620-014-3139-x. Epub 2014 Apr 8. PubMed PMID: 24711075; PubMed Central PMCID: PMC4147251.
3: Kechadi M, Sotta B, Gamby J. Microchannel conductivity measurements in microchip for on line monitoring of dephosphorylation rates of organic phosphates using paramagnetic-beads linked alkaline phosphatase. Talanta. 2015 Jan;132:785-9. doi: 10.1016/j.talanta.2014.10.011. Epub 2014 Oct 19. PubMed PMID: 25476378.
4: Panayiotou C, Solaroli N, Karlsson A. The many isoforms of human adenylate kinases. Int J Biochem Cell Biol. 2014 Apr;49:75-83. doi: 10.1016/j.biocel.2014.01.014. Epub 2014 Feb 2. Review. PubMed PMID: 24495878.
5: Toppozini L, Dies H, Deamer DW, Rheinstädter MC. Adenosine monophosphate forms ordered arrays in multilamellar lipid matrices: insights into assembly of nucleic acid for primitive life. PLoS One. 2013 May 7;8(5):e62810. doi: 10.1371/journal.pone.0062810. Print 2013. PubMed PMID: 23667523; PubMed Central PMCID: PMC3646914.
6: Zhou L, Xue X, Zhou J, Li Y, Zhao J, Wu L. Fast determination of adenosine 5'-triphosphate (ATP) and its catabolites in royal jelly using ultraperformance liquid chromatography. J Agric Food Chem. 2012 Sep 12;60(36):8994-9. doi: 10.1021/jf3022805. Epub 2012 Aug 31. PubMed PMID: 22924531.
7: Zinellu A, Sotgia S, Scanu B, Pisanu E, Sanna M, Franca Usai M, Deiana L, Carru C. Ultra-fast adenosine 5'-triphosphate, adenosine 5'-diphosphate and adenosine 5'-monophosphate detection by pressure-assisted capillary electrophoresis UV detection. Electrophoresis. 2010 Aug;31(16):2854-7. doi: 10.1002/elps.201000138. PubMed PMID: 20661945.
8: Bereznowski Z, Stankiewicz A, Makarewicz W. Deamination of adenosine 5'-phosphate and adenosine as a possible source of ammonia in human and bovine parotid glands. Clin Sci (Lond). 1981 May;60(5):565-9. PubMed PMID: 7249542.
9: Wen X, Perrett D, Jones N, Tozer AJ, Docherty SM, Iles RK. High follicular fluid adenosine levels may be pivotal in the metabolism and recycling of adenosine nucleotides in the human follicle. Metabolism. 2010 Aug;59(8):1145-55. doi: 10.1016/j.metabol.2009.09.037. Epub 2010 Jan 4. PubMed PMID: 20045541.
10: DOHERTY MD, MORRISON JF. The conversion of adenosine 5'-phosphate into adenosine triphosphate as catalysed by adenosine triphosphate--creatine phosphotransferase and adenosine triphosphate--adenosine monophosphate phosphotransferase in the presence of phosphocreatine. Biochem J. 1963 Feb;86:344-50. PubMed PMID: 14028385; PubMed Central PMCID: PMC1201759.
11: Zhang L, Yue HY, Wu SG, Xu L, Zhang HJ, Yan HJ, Cao YL, Gong YS, Qi GH. Transport stress in broilers. II. Superoxide production, adenosine phosphate concentrations, and mRNA levels of avian uncoupling protein, avian adenine nucleotide translocator, and avian peroxisome proliferator-activated receptor-gamma coactivator-1alpha in skeletal muscles. Poult Sci. 2010 Mar;89(3):393-400. doi: 10.3382/ps.2009-00281. PubMed PMID: 20181853.
12: Ross FA, Jensen TE, Hardie DG. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms. Biochem J. 2016 Jan 15;473(2):189-99. doi: 10.1042/BJ20150910. Epub 2015 Nov 5. PubMed PMID: 26542978; PubMed Central PMCID: PMC4700476.
13: Setlow B, Mansour TE. Studies on heart phosphofructokinase. Binding of cyclic adenosine 3',5'-monophosphate, adenosine monophosphate, and of hexose phosphates to the enzyme. Biochemistry. 1972 Apr 11;11(8):1478-86. PubMed PMID: 4336619.
14: Vadnais ML, Cao W, Aghajanian HK, Haig-Ladewig L, Lin AM, Al-Alao O, Gerton GL. Adenine nucleotide metabolism and a role for AMP in modulating flagellar waveforms in mouse sperm. Biol Reprod. 2014 Jun;90(6):128. doi: 10.1095/biolreprod.113.114447. Epub 2014 Apr 16. PubMed PMID: 24740601; PubMed Central PMCID: PMC4094002.
15: Anglade JP. [Heptaminol adenosine phosphate and the premenstrual syndrome]. Rev Fr Gynecol Obstet. 1985 Mar;80(4):245-7. French. PubMed PMID: 4039462.
16: SATO TR, THOMSON JF, DANFORTH WF. Electrochromatographic separation of inorganic phosphate, adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. Anal Biochem. 1963 Jun;5:542-7. PubMed PMID: 13986747.
17: Sayer AH, Itzhakov Y, Stern N, Nadel Y, Fischer B. Characterization of complexes of nucleoside-5'-phosphorothioate analogues with zinc ions. Inorg Chem. 2013 Oct 7;52(19):10886-96. doi: 10.1021/ic400878k. Epub 2013 Sep 19. PubMed PMID: 24050595.
18: WATANABE S, EVENSON L, GULZ I. Effect of magnesium and calcium ions on the fluorescence of the protonated ring of adenine, adenosine, adenosine 5'-phosphate, adenosine diphosphate, and adenosine triphosphate. J Biol Chem. 1963 Jan;238:324-7. PubMed PMID: 13999105.
19: Roy S, Colman RF. Adenosine 5'-(2-bromoethyl)-phosphate. A new affinity label for adenine nucleotide sites in proteins. J Biol Chem. 1980 Aug 25;255(16):7517-20. PubMed PMID: 7400129.
20: Miao Y, Wang CL, Yin HJ, Shi DZ, Chen KJ. [High performance liquid chromatogram (HPLC) determination of adenosine phosphates in rat myocardium]. Beijing Da Xue Xue Bao. 2005 Apr 18;37(2):201-2. Chinese. PubMed PMID: 15841156.

Explore Compound Types